Technical Documentation Center

Diethyl (pyrrolidin-1-ylmethyl)phosphonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Diethyl (pyrrolidin-1-ylmethyl)phosphonate
  • CAS: 51868-96-3

Core Science & Biosynthesis

Foundational

Diethyl (pyrrolidin-1-ylmethyl)phosphonate basic properties

An In-depth Technical Guide to the Basic Properties of Diethyl (pyrrolidin-1-ylmethyl)phosphonate Introduction: The Significance of α-Aminophosphonates In the landscape of medicinal chemistry and drug development, the se...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Introduction: The Significance of α-Aminophosphonates

In the landscape of medicinal chemistry and drug development, the search for novel molecular scaffolds that can mimic or antagonize biological processes is paramount. α-Aminophosphonates, structural analogues of α-amino acids where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety, represent a class of compounds with immense therapeutic potential.[1][2] This structural alteration imparts unique steric and electronic properties, enhancing their resistance to hydrolysis and allowing them to act as potent enzyme inhibitors, antibacterial agents, and neuromodulators.[2][3]

This guide focuses on a specific member of this class: Diethyl (pyrrolidin-1-ylmethyl)phosphonate . We will provide a comprehensive overview of its synthesis, characterization, and, most critically, its fundamental basic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its use in the laboratory.

Synthesis and Characterization

A thorough understanding of a compound's properties begins with its synthesis. The preparation of diethyl (pyrrolidin-1-ylmethyl)phosphonate is a classic example of α-aminophosphonate synthesis, typically achieved through a one-pot, three-component condensation reaction.

Primary Synthetic Pathway: The Kabachnik-Fields Reaction

The most prevalent method for synthesizing this compound is the Kabachnik-Fields reaction (also known as the phospha-Mannich reaction).[4][5] This reaction is favored for its operational simplicity and efficiency, involving the condensation of a secondary amine (pyrrolidine), a carbonyl compound (formaldehyde), and a hydrophosphoryl compound (diethyl phosphite).

The mechanism proceeds through one of two main routes, often dependent on the specific reactants and conditions. One pathway involves the initial formation of an iminium ion from the reaction of pyrrolidine and formaldehyde, which is then attacked by the nucleophilic diethyl phosphite.[4][6] Alternatively, diethyl phosphite can first add to formaldehyde to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by pyrrolidine.

Kabachnik_Fields_Reaction Figure 1: Kabachnik-Fields Synthesis Pathway Pyrrolidine Pyrrolidine Iminium Iminium Ion Intermediate Pyrrolidine->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium DEP Diethyl Phosphite Product Diethyl (pyrrolidin-1-ylmethyl)phosphonate DEP->Product Iminium->Product +

Caption: Figure 1: Kabachnik-Fields Synthesis Pathway

Spectroscopic and Physicochemical Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are characteristic of diethyl (pyrrolidin-1-ylmethyl)phosphonate.

PropertyValueSource(s)
CAS Number 51868-96-3[7]
Molecular Formula C₉H₂₀NO₃P[7]
Molecular Weight 221.24 g/mol [7][8]
Boiling Point 132-134 °C at 10 mmHg[9]
Density ~1.064 g/mL at 25 °C[9]
Refractive Index (n20/D) ~1.453[9]

Table 1: Physicochemical Properties

Spectroscopic analysis provides the structural fingerprint of the molecule.

TechniqueKey Features
³¹P NMR A single resonance is expected in the range of δ 20-30 ppm, characteristic of alkylphosphonates. A literature value for the neat substance is reported at 26.33 ppm relative to 85% H₃PO₄.[10][11]
¹H NMR Expected signals include triplets for the ethyl ester methyl groups (~1.3 ppm), complex multiplets for the ethyl ester methylene groups (~4.1 ppm) showing P-H coupling, a doublet for the P-CH₂-N protons (~2.8-3.0 ppm) due to P-H coupling, and multiplets for the pyrrolidine ring protons.
¹³C NMR Signals are expected for the ethyl ester carbons (~16 ppm, ~62 ppm with C-P coupling), the P-CH₂-N carbon (~55 ppm with a large ¹JCP coupling constant), and the pyrrolidine ring carbons.[10]
IR Spectroscopy Characteristic absorption bands include strong P=O stretching (~1220-1250 cm⁻¹), P-O-C stretching (~1020-1050 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹).[10][12]
Mass Spectrometry The molecular ion peak [M]+ at m/z = 221 would be expected, along with characteristic fragmentation patterns.

Table 2: Summary of Expected Spectroscopic Data

Core Subject: The Basic Properties

The defining basic feature of diethyl (pyrrolidin-1-ylmethyl)phosphonate is the tertiary amine nitrogen within the pyrrolidine ring. The lone pair of electrons on this nitrogen atom can readily accept a proton, making the molecule a Brønsted-Lowry base.

Protonation_Equilibrium Figure 2: Protonation Equilibrium Base Base (Free Amine) ConjAcid Conjugate Acid (Pyrrolidinium Ion) Base->ConjAcid + H⁺ - H⁺

Caption: Figure 2: Protonation Equilibrium

Basicity and pKa Estimation
  • Reference Compound: The pKa of the conjugate acid of pyrrolidine is approximately 11.3.

  • Inductive Effects: The phosphonate group (-CH₂P(O)(OEt)₂) attached to the nitrogen is weakly electron-withdrawing. This effect will slightly decrease the electron density on the nitrogen atom, making its lone pair less available for protonation compared to unsubstituted pyrrolidine.

  • Estimated pKa: Consequently, the pKa of the conjugate acid of diethyl (pyrrolidin-1-ylmethyl)phosphonate is expected to be slightly lower than that of pyrrolidinium, likely in the range of 10.0 - 11.0 .

Causality: The choice to estimate the pKa is driven by the absence of published data. This estimation is based on fundamental principles of physical organic chemistry, specifically the analysis of inductive effects on amine basicity.[13] It provides a functional working value for designing experiments, such as setting the pH for extractions or selecting appropriate buffers. However, for quantitative studies, experimental determination is essential.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for accurately determining the pKa of a basic compound. The principle involves monitoring the pH of a solution of the base as a strong acid titrant is added incrementally. The pKa is the pH at the half-equivalence point.

Materials & Equipment:

  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (deionized or distilled)

  • Methanol or Ethanol (if solubility is an issue)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (25 or 50 mL)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.2-0.3 mmol of diethyl (pyrrolidin-1-ylmethyl)phosphonate.

    • Dissolve the sample in 50.0 mL of high-purity water in a 100 mL beaker. If the compound has limited water solubility, a mixed solvent system (e.g., 50:50 methanol/water) can be used.[14]

    • Causality: Using a precise amount of the analyte allows for the accurate calculation of the equivalence point. The solvent choice is critical; while water is ideal, mixed solvents are a necessary compromise for less soluble compounds, though it's important to note that pKa values are solvent-dependent.[14][15]

  • Titration Setup:

    • Place the beaker on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.

  • Titration Procedure:

    • Begin stirring the solution at a moderate, constant speed.

    • Record the initial pH of the solution before adding any titrant.

    • Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize completely and record both the titrant volume and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a detailed curve in this critical region.

    • Continue the titration well past the equivalence point until the pH stabilizes at a low value.

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • The half-equivalence point is Veq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[16]

Trustworthiness: This protocol is self-validating because the shape of the resulting sigmoidal curve confirms a single acid-base equilibrium. The accuracy of the result is directly tied to the calibration of the pH meter and the standardization of the titrant, which are standard laboratory quality control measures.

Applications in Research and Development

The basicity of the pyrrolidine nitrogen is central to the utility of diethyl (pyrrolidin-1-ylmethyl)phosphonate.

  • Synthetic Intermediate: It serves as a nucleophilic building block. The nitrogen can be quaternized or used to initiate further reactions, making it a valuable intermediate for constructing more complex, biologically active phosphonates.[9][17]

  • Ligand in Coordination Chemistry: The nitrogen and the phosphonate oxygen atoms can act as coordination sites for metal ions. This property is exploited in the development of metal-based catalysts and therapeutic or diagnostic agents.[2][9]

  • pH-sensitive NMR Probe: Related aminophosphonates have been developed as highly sensitive ³¹P NMR probes for measuring intracellular and extracellular pH, a critical parameter in studying pathological processes like ischemia.[18] The significant change in the ³¹P chemical shift upon protonation allows for non-invasive pH monitoring.

Conclusion

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a quintessential α-aminophosphonate whose chemical behavior is dominated by the basicity of its pyrrolidine nitrogen. While its precise pKa value requires experimental determination, a reasoned estimate places it in the range of a moderately strong organic base. Understanding this fundamental property, along with its synthesis and spectroscopic profile, is crucial for its effective application as a synthetic intermediate and functional molecule in medicinal chemistry and materials science. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently incorporate this versatile compound into their development programs.

References

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 81-100). De Gruyter.

  • Tóth, G., & Keglevich, G. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6653.

  • Bálint, E., Tajti, Á., & Keglevich, G. (2020). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 16, 1568–1576.

  • Bálint, E., Tajti, Á., & Keglevich, G. (2020). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein-Institut.

  • BenchChem (2025). Application Notes & Protocols: Pudovik Reaction for α-Aminophosphonate Synthesis. BenchChem.

  • ChemBK (2024). diethyl pyrrolidinomethylphosphonate. ChemBK.

  • Głowacka, I. E., et al. (2019). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 24(17), 3073.

  • SIELC Technologies (2018). Diethyl (pyrrolidin-1-ylmethyl)phosphonate. SIELC Technologies.

  • Valls, I., et al. (2003). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. Journal of Chromatography A, 1004(1-2), 71-9.

  • López-Alonso, I., et al. (2020). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 25(9), 2078.

  • SpectraBase (2025). [(1-Pyrrolidinyl)methyl]phosphonic acid, diethyl ester. Wiley.

  • Ah-Yuen, J., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15637–15643.

  • Hendriksen, B. A., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 102(10), 3647-3677.

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

  • Wikipedia contributors. (2023, April 1). Aminophosphonate. In Wikipedia, The Free Encyclopedia.

  • Malet-Martino, M. C., et al. (1995). Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs. Magnetic Resonance in Medicine, 34(2), 229-38.

  • Ashenhurst, J. (2010). How To Use a pKa Table. Master Organic Chemistry.

  • SpectraBase (2026). [(1-pyrrolidinyl)methyl]phosphonic acid, diethyl ester - 31P NMR. Wiley.

  • Demkowicz, S., et al. (2022). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Molbank, 2022(2), M1382.

  • Klumpp, D. A., et al. (1998). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, 75, 219.

  • Ujhelyi, Z., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1461.

  • ResearchGate. (n.d.). IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. ResearchGate.

  • PrepChem (2023). Synthesis of diethyl 1-pyrrolidinocyclohexane-1-phosphonate. PrepChem.com.

  • Keglevich, G. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. ResearchGate.

Sources

Exploratory

Diethyl (pyrrolidin-1-ylmethyl)phosphonate CAS number 51868-96-3

An In-Depth Technical Guide to Diethyl (pyrrolidin-1-ylmethyl)phosphonate (CAS: 51868-96-3) For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Versatile Scaffold Diethy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl (pyrrolidin-1-ylmethyl)phosphonate (CAS: 51868-96-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is an organophosphorus compound that, at first glance, appears to be a straightforward synthetic intermediate. However, a deeper analysis reveals its position as a valuable scaffold embodying key structural motifs—the α-aminophosphonate and the pyrrolidine ring—that are of significant interest in modern medicinal chemistry and drug discovery. The pyrrolidine ring is a cornerstone of many natural products and biologically active molecules, including the amino acid L-proline, playing critical roles in the stability and function of proteins.[1] The α-aminophosphonate group is recognized as a bioisostere of α-amino acids, offering enhanced stability against enzymatic hydrolysis and unique metal-chelating properties.[2] This guide provides a senior application scientist's perspective on the synthesis, characterization, and potential applications of this compound, emphasizing the rationale behind the methodologies and its strategic importance in developing novel therapeutics.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a compound is the bedrock of its effective application in research. Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a colorless liquid with a distinct odor, characterized by its solubility in common organic solvents and insolubility in water.[3] These properties dictate its handling, reaction conditions, and purification strategies.

PropertyValueSource(s)
CAS Number 51868-96-3[3][4]
Molecular Formula C₉H₂₀NO₃P[3][4]
Molecular Weight 221.23 g/mol [3][4]
Appearance Colorless liquid with a special odor[3]
Density 1.064 g/mL at 25°C[3]
Boiling Point 132-134°C at 10 mm Hg[3]
Flash Point 103°C (217°F)[3]
Refractive Index n20/D 1.453[3]
Solubility Insoluble in water; Soluble in ethanol, ether[3]
InChI Key DOMZGECNJWVKAM-UHFFFAOYSA-N[4]

Synthesis Pathway: The Kabachnik-Fields Reaction

The most efficient and common method for synthesizing α-aminophosphonates like Diethyl (pyrrolidin-1-ylmethyl)phosphonate is the Kabachnik-Fields reaction. This one-pot, three-component condensation involves an amine, a carbonyl compound (typically formaldehyde or its equivalent, paraformaldehyde), and a dialkyl phosphite. The choice of this reaction is underpinned by its high atom economy, operational simplicity, and generally good yields, making it a preferred method in both academic and industrial settings.

The mechanism proceeds through the initial formation of a reactive Schiff base (iminium ion) from the reaction of pyrrolidine and formaldehyde. This electrophilic intermediate is then attacked by the nucleophilic phosphorus atom of diethyl phosphite, followed by a proton transfer to yield the final α-aminophosphonate product.

Kabachnik_Fields_Reaction Kabachnik-Fields Synthesis Pathway Pyrrolidine Pyrrolidine Iminium Iminium Intermediate Pyrrolidine->Iminium + H⁺ - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium + H⁺ - H₂O DiethylPhosphite Diethyl Phosphite Product Diethyl (pyrrolidin-1-ylmethyl)phosphonate DiethylPhosphite->Product Nucleophilic Attack Iminium->Product Nucleophilic Attack

Caption: The Kabachnik-Fields reaction for synthesizing the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on the principles of the Kabachnik-Fields reaction.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (0.1 mol, 13.8 g).

  • Amine & Carbonyl Addition: In a separate beaker, carefully mix pyrrolidine (0.1 mol, 7.1 g) with a 37% aqueous solution of formaldehyde (0.1 mol, 8.1 mL) under ice-bath cooling. Add this mixture dropwise to the stirring diethyl phosphite. The dropwise addition is crucial to control the initial exothermic reaction between the amine and formaldehyde.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-3 hours. The use of a steam bath is a common and effective method for this temperature range.[5]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) on silica gel plates, using a chloroform-methanol solvent system.[1] Visualize spots with iodine vapor. The disappearance of the starting materials indicates reaction completion.

  • Work-up & Purification: After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by vacuum distillation (e.g., 132-134°C at 10 mm Hg) to obtain the pure Diethyl (pyrrolidin-1-ylmethyl)phosphonate.[3]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

Analytical_Workflow Analytical & Characterization Workflow Synthesis Synthesized Product (Crude Oil) TLC TLC Analysis (Purity Check) Synthesis->TLC Initial Screen Purification Vacuum Distillation TLC->Purification PureProduct Pure Compound Purification->PureProduct HPLC HPLC-UV/MS (Purity & Identity) PureProduct->HPLC Quantitative NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) PureProduct->NMR Structural IR FTIR Spectroscopy PureProduct->IR Functional Groups StructureConfirm Structure Confirmed & Purity >95% HPLC->StructureConfirm NMR->StructureConfirm IR->StructureConfirm

Caption: A logical workflow for the purification and analysis of the title compound.

Chromatographic Analysis (HPLC)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for assessing the purity of the final compound. It is also adaptable for pharmacokinetic studies.[4]

Protocol: HPLC Purity Assessment

  • Column: Newcrom R1 reverse-phase column.[4]

  • Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and water containing 0.1% phosphoric acid. The phosphoric acid is used to protonate the basic nitrogen of the pyrrolidine ring, ensuring a single ionic state and sharp, symmetrical peaks.[4]

  • MS-Compatible Modification: For coupling with a mass spectrometer (LC-MS), replace phosphoric acid with 0.1% formic acid. Phosphoric acid is non-volatile and will contaminate the MS ion source; formic acid is volatile and provides the necessary protonation without this issue.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the phosphonate chromophore) or Mass Spectrometry.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak area to determine purity.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure elucidation.

    • ³¹P NMR: This is a key experiment for phosphorus-containing compounds. A single resonance is expected. For the neat compound, a chemical shift has been reported.[6] In related (pyrrolidin-2-yl)phosphonates, shifts typically appear in the range of δ = 20-30 ppm.[1]

    • ¹H NMR: Expect characteristic signals for the two ethyl groups of the phosphonate (a triplet and a quartet), as well as signals for the pyrrolidine ring protons and the methylene bridge (-CH₂-) connecting the nitrogen and phosphorus atoms.

    • ¹³C NMR: Will show distinct signals for the ethyl carbons, the pyrrolidine carbons, and the methylene bridge carbon. The C-P coupling constants are diagnostic and can help confirm the structure.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A strong absorbance band around 1220-1250 cm⁻¹ is characteristic of the P=O (phosphoryl) stretch. Other expected bands include C-H stretches (around 2800-3000 cm⁻¹) and C-O-P stretches (around 1020-1050 cm⁻¹).[1][7]

Applications in Drug Discovery & Research

While Diethyl (pyrrolidin-1-ylmethyl)phosphonate is primarily an intermediate, its core structure is highly relevant to drug development. Its value lies in its use as a building block for more complex molecules with potential therapeutic activity.[3]

  • Cholinesterase Inhibitors: Organophosphates are well-known for their ability to inhibit acetylcholinesterase (AChE). This compound could serve as a starting point for developing novel AChE inhibitors for conditions like Alzheimer's disease.[3]

  • Anticancer Agents: The α-aminophosphonate motif has been incorporated into molecules designed as potential anticancer agents.[3] For example, certain quinoline-based α-aminophosphonates have been shown to induce apoptosis in cancer cell lines.[8]

  • Scaffold for Imidazoline I₂ Receptor Ligands: This is a particularly promising area. While the title compound is a (pyrrolidin-1-yl) derivative, extensive research on (pyrrolidin-2-yl)phosphonates has shown their high affinity and selectivity for imidazoline I₂ receptors.[2][9][10] These receptors are implicated in neurodegenerative diseases, making this class of compounds highly attractive for CNS drug discovery.[9][11] The synthesis of derivatives of the title compound could explore this therapeutic target space.

  • Antibiotic Development: The aminophosphonate scaffold is present in some natural antibiotics.[12] Synthetic efforts toward novel aminopyrrolidinyl phosphonates have yielded compounds with predicted antibiotic properties, suggesting another avenue for exploration.[12]

Safety, Handling, and Storage

As an organophosphorus compound, Diethyl (pyrrolidin-1-ylmethyl)phosphonate must be handled with appropriate care. It is classified as an irritant and is toxic.[3][13]

Hazard AspectGuidelineSource(s)
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335).[13]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, lab coat.[13][14]
Handling Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes.[13][15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3][14]
Incompatibilities Strong oxidizing agents.[14]
First Aid (IF ON SKIN) Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]
First Aid (IF IN EYES) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

Conclusion

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is more than a simple chemical reagent; it is a gateway to a rich field of medicinal chemistry. Its straightforward synthesis via the Kabachnik-Fields reaction, combined with the proven biological relevance of its core α-aminophosphonate and pyrrolidine motifs, makes it a highly valuable scaffold. For researchers in drug development, this compound represents a strategic starting point for creating libraries of novel compounds targeting a range of therapeutic areas, from neurodegeneration to infectious diseases and oncology. A thorough understanding of its synthesis, characterization, and handling is the first step toward unlocking this potential.

References

  • ChemBK. (2024, April 9). diethyl pyrrolidinomethylphosphonate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Retrieved from [Link]

  • Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(10), 2469. Available at: [Link]

  • Pérez-Carrión, M. D., et al. (2024). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 30(9), 2078. Available at: [Link]

  • SpectraBase. [(1-Pyrrolidinyl)methyl]phosphonic acid, diethyl ester - Optional[Near IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Activation of Diethyl Phosphonates: A Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Retrieved from [Link]

  • Carlier, P. G., et al. (2025, August 6). Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs. ResearchGate. Retrieved from [Link]

  • SpectraBase. [(1-pyrrolidinyl)methyl]phosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • Pérez-Carrión, M. D., et al. (2025, May 7). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ResearchGate. Retrieved from [Link]

  • Dranka, M., et al. (2020). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Molbank, 2020(2), M1127. Available at: [Link]

  • Pérez-Carrión, M. D., et al. (2025, May 7). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. Retrieved from [Link]

  • Al Quntar, A. A. A., et al. (2020). An Aminopyrrolidinyl Phosphonates—A New Class of Antibiotics: Facile Synthesis and Predicted Biological Activity. International Journal of Organic Chemistry, 10, 1-10. Available at: [Link]

  • Shi, D., et al. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Molecules, 21(5), 578. Available at: [Link]

  • PubChem. Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of diethyl 1-pyrrolidinocyclohexane-1-phosphonate. Retrieved from [Link]

  • Cernat, A. R., et al. (2022). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. Molecules, 27(19), 6289. Available at: [Link]

  • Pérez-Carrión, M. D., et al. (2025, May 7). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed Central. Retrieved from [Link]

  • Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

Sources

Foundational

Diethyl (pyrrolidin-1-ylmethyl)phosphonate mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of Diethyl (pyrrolidin-1-ylmethyl)phosphonate Executive Summary Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a member of the broader class of α-aminopho...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanisms of Action of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Executive Summary

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a member of the broader class of α-aminophosphonates, compounds of significant interest in medicinal chemistry. While direct, extensive research delineating a specific mechanism of action for this particular molecule is not prominent in publicly available literature, its structural motifs—a pyrrolidine ring and a diethyl phosphonate group—are features of numerous biologically active agents. This guide synthesizes information from structurally analogous compounds to postulate potential mechanisms of action and proposes a structured, self-validating experimental workflow to elucidate its true biological function. The primary audiences for this document are researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related phosphonate compounds.

Introduction: The Chemical and Pharmacological Context

Diethyl (pyrrolidin-1-ylmethyl)phosphonate belongs to a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. The structure combines two key pharmacophores:

  • The Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle, the pyrrolidine scaffold is a cornerstone in drug discovery, present in a multitude of natural products and synthetic drugs.[1] Its stereochemistry and potential for substitution allow for precise three-dimensional exploration of binding pockets in biological targets.[2]

  • The Diethyl Phosphonate Group: This functional group is a well-established bioisostere of carboxylate and phosphate moieties. A key feature of phosphonates is their tetrahedral geometry, which can mimic the transition state of various enzymatic reactions, particularly those involving hydrolysis.[3][4] This property makes them effective competitive enzyme inhibitors.

Given this structural makeup, the mechanism of action of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is likely rooted in its ability to interact with enzymatic active sites or receptor binding domains typically occupied by endogenous amino acids or their derivatives.

Physicochemical Properties

A summary of the basic physicochemical properties of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is presented below.

PropertyValueReference
CAS Number 51868-96-3[5]
Molecular Formula C9H20NO3PN/A
Appearance Colorless liquid[6]
Boiling Point ~275°C; 132-134°C at 10 mmHg[6]
Density ~1.064 g/mL at 25°C[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol[6]

Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive research into pyrrolidine phosphonates and related α-aminophosphonates, several plausible mechanisms of action can be hypothesized for Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

Enzyme Inhibition: A Transition-State Analog

The most prominent hypothesis for α-aminophosphonates is their role as enzyme inhibitors. The tetrahedral phosphonate moiety is a stable mimic of the tetrahedral transition state formed during peptide bond hydrolysis or phosphoryl transfer reactions.[3]

  • Causality: Many proteases, esterases, and ATP-dependent enzymes proceed through a high-energy tetrahedral intermediate. A phosphonate analog can fit into the active site and bind with high affinity, but because the C-P bond is resistant to cleavage, it acts as a competitive or non-competitive inhibitor, blocking the enzyme's catalytic cycle.

  • Potential Targets:

    • Acetylcholinesterase (AChE): Some aminopyrrolidinyl phosphonates have been predicted to be acetylcholinesterase inhibitors.[7] Inhibition of AChE is a key therapeutic strategy in Alzheimer's disease.

    • Other Esterases and Proteases: The broad applicability of phosphonates as transition-state inhibitors suggests potential activity against a wide range of enzymes.

Caption: Phosphonate as a transition-state analog inhibitor.

Modulation of Imidazoline I₂ Receptors (I₂-IR)

Recent studies have identified novel diethyl (pyrrolidine-2-yl)phosphonates as potent and selective ligands for imidazoline I₂ receptors (I₂-IR).[3][4][8][9] These receptors are implicated in a variety of neurological conditions, including neurodegeneration and Alzheimer's disease.[4]

  • Causality: Although the precise structure of I₂-IR is not fully elucidated, it is known to bind ligands containing nitrogen heterocycles. The pyrrolidine ring of the title compound could serve as the primary recognition motif for the I₂-IR binding pocket. The phosphonate group would then contribute to the binding affinity and selectivity through secondary interactions.

  • Potential Therapeutic Implications: Modulation of I₂-IR has been linked to neuroprotective effects.[4] If Diethyl (pyrrolidin-1-ylmethyl)phosphonate acts on this target, it could have potential applications in treating neurodegenerative disorders.

Inhibition of Phosphodiesterase 9A (PDE9A)

A specific pyrrolidine-containing compound, PF-04447943, has been extensively studied as a selective inhibitor of phosphodiesterase 9A (PDE9A).[10][11] PDE9A is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in neuronal signaling pathways related to synaptic plasticity and memory.

  • Causality: Inhibition of PDE9A elevates cGMP levels, which can enhance downstream signaling cascades crucial for cognitive function.[11] The pyrrolidine scaffold in PF-04447943 is critical for its binding to the PDE9A active site. While Diethyl (pyrrolidin-1-ylmethyl)phosphonate is structurally simpler, it shares the core pyrrolidine moiety, suggesting a possibility of interaction with the same target, albeit likely with different potency and selectivity.

PDE9A_Pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP activates GTP GTP GTP->GC PDE9A PDE9A cGMP->PDE9A PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP (Inactive) PDE9A->GMP degrades Synaptic_Plasticity Synaptic Plasticity & Memory PKG->Synaptic_Plasticity promotes Inhibitor Diethyl (pyrrolidin-1-ylmethyl)phosphonate Inhibitor->PDE9A INHIBITS

Caption: Postulated PDE9A inhibition pathway.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To move from postulation to confirmation, a rigorous, multi-tiered experimental approach is required. This workflow is designed as a self-validating system, where results from initial broad screening inform subsequent, more focused assays.

Workflow Diagram

workflow cluster_0 Tier 1: Broad Target Screening cluster_1 Tier 2: Hit Validation & Potency Determination cluster_2 Tier 3: Cellular & Functional Assays cluster_3 Tier 4: Structural & In Vivo Studies Screening Broad Panel Screening - Enzyme Inhibition Assays (Proteases, Esterases, PDEs) - Receptor Binding Assays (e.g., GPCRs, Imidazoline Receptors) IC50 IC50 / Ki Determination - Dose-response curves for validated hits - Selectivity profiling against related targets Screening->IC50 Identify Hits CellAssay Cell-Based Functional Assays - Measure downstream effects (e.g., cGMP levels for PDE9) - Assess neuroprotection, cytotoxicity, etc. IC50->CellAssay Confirm Cellular Activity Structural Structural Biology (X-ray Crystallography / Cryo-EM) - Co-crystallize with target to confirm binding mode CellAssay->Structural Validate Target Engagement InVivo In Vivo Models - Animal models of relevant disease (e.g., Alzheimer's) - Assess pharmacokinetics and efficacy CellAssay->InVivo Test Therapeutic Hypothesis

Caption: Multi-tiered workflow for MOA elucidation.

Step-by-Step Methodologies

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine if Diethyl (pyrrolidin-1-ylmethyl)phosphonate inhibits AChE activity.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • In a 96-well plate, add 25 µL of DTNB (1.5 mM), 50 µL of buffer, and 25 µL of varying concentrations of the test compound.

    • Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCh substrate (1.8 mM).

    • Measure the absorbance at 412 nm every minute for 10 minutes.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

  • Self-Validation: A known AChE inhibitor (e.g., Donepezil) must be run as a positive control. A vehicle-only (DMSO) well serves as the negative control (100% activity).

Protocol 2: Cell-Based cGMP Assay for PDE9A Activity

  • Objective: To assess the functional inhibition of PDE9A in a cellular context.

  • Principle: If the compound inhibits PDE9A, intracellular cGMP levels will rise in response to stimulation of guanylate cyclase.

  • Procedure:

    • Culture a relevant cell line expressing PDE9A (e.g., HEK293 cells transfected with human PDE9A).

    • Pre-incubate the cells with various concentrations of Diethyl (pyrrolidin-1-ylmethyl)phosphonate for 30 minutes.

    • Stimulate cGMP production by adding a guanylate cyclase activator (e.g., sodium nitroprusside) for 10 minutes.

    • Lyse the cells and quantify intracellular cGMP levels using a commercially available cGMP competitive ELISA kit.

    • Plot the cGMP concentration against the inhibitor concentration to determine the EC₅₀.

  • Self-Validation: A known PDE9A inhibitor (e.g., PF-04447943) must be used as a positive control. Unstimulated and stimulated cells without the inhibitor serve as baseline and maximum signal controls, respectively.

Conclusion and Future Directions

While the precise mechanism of action for Diethyl (pyrrolidin-1-ylmethyl)phosphonate remains to be definitively established, its chemical structure strongly suggests a role as a modulator of enzymatic or receptor-driven processes. The most plausible hypotheses, based on a wealth of data from structural analogs, point towards enzyme inhibition (particularly of esterases like AChE), modulation of imidazoline I₂ receptors , or inhibition of phosphodiesterases such as PDE9A .

The proposed experimental workflow provides a clear and robust pathway to test these hypotheses, moving from broad screening to specific functional and in vivo validation. Elucidating the primary biological target is the critical next step in unlocking the potential therapeutic value of this compound and guiding the rational design of next-generation pyrrolidine phosphonates for neurodegenerative, inflammatory, or other diseases.

References

  • De Luca, L., Chiminazzo, A., Sperni, L., Strukul, G., & Scarso, A. (2017). Pyrrolidine-Containing Bisphosphonates as Potential Anti-Resorption Bone Drugs. Chemistry, 23(14), 3474-3478. [Link]

  • Głowacka, I. E., et al. (2020). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 25(21), 5087. [Link]

  • Eng, W. S., et al. (2018). Pyrrolidine nucleoside bisphosphonates as antituberculosis agents targeting hypoxanthine-guanine phosphoribosyltransferase. European Journal of Medicinal Chemistry, 159, 10-22. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry. [Link]

  • Al Quntar, A. A. A., et al. (2020). An Aminopyrrolidinyl Phosphonates—A New Class of Antibiotics: Facile Synthesis and Predicted Biological Activity. International Journal of Organic Chemistry, 10, 89-98. [Link]

  • Al Quntar, A. A. A., et al. (2020). An Aminopyrrolidinyl Phosphonates—A New Class of Antibiotics: Facile Synthesis and Predicted Biological Activity. ResearchGate. [Link]

  • Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

  • Sáenz-Vash, V., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 30(9), 2078. [Link]

  • Sáenz-Vash, V., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. [Link]

  • Al Quntar, A. A. A., et al. (2020). An Aminopyrrolidinyl Phosphonates—A New Class of Antibiotics: Facile Synthesis and Predicted Biological Activity. Al-Quds University. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245873. [Link]

  • Fang, Y. L., et al. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. International Journal of Molecular Sciences, 17(5), 653. [Link]

  • SIELC Technologies. (2018). Diethyl (pyrrolidin-1-ylmethyl)phosphonate. [Link]

  • Sáenz-Vash, V., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ResearchGate. [Link]

  • Damiche, R., & Chafaa, S. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Open Science. [Link]

  • ChemBK. (2024). diethyl pyrrolidinomethylphosphonate. [Link]

  • Sáenz-Vash, V., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed Central. [Link]

  • Malm, T. M., et al. (2010). Pyrrolidine Dithiocarbamate Activates Akt and Improves Spatial Learning in APP/PS1 Mice without Affecting β-Amyloid Burden. Journal of Neuroscience, 30(38), 12738-12745. [Link]

  • Pazianas, M., & Miller, P. D. (2008). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. The Ochsner Journal, 8(3), 146-157. [Link]

  • Schwam, H., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413-421. [Link]

  • Cichero, E., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]

  • Verhoest, P. R., et al. (2012). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. Journal of Pharmacology and Experimental Therapeutics, 343(3), 634-645. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Diethyl (pyrrolidin-1-ylmethyl)phosphonate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Diethyl (pyrrolidin-1-ylmet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a key intermediate in synthetic organic chemistry with significant potential in medicinal chemistry and drug development. This document delves into its molecular structure, details a robust synthetic protocol, and offers a thorough analysis of its spectroscopic characterization. The information presented herein is intended to equip researchers and professionals in the field with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonates are a class of organophosphorus compounds that have garnered considerable attention in the scientific community due to their structural analogy to α-amino acids. In these molecules, the carboxylic acid group is replaced by a phosphonic acid or phosphonate ester moiety. This substitution imparts unique physicochemical and biological properties, making them valuable as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacological agents. Diethyl (pyrrolidin-1-ylmethyl)phosphonate, as a member of this family, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its pyrrolidine ring is a common motif in many biologically active compounds, and the phosphonate group can mimic the transition state of various enzymatic reactions.

Molecular Structure and Chemical Formula

The molecular structure and fundamental properties of Diethyl (pyrrolidin-1-ylmethyl)phosphonate are summarized below.

PropertyValueSource
Chemical Name Diethyl (pyrrolidin-1-ylmethyl)phosphonate[1][2]
Synonyms Diethyl [(pyrrolidin-1-yl)methyl]phosphonate, Phosphonic acid, P-(1-pyrrolidinylmethyl)-, diethyl ester[1][2]
CAS Number 51868-96-3[1][2]
Molecular Formula C9H20NO3P[1][2]
Molecular Weight 221.237 g/mol [1]
Appearance Colorless liquid with a characteristic odor.
Solubility Soluble in organic solvents such as ethanol and dimethyl ether; insoluble in water.

The molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a methylene bridge, which is in turn connected to the nitrogen atom of a pyrrolidine ring.

Caption: Molecular structure of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

Synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

The synthesis of α-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction or the Pudovik reaction[3][4]. The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite[3]. For the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, this involves the reaction of pyrrolidine, formaldehyde, and diethyl phosphite.

G cluster_reactants Reactants cluster_reaction Kabachnik-Fields Reaction cluster_product Product Pyrrolidine Pyrrolidine Reaction One-pot Condensation Pyrrolidine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction DiethylPhosphite Diethyl Phosphite DiethylPhosphite->Reaction Product Diethyl (pyrrolidin-1-ylmethyl)phosphonate Reaction->Product

Caption: Synthetic pathway for Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

Experimental Protocol: A Modified Kabachnik-Fields Reaction

This protocol is adapted from established methods for the synthesis of similar α-aminophosphonates.

Materials:

  • Pyrrolidine

  • Paraformaldehyde (as a source of formaldehyde)

  • Diethyl phosphite

  • Triethylamine (as a catalyst)

  • Toluene (as a solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrrolidine (1.0 eq), paraformaldehyde (1.0 eq), and diethyl phosphite (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of triethylamine (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Diethyl (pyrrolidin-1-ylmethyl)phosphonate as a colorless oil.

Spectroscopic Analysis and Characterization

The structural elucidation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS (tetramethylsilane) are as follows:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (ethoxy)~1.3Triplet~7.06H
CH₂ (pyrrolidine, C3-H₂, C4-H₂)~1.8Multiplet-4H
CH₂ (pyrrolidine, C2-H₂, C5-H₂)~2.6Multiplet-4H
P-CH₂-N ~2.8Doublet~10.0 (²JHP)2H
O-CH₂ (ethoxy)~4.1Quintet~7.04H

The methylene protons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5) are expected to be shifted downfield compared to the other methylene protons (C3 and C4) due to the electron-withdrawing effect of the nitrogen atom. The methylene bridge between the phosphorus and nitrogen atoms will appear as a doublet due to coupling with the phosphorus atom.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts are:

CarbonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
CH₃ (ethoxy)~16(³JCP ≈ 6 Hz)
CH₂ (pyrrolidine, C3, C4)~24
CH₂ (pyrrolidine, C2, C5)~53
P-CH₂-N ~55(¹JCP ≈ 140-160 Hz)
O-CH₂ (ethoxy)~62(²JCP ≈ 7 Hz)

The carbon atom directly bonded to the phosphorus atom (P-CH₂-N) will exhibit a large one-bond coupling constant (¹JCP). The other carbons in the ethoxy groups will show smaller two- and three-bond couplings.

³¹P NMR Spectroscopy (Phosphorus-31 NMR)

³¹P NMR is a powerful tool for characterizing organophosphorus compounds. For Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum.

NucleusChemical Shift (δ, ppm)
³¹P ~25-30

The chemical shift is reported relative to an external standard of 85% H₃PO₄. The exact chemical shift can be influenced by the solvent and concentration.

Applications in Research and Drug Development

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a valuable intermediate for the synthesis of a variety of target molecules in drug discovery and development. Its utility stems from the ability to further modify both the pyrrolidine and the phosphonate moieties.

  • Enzyme Inhibitors: The phosphonate group can act as a transition-state analogue inhibitor for enzymes that process carboxylate-containing substrates, such as proteases and esterases.

  • Bone Targeting Agents: Bisphosphonates, which can be synthesized from α-aminophosphonates, are known to have a high affinity for hydroxyapatite, the mineral component of bone. This property is exploited in the development of drugs for bone-related diseases.

  • Antiviral and Anticancer Agents: The incorporation of the α-aminophosphonate scaffold has led to the discovery of compounds with potent antiviral and anticancer activities.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and spectroscopic characterization of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. The presented information, including a plausible experimental protocol and predicted NMR data, serves as a valuable resource for researchers in organic and medicinal chemistry. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents.

References

  • SIELC Technologies. Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Available from: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835.
  • ChemBK. diethyl pyrrolidinomethylphosphonate. Available from: [Link]

  • Głowacka, I. E., Hartwich, A., & Rozpara, I. (2021). Synthesis of Functionalized Diethyl (Pyrrolidin-2-Yl)Phosphonate and Diethyl (5-Oxopyrrolidin-2-Yl)
  • Ordóñez, M., Rojas-Cabrera, H., & Cativiela, C. (2009).
  • Maestro, A., de Marigorta, E. M., Palacios, F., & Vicario, J. (2020). α-Iminophosphonates: Useful Intermediates for Enantioselective Synthesis of α-Aminophosphonates. Asian Journal of Organic Chemistry, 9(4), 538-548.
  • SpectraBase. [(1-Pyrrolidinyl)methyl]phosphonic acid, diethyl ester. Wiley-VCH GmbH. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectral Data of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Diethyl (pyrrolidin-1-ylmethyl)phosphonate (CAS No. 51868-96-3) is a versatile synthetic inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Diethyl (pyrrolidin-1-ylmethyl)phosphonate (CAS No. 51868-96-3) is a versatile synthetic intermediate belonging to the class of α-aminophosphonates.[1][2][3] These compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to α-amino acids, where the carboxyl group is replaced by a phosphonate moiety. This substitution imparts unique biochemical properties, including resistance to hydrolysis by peptidases and the ability to act as transition-state analogue inhibitors of various enzymes.[4] A thorough understanding of the structural and electronic properties of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is paramount for its effective utilization in synthetic chemistry and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such molecules in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ³¹P NMR spectral data of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Molecular Structure and NMR-Active Nuclei

The molecular structure of Diethyl (pyrrolidin-1-ylmethyl)phosphonate comprises three key fragments that give rise to a rich and informative NMR spectrum: the pyrrolidine ring, the diethyl phosphonate group, and the methylene bridge connecting them. The primary NMR-active nuclei are ¹H, ¹³C, and ³¹P, all of which provide unique and complementary structural information.

Figure 1: Molecular structure of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is characterized by distinct signals for the protons of the pyrrolidine ring, the methylene bridge, and the two ethyl groups of the phosphonate moiety. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, O, P) and the overall molecular geometry.

Table 1: Predicted ¹H NMR Spectral Data for Diethyl (pyrrolidin-1-ylmethyl)phosphonate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Couplings (J, Hz)
~4.10Quintet (dq)4HO-CH₂ -CH₃³J(H,H) ≈ 7.1, ³J(P,H) ≈ 7.1
~2.80Doublet2HN-CH₂ -P²J(P,H) ≈ 10-15
~2.60Triplet4HN-CH₂ -CH₂ (α-protons)³J(H,H) ≈ 6-7
~1.80Quintet4HN-CH₂-CH₂ (β-protons)³J(H,H) ≈ 6-7
~1.30Triplet6HO-CH₂-CH₃ ³J(H,H) ≈ 7.1

Detailed Interpretation:

  • Diethyl Phosphonate Protons: The ethoxy groups give rise to two signals. The methylene protons (O-CH₂ -CH₃) appear as a quintet (or more accurately, a doublet of quartets) around 4.10 ppm. The quartet arises from coupling to the adjacent methyl protons (³J(H,H) ≈ 7.1 Hz), and this quartet is further split into a doublet by the phosphorus atom (³J(P,H) ≈ 7.1 Hz). The terminal methyl protons (O-CH₂-CH₃ ) appear as a triplet at approximately 1.30 ppm due to coupling with the methylene protons.

  • Methylene Bridge Protons: The protons of the methylene bridge (N-CH₂ -P) are deshielded by the adjacent nitrogen and phosphorus atoms and are expected to resonate as a doublet around 2.80 ppm. The doublet splitting is due to a two-bond coupling to the phosphorus atom (²J(P,H)), which is typically in the range of 10-15 Hz for such structures.[5]

  • Pyrrolidine Protons: The four methylene groups of the pyrrolidine ring are chemically equivalent due to rapid conformational averaging at room temperature. The α-protons (N-CH₂ -CH₂) are deshielded by the nitrogen atom and are expected to appear as a triplet at approximately 2.60 ppm. The β-protons (N-CH₂-CH₂ ) are more shielded and should resonate as a quintet (or a multiplet) around 1.80 ppm.

G cluster_HNMR ¹H NMR Correlations O-CH2-CH3 O-CH₂-CH₃ ~4.10 ppm (quintet) CH3 O-CH₂-CH₃ ~1.30 ppm (triplet) O-CH2-CH3->CH3 ³J(H,H) P ³¹P O-CH2-CH3->P ³J(P,H) N-CH2-P N-CH₂-P ~2.80 ppm (doublet) N-CH2-P->P ²J(P,H) alpha-CH2 N-CH₂ (α) ~2.60 ppm (triplet) beta-CH2 C-CH₂-C (β) ~1.80 ppm (quintet) alpha-CH2->beta-CH2 ³J(H,H)

Figure 2: Key ¹H NMR coupling relationships in Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms, and the signals for carbons near the phosphorus atom will exhibit splitting due to C-P coupling.

Table 2: Predicted ¹³C NMR Spectral Data for Diethyl (pyrrolidin-1-ylmethyl)phosphonate in CDCl₃

Chemical Shift (δ, ppm)AssignmentKey Couplings (J, Hz)
~62.0O -CH₂-CH₃²J(P,C) ≈ 5-7
~54.0N -CH₂-CH₂ (α-carbons)
~52.0N -CH₂-P¹J(P,C) ≈ 140-160
~23.5N-CH₂-CH₂ (β-carbons)
~16.5O-CH₂-CH₃ ³J(P,C) ≈ 5-7

Detailed Interpretation:

  • Diethyl Phosphonate Carbons: The methylene carbons of the ethoxy groups (O-CH₂ -CH₃) are expected at around 62.0 ppm and will appear as a doublet due to two-bond coupling with the phosphorus atom (²J(P,C) ≈ 5-7 Hz). The methyl carbons (O-CH₂-CH₃ ) will resonate further upfield at approximately 16.5 ppm, also as a doublet due to three-bond coupling to phosphorus (³J(P,C) ≈ 5-7 Hz).[6]

  • Methylene Bridge Carbon: The carbon of the methylene bridge (N-CH₂ -P) is directly bonded to the phosphorus atom and will therefore exhibit a large one-bond coupling constant (¹J(P,C)), typically in the range of 140-160 Hz. Its chemical shift is predicted to be around 52.0 ppm.

  • Pyrrolidine Carbons: The α-carbons of the pyrrolidine ring (N-CH₂ -CH₂) are deshielded by the nitrogen and are expected at approximately 54.0 ppm. The β-carbons (N-CH₂-CH₂ ) are more shielded and will appear upfield at around 23.5 ppm.

³¹P NMR Spectral Data Analysis

³¹P NMR is a highly sensitive technique for the characterization of organophosphorus compounds. Since ³¹P has a natural abundance of 100% and a spin of ½, sharp signals are typically observed. The chemical shift is highly dependent on the electronic environment of the phosphorus atom.

For Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a single signal is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for diethyl phosphonates generally falls within a well-defined range. Based on data for similar α-aminophosphonates, the ³¹P chemical shift is predicted to be in the range of δ = 20-30 ppm (relative to 85% H₃PO₄ as an external standard).[6][7] In a proton-coupled ³¹P NMR spectrum, this signal would be a complex multiplet due to coupling with the methylene bridge protons (²J(P,H)) and the ethoxy methylene protons (³J(P,H)).

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the use of appropriate experimental parameters.

1. Sample Preparation:

  • Analyte: Accurately weigh 10-20 mg of Diethyl (pyrrolidin-1-ylmethyl)phosphonate for ¹H NMR, and 30-50 mg for ¹³C and ³¹P NMR.

  • Solvent: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other suitable solvents include deuterium oxide (D₂O) for highly polar or ionic derivatives, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure:

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Gently vortex or sonicate the mixture to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Ensure the sample height in the tube is at least 4 cm to be within the detection region of the NMR probe.

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.

G cluster_protocol NMR Sample Preparation Workflow A Weigh Sample (10-50 mg) B Dissolve in Deuterated Solvent (~0.6 mL CDCl₃) A->B C Transfer to NMR Tube B->C D Adjust Sample Height (min. 4 cm) C->D E Cap and Clean Tube D->E F Insert into Spectrometer E->F

Figure 3: Standard workflow for NMR sample preparation.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • General Parameters:

    • Locking: Lock the spectrometer on the deuterium signal of the solvent.

    • Tuning and Matching: Tune and match the probe for the nucleus of interest (¹H, ¹³C, or ³¹P).

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: ~200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • ³¹P NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: A wide spectral width (e.g., 200-300 ppm) centered around the expected chemical shift.

    • Number of Scans: 64-128 scans are typically adequate.

    • Relaxation Delay (d1): 2-5 seconds.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Correct the baseline for a flat and even appearance.

  • Referencing: Reference the spectrum to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P). For CDCl₃, the residual CHCl₃ signal is at 7.26 ppm in the ¹H spectrum and the ¹³CDCl₃ signal is at 77.16 ppm in the ¹³C spectrum.[8] For ³¹P, an external standard of 85% H₃PO₄ is set to 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all peaks.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ³¹P NMR spectral data of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. The interpretation of the chemical shifts, multiplicities, and coupling constants, based on established principles and data from analogous structures, allows for the confident structural verification of this important synthetic intermediate. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data, which is essential for researchers and scientists engaged in the synthesis, characterization, and application of α-aminophosphonates in drug discovery and development.

References

  • Belskaya, N. P., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(2), 847–854. [Link]

  • Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(9), 2345. [Link]

  • SIELC Technologies. (2018). Diethyl (pyrrolidin-1-ylmethyl)phosphonate. [Link]

  • Belskaya, N. P., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

  • Bus-Kwaśnik, K., et al. (2020). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 25(21), 5123. [Link]

  • Chen, J., et al. (2018). Facile Access to α-Aryl Substituted Pyrrolidines. Royal Society of Chemistry. [Link]

  • ChemBK. (2024). diethyl pyrrolidinomethylphosphonate. [Link]

  • Boukattaya, F., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Open Science. [Link]

  • Bus-Kwaśnik, K., et al. (2020). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 31 Phosphorus NMR. [Link]

  • Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Grim, S. O., et al. (1977). 31P-{1H} nuclear magnetic resonance spectra of [Ph2P(CH2)2PCH2]2 (= PzPz) and. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2016). Coupling constant in 1H NMR with phosphorus. [Link]

  • Koskela, H., et al. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Lee, J., et al. (2021). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. New Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 9.10: NMR of phosphorylated compounds. [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. [Link]

  • Bus-Kwaśnik, K., et al. (2020). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ResearchGate. [Link]

  • Max Planck Society. (2020). Polymer Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179. [Link]

  • Palacios, F., et al. (2018). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 23(10), 2465. [Link]

  • Mark, V., et al. (1967). Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds. Journal of Chemical & Engineering Data, 12(1), 133–136. [Link]

  • Pierens, G. K., et al. (2015). and three‐bond carbon–hydrogen coupling constants in cinnamic acid based compounds. Magnetic Resonance in Chemistry, 53(11), 925–931. [Link]

  • ResearchGate. (n.d.). Dependence of the long-range phosphorus-hydrogen coupling constantnJP-H (n = 3, 6, 7) on the bond order between phosphorus and its substituents: Preparation and spectroscopic characterization of several phosphoramidates. [Link]

  • Svatunek, D., et al. (2020). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 83(5), 1641–1649. [Link]

  • SpectraBase. (n.d.). Diethyl pentyl-phosphonate. [Link]

  • SpectraBase. (n.d.). DIETHYL (1-DIPHENYLPHOSPHORYLAMIDONEOPENTYL)PHOSPHONATE. [Link]

  • PubChem. (n.d.). Diethyl P-(1-naphthalenylmethyl)phosphonate. [Link]

Sources

Exploratory

Diethyl (pyrrolidin-1-ylmethyl)phosphonate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl (pyrrolidin-1-ylmethyl)phosphonate Introduction: The Significance of α-Aminophosphonates In the landscape of medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Introduction: The Significance of α-Aminophosphonates

In the landscape of medicinal chemistry and drug development, the quest for novel bioactive scaffolds is perpetual. Among these, α-aminophosphonates have garnered substantial interest as compelling structural analogues of α-amino acids.[1][2][3] This class of organophosphorus compounds replaces the planar carboxylic acid moiety of an amino acid with a tetrahedral phosphonate group, a substitution that imparts unique stereochemical and electronic properties. This structural alteration is fundamental to their diverse biological activities, which span applications as enzyme inhibitors, peptidomimetics, antibiotics, and antiviral and anticancer agents.[2][4][5][6][7]

This guide provides a comprehensive, field-proven overview of the synthesis and characterization of a specific, yet representative, member of this class: Diethyl (pyrrolidin-1-ylmethyl)phosphonate. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and outline a robust analytical workflow for its structural confirmation and purity assessment, tailored for researchers, scientists, and drug development professionals.

Part 1: Core Synthetic Strategies

The synthesis of α-aminophosphonates is dominated by two highly efficient and versatile multicomponent reactions: the Kabachnik-Fields reaction and the Pudovik reaction. Both pathways offer reliable access to the target scaffold.

The Kabachnik-Fields Reaction: A Three-Component Condensation

The Kabachnik-Fields reaction stands as the most prominent method for preparing α-aminophosphonates. It is a one-pot, three-component condensation involving an amine, a carbonyl compound, and a hydrophosphoryl species, typically a dialkyl phosphite.[8][9][10] For the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, the reactants are pyrrolidine (the secondary amine), formaldehyde (the carbonyl component), and diethyl phosphite.

Mechanistic Insight: The reaction is generally understood to proceed via one of two primary mechanistic pathways, with the specific route often depending on the nature and reactivity of the substrates.[10][11]

  • The "Imine Pathway" (Dominant Route): This is the more commonly accepted mechanism.[11] It begins with the rapid condensation of the amine (pyrrolidine) and the carbonyl (formaldehyde) to form a highly reactive iminium ion intermediate. This electrophilic species is then subjected to nucleophilic attack by the diethyl phosphite, yielding the final α-aminophosphonate product.

  • The "α-Hydroxyphosphonate Pathway": Alternatively, the carbonyl compound can first react with the diethyl phosphite in an Abramov addition to form an α-hydroxyphosphonate.[9] This intermediate then undergoes a subsequent nucleophilic substitution by the amine, displacing the hydroxyl group to form the target compound.

Kabachnik_Fields Kabachnik-Fields Reaction: Imine Pathway Pyrrolidine Pyrrolidine (Amine) Iminium Iminium Ion Intermediate Pyrrolidine->Iminium + H₂O Formaldehyde Formaldehyde (Carbonyl) Formaldehyde->Iminium DiethylPhosphite Diethyl Phosphite (P-H Reagent) Product Diethyl (pyrrolidin-1-ylmethyl)phosphonate DiethylPhosphite->Product Iminium->Product Nucleophilic Attack

Caption: The dominant "Imine Pathway" of the Kabachnik-Fields reaction.

The Pudovik Reaction: A Focused Addition

The Pudovik (or aza-Pudovik) reaction involves the direct nucleophilic addition of a hydrophosphoryl compound, such as diethyl phosphite, across the carbon-nitrogen double bond of a pre-formed or in situ-generated imine (or iminium ion).[1][8][12][13] In the context of our target molecule, this simplifies to the second step of the Kabachnik-Fields "imine pathway." This method is particularly useful when the imine intermediate is stable and can be isolated, offering a more controlled, stepwise approach. However, for simple substrates, the one-pot Kabachnik-Fields is often preferred for its operational simplicity.

Pudovik_Reaction Pudovik (aza-Pudovik) Reaction Imine Iminium Ion (from Pyrrolidine + Formaldehyde) Product α-Aminophosphonate Product Imine->Product Nucleophilic Addition DEP Diethyl Phosphite DEP->Product Workflow Experimental Workflow cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Purification A 1. Charge flask with ethanol B 2. Add Pyrrolidine A->B C 3. Add Paraformaldehyde B->C D 4. Add Diethyl Phosphite C->D E 5. Stir at room temp (12-24h) Monitor by TLC D->E F 6. Evaporate solvent E->F G 7. Dissolve & Wash F->G H 8. Dry & Evaporate G->H I 9. Purify with Hexane Wash H->I J 10. Dry under high vacuum I->J Product Final Product: Diethyl (pyrrolidin-1-ylmethyl)phosphonate J->Product

Sources

Foundational

The Pyrrolidine Scaffold: From Nature's Alkaloids to Modern Pharmaceuticals

An In-Depth Technical Guide on the Discovery and History of a Privileged Heterocycle Abstract The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most ubiquitous and functionally si...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery and History of a Privileged Heterocycle

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most ubiquitous and functionally significant scaffolds in the landscape of organic chemistry and drug discovery.[1][2][3] Its unique stereochemical properties and ability to serve as both a hydrogen bond donor and acceptor have made it a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals.[4] This guide traces the historical trajectory of pyrrolidine-containing compounds, from their initial discovery in the complex matrices of plant alkaloids to their rational design and synthesis as targeted therapeutic agents. We will explore the seminal discoveries of foundational molecules like nicotine and proline, delve into the classic synthetic reactions that unlocked access to this ring system, and chart the rise of groundbreaking drugs that have cemented the pyrrolidine motif as a "privileged" structure in medicinal chemistry.

Early Encounters: The Pyrrolidine Ring in Nature's Arsenal

The story of pyrrolidine begins not in a laboratory, but in the intricate biochemical pathways of plants. For centuries, humans unknowingly interacted with pyrrolidine-containing compounds through traditional medicines and agricultural products.[5] The formal scientific journey began with the isolation and characterization of potent alkaloids, which provided the first glimpse into the structure and activity of this heterocyclic system.

Nicotine: The Archetypal Pyrrolidine Alkaloid

One of the earliest and most famous encounters with a pyrrolidine-containing compound was with nicotine, the principal alkaloid of the tobacco plant (Nicotiana tabacum).

  • 1809: French scientist Louis-Nicolas Vauquelin first observed a volatile, alkaline substance in tobacco juice.

  • 1828: Wilhelm Heinrich Posselt and Karl Ludwig Reimann, two German chemists, successfully isolated and purified nicotine.[6] They named it in honor of Jean Nicot, the French ambassador who introduced tobacco to France in the 16th century.

  • 1843-1847: The empirical formula (C₁₀H₁₄N₂) and molecular weight were established by Louis Melsens and Charles-Frédéric Schloesing, respectively.

  • 1893-1895: The final structural elucidation was accomplished by Adolf Pinner, who determined that nicotine consists of a pyridine ring linked to the 2-position of an N-methylpyrrolidine ring.[6]

The multi-decade effort to decipher nicotine's structure, relying on classical degradation studies and chemical intuition, was a significant achievement in early organic chemistry and laid the groundwork for understanding heterocyclic alkaloids.[7][8]

Proline: A Unique Building Block of Life

While alkaloids demonstrated the pharmacological potential of the pyrrolidine ring, the discovery of proline revealed its fundamental role in biology. Proline is unique among the 20 proteinogenic amino acids as it is a secondary amine, with its nitrogen atom incorporated into the cyclic side chain.[9][10][11] This cyclic structure imparts exceptional conformational rigidity, profoundly influencing the three-dimensional structure of proteins.[9][10][12]

  • 1900: Richard Willstätter, a German chemist who would later win the Nobel Prize, first isolated proline while studying N-methylproline. He also achieved its synthesis from 1,3-dibromopropane and the sodium salt of diethyl malonate.[9][13][14]

  • 1901: The eminent chemist Emil Fischer independently isolated proline from casein and published an alternative synthesis, solidifying its identity and structure.[9]

The discovery of proline demonstrated that the pyrrolidine scaffold was not just a defensive tool for plants, but a sophisticated component used by nature to control the architecture of life's most critical macromolecules.

The Dawn of Synthesis: Forging the Pyrrolidine Ring

With the structures of key natural products elucidated, the next great challenge for chemists was to develop methods for the controlled synthesis of the pyrrolidine ring. These early reactions were pivotal, providing access to novel analogues and enabling the total synthesis of natural products.

The Hofmann-Löffler-Freytag Reaction (1880s, 1909)

This powerful reaction represents one of the first methods for remote C-H functionalization to form a pyrrolidine ring.[15] August Wilhelm von Hofmann initially discovered the transformation in the 1880s, and it was later extended by Karl Löffler and Curt Freytag in 1909 to become a more general synthesis of pyrrolidines, most famously applied in an elegant synthesis of nicotine.[15][16][17][18]

The reaction's ingenuity lies in its use of a radical mechanism. Under acidic conditions, an N-haloamine is protonated and then undergoes homolytic cleavage (initiated by heat or light) to form a nitrogen-centered radical cation.[15][16][19] This radical then abstracts a hydrogen atom from a δ-carbon through a sterically favored six-membered ring transition state.[16] The resulting carbon radical captures the halogen, and subsequent intramolecular nucleophilic substitution in the presence of a base closes the ring to form the pyrrolidine.[16][19]

Hofmann_Loeffler_Freytag Hofmann-Löffler-Freytag Reaction Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Termination (Cyclization) N_Haloamine N-Haloamine (R₂N-X) Protonated N-Haloammonium Salt (R₂NH⁺-X) N_Haloamine->Protonated  + H⁺ N_Radical Nitrogen Radical Cation Protonated->N_Radical Heat or Light (Homolytic Cleavage) HAT Intramolecular 1,5-H Abstraction N_Radical->HAT C_Radical Carbon Radical HAT->C_Radical via 6-membered transition state XAT Halogen Atom Transfer C_Radical->XAT Halo_Intermediate δ-Haloamine XAT->Halo_Intermediate Cyclization Intramolecular SN2 Halo_Intermediate->Cyclization + Base - HX Pyrrolidine Pyrrolidine Product Cyclization->Pyrrolidine

Caption: Key stages of the Hofmann-Löffler-Freytag reaction.

Experimental Protocol: Synthesis of N-Methylpyrrolidine via Hofmann-Löffler-Freytag Reaction

  • Objective: To synthesize N-methylpyrrolidine from N-chloro-N-methylbutylamine.

  • Methodology:

    • Preparation of N-chloro-N-methylbutylamine: Dissolve N-methylbutylamine in an appropriate solvent (e.g., CCl₄). Cool the solution in an ice bath. Add a solution of N-chlorosuccinimide (NCS) portion-wise while stirring. Monitor the reaction by TLC until the starting amine is consumed. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The N-chloroamine is often used immediately without further purification.

    • Cyclization: Dissolve the crude N-chloro-N-methylbutylamine in concentrated sulfuric acid at 0-10 °C.

    • Initiation: While stirring, irradiate the solution with a UV lamp (or heat gently) for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Work-up: Carefully pour the acidic solution onto crushed ice. Basify the mixture to a high pH (>12) with a strong base (e.g., 50% NaOH solution), ensuring the flask is well-cooled.

    • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).

    • Purification: Combine the organic extracts, dry over anhydrous K₂CO₃, and remove the solvent by distillation. The resulting N-methylpyrrolidine can be further purified by fractional distillation.

  • Trustworthiness: This protocol is self-validating. The success of each step can be monitored. The formation of the N-chloroamine can be confirmed by the disappearance of the starting material. The final cyclization is validated by the isolation and characterization (e.g., by NMR spectroscopy and mass spectrometry) of the N-methylpyrrolidine product, which will have a distinct chemical signature from the linear starting material.

The Paal-Knorr Pyrrole Synthesis (1884)

While this reaction synthesizes aromatic pyrroles, not pyrrolidines, it is a cornerstone of five-membered heterocycle synthesis and historically significant.[20] Reported independently by Carl Paal and Ludwig Knorr in 1884, the reaction condenses a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[20][21][22][23] The subsequent hydrogenation of the resulting pyrrole is a common and reliable strategy for accessing the corresponding pyrrolidine.

The mechanism, elucidated much later by V. Amarnath in the 1990s, involves the initial formation of a hemiaminal by the attack of the amine on one of the protonated carbonyls.[20][22] This is followed by an intramolecular attack of the nitrogen on the second carbonyl, forming a cyclic dihydroxy intermediate, which then readily dehydrates to yield the stable aromatic pyrrole.[20][23]

Paal_Knorr Paal-Knorr Pyrrole Synthesis Mechanism Diketone 1,4-Diketone + R-NH₂ Hemiaminal Hemiaminal Formation Diketone->Hemiaminal Attack on C=O Cyclic_Intermediate Cyclic Dihydroxy Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Product Cyclic_Intermediate->Pyrrole - 2 H₂O (Dehydration)

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

  • Objective: To demonstrate a modern, efficient Paal-Knorr synthesis.[24]

  • Methodology: [24]

    • Reaction Setup: In a 0.5-2 mL microwave vial, combine 2,5-hexanedione (1 equivalent), aniline (3 equivalents), ethanol (as solvent), and a catalytic amount of glacial acetic acid.

    • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C. The reaction is typically rapid, often completing within minutes.

    • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Work-up: Once complete, cool the reaction mixture to room temperature. Partition the mixture between ethyl acetate and water.

    • Extraction: Extract the aqueous phase three times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the pure 2,5-dimethyl-1-phenylpyrrole.

  • Causality: The use of microwave irradiation dramatically accelerates the reaction rate compared to conventional heating by efficiently transferring energy to the polar reactants. Acetic acid serves as a crucial Brønsted acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

The Pharmaceutical Revolution: Pyrrolidine in Modern Medicine

The development of robust synthetic methods paved the way for the exploration of pyrrolidine derivatives as therapeutic agents. The ring's structural features proved ideal for mimicking peptide turns, interacting with enzyme active sites, and improving the pharmacokinetic properties of drug candidates.[4]

Piracetam and the Dawn of Nootropics

A pivotal moment in the history of synthetic pyrrolidine compounds occurred in the 1960s at the Belgian pharmaceutical company UCB.[25] Chemist Corneliu E. Giurgea, attempting to synthesize a cyclic derivative of the neurotransmitter GABA that could cross the blood-brain barrier, created 2-oxo-1-pyrrolidine acetamide, later named Piracetam.[25][26][27]

Contrary to expectations, Piracetam showed no sedative effects. Instead, it appeared to enhance cognitive functions like learning and memory in animal models without being a stimulant or sedative.[25][28][29] This unique profile led Giurgea to coin the term "nootropic" in 1972, from the Greek nous (mind) and trepein (to turn), launching an entirely new field of pharmacology.[25][27] Piracetam became the progenitor of the racetam class of drugs, many of which are based on the 2-pyrrolidone core.[26][30]

Pyrrolidine Scaffolds in Blockbuster Drugs

The versatility of the pyrrolidine ring is evident in its presence across a wide range of therapeutic areas. Its incorporation can enhance water solubility, provide specific vectors for binding to biological targets, and confer favorable metabolic properties.[1][4]

Drug (Brand Name)Year of Approval (Approx.)Therapeutic ClassRole of Pyrrolidine Ring
Captopril (Capoten)1980ACE InhibitorThe proline (pyrrolidine-2-carboxylic acid) moiety mimics the C-terminal dipeptide of angiotensin I, enabling potent binding to the active site of Angiotensin-Converting Enzyme (ACE).[4]
Lisinopril (Zestril)1987ACE InhibitorSimilar to Captopril, it incorporates a proline scaffold for high-affinity binding to the ACE active site.[4]
Clindamycin (Cleocin)1970Lincosamide AntibioticContains a substituted pyrrolidine ring derived from 4-propylhygrinic acid, essential for its antibacterial activity.[1]
Aniracetam 1979 (Japan)Nootropic (Racetam)A 2-pyrrolidone derivative, part of the class of drugs pioneered by Piracetam for cognitive enhancement.[26][30]
Telaprevir (Incivek)2011Antiviral (HCV)A complex molecule where a proline derivative is a key component for inhibiting the HCV NS3/4A serine protease.[1]
Avanafil (Stendra)2012PDE5 InhibitorSynthesized from (S)-prolinol, a reduced form of proline, demonstrating the use of chiral pyrrolidine building blocks.[31]

Conclusion

The journey of pyrrolidine-containing compounds is a compelling narrative of scientific discovery, spanning from the early days of natural product chemistry to the forefront of modern medicinal chemistry. Initially identified as the structural heart of potent plant alkaloids like nicotine and a fundamental component of life in the amino acid proline, the pyrrolidine ring has proven to be a uniquely privileged scaffold. The development of seminal synthetic methods, such as the Hofmann-Löffler-Freytag and Paal-Knorr reactions, provided the essential tools for chemists to harness its potential. This culminated in a pharmaceutical revolution, where the rational incorporation of the pyrrolidine motif led to the creation of groundbreaking drugs, from the first nootropics to life-saving cardiovascular and antiviral agents. The history of pyrrolidine is a testament to the powerful synergy between understanding nature's chemistry and developing synthetic innovation to advance human health.

References

  • Wikipedia. Proline. [Link]

  • Wikipedia. Piracetam. [Link]

  • The History of Nicotine. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Wikipedia. Pyrrolizidine alkaloid. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Name Reactions. Hofmann-Loffler-Freytag Reaction. [Link]

  • ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. [Link]

  • Angewandte Chemie. Richard Willstätter and the 1915 Nobel Prize in Chemistry. [Link]

  • Wikipedia. Hofmann–Löffler reaction. [Link]

  • Drugs.com. (2024). What is piracetam used for? [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piracetam? [Link]

  • National Institutes of Health (NIH). The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis. [Link]

  • Acta Poloniae Pharmaceutica. (2005). PIRACETAM – AN OLD DRUG WITH NOVEL PROPERTIES? [Link]

  • Baran Lab, Scripps Research. Pyrrolidine Containing Natural Products. [Link]

  • ResearchGate. Paal–Knorr synthesis: An old reaction, new perspectives. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • National Institutes of Health (NIH). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. [Link]

  • ACS Publications. Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. [Link]

  • Title of the Unit : Alkaloids Module Name : Structure elucidation of Nicotine. [Link]

  • National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. Natural products containing pyrrolidines. [Link]

  • Scribd. Nicotine: Structure & Isolation. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Slideshare. Nicotine - Structural elucidation. [Link]

  • Centurion University. Nicotine - CUTM Courseware. [Link]

  • ACS Publications. Synthesis of the pyrrolidine ring system by radical cyclization. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Nature. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • National Institutes of Health (NIH). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • The Role of Pyrrolidines in Modern Drug Discovery.
  • National Institutes of Health (NIH). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

  • New World Encyclopedia. Proline. [Link]

  • PubMed. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MDPI. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

  • Wikipedia. Richard Willstätter. [Link]

  • National Institutes of Health (NIH). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. [Link]

  • Study.com. Proline Overview, Structure & Functions. [Link]

  • SpringerLink. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. [Link]

  • Encyclopedia.com. Richard Willstatter. [Link]

Sources

Exploratory

Introduction: The Enduring Significance of the Phosphorus-Carbon Bond

An In-Depth Technical Guide to Phosphonate Chemistry for Researchers, Scientists, and Drug Development Professionals In the vast landscape of organophosphorus chemistry, phosphonates occupy a position of exceptional impo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Phosphonate Chemistry for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organophosphorus chemistry, phosphonates occupy a position of exceptional importance, bridging the worlds of biology, medicine, and materials science.[1][2] These compounds are defined by the presence of a direct and highly stable phosphorus-carbon (P-C) bond, which distinguishes them from their ubiquitous biological cousins, the phosphate esters, which feature a more labile phosphorus-oxygen-carbon (P-O-C) linkage.[3][4] This fundamental structural difference is the cornerstone of their utility. The P-C bond is remarkably resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis, bestowing a chemical robustness that is central to their function.[3][5]

Phosphonic acids are diprotic, featuring a tetrahedral phosphorus center, and their corresponding phosphonate salts are typically nonvolatile solids that are soluble in water but poorly soluble in organic solvents.[6] This high polarity and negative charge at physiological pH present both a challenge and an opportunity in drug design. While it can hinder cell membrane permeability, it also enables phosphonates to act as exceptional bioisosteres of phosphates and carboxylates.[5][7][8] They can mimic the geometry and charge of tetrahedral transition states in enzyme-catalyzed reactions, making them potent enzyme inhibitors.[3][4][5] This unique combination of stability and mimicry has led to their successful application as antiviral drugs, agents for treating bone disorders, and herbicides.[6][9][10] This guide provides a foundational understanding of phosphonate chemistry, from core synthetic methodologies to their transformative applications in modern drug development.

Part 1: Core Synthetic Methodologies for P-C Bond Formation

The construction of the P-C bond is the critical step in phosphonate synthesis. Over the last century, several powerful and versatile reactions have become the workhorses of synthetic chemists in this field. Understanding the causality behind these reactions is essential for their effective application.

The Michaelis-Arbuzov Reaction: The Cornerstone of Phosphonate Synthesis

First discovered by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, this reaction is arguably the most fundamental method for forming P-C bonds.[11][12][13] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[12][14]

Causality and Mechanism: The reaction proceeds via a two-step Sɴ2 mechanism.[13] The first, and typically rate-limiting, step is the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the phosphite onto the electrophilic carbon of the alkyl halide.[11][14] This forms a transient tetraalkoxyphosphonium halide intermediate.[11][15] The second step involves the dealkylation of this intermediate by the displaced halide anion, which performs an Sɴ2 attack on one of the phosphite's ester alkyl groups, yielding the final pentavalent phosphonate product and a new alkyl halide.[12][15] The choice of a trialkyl phosphite with low-boiling-point alkyl groups (e.g., trimethyl or triethyl phosphite) is a common strategic choice, as the resulting alkyl halide byproduct can be easily removed by distillation during the reaction, driving the equilibrium forward.[13]

Michaelis_Arbuzov Michaelis-Arbuzov Reaction Mechanism R3P R'₃P: RX R-X R3P->RX Sɴ2 Attack plus1 + intermediate [R'₃P+-R] X RX->intermediate Forms Intermediate product R'-P(O)(OR')₂ intermediate->product Dealkylation (Sɴ2) plus2 + byproduct R'-X HWE_Reaction Horner-Wadsworth-Emmons (HWE) Workflow start Start: Phosphonate Ester + Aldehyde/Ketone base 1. Deprotonation (Add Base, e.g., NaH) start->base carbanion Formation of Phosphonate Carbanion base->carbanion addition 2. Nucleophilic Addition carbanion->addition intermediate Formation of Oxaphosphetane Intermediate addition->intermediate elimination 3. Elimination intermediate->elimination product Product: (E)-Alkene + Dialkyl Phosphate Salt elimination->product Kabachnik_Fields Kabachnik-Fields Three-Component Reaction amine Amine (R¹NH₂) imine Imine Intermediate (R²CH=NR¹) amine->imine + carbonyl Carbonyl (R²CHO) carbonyl->imine phosphite Dialkyl Phosphite ((R³O)₂P(O)H) product α-Aminophosphonate Product phosphite->product imine->product Nucleophilic Addition (aza-Pudovik) Bone_Targeting Bisphosphonate-Mediated Bone Targeting cluster_conjugate Drug Conjugate Drug Therapeutic Payload Linker Linker Drug->Linker BP Bisphosphonate (Homing Device) Linker->BP Bone Bone Surface (Hydroxyapatite) BP->Bone High-Affinity Binding (Ca²⁺ Chelation) Prodrug_Activation Intracellular Activation of a Phosphonate Prodrug Prodrug_Ext Neutral, Lipophilic Prodrug Membrane Cell Membrane Prodrug_Ext->Membrane Passive Diffusion Prodrug_Int Prodrug (Intracellular) Enzymes Cellular Esterases Prodrug_Int->Enzymes Enzymatic Cleavage Active_Drug Active, Charged Phosphonate Drug Enzymes->Active_Drug

Sources

Foundational

Phosphonate Compounds as Therapeutic Agents: A Technical Guide for Drug Development Professionals

Abstract Phosphonate-containing compounds represent a versatile and highly valuable class of therapeutic agents with a wide range of applications, from treating bone disorders to combating viral infections and cancer. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphonate-containing compounds represent a versatile and highly valuable class of therapeutic agents with a wide range of applications, from treating bone disorders to combating viral infections and cancer. Their unique physicochemical properties, particularly the isosteric and isoelectronic relationship with phosphates, coupled with the inherent stability of the carbon-phosphorus (C-P) bond, make them exceptional candidates for enzyme inhibitors. This in-depth technical guide provides a comprehensive overview of phosphonate compounds as therapeutic agents, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical principles, mechanisms of action, and structure-activity relationships that govern their therapeutic efficacy. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of phosphonate compounds, aiming to equip researchers with the practical knowledge required to advance the development of this promising class of drugs.

The Phosphonate Moiety: A Privileged Scaffold in Medicinal Chemistry

At the heart of this class of therapeutic agents is the phosphonate group [R-PO(OR')₂], a structural analog of the phosphate group [R-O-PO(OR')₂]. The replacement of a labile P-O-C bond with a stable P-C bond confers significant metabolic stability, rendering phosphonate-containing molecules resistant to enzymatic cleavage by phosphatases.[1] This inherent stability is a cornerstone of their therapeutic success.

The tetrahedral geometry and the ability to act as a transition-state analog for various enzymatic reactions further contribute to their pharmacological utility.[2][3] Phosphonates can effectively mimic the tetrahedral intermediate of peptide bond hydrolysis, making them potent inhibitors of proteases.[4] Their ability to chelate divalent metal ions is also crucial for their interaction with the active sites of many enzymes.

G cluster_0 Chemical Properties of Phosphonates cluster_1 Therapeutic Implications Phosphate_Mimic Phosphate Mimic (Isostere) Enzyme_Inhibition Enzyme Inhibition Phosphate_Mimic->Enzyme_Inhibition Enables competitive inhibition Metabolic_Stability Metabolic Stability (P-C bond) Antiviral Antiviral Activity Metabolic_Stability->Antiviral Prolongs intracellular half-life Tetrahedral_Geometry Tetrahedral Geometry Tetrahedral_Geometry->Enzyme_Inhibition Mimics transition states Chelating_Agent Divalent Cation Chelator Bone_Targeting Bone Targeting (Bisphosphonates) Chelating_Agent->Bone_Targeting Binds to Ca2+ in hydroxyapatite Enzyme_Inhibition->Antiviral Anticancer Anticancer Activity Enzyme_Inhibition->Anticancer Bone_Targeting->Anticancer Delivery to bone metastases

Therapeutic Applications of Phosphonate Compounds

The versatility of the phosphonate scaffold has led to the development of drugs for a wide array of diseases.

Antiviral Agents: Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy, with several compounds approved for the treatment of HIV, Hepatitis B (HBV), and cytomegalovirus (CMV) infections.[5][6] Prominent examples include Cidofovir, Adefovir, and Tenofovir.

Mechanism of Action: ANPs act as prodrugs that are converted intracellularly to their active diphosphate metabolites. These metabolites then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by viral DNA polymerases or reverse transcriptases.[7][8] Incorporation of the ANP metabolite leads to chain termination, thus halting viral replication.[7] The stability of the P-C bond prevents its removal by exonucleases, making the chain termination irreversible.

G ANP Acyclic Nucleoside Phosphonate (ANP) ANP_DP ANP-diphosphate (Active form) ANP->ANP_DP Intracellular phosphorylation Viral_Polymerase Viral DNA Polymerase/ Reverse Transcriptase ANP_DP->Viral_Polymerase Competitive inhibition with dATP Viral_DNA Viral DNA Synthesis ANP_DP->Viral_DNA Incorporation Viral_Polymerase->Viral_DNA Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA->Chain_Termination

Table 1: Antiviral Activity of Selected Acyclic Nucleoside Phosphonates

CompoundVirusCell LineIC₅₀ (µM)Reference
CidofovirCMVMRC-50.1[5]
AdefovirHBVHepG20.2-1.2[5]
TenofovirHIV-1MT-40.03-0.09[5]
(S)-HPMPAVaccinia virusHEL1.9[9]
HDP-(S)-HPMPAVaccinia virusHEL0.007[9]
ODE-(S)-HPMPAVaccinia virusHEL0.012[9]
Agents for Bone Disorders: Bisphosphonates

Bisphosphonates are the most widely prescribed drugs for the treatment of osteoporosis and other bone-related diseases.[10] They are characterized by a P-C-P backbone, which gives them a high affinity for the calcium in hydroxyapatite, the mineral component of bone.[10]

Mechanism of Action: Bisphosphonates are classified into two groups based on their mechanism of action: non-nitrogen-containing and nitrogen-containing bisphosphonates (N-BPs).

  • Non-nitrogen-containing bisphosphonates (e.g., etidronate, clodronate) are metabolized in osteoclasts to cytotoxic ATP analogs that induce apoptosis.[4]

  • Nitrogen-containing bisphosphonates (e.g., alendronate, risedronate, zoledronic acid) are more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[10][11][12] Inhibition of FPPS prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPases, which are essential for osteoclast function and survival.[10][12]

G N_BP Nitrogen-containing Bisphosphonate (N-BP) FPPS Farnesyl Pyrophosphate Synthase (FPPS) N_BP->FPPS Inhibition Isoprenoid_Lipids Isoprenoid Lipids (FPP, GGPP) FPPS->Isoprenoid_Lipids Synthesis Apoptosis Osteoclast Apoptosis FPPS->Apoptosis Disruption leads to Small_GTPases Small GTPases (Ras, Rho, Rab) Isoprenoid_Lipids->Small_GTPases Prenylation Osteoclast_Function Osteoclast Function (Cytoskeleton, Trafficking) Small_GTPases->Osteoclast_Function

Table 2: Inhibitory Potency of Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (FPPS)

CompoundInitial IC₅₀ (nM)Final IC₅₀ (nM)Reference
Zoledronate274.1[13]
Risedronate165.7[13]
Ibandronate100025[13]
Alendronate2250260[13]
Pamidronate1900353[13]
Anticancer Agents

The application of phosphonates in oncology is a growing field. Their anticancer activity can be attributed to several mechanisms, including the inhibition of enzymes crucial for tumor growth and metastasis, and the targeted delivery of cytotoxic agents to bone metastases.

Mechanism of Action:

  • Enzyme Inhibition: Similar to their antiviral and anti-resorptive activities, phosphonates can inhibit key enzymes in cancer cells. For example, some bisphosphonates have been shown to have direct antitumor effects by inhibiting FPPS in tumor cells.[11]

  • Targeted Drug Delivery: The bone-homing property of bisphosphonates can be exploited to deliver cytotoxic agents specifically to bone tumors and metastases.

  • Induction of Apoptosis: Some novel phosphonate derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest.[14]

Table 3: Cytotoxic Activity of Selected Phosphonate Compounds against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Rhein-phosphonate 5bHepG-2 (Liver Cancer)8.82[14]
Rhein-phosphonate 5bSpca-2 (Lung Cancer)9.01[14]
Phosphinoylmethyl-aminophosphonate 2eMDA-MB 231 (Breast Cancer)>50[15]
Phosphinoylmethyl-aminophosphonate 2ePC-3 (Prostate Cancer)35.2[15]

Challenges in Phosphonate Drug Development and Prodrug Strategies

Despite their therapeutic potential, the development of phosphonate drugs is often hampered by their poor oral bioavailability. The negatively charged phosphonate group at physiological pH limits their passive diffusion across cell membranes.[3]

To overcome this challenge, various prodrug strategies have been developed to mask the negative charge of the phosphonate moiety, thereby improving its lipophilicity and cell permeability.[16][17] Upon entering the cell, the prodrug is cleaved by intracellular enzymes to release the active phosphonate drug.

Common prodrug approaches include:

  • Acyloxyalkyl esters (e.g., POM, POC): These are cleaved by esterases to release the phosphonate. Tenofovir disoproxil fumarate (TDF) is a successful example of a bis(isopropyloxycarbonyloxymethyl) (POC) prodrug.[3]

  • Amidates: Phosphonamidates can be designed to be cleaved by specific enzymes, offering the potential for targeted drug delivery.

  • Cyclic prodrugs: Intramolecular cyclization can mask the phosphonate group, which is then released upon hydrolysis.

G Phosphonate_Drug Phosphonate Drug (Poor Bioavailability) Prodrug Lipophilic Prodrug Phosphonate_Drug->Prodrug Chemical Modification Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Enhanced Permeation Intracellular_Enzymes Intracellular Enzymes (Esterases, etc.) Cell_Membrane->Intracellular_Enzymes Enzymatic Cleavage Active_Drug Active Phosphonate Drug Intracellular_Enzymes->Active_Drug

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of phosphonate compounds.

Synthesis of Phosphonates

4.1.1. Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of a C-P bond, reacting a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[18][19][20]

Experimental Protocol: Synthesis of Diethyl (6-bromohexyl)phosphonate [18]

  • Setup: Equip a two-necked round-bottom flask with a reflux condenser and a dropping funnel. Maintain the apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: To the flask, add 1,6-dibromohexane (a significant excess is used to minimize di-substitution). Heat the dibromohexane to 140°C.

  • Addition: While stirring vigorously, add triethyl phosphite (1 equivalent) dropwise from the dropping funnel.

  • Reflux: After the addition is complete, maintain the reaction mixture at reflux for several hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess 1,6-dibromohexane by vacuum distillation.

  • Purification: Purify the crude product by vacuum fractional distillation to obtain diethyl (6-bromohexyl)phosphonate.

4.1.2. Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[21][22] It generally favors the formation of (E)-alkenes.[22]

Experimental Protocol: General Procedure for HWE Reaction [21]

  • Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF at 0°C.

  • Carbanion Formation: Add a solution of the dialkyl phosphonate (e.g., diethyl 7-bromoheptylphosphonate, 1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Reaction with Carbonyl: Cool the resulting solution to 0°C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation

4.2.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[23]

Experimental Protocol: MTT Assay for Anticancer Activity [23]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phosphonate compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability can be calculated relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Future Perspectives

The field of phosphonate therapeutics continues to evolve, with ongoing research focused on several key areas:

  • Novel Drug Targets: The exploration of new enzymatic targets for phosphonate inhibitors will undoubtedly lead to the development of drugs for a wider range of diseases.

  • Advanced Prodrug Strategies: The design of more sophisticated prodrugs that can achieve targeted delivery to specific tissues or cell types will improve the efficacy and reduce the side effects of phosphonate drugs.

  • Combination Therapies: The use of phosphonate compounds in combination with other therapeutic agents is a promising strategy to enhance treatment outcomes, particularly in cancer and infectious diseases.

Conclusion

Phosphonate compounds have firmly established their place in modern medicine as a versatile and powerful class of therapeutic agents. Their unique chemical properties, particularly their metabolic stability and ability to mimic phosphates, have enabled the development of life-saving antiviral drugs and highly effective treatments for bone disorders. The ongoing research into their anticancer potential and the development of innovative prodrug strategies promise to further expand their therapeutic applications. This guide has provided a comprehensive overview of the key aspects of phosphonate drug development, from fundamental principles to practical experimental protocols. It is our hope that this resource will serve as a valuable tool for scientists and researchers dedicated to advancing this exciting field of medicinal chemistry.

References

  • Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases. (n.d.). Future Medicinal Chemistry. [Link]

  • The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs. (2006). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Bisphosphonate Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Bisphosphonates: Mechanism of Action and Role in Clinical Practice. (2006). Mayo Clinic Proceedings. [Link]

  • Bisphosphonates - mechanisms of action. (2000). Australian Prescriber. [Link]

  • Nitrogen-containing bisphosphonate mechanism of action. (2004). Mini Reviews in Medicinal Chemistry. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]

  • Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. (2024). Current Medicinal Chemistry. [Link]

  • Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs. (n.d.). Current Protocols in Nucleic Acid Chemistry. [Link]

  • Prodrugs of Phosphonates, Phosphinates, and Phosphates. (n.d.). ResearchGate. [Link]

  • Phosphonate prodrugs: an overview and recent advances. (2018). Future Medicinal Chemistry. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of antiviral agent cidofovir. (2007). ResearchGate. [Link]

  • Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. (2022). RSC Medicinal Chemistry. [Link]

  • Structure–Activity Relationships Among the Nitrogen Containing Bisphosphonates in Clinical Use and Other Analogues: Time-Dependent Inhibition of Human Farnesyl Pyrophosphate Synthase. (2007). Journal of Medicinal Chemistry. [Link]

  • Process For Preparation Of Cidofovir. (n.d.). Quick Company. [Link]

  • Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents. (2013). International Journal of Molecular Sciences. [Link]

  • Cidofovir. (n.d.). Wikipedia. [Link]

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (2018). Green Chemistry. [Link]

  • Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections. (2001). Clinical Microbiology Reviews. [Link]

  • Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. (2020). Organic Process Research & Development. [Link]

  • Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. (2011). Organic Letters. [Link]

  • Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. (2008). Antiviral Chemistry & Chemotherapy. [Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. (2020). Molecules. [Link]

  • IC 50 Values for the Inhibition of Recombinant Human Farnesyl Diphosphate Synthase In Vitro a. (n.d.). ResearchGate. [Link]

  • Michaelis–Arbuzov reaction. (n.d.). Wikipedia. [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (2016). Der Pharma Chemica. [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

  • Arbuzov Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Inhibition of DNA Polymerase from Herpes Simplex Virus-Infected Wi-38 Cells by Phosphonoacetic Acid. (1975). Antimicrobial Agents and Chemotherapy. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2021). The Journal of Organic Chemistry. [Link]

  • The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. (2014). The FEBS Journal. [Link]

  • Acyclic nucleoside phosphonates: a key class of antiviral drugs. (2005). Nature Reviews Drug Discovery. [Link]

  • Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. (2022). Griffith University Research Repository. [Link]

  • Chemoenzymatic Synthesis of Tenofovir. (2023). The Journal of Organic Chemistry. [Link]

  • Evaluation of novel acyclic nucleoside phosphonates against human and animal gammaherpesviruses revealed an altered metabolism of cyclic prodrugs upon Epstein-Barr virus reactivation in P3HR-1 cells. (2012). Journal of Virology. [Link]

  • Crystallographic and thermodynamic characterization of phenylaminopyridine bisphosphonates binding to human farnesyl pyrophosphate synthase. (2017). PLOS ONE. [Link]

  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (n.d.). ResearchGate. [Link]

  • Values of IC 50 for inhibition of human FPP synthase in vitro by nitrogen-containing bisphosphonates. (n.d.). ResearchGate. [Link]

  • Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication. (1992). Antiviral Research. [Link]

  • Inhibition of activities of DNA polymerase α, β, γ, and reverse transcriptase of L1210 cells by phosphonoacetic acid. (1978). Cancer Research. [Link]

  • Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ. (2003). Antimicrobial Agents and Chemotherapy. [Link]

  • In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (2020). Pharmacognosy Journal. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activities of Phosphonate Derivatives

Executive Summary Phosphonate derivatives represent a cornerstone in medicinal chemistry and agrochemistry, primarily due to the unique properties conferred by the phosphonate group [C-P(O)(OR)₂]. This functional group s...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phosphonate derivatives represent a cornerstone in medicinal chemistry and agrochemistry, primarily due to the unique properties conferred by the phosphonate group [C-P(O)(OR)₂]. This functional group serves as a stable isostere of the biologically crucial but hydrolytically labile phosphate moiety [C-O-P(O)(OR)₂]. The replacement of a phosphate ester oxygen with a carbon atom creates a P-C bond that is resistant to enzymatic cleavage, leading to compounds with enhanced metabolic stability.[1] This intrinsic stability, combined with the phosphonate's ability to mimic the tetrahedral geometry and charge of phosphate substrates and transition states, has enabled the development of a diverse array of potent and selective enzyme inhibitors.[2] This guide provides a comprehensive technical overview of the major biological activities of phosphonate derivatives, detailing their mechanisms of action, therapeutic applications, and the experimental workflows used to assess their efficacy. Key areas covered include their roles as antiviral agents, inhibitors of bone resorption, anticancer and antiparasitic therapeutics, and herbicides.

Introduction: The Physicochemical Advantage of the Phosphonate Moiety

The utility of phosphonates in biological systems stems directly from the properties of the phosphorus-carbon (P-C) bond. Unlike the phosphoester (P-O-C) bond found in natural nucleotides and phosphorylated metabolites, the P-C bond is not a substrate for the vast array of cellular phosphatases and phosphodiesterases.[3][4] This resistance to hydrolysis provides a significant pharmacokinetic advantage, allowing phosphonate-based drugs to persist in their active form for longer durations.

Furthermore, the phosphonate group is an excellent structural and electronic mimic of the phosphate group.[2][5] It maintains a tetrahedral geometry and is negatively charged at physiological pH, allowing it to bind to the active sites of enzymes that normally process phosphorylated substrates.[6] This bioisosterism is the foundation for the two primary mechanisms through which phosphonates exert their biological effects:

  • As stable substrate analogues: They compete with natural phosphate or pyrophosphate substrates for enzyme active sites.[5][7]

  • As transition-state mimics: They are designed to resemble the high-energy tetrahedral transition states of enzymatic reactions involving phosphate transfer, thereby acting as potent competitive inhibitors.[2]

The primary challenge associated with phosphonates is their high negative charge at physiological pH, which impedes passive diffusion across lipid-rich cell membranes.[4] This has necessitated the development of various prodrug strategies, such as esterification, to neutralize the charge and improve oral bioavailability and cellular penetration.[1][8]

G cluster_0 Phosphate Ester cluster_1 Phosphonate P1 P O1 O P1->O1 P-O O2 O P1->O2 =O O3 O P1->O3 P2 P C1 C O3->C1 P-O-C (Hydrolytically Labile) R1 R C1->R1 O4 O P2->O4 P-O O5 O P2->O5 =O C2 C P2->C2 P-C (Metabolically Stable) R2 R C2->R2

Caption: Phosphate vs. Phosphonate Moiety.

Key Biological Activities and Mechanisms of Action
2.1 Inhibition of Bone Resorption: The Bisphosphonates

Bisphosphonates are synthetic analogues of inorganic pyrophosphate, characterized by a P-C-P backbone.[9] This structure gives them an exceptionally high affinity for bone mineral, particularly hydroxyapatite, at sites of active bone remodeling.[10][11] They are the primary class of drugs used to treat osteoporosis, Paget's disease of bone, and cancer-related bone metastases.[9][12]

There are two major classes of bisphosphonates with distinct mechanisms of action:[10][13]

  • Non-Nitrogen-Containing Bisphosphonates (e.g., Clodronate, Etidronate): These simpler bisphosphonates are metabolized within osteoclasts into non-hydrolyzable, cytotoxic analogues of ATP.[10][14] The accumulation of these molecules interferes with mitochondrial function and induces osteoclast apoptosis (programmed cell death), thereby reducing bone resorption.[10][13]

  • Nitrogen-Containing Bisphosphonates (N-BPs) (e.g., Alendronate, Zoledronic Acid): These are significantly more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[11][12][13] FPPS is responsible for producing isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[15] These lipids are essential for the prenylation of small GTP-binding proteins (like Ras, Rho, and Rac), a post-translational modification that anchors these signaling proteins to the cell membrane.[14] By inhibiting FPPS, N-BPs disrupt protein prenylation, leading to the loss of osteoclast function, cytoskeletal abnormalities, and ultimately, apoptosis.[13][15][16]

G cluster_osteoclast Osteoclast HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS FPP FPP FPPS->FPP Apoptosis Apoptosis FPPS->Apoptosis Inhibition leads to GGPP GGPP FPP->GGPP GTPases Small GTPases (Ras, Rho, Rac) FPP->GTPases Prenylation GGPP->GTPases Prenylation Prenylated_GTPases Prenylated GTPases GTPases->Prenylated_GTPases Membrane Cell Membrane Integration Prenylated_GTPases->Membrane Function Osteoclast Function (Ruffled Border, Resorption) Membrane->Function NBP Nitrogen-containing Bisphosphonate (N-BP) NBP->FPPS Inhibits

Caption: N-BP Inhibition of the Mevalonate Pathway.

2.2 Antiviral Activity: Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates (ANPs) are a critical class of antiviral drugs, with prominent examples including Tenofovir (HIV, Hepatitis B), Adefovir (Hepatitis B), and Cidofovir (CMV).[7][17] These compounds are nucleotide analogues where the phosphonate group is linked to an acyclic side chain, which in turn is attached to a purine or pyrimidine base.[3]

Their mechanism relies on bypassing the initial, often rate-limiting, phosphorylation step required to activate conventional nucleoside analogue drugs.[3][4]

  • Cellular Uptake: ANPs, often administered as prodrugs (e.g., Tenofovir disoproxil fumarate), enter the host cell.[7][8]

  • Activation: Host cellular kinases phosphorylate the ANP to its active diphosphate form.[8] This bypasses the need for a viral-encoded kinase, a common mechanism of resistance to other antivirals.[3]

  • Inhibition of Viral Polymerase: The ANP diphosphate acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (dNTP) substrate for the viral DNA polymerase or reverse transcriptase.[8]

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the acyclic nature of the ANP prevents the formation of the next phosphodiester bond, causing obligatory chain termination and halting viral replication.[18]

The structural flexibility of the acyclic chain allows these drugs to adapt to the active sites of various viral polymerases, conferring a broad spectrum of activity.[18]

Drug Primary Viral Targets Mechanism
Tenofovir HIV-1, Hepatitis B Virus (HBV)Competitive inhibition and chain termination of reverse transcriptase.[7]
Adefovir Hepatitis B Virus (HBV)Competitive inhibition and chain termination of HBV DNA polymerase.[17]
Cidofovir Cytomegalovirus (CMV), HerpesvirusesCompetitive inhibition and chain termination of viral DNA polymerase.[17]
2.3 Herbicidal Activity: Glyphosate

Glyphosate, the active ingredient in Roundup®, is the most widely used herbicide globally.[19] It is a phosphonate derivative of the amino acid glycine. Its potent herbicidal activity stems from the specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) .[19]

The EPSPS enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in animals.[6][20] Glyphosate acts as a competitive inhibitor of the substrate phosphoenolpyruvate (PEP), effectively shutting down this vital metabolic pathway. The resulting deficiency in aromatic amino acids leads to a systemic shutdown of protein synthesis and other critical processes, ultimately causing plant death.[19]

2.4 Other Biological Activities

The versatility of the phosphonate scaffold has led to its exploration in numerous other therapeutic areas:

  • Antiparasitic Agents: The FPPS enzyme in protozoan parasites, such as Trypanosoma cruzi and Plasmodium falciparum, is a validated drug target. Bisphosphonates and other phosphonate derivatives have shown promise as inhibitors of these parasitic enzymes.[5]

  • Antibacterial Agents: The natural product Fosfomycin is a phosphonate antibiotic that inhibits the enzyme MurA, which catalyzes the first committed step in bacterial cell wall peptidoglycan synthesis.[5]

  • Anticancer Agents: Beyond their use in treating bone metastases, some N-BPs have demonstrated direct antitumor effects by inhibiting FPPS in cancer cells, which can disrupt oncogenic signaling pathways dependent on prenylated proteins.[5][15]

Experimental Protocols for Activity Assessment
3.1 Protocol: FPPS Inhibition Assay (Nitrogen-Containing Bisphosphonates)

This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory potential of a compound against farnesyl pyrophosphate synthase (FPPS). The assay measures the amount of inorganic phosphate released during the enzymatic reaction.

Principle: FPPS catalyzes the condensation of isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP) and inorganic pyrophosphate (PPi). A subsequent reaction with inorganic pyrophosphatase hydrolyzes PPi to two molecules of inorganic phosphate (Pi). The amount of Pi is then quantified using a malachite green-based reagent.

Materials:

  • Recombinant human FPPS enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.1 mM DTT)

  • Substrates: Geranyl pyrophosphate (GPP), Isopentenyl pyrophosphate (IPP)

  • Inorganic Pyrophosphatase

  • Test Compounds (Phosphonate derivatives)

  • Positive Control Inhibitor (e.g., Zoledronic acid)

  • Malachite Green Phosphate Detection Reagent

  • 96-well microplate

  • Microplate reader (620-640 nm absorbance)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Also prepare dilutions of the positive control.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • 25 µL of Assay Buffer (for blanks) or test compound/control at various concentrations.

    • 10 µL of a pre-mixed solution containing FPPS enzyme and inorganic pyrophosphatase.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 15 µL of a substrate mix containing GPP and IPP to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination & Detection: Add 50 µL of the Malachite Green reagent to each well to stop the reaction and initiate color development.

  • Final Incubation: Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the absorbance at ~630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an FPPS Inhibition Assay.

Conclusion and Future Outlook

Phosphonate derivatives have proven to be an exceptionally fruitful class of molecules for the development of therapeutic and agrochemical agents. Their success is rooted in the fundamental chemical principle of bioisosterism, where the stable P-C bond effectively mimics the biological role of the labile P-O bond. The clinical and commercial success of bisphosphonates, acyclic nucleoside phosphonates, and glyphosate are testaments to the power of this strategy.

Future research in this field is likely to focus on several key areas:

  • Novel Prodrug Strategies: Developing more efficient prodrugs to overcome the bioavailability challenges of these highly charged molecules is paramount for improving existing therapies and enabling new ones.[1]

  • Targeting New Enzymes: As our understanding of biological pathways deepens, new phosphate-metabolizing enzymes will be identified as potential drug targets, opening new avenues for phosphonate inhibitor design.

  • Combating Drug Resistance: The development of novel phosphonate derivatives that can circumvent known resistance mechanisms, particularly in antiviral and antibacterial applications, remains a critical goal.[8]

  • Expanding Applications: The unique properties of phosphonates, including their ability to chelate metals, will continue to be explored for applications in areas like medical imaging and drug delivery systems.[6][21]

The rational design of phosphonate-based enzyme inhibitors is a mature yet continually evolving field. The combination of synthetic chemistry, structural biology, and innovative biological screening will undoubtedly lead to the discovery of new and improved phosphonate derivatives to address unmet medical and agricultural needs.

References
  • Bisphosphonate - Wikipedia. (n.d.).
  • Phosphonate - Wikipedia. (n.d.).
  • Bisphosphonate Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Gasser, J. A., et al. (2007). Bisphosphonates: Mode of Action and Pharmacology. Pediatrics.
  • Pazianas, M., & Abrahamsen, B. (2011). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings.
  • Russell, R. G. G. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber.
  • Schenone, S., et al. (2020). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Pharmacology.
  • De Clercq, E. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Medicinal Research Reviews.
  • Jirásek, M., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry.
  • Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate.
  • Mackman, R. L., et al. (2007). Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. Antimicrobial Agents and Chemotherapy.
  • Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry.
  • Macchi, S., et al. (2020). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Pharmacology.
  • Pertusati, F., & Serpi, M. (2013). Phosphonated Nucleoside Analogues as Antiviral Agents. Current Medicinal Chemistry.
  • Pratt, R. F. (1992). Phosphonate monoester inhibitors of class A β-lactamases. Biochemical Journal.
  • Demkowicz, S., et al. (2016). Examples of phosphonate drugs of medicinal use. ResearchGate.
  • Tsai, C.-H., & Currey, Z. (2018). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules.
  • Gumienna-Kontecka, E., et al. (2021). Phosphonates, their complexes and bio-applications: A spectrum of surprising diversity. Coordination Chemistry Reviews.
  • Hilderbrand, R. L. (Ed.). (1983). The Role of Phosphonates in Living Systems. CRC Press.
  • Comprehensive Guide to Phosphonates: Applications, Benefits, and Chemical Properties. (n.d.).
  • Procházková, E., et al. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry.
  • Glyphosate - Wikipedia. (n.d.).
  • Antonelli, M., et al. (2023). Bisphosphonates: From Pharmacology to Treatment. Cancers.
  • Landschoot, P. (2025). Understanding the Phosphonate Products. Penn State Extension.
  • Russell, R. G. G. (2007). Bisphosphonates: mode of action and pharmacology. Pediatrics.
  • Kafarski, P. (1994). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Liu, X.-H., et al. (2008). Synthesis and Biological Activity of Novel Phosphonate Derivatives Containing of Pyridyl and 1,2,3-Triazole Rings. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Dr.Oracle. (2025). What is the mechanism of action of bisphosphonates (Bone Protective Medications)?.
  • Kolodyńska, D., & Fijołek, K. (2024). Green phosphonate chemistry – Does it exist?. Green Chemistry.
  • Virieux, D., et al. (2014). Synthesis and Biological Applications of Phosphinates and Derivatives. Topics in Current Chemistry.

Sources

Foundational

The Pyrrolidine Ring: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of the Pyrrolidine Scaffold The pyrrolidine ring, a five-membered saturated nitrogen heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, holds a position of profound significance in the realm of bioactive molecules.[1] Its prevalence in a vast array of natural products and FDA-approved drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[2] This guide provides a comprehensive technical overview of the pyrrolidine ring's importance, delving into its synthesis, stereochemical intricacies, and multifaceted roles in therapeutic agents. We will explore the causality behind its bioactivity, supported by mechanistic insights and detailed experimental protocols, to offer a field-proven perspective for professionals in drug discovery and development.

The unique three-dimensional structure of the pyrrolidine ring, characterized by its non-planar, puckered conformation, allows for a greater exploration of chemical space compared to its flat aromatic counterparts.[2] This structural feature, coupled with the presence of up to four stereogenic centers, provides a scaffold for the precise spatial orientation of functional groups, which is critical for selective interactions with biological targets.[2] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key site for synthetic modification.[3]

Stereoselective Synthesis of Pyrrolidine Derivatives: Mastering Chirality for Enhanced Bioactivity

The biological activity of pyrrolidine-containing molecules is often critically dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount. A variety of powerful strategies have emerged, with 1,3-dipolar cycloaddition of azomethine ylides being a particularly versatile and widely employed method.[1][4]

Key Synthetic Strategies
  • 1,3-Dipolar Cycloaddition of Azomethine Ylides: This powerful reaction allows for the construction of the pyrrolidine ring with control over multiple stereocenters in a single step.[5] Azomethine ylides, generated in situ from various precursors such as iminoesters, react with a wide range of dipolarophiles to afford highly substituted pyrrolidines.[4] The use of chiral catalysts or auxiliaries enables enantioselective and diastereoselective transformations.[6]

  • From Chiral Precursors: Naturally occurring chiral molecules, most notably the amino acid L-proline, serve as excellent starting materials for the synthesis of enantiomerically pure pyrrolidine derivatives.[1] The inherent chirality of these precursors is leveraged to control the stereochemistry of the final product.

  • Reduction of Pyrroles: The catalytic hydrogenation of substituted pyrroles offers a direct route to functionalized pyrrolidines. The diastereoselectivity of this process can be controlled by the existing substituents on the pyrrole ring.[5]

Experimental Protocol: Stereoselective Synthesis of a Spirooxindole-Pyrrolidine Derivative

The following protocol is adapted from a reported synthesis of spirooxindole-pyrrolidine compounds, which have demonstrated significant anticancer activity.[7][8]

Objective: To synthesize a spirooxindole-pyrrolidine derivative via a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin derivative (1.0 mmol)

  • Sarcosine or L-proline (1.0 mmol)

  • Dipolarophile (e.g., a chalcone derivative) (1.0 mmol)

  • Methanol (20 mL)

  • Silica gel (100-200 mesh) for column chromatography

  • Solvents for chromatography (e.g., methanol/dichloromethane mixture)

Procedure:

  • To a round-bottom flask, add the isatin derivative (1.0 mmol), sarcosine or L-proline (1.0 mmol), and the dipolarophile (1.0 mmol).

  • Add methanol (20 mL) to the flask.

  • The reaction mixture is then refluxed for a period of 3-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure spirooxindole-pyrrolidine product.[7]

  • The structure and stereochemistry of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • One-Pot Reaction: This approach improves efficiency and reduces waste by combining multiple synthetic steps into a single procedure.

  • Refluxing in Methanol: The elevated temperature provides the necessary activation energy for the in situ generation of the azomethine ylide and the subsequent cycloaddition. Methanol is a suitable solvent for the reactants and the reaction conditions.

  • L-proline as a Chiral Source: The use of L-proline not only participates in the formation of the azomethine ylide but also induces stereoselectivity in the cycloaddition, leading to an enantiomerically enriched product.

Case Studies: Pyrrolidine-Containing Drugs in the Clinic

The versatility of the pyrrolidine scaffold is exemplified by its presence in a number of blockbuster drugs across various therapeutic areas.

Captopril: An ACE Inhibitor for Hypertension

Captopril was the first-in-class angiotensin-converting enzyme (ACE) inhibitor and revolutionized the treatment of hypertension.[9] Its mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[10][11]

Mechanism of Action:

Captopril's efficacy is attributed to the pyrrolidine ring, which mimics the proline residue of angiotensin I, the natural substrate of ACE, and a thiol group that binds to the zinc ion in the active site of the enzyme, leading to its inhibition.[9] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, resulting in vasodilation and a reduction in blood pressure.[10][12]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Captopril Captopril Captopril->ACE inhibits

Figure 1: Mechanism of action of Captopril in the Renin-Angiotensin-Aldosterone System (RAAS).

Rolipram: A PDE4 Inhibitor with Neuroprotective and Anti-inflammatory Properties

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP).[13] By inhibiting PDE4, rolipram increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal function.[14]

Mechanism of Action:

Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of numerous downstream targets. In immune cells, this leads to the suppression of pro-inflammatory cytokine production.[3] In the central nervous system, increased cAMP promotes neuronal survival and regeneration.[14]

PDE4_Pathway ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP 5'-AMP cAMP->AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates Inflammation Suppression of Inflammation PKA->Inflammation Neuroprotection Neuroprotection & Neuronal Survival PKA->Neuroprotection AC Adenylyl Cyclase PDE4 PDE4 Rolipram Rolipram Rolipram->PDE4 inhibits

Figure 2: Mechanism of action of Rolipram via inhibition of Phosphodiesterase 4 (PDE4).

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of pyrrolidine derivatives can be finely tuned by modifying the substituents on the ring. The following tables present quantitative data on the anticancer and antidiabetic activities of selected pyrrolidine-containing compounds, illustrating key SAR trends.

Anticancer Activity of Spirooxindole-Pyrrolidine Derivatives

Spirooxindole-pyrrolidines have emerged as a promising class of anticancer agents. The table below shows the in vitro cytotoxic activity of a series of these compounds against various cancer cell lines.

CompoundR1R2Cancer Cell LineIC50 (µM)Reference
4a HHA549 (Lung)>100[15]
4e 5-ClHA549 (Lung)15.2[15]
5f 5-FCH3A549 (Lung)1.2[15]
7f 5-Cl-PC3 (Prostate)8.7[7]
7k 5-F-HeLa (Cervical)8.4[7]
13 --IGR39 (Melanoma)2.50[16]

Key SAR Insights:

  • The presence and position of electron-withdrawing groups (e.g., Cl, F) on the oxindole ring significantly influence cytotoxic activity.[15]

  • Methylation of the pyrrolidine nitrogen can enhance potency.[15]

  • The nature of the substituents on the pyrrolidine ring plays a crucial role in determining both potency and selectivity against different cancer cell lines.[7][16]

DPP-4 Inhibitory Activity of Pyrrolidine-Based Compounds

Pyrrolidine-based molecules are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.

CompoundR Group% Inhibition (at 10 µM)IC50 (nM)Reference
2a H20.67-[17]
2f 4-Br98.2023.4[17]
2g 4-Cl88.6045.7[17]
53 Heteroaromatic-4[18]
54 Heteroaromatic-10[18]

Key SAR Insights:

  • The introduction of a halogen atom, particularly bromine, at the para position of a phenyl ring attached to the pyrrolidine scaffold dramatically increases DPP-4 inhibitory activity.[17]

  • The presence of specific heteroaromatic moieties can lead to highly potent inhibitors.[18]

Conformational Analysis and Bioisosterism

The non-planar nature of the pyrrolidine ring results in distinct puckered conformations, typically referred to as "endo" and "exo" puckers.[19] The preferred conformation is influenced by the substituents on the ring and can have a profound impact on the molecule's ability to bind to its biological target.[2][20] The conformational rigidity of the pyrrolidine ring can be exploited by medicinal chemists to lock a molecule in its bioactive conformation, thereby enhancing potency and selectivity.[19]

The pyrrolidine ring is also a valuable tool in bioisosteric replacement , a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacological profile of a lead compound.[21][22] The pyrrolidine moiety can be used to replace other cyclic or acyclic structures to modulate properties such as solubility, metabolic stability, and basicity, while maintaining or improving biological activity.[23]

Conclusion and Future Prospects

The pyrrolidine ring's unique structural and chemical properties have firmly established it as a cornerstone of modern drug discovery. Its ability to confer three-dimensionality, introduce stereochemical complexity, and engage in key interactions with biological targets makes it an invaluable scaffold for the design of novel therapeutic agents. The continued development of innovative stereoselective synthetic methodologies will undoubtedly lead to the discovery of new and more effective pyrrolidine-containing drugs. As our understanding of the intricate relationship between the conformation of the pyrrolidine ring and its biological activity deepens, so too will our ability to rationally design the next generation of medicines.

References

  • Captopril - BioPharma Notes. (2021, June 17). Retrieved from [Link]

  • Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry.
  • Novel spirooxindole-pyrrolidine compounds: synthesis, anticancer and molecular docking studies. European Journal of Medicinal Chemistry, 62, 537-547.
  • Captopril. In Wikipedia. Retrieved from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Basic and Clinical Physiology and Pharmacology.
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
  • IC50 values for the most active pyrrolidines against human cervix epithelioid carcinoma (Hela),human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and human caucasian hepatocyte carcinoma (HepG2) cell lines.
  • Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents. Molecules, 24(15), 2792.
  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Pharmacological Reports, 71(2), 357-360.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(10), 1835-1869.
  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6447-6453.
  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 5(100), 82343-82352.
  • What is the mechanism of Captopril?. In Patsnap Synapse. Retrieved from [Link]

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry, 65(23), 7771-7779.
  • Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Anesthesiology, 123(3), 673-685.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 60(1), 1-36.
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(10), 2634-2637.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(11), 1362.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • CAPOTEN® (Captopril Tablets, USP).
  • Captopril metabolic pathway References.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15945-15957.
  • From Rolipram to marketed PDE4 inhibitors.
  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Chemistry - A European Journal, 23(50), 12114-12122.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356-7361.
  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Deriv
  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4889.
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][9][10]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 236-249.

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5483.
  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 9(24), 4939-4942.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 699.
  • Docking based screening and molecular dynamics simulations to identify potential selective PDE4B inhibitor. Journal of Biomolecular Structure and Dynamics, 39(13), 4734-4745.
  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 28(19), 6825.
  • The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PLoS ONE, 7(9), e45593.
  • (PDF) The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury.
  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. Molecules, 20(1), 1-24.
  • New insights into PDE4B inhibitor selectivity: CoMFA analyses and molecular docking studies.
  • The Immunomodulatory Effects of PDE4 Inhibition on Immune Cells: A Technical Overview of Rolipram. In Benchchem.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(1), 44-63.
  • The Design and Application of Bioisosteres in Drug Design.
  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. In DiVA portal.
  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Organic & Biomolecular Chemistry, 19(5), 986-998.
  • Conformations and Physicochemical Properties of Biological Ligands in Various Environments. Molecules, 26(11), 3183.
  • Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Molecules, 28(23), 7869.
  • Docking and 3D-QSAR Investigations of Pyrrolidine Derivatives as Potent Neuraminidase Inhibitors. Chemical Biology & Drug Design, 79(5), 863-868.
  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 12(10), 6035-6047.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of α-Aminophosphonates

Introduction: The Significance of α-Aminophosphonates α-Aminophosphonates are a compelling class of organophosphorus compounds that have garnered significant attention from researchers in medicinal chemistry, drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonates are a compelling class of organophosphorus compounds that have garnered significant attention from researchers in medicinal chemistry, drug development, and agricultural science.[1][2][3] Structurally, they are analogues of α-amino acids, where the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety.[4][5][6] This fundamental change in geometry, acidity, and steric bulk imparts unique physicochemical properties that allow α-aminophosphonates to function as effective mimics of amino acids and peptide transition states.[6] Consequently, they exhibit a wide spectrum of biological activities, including roles as enzyme inhibitors, antibiotics, anticancer agents, and herbicides.[1][7][8] The biological efficacy of these compounds is often highly dependent on the absolute configuration of the α-carbon, making stereoselective synthesis a critical focus of modern research.[9][10] This guide provides a detailed overview of the core synthetic methodologies for preparing α-aminophosphonates, with a focus on the underlying mechanisms, experimental considerations, and recent advancements.

The Kabachnik-Fields Reaction: A Cornerstone of α-Aminophosphonate Synthesis

Discovered independently by Kabachnik and Fields in 1952, the Kabachnik-Fields reaction is a one-pot, three-component condensation that remains one of the most direct and widely used methods for synthesizing α-aminophosphonates.[11][12][13] The reaction brings together an amine (primary or secondary), a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, most commonly a dialkyl phosphite.[11][14][15]

Mechanistic Pathways

The precise mechanism of the Kabachnik-Fields reaction can vary depending on the nature and reactivity of the starting materials.[1][15][16] Two primary pathways are generally proposed: the "imine pathway" and the "α-hydroxyphosphonate pathway".[12][16]

  • Imine Pathway : In this route, the amine and carbonyl compound first condense to form an imine (Schiff base) intermediate, with the elimination of water.[1][16] Subsequently, the dialkyl phosphite adds across the C=N double bond of the imine in a nucleophilic addition step to yield the final α-aminophosphonate.[1][16] This pathway is favored when using weakly basic amines, such as anilines.[15]

  • α-Hydroxyphosphonate Pathway : Alternatively, the dialkyl phosphite can first add to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate intermediate.[1][16] This intermediate then undergoes a nucleophilic substitution reaction with the amine, displacing the hydroxyl group to form the product.[16]

Kinetic studies suggest that the dominant pathway is dictated by the relative nucleophilicity of the reactants and the reaction conditions.[1][17]

Kabachnik_Fields_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways Amine R'NH₂ (Amine) Imine R''CH=NR' (Imine Intermediate) Amine->Imine Condensation Carbonyl R''CHO (Aldehyde) Carbonyl->Imine (-H₂O) Hydroxy R''CH(OH)P(O)(OR)₂ (α-Hydroxyphosphonate) Carbonyl->Hydroxy Addition Phosphite (RO)₂P(O)H (Dialkyl Phosphite) Phosphite->Hydroxy Product R''CH(NHR')P(O)(OR)₂ (α-Aminophosphonate) Imine->Product + (RO)₂P(O)H Hydroxy->Product + R'NH₂ (-H₂O)

Caption: Proposed mechanistic pathways for the Kabachnik-Fields reaction.

General Experimental Protocol & Modern Variations

The classical Kabachnik-Fields protocol often involves mixing the three components, sometimes with heating or in the presence of a catalyst.[11] However, significant advancements have led to more efficient and environmentally friendly procedures.

Catalysis: A wide array of Lewis and Brønsted acids have been employed to accelerate the reaction, including metal perchlorates, lanthanide triflates, and various metal salts.[1][11] For instance, magnesium perchlorate (Mg(ClO₄)₂) has been shown to be an extremely efficient catalyst under solvent-free conditions, often leading to high yields in short reaction times.[18][19]

Solvent-Free and Microwave-Assisted Conditions: Green chemistry principles have driven the development of solvent-free and microwave (MW)-assisted protocols.[1][16][20] MW irradiation, in particular, dramatically reduces reaction times and can often be performed without any catalyst, providing high yields of pure products.[20][21][22]

Representative Microwave-Assisted Protocol (Catalyst-Free)
  • In a dedicated microwave vial equipped with a magnetic stirrer, combine the aldehyde (1.0 eq.), the amine (1.0 eq.), and the dialkyl phosphite (1.1 eq.).[21]

  • Seal the vial and place it in the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-60 minutes).[20][21]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates and can be isolated by simple vacuum filtration and washing with a cold solvent like diethyl ether.[21][22]

Methodology Catalyst/Conditions Typical Yield Key Advantages Reference(s)
Catalytic Mg(ClO₄)₂, TaCl₅-SiO₂, ZnCl₂Good to ExcellentMild conditions, high efficiency[1][18][23]
Solvent-Free Phenylboronic Acid / NeatHighGreen, simple workup, cost-effective[1][23]
Microwave-Assisted Catalyst-Free / 80-120 °CExcellent (71-97%)Rapid, high yields, clean reactions[20][21][22]
Nanocatalyst MCM-41@PEIHighReusable catalyst, solvent-free[24]

Table 1: Comparison of modern Kabachnik-Fields reaction conditions.

The Pudovik Reaction: The Two-Component Approach

The Pudovik reaction, also referred to as the aza-Pudovik reaction, offers a complementary, two-component route to α-aminophosphonates.[11][25] It involves the direct nucleophilic addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-nitrogen double bond of a pre-formed or in situ-generated imine.[5][25] This method is mechanistically simpler than the three-component Kabachnik-Fields reaction and is often favored when the imine substrate is stable and readily accessible.[5]

Mechanism and Application

The reaction proceeds via the attack of the phosphorus atom from the phosphite tautomer onto the electrophilic imine carbon, followed by proton transfer to the nitrogen, yielding the α-aminophosphonate.[5] The reaction can be performed without a catalyst but is often promoted by acid or base catalysts to enhance the rate and yield.[5][25] The Pudovik reaction is a cornerstone of asymmetric synthesis, where chiral catalysts can effectively control the stereochemical outcome of the addition.[25]

Pudovik_Reaction Reactants R'CH=NR'' (Imine) + (RO)₂P(O)H (Dialkyl Phosphite) TS Transition State (Nucleophilic Addition) Reactants->TS Catalyst (optional) Product R'CH(NHR'')P(O)(OR)₂ (α-Aminophosphonate) TS->Product Proton Transfer

Caption: General mechanism of the Pudovik reaction.

Representative Pudovik Reaction Protocol
  • To a solution of the imine (1.0 eq.) in a suitable solvent (e.g., toluene, CH₂Cl₂), add the catalyst (if any).[10][11]

  • Add the dialkyl phosphite (1.0-1.2 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.[10]

  • Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to afford the pure α-aminophosphonate.[26]

Asymmetric Synthesis of α-Aminophosphonates

Given that the biological activity of α-aminophosphonates is highly dependent on their stereochemistry, the development of asymmetric synthetic methods is of paramount importance.[4][10] The primary strategies involve the catalytic hydrophosphonylation of imines, representing a key application of the Pudovik reaction framework.[10][27]

Catalytic Strategies

Chiral Metal Complexes: A variety of chiral metal complexes, such as those involving Zinc, Copper, or Ruthenium, have been successfully used to catalyze the enantioselective addition of phosphites to imines.[27][28] For example, a copper(I)-pybox complex has been used for the synthesis of α-aminopropargylphosphonates with good yields and enantiomeric excesses (up to 81% ee).

Chiral Organocatalysts: Chiral Brønsted acids, such as 1,1'-binaphthol (BINOL)-derived phosphoric acids and thioureas, have emerged as powerful organocatalysts for these transformations.[10][26] These catalysts activate the imine through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the phosphite.[10] This approach has been used to prepare α-aminophosphonates in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee).[26]

Asymmetric_Synthesis_Workflow Start Start: Aldehyde + Amine Step1 Step 1: Imine Formation (In-situ or pre-formed) Start->Step1 Step2 Step 2: Asymmetric Addition + Dialkyl Phosphite + Chiral Catalyst Step1->Step2 Step3 Step 3: Purification (e.g., Chromatography) Step2->Step3 End Product: Enantiomerically Enriched α-Aminophosphonate Step3->End

Caption: General workflow for organocatalytic asymmetric α-aminophosphonate synthesis.

Catalyst System Substrate Type Yield Enantiomeric Excess (ee) Reference(s)
Chiral ThioureaN-Benzothiazole Iminesup to 99%up to 99%[26]
(R)-BINOL PhosphateCinnamaldehyde Imines30-65%up to 61.9%[10]
Copper(I)-pybox complexIminophosphonatesGoodup to 81%[27]
Ru-Catalystα-Iminophosphonatesup to 97%>99:1 er[29]
N,N'-dioxide-Sc(III)Three-componentGoodup to 87%[30]

Table 2: Selected examples of catalytic asymmetric α-aminophosphonate synthesis.

Conclusion

The synthesis of α-aminophosphonates is a mature yet continually evolving field within organic chemistry. The Kabachnik-Fields and Pudovik reactions remain the foundational pillars for constructing the N-C-P framework. The drive for greater efficiency, sustainability, and stereochemical control has led to significant innovations, including the widespread adoption of microwave-assisted and solvent-free protocols. Furthermore, the development of sophisticated chiral catalysts—both metal-based and organocatalytic—has made the production of enantiomerically pure α-aminophosphonates increasingly accessible. These advancements continue to fuel the discovery of novel α-aminophosphonate derivatives with promising applications in medicine and beyond, ensuring this structural motif will remain a focus of research for years to come.[3][8]

References

  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (n.d.). National Institutes of Health.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (n.d.). National Institutes of Health.
  • Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. (2020-12-14). RGM College Of Engineering and Technology.
  • Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. (n.d.). MDPI.
  • Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. (n.d.). National Institutes of Health.
  • An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. (n.d.). ACS Publications.
  • Microwave-assisted synthesis of α-aminophosphonates and related derivatives by the Kabachnik-Fields reaction. (n.d.). Taylor & Francis Online.
  • An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. (n.d.). Organic Chemistry Portal.
  • Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. (n.d.). Taylor & Francis Online.
  • Asymmetric Synthesis and Bioselective Activities of α-Amino-phosphonates Based on the Dufulin Motif. (2016-05-10). ACS Publications.
  • Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. (2024-12-23). MDPI.
  • Enantioselective synthesis of α-aminopropargylphosphonates. (n.d.). National Institutes of Health.
  • One-pot three-component syntheses of α-aminophosphonates from a primary amine, quinoline-4-carbaldehyde and a phosphite in the presence of MCM-41@PEI as an efficient nanocatalyst. (n.d.). Taylor & Francis Online.
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. (n.d.). National Institutes of Health.
  • Pudovik reaction. (n.d.). Wikipedia.
  • Synthesis of α-Aminophosphonate Derivatives by Microwave-Assisted Kabachnik–Fields Reaction. (n.d.). Taylor & Francis Online.
  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. (n.d.). MDPI.
  • Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. (n.d.). National Institutes of Health.
  • The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. (n.d.). Beilstein Journals.
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. (n.d.). MDPI.
  • Pudovik Reaction for α-Aminophosphonate Synthesis. (n.d.). Benchchem.
  • Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. (n.d.). CORE.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (n.d.). MDPI.
  • Asymmetric Synthesis of .alpha.-Aminophosphonates via Diastereoselective Addition of Lithium Diethyl Phosphite to Chelating Imines. (n.d.). ACS Publications.
  • Advances in The Synthesis of Alpha-Aminophosphonates. (n.d.). Scribd.
  • Kabachnik-Fields Reaction. (n.d.). Organic Chemistry Portal.
  • Enantioselective synthesis of α-aminophosphonates (1) using zinc... (n.d.). ResearchGate.
  • Recent advances in the synthesis of fluorinated aminophosphonates and aminophosphonic acids. (2013-01-10). RSC Publishing.
  • Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction. (2012-10-14). Semantic Scholar.
  • Ru‐Catalyzed Asymmetric Transfer Hydrogenation of α‐iminophosphonates: A Novel Synthetic Approach for Valuable Chiral α‐Aminophosphonates. (2025-09-09). PubMed Central.
  • Practical Synthesis of Chiral α-Aminophosphonates with Weak Bonding Organocatalysis at ppm Loading. (2024-05-19). ACS Publications.
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.). MDPI.
  • Recent Advances in the Synthesis of α‐Aminophosphonates: A Review. (2025-08-06). ResearchGate.
  • Kabachnik–Fields reaction. (n.d.). Wikipedia.
  • The Therapeutic Arsenal of Aminophosphonates: A Technical Guide for Drug Development. (n.d.). Benchchem.
  • Recent Advances in the Synthesis of α‐Aminophosphonates: A Review. (n.d.). OUCI.
  • Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. (2025-08-09). ResearchGate.
  • Synthesis of Novel α-Aminophosphonate Derivatives. (2026-01-04). Prezi.
  • Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. (2025-10-16). ResearchGate.
  • Remarkable potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry. (n.d.). Semantic Scholar.

Sources

Foundational

The Cornerstone of Stability: A Technical Guide to the Role of Phosphonates in Drug Discovery

Foreword: Beyond the Phosphate Mimic In the intricate world of drug discovery, the quest for molecules with enhanced stability, targeted activity, and favorable pharmacokinetic profiles is perpetual. Among the chemical m...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Phosphate Mimic

In the intricate world of drug discovery, the quest for molecules with enhanced stability, targeted activity, and favorable pharmacokinetic profiles is perpetual. Among the chemical moieties that have proven their mettle, the phosphonate group stands out as a versatile and powerful tool. Often introduced as a bioisosteric replacement for the ubiquitous but labile phosphate group, the phosphonate's true value lies in the unique chemical and biological properties conferred by its stable carbon-phosphorus (C-P) bond.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted role of phosphonates, from fundamental principles to clinical applications and the experimental workflows that underpin their development.

Section 1: The Phosphonate Advantage: Chemical Properties and Rationale for Use

At its core, a phosphonate is an organophosphorus compound containing a C-PO(OR)₂ group.[3] The substitution of a P-O-C linkage in a phosphate ester with a direct and robust P-C bond is the cornerstone of the phosphonate's utility in medicinal chemistry. This single atomic substitution imparts a profound increase in metabolic stability, rendering phosphonate-containing drugs resistant to enzymatic cleavage by phosphatases and phosphodiesterases that would readily hydrolyze their phosphate counterparts.[4][5]

This inherent stability makes phosphonates ideal candidates for designing:

  • Non-hydrolyzable Phosphate Mimics: They can effectively inhibit enzymes that process phosphate or diphosphate substrates.[6][7] This is the foundational principle behind their use as antivirals and in targeting metabolic pathways.

  • Transition-State Analog Inhibitors: The tetrahedral geometry of the phosphonate group can mimic the high-energy tetrahedral transition states of enzymatic reactions, such as peptide bond hydrolysis, leading to potent and specific enzyme inhibition.[1][8][9]

  • Bone-Targeting Agents: The bisphosphonate subclass, characterized by a P-C-P backbone, exhibits a high affinity for calcium hydroxyapatite, the mineral component of bone.[10][11] This property allows for the specific delivery of therapeutic agents to the skeletal system.

However, the very nature of the phosphonate group presents a significant challenge. At physiological pH, it is typically dianionic, resulting in poor membrane permeability and limited oral bioavailability.[4][12] This has necessitated the development of sophisticated prodrug strategies, which will be explored in detail in subsequent sections.

Section 2: Key Therapeutic Areas and Mechanisms of Action

The unique properties of phosphonates have been leveraged across several critical therapeutic areas.

Antiviral Therapy: Acyclic Nucleoside Phosphonates (ANPs)

ANPs are a cornerstone of modern antiviral therapy, particularly against retroviruses like HIV and hepadnaviruses like Hepatitis B.[3][13] Unlike traditional nucleoside analogs that require an initial, often rate-limiting, phosphorylation step by viral or cellular kinases, ANPs are designed as nucleoside monophosphate mimics.[14][15] This allows them to bypass this first phosphorylation, entering the metabolic pathway more efficiently.

Mechanism of Action: Once inside the cell (often facilitated by a prodrug moiety), ANPs are phosphorylated by cellular kinases to their active diphosphate form. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase or reverse transcriptase.[16] Its incorporation into the growing viral DNA chain leads to chain termination, halting viral replication.[13]

Prominent examples of ANP drugs include:

  • Tenofovir: A cornerstone of HIV treatment and prophylaxis.[3][13]

  • Adefovir: Used for the treatment of chronic Hepatitis B.[3][16]

  • Cidofovir: An antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients.[6][7]

Bone Disorders: The Bisphosphonate Class

Bisphosphonates are the most widely prescribed drugs for the treatment of osteoporosis and other bone-resorption disorders.[10][17] Their efficacy stems from their high affinity for bone mineral and their potent inhibitory effect on osteoclasts, the cells responsible for bone breakdown.[10]

Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) Nitrogen-containing bisphosphonates (N-BPs), such as alendronate and zoledronic acid, function by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[7][13][14] FPPS is responsible for producing isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac) that are critical for osteoclast function and survival.[14] By inhibiting FPPS, N-BPs disrupt the prenylation of these proteins, leading to cytoskeletal disorganization, loss of the ruffled border essential for bone resorption, and induction of osteoclast apoptosis.[7][14]

Signaling Pathway Diagram: Bisphosphonate Inhibition of the Mevalonate Pathway in Osteoclasts

Mevalonate_Pathway cluster_0 Mevalonate Pathway cluster_1 FPPS Catalysis cluster_2 Cellular Functions HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase FPPS Farnesyl Pyrophosphate Synthase (FPPS) GPP GPP GPP_IPP GPP + IPP FPP FPP GGPP GGPP FPP->GGPP GGPPS Prenylation Protein Prenylation (Ras, Rho, Rac) GGPP->Prenylation DMAPP_IPP DMAPP + IPP Bisphosphonate Nitrogen-containing Bisphosphonates Bisphosphonate->FPPS Inhibition Function Osteoclast Function & Survival Prenylation->Function Apoptosis Osteoclast Apoptosis Function->Apoptosis Disruption leads to

Caption: Inhibition of FPPS by N-BPs disrupts protein prenylation, leading to osteoclast apoptosis.

Section 3: Overcoming the Bioavailability Hurdle: Prodrug Strategies

The development of orally bioavailable phosphonate drugs has been made possible through various prodrug strategies designed to mask the negative charges of the phosphonate moiety.[4][12] These prodrugs are inactive compounds that, upon administration, are metabolized in vivo to release the active phosphonate drug.[18]

Acyloxyalkyl Esters: The POM and POC Approach

Bis(pivaloyloxymethyl) (POM) and bis(isopropyloxycarbonyloxymethyl) (POC) esters are among the most successful acyloxyalkyl ester prodrugs.[10][14] Adefovir dipivoxil (bis-POM adefovir) and Tenofovir disoproxil fumarate (bis-POC tenofovir) are clinically approved examples.[4][14]

Activation Mechanism: These prodrugs are designed to be cleaved by cellular esterases. The initial hydrolysis of the ester bond generates a highly unstable hydroxymethyl intermediate, which rapidly decomposes to release formaldehyde (for POM) or acetaldehyde and carbon dioxide (for POC), and the active phosphonate drug.[15]

Phosphonamidates: The ProTide Approach

The ProTide (pronucleotide) approach involves masking the phosphonate with an amino acid ester linked via a P-N bond, often with an aryl group also attached to the phosphorus atom.[19][20] This strategy has been highly successful for nucleoside phosphates and is increasingly applied to phosphonates.

Activation Mechanism: The activation of phosphonamidates is a multi-step intracellular process. It is typically initiated by a carboxyesterase that hydrolyzes the amino acid ester. This is followed by the cleavage of the P-N bond, often catalyzed by a phosphoramidase-like enzyme such as HINT1, to release the active drug.[12]

Workflow Diagram: Intracellular Activation of Phosphonate Prodrugs

Prodrug_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_Ext Phosphonate Prodrug (e.g., Bis-POM or Phosphonamidate) Lipophilic, Neutral Prodrug_Int Prodrug Prodrug_Ext->Prodrug_Int Transport Intermediate Intermediate(s) Prodrug_Int->Intermediate Esterase / Carboxyesterase Cell_Membrane Cell Membrane (Passive Diffusion) Active_Drug Active Phosphonate Drug (Dianionic) Intermediate->Active_Drug Spontaneous decomposition or Phosphoramidase (HINT1) Active_Diphosphate Active Diphosphate (for ANPs) Active_Drug->Active_Diphosphate Cellular Kinases Viral_Polymerase Target Enzyme (e.g., Viral Polymerase) Active_Diphosphate->Viral_Polymerase Inhibition

Caption: Lipophilic prodrugs cross the cell membrane and are enzymatically cleaved to release the active drug.

Comparative Bioavailability

The success of prodrug strategies is evident in the dramatically improved pharmacokinetic profiles of the resulting drugs compared to their parent phosphonates.

CompoundProdrug MoietyOral Bioavailability (Parent vs. Prodrug)Key References
Tenofovir Tenofovir Disoproxil Fumarate (TDF)<1% vs. ~25-40%[4][5]
Adefovir Adefovir Dipivoxil~12% vs. ~30-45%[16][21]

Note: Bioavailability can vary based on formulation, food effects, and patient populations.

Section 4: Essential Experimental Protocols in Phosphonate Drug Development

Rigorous experimental evaluation is critical at every stage of phosphonate drug discovery. The following protocols represent core methodologies for synthesis, characterization, and biological assessment.

Synthesis Protocol: Preparation of a Bis(POM) Phosphonate Prodrug

This protocol provides a general method for the acylation of a phosphonic acid to its bis(POM) ester, adapted from procedures for PMEA (Adefovir).[8][10]

Objective: To synthesize bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine.

Materials:

  • 9-(2-Phosphonylmethoxyethyl)adenine (PMEA)

  • Chloromethyl pivalate (POM-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1-Methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF), anhydrous

  • Acetonitrile, anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, suspend the phosphonic acid (PMEA, 1 equivalent) in anhydrous NMP or DMF.

  • Base Addition: Add the base (TEA or DIPEA, ~4-5 equivalents) to the suspension and stir until a clear solution is obtained. This step forms the phosphonate salt in situ.

  • Acylation: Add chloromethyl pivalate (POM-Cl, ~4 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the bis(POM) prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro FPPS Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to measure the inhibition of farnesyl pyrophosphate synthase.[22][23]

Objective: To determine the IC₅₀ value of a test compound (e.g., a nitrogen-containing bisphosphonate) against human FPPS.

Principle: The assay measures the amount of inorganic pyrophosphate (PPi) released during the FPPS-catalyzed condensation of geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP) to form FPP. The released PPi is detected using a malachite green-based reagent.

Materials:

  • Recombinant human FPPS enzyme

  • Substrates: Geranyl pyrophosphate (GPP), Isopentenyl pyrophosphate (IPP)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.0), 0.5 mM MgCl₂, 1 mM β-mercaptoethanol

  • Test compound (bisphosphonate) dissolved in a suitable solvent (e.g., water or DMSO)

  • PPi detection reagent (e.g., Malachite Green Phosphate Assay Kit)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Preparation: Dilute the FPPS enzyme to the desired concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the FPPS enzyme. Pre-incubate for 15-30 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates (GPP and IPP) to each well.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes) during which the reaction proceeds linearly.

  • Reaction Termination & Detection: Stop the reaction and detect the generated PPi by adding the malachite green reagent according to the manufacturer's instructions. This reagent forms a colored complex with free phosphate (after PPi is hydrolyzed to Pi).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Pharmacokinetics Protocol: Plasma Stability Assay

This protocol assesses the stability of a phosphonate prodrug in plasma, which is crucial for predicting its in vivo half-life.[19][24]

Objective: To determine the in vitro half-life (t₁/₂) of a phosphonate prodrug in human plasma.

Materials:

  • Test compound (prodrug)

  • Pooled human plasma (heparinized)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard (IS)

  • 96-well plate, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it with PBS to the final starting concentration.

  • Incubation Setup: In a 96-well plate, pre-warm the human plasma to 37 °C.

  • Reaction Initiation: Initiate the assay by adding a small volume of the test compound solution to the plasma. The final concentration of the organic solvent should be low (<1%) to avoid protein precipitation.

  • Time Course Sampling: Incubate the plate at 37 °C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with a known concentration of an internal standard. The ACN precipitates the plasma proteins and stops enzymatic activity.

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining concentration of the parent prodrug at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is the degradation rate constant (k). Calculate the half-life using the equation: t₁/₂ = 0.693 / k.[24]

Section 5: Analytical Characterization of Phosphonates

The unique structural features of phosphonates require specialized analytical techniques for their characterization and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is an indispensable tool for the characterization of phosphonate-containing compounds.[12][25]

  • Chemical Shift: The ³¹P chemical shift provides information about the electronic environment of the phosphorus atom, allowing for the distinction between phosphonates, phosphates, and their various ester or amidate forms.[26][27] Phosphonates typically resonate in a distinct region of the spectrum.

  • Coupling Constants: Spin-spin coupling between ³¹P and adjacent ¹H or ¹³C nuclei provides valuable structural information, helping to confirm the C-P bond connectivity.[25]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary technique for the quantification of phosphonates and their metabolites in biological matrices.[28][29]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of anionic phosphonates.[28] For neutral prodrugs, positive ion mode is often employed.

  • Fragmentation: Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns, such as the loss of phosphate-related ions (e.g., PO₃⁻ at m/z 79).[29]

High-Performance Liquid Chromatography (HPLC)

The high polarity of phosphonates makes their separation by traditional reversed-phase HPLC challenging. Specialized HPLC methods are often required:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, providing excellent retention for highly polar analytes like phosphonates.[3][15][30]

  • Ion-Pair Reversed-Phase HPLC (IP-RPLC): An ion-pairing reagent (e.g., a quaternary ammonium salt) is added to the mobile phase to form a neutral complex with the anionic phosphonate, allowing for its retention on a non-polar C18 column.[3][4]

Conclusion: An Enduring Scaffold in Modern Drug Design

From their conceptualization as stable phosphate isosteres to their clinical success in treating viral diseases and bone disorders, phosphonates have firmly established their place in the medicinal chemist's toolkit. Their journey exemplifies the core principles of drug design: identifying a therapeutic need, understanding the underlying biological mechanism, and overcoming pharmacokinetic challenges through rational chemical modification. The continued exploration of novel prodrug strategies, the application of phosphonates to new therapeutic targets, and the refinement of analytical methodologies ensure that this remarkable chemical scaffold will continue to be a cornerstone of drug discovery for years to come.

References

  • BenchChem. (2025).
  • Frontiers. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry.
  • Heidel, K. M., & Dowd, C. S. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry.
  • Wiemer, A. J., et al. (2017). Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation. European Journal of Medicinal Chemistry.
  • Hwang, I., & Cole, P. A. (2004). Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM) Phosphoryl Chloride. Organic Letters.
  • Waters Corporation. (2025).
  • Frontiers. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.
  • Rogers, M. J., et al. (2011). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The FEBS Journal.
  • Moss, J. A., et al. (2012). Tenofovir and tenofovir disoproxil fumarate pharmacokinetics from intravaginal rings. Antimicrobial Agents and Chemotherapy.
  • Bakhmutov, V. I., et al. (2022). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.).
  • Cressey, T. R., et al. (2015). Plasma and Intracellular Pharmacokinetics of Tenofovir Disoproxil Fumarate 300 mg Every 48 Hours vs 150 mg Once Daily in HIV-Infected Adults With Moderate Renal Function Impairment. Clinical Infectious Diseases.
  • Najjar, A., & Karaman, R. (2019). The expanding role of prodrugs in contemporary drug design and development.
  • Pradere, U., et al. (2014).
  • Peyrottes, S., et al. (2012). Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). 31P NMR Study on Some Phosphorus-Containing Compounds.
  • ResearchGate. (2009).
  • Starrett, J. E., et al. (1994). Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. Journal of Medicinal Chemistry.
  • Ju, K.-S., et al. (2015). Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • Ebetino, F. H., et al. (2011).
  • Johns Hopkins Lupus Center. (n.d.).
  • NMR Solutions. (n.d.). 31 Phosphorus NMR.
  • Pawlotsky, J.-M., et al. (2012). The pharmacokinetics and safety of adefovir dipivoxil in children and adolescents with chronic hepatitis B virus infection.
  • Hull, W. E., et al. (1976).
  • Cullen, M. R., et al. (1998). Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks. Antimicrobial Agents and Chemotherapy.
  • Wiley Analytical Science. (2020).
  • European Journal of Drug Metabolism and Pharmacokinetics. (2024). Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail.
  • Current Protocols in Nucleic Acid Chemistry. (2012).
  • The Journal of Organic Chemistry. (2022).
  • Semantic Scholar. (2017). Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange.
  • Journal of the American Chemical Society. (1976). NMR of phosphonates. VI.
  • ResearchGate. (n.d.). Efficient high throughput screening assay method for FPPS inhibitors.
  • ResearchGate. (2003). Determination of bisphosphonates by ion chromatography–inductively coupled plasma mass spectrometry.
  • Gish, R. G., et al. (2007). Efficacy and pharmacokinetics of adefovir dipivoxil liquid suspension in patients with chronic hepatitis B and renal impairment.
  • Patsnap Synapse. (2024). What is the mechanism of Adefovir Dipivoxil?
  • The Journal of Organic Chemistry. (2022).
  • Journal of Medicinal Chemistry. (2024). Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand.
  • Creative Bioarray. (n.d.). Plasma Stability Assay.
  • SIELC Technologies. (n.d.).
  • Journal of Medicinal Chemistry. (2022).
  • ACS Omega. (2020). Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles.
  • Sigma-Aldrich. (2007).
  • Nature Communications. (2017). Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product.
  • Journal of Cellular Biochemistry. (2011).
  • Chemical Communications. (2010).
  • Spandidos Publications. (2017).

Sources

Exploratory

Spectroscopic Analysis of Phosphonate Compounds: An In-depth Technical Guide

This guide provides a comprehensive exploration of the core spectroscopic techniques leveraged in the structural elucidation, quantification, and characterization of phosphonate compounds. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the core spectroscopic techniques leveraged in the structural elucidation, quantification, and characterization of phosphonate compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and validated approach to the analysis of this critical class of compounds.

Section 1: The Central Role of ³¹P NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the analysis of organophosphorus compounds, with ³¹P NMR being the most direct and informative method. The phosphorus-31 nucleus boasts a 100% natural abundance and a spin of ½, affording high sensitivity and sharp signals, making it an invaluable tool for both qualitative and quantitative assessments.[1][2][3][4]

Foundational Principles of ³¹P NMR

³¹P NMR spectroscopy provides a unique window into the chemical environment of the phosphorus atom. The key parameters derived from a ³¹P NMR spectrum are the chemical shift (δ), coupling constants (J), and signal intensity.

  • Chemical Shift (δ): The chemical shift of a ³¹P nucleus is highly sensitive to the nature of the substituents attached to the phosphorus atom. The oxidation state of phosphorus and the electronegativity of the neighboring atoms significantly influence the resonance frequency. Phosphonates typically resonate in a distinct region of the ³¹P NMR spectrum, generally between 0 and +30 ppm relative to the external standard of 85% phosphoric acid.[1][3] This wide chemical shift range allows for the effective differentiation of various phosphorus-containing species within a sample.[2]

  • Spin-Spin Coupling (J): Coupling between the ³¹P nucleus and other magnetically active nuclei (most commonly ¹H and ¹³C) provides crucial information about the connectivity of the molecule. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei. For instance, one-bond coupling (¹J_P-C_) is typically large, while two- and three-bond couplings (²J_P-H_, ³J_P-H_) are smaller but equally informative for structural assignment.[3][5]

Quantitative Analysis via ³¹P NMR (qNMR)

The high sensitivity and signal dispersion of ³¹P NMR make it an excellent technique for quantitative analysis.[2][6][7] By integrating the area of a phosphonate signal and comparing it to that of a known internal standard, precise and accurate concentration determination can be achieved.

Experimental Protocol: Quantitative ³¹P NMR of a Phosphonate Sample

  • Sample Preparation:

    • Accurately weigh a known amount of the phosphonate sample and a suitable internal standard (e.g., methylphosphonic acid) into a vial.[6]

    • Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., D₂O for water-soluble phosphonates).[8] For organic-soluble phosphonates, deuterated organic solvents can be used.[9]

    • Transfer the solution to an NMR tube. For optimal results, filter any particulate matter.[10]

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Crucial Parameter: Ensure a sufficient relaxation delay (D1) between scans to allow for complete relaxation of the phosphorus nuclei. This is critical for accurate quantification.[9] A common starting point is 5 times the longest T1 relaxation time of the phosphorus nuclei in the sample.

    • Use a calibrated pulse width (e.g., a 30° or 90° pulse) for excitation.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the phosphonate analyte and the internal standard.

    • Calculate the concentration of the phosphonate using the following equation:

    Where MW is the molecular weight.[6]

Section 2: Unveiling the Carbon and Proton Framework: ¹H and ¹³C NMR

While ³¹P NMR provides direct information about the phosphorus center, ¹H and ¹³C NMR are indispensable for elucidating the organic moieties of phosphonate compounds.

Key Features in ¹H and ¹³C NMR Spectra

The presence of the phosphorus atom introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to P-H and P-C coupling.

  • ¹H NMR: Protons on carbons adjacent to the phosphorus atom (α-protons) will appear as doublets due to coupling with the ³¹P nucleus (²J_P-H_). Protons further away (β-protons) may also show smaller couplings (³J_P-H_).

  • ¹³C NMR: Carbons directly bonded to the phosphorus atom will exhibit large one-bond coupling constants (¹J_P-C_), often exceeding 100 Hz.[5] Carbons two or three bonds away will show smaller couplings.

The Power of Decoupling Techniques

The complexity of ¹H and ¹³C spectra due to phosphorus coupling can sometimes hinder interpretation. Decoupling techniques are therefore essential.

  • ¹H Decoupling: Routinely used in ¹³C NMR to simplify the spectrum and enhance signal-to-noise by collapsing multiplets into singlets.

  • ³¹P Decoupling: Applying a decoupling frequency at the ³¹P resonance while acquiring a ¹³C spectrum will remove all P-C couplings, resulting in sharp singlets for each carbon.[11] Comparing the ³¹P-decoupled and non-decoupled spectra is a powerful method for identifying carbons directly attached to or near the phosphorus atom.[5]

Section 3: Mass Spectrometry: Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a vital tool for determining the molecular weight of phosphonate compounds and for gaining structural insights through the analysis of their fragmentation patterns.

Ionization Techniques

Electrospray ionization (ESI) is a commonly used soft ionization technique for phosphonates, particularly for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for straightforward molecular weight determination.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion and analyze the resulting product ions. The fragmentation of phosphonates often involves the cleavage of the P-C and C-O bonds. Common fragmentation pathways for alkyl phosphonates include the sequential loss of alkene groups through McLafferty-type rearrangements.[12] Aromatic phosphonates may show cleavage of both C-O and P-O bonds.[12] The resulting fragmentation pattern provides a fingerprint that can be used for structural confirmation and differentiation of isomers.

Workflow for MS Analysis of Phosphonates

cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Data Acquisition & Interpretation A Phosphonate Sample in Solution B Liquid Chromatography (LC) Separation (Optional, for mixtures) A->B Injection C Electrospray Ionization (ESI) Source A->C Direct Infusion B->C Elution D Mass Analyzer 1 (e.g., Quadrupole) Selects Precursor Ion [M+H]⁺ C->D E Collision Cell (CID) Induces Fragmentation D->E Isolation F Mass Analyzer 2 (e.g., TOF) Separates Product Ions E->F Fragmentation G Detector F->G H Mass Spectrum Generation G->H I Structural Elucidation H->I Analysis of m/z values and fragmentation patterns

Caption: General workflow for LC-MS/MS analysis of phosphonates.

Section 4: Vibrational Spectroscopy: FT-IR and Raman Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of the phosphonate functional group.

Characteristic Vibrational Modes

The phosphonate group (PO₃) gives rise to several characteristic vibrations:

  • P=O Stretching: A strong absorption band is typically observed in the FT-IR spectrum in the region of 1200-1300 cm⁻¹.

  • P-O-C Stretching: These vibrations appear in the fingerprint region, typically between 900 and 1100 cm⁻¹.

  • O-P-O Bending: These modes are found at lower wavenumbers, generally in the 400-600 cm⁻¹ range.[13]

FT-IR vs. Raman: A Complementary Approach

While both techniques probe molecular vibrations, they are governed by different selection rules.

  • FT-IR spectroscopy requires a change in the dipole moment of the molecule during a vibration for that vibration to be IR-active.[14] The P=O stretch is typically very strong in the IR spectrum due to the polar nature of the bond.

  • Raman spectroscopy relies on a change in the polarizability of the molecule. Symmetric vibrations that might be weak or absent in the IR spectrum can be strong in the Raman spectrum.

In recent years, Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a sensitive technique for the detection of low concentrations of phosphonates, particularly in environmental samples.[15]

Data Summary: Characteristic Spectroscopic Data for Phosphonates

Spectroscopic TechniqueParameterTypical Range/Observation for PhosphonatesStructural Information Provided
³¹P NMR Chemical Shift (δ)0 to +30 ppmElectronic environment of the phosphorus atom.
Coupling Constants (J)¹J_PC_ > 100 Hz; ²J_PH_, ³J_PH_ are smallerConnectivity of atoms to the phosphorus center.
¹H NMR P-H CouplingDoublets for α-protonsProximity of protons to the phosphorus atom.
¹³C NMR P-C CouplingLarge ¹J_PC_ for directly attached carbonsIdentification of carbons bonded to phosphorus.
Mass Spectrometry Molecular Ion[M+H]⁺ or [M-H]⁻ in ESIMolecular weight determination.
FragmentationCleavage of P-C and C-O bondsStructural confirmation and isomer differentiation.
FT-IR Spectroscopy P=O Stretch1200-1300 cm⁻¹ (strong)Presence of the phosphonyl group.
P-O-C Stretch900-1100 cm⁻¹Identification of the phosphonate ester moiety.
Raman Spectroscopy Symmetric VibrationsComplementary to FT-IRConfirmation of functional groups.

Section 5: Concluding Remarks and Future Outlook

The multi-technique spectroscopic approach outlined in this guide provides a robust framework for the comprehensive analysis of phosphonate compounds. The synergistic use of NMR, mass spectrometry, and vibrational spectroscopy allows for unambiguous structural elucidation, accurate quantification, and detailed characterization. As phosphonate chemistry continues to play a pivotal role in drug discovery and materials science, the continued development and application of these analytical techniques will be essential for advancing the field. Future directions may involve the increasing use of solid-state NMR for the characterization of insoluble phosphonate materials and the further development of sensitive MS-based methods for trace-level detection in complex biological and environmental matrices.

References

  • An In-depth Technical Guide to the NMR Spectroscopy of Disodium Phosphonate - Benchchem. (n.d.).
  • Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices - MDPI. (2023, December 18).
  • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - NIH. (n.d.).
  • Phosphorus-31 NMR: Principles and Applications. (n.d.).
  • Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation - PubMed. (2018, April).
  • 13C NMR with 1H and 31P Decoupling - University of Ottawa NMR Facility Blog. (2009, July 28).
  • A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. (n.d.).
  • Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation - ResearchGate. (n.d.).
  • Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts - Research@Lincoln. (n.d.).
  • Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy | ACS Omega - ACS Publications. (2025, August 27).
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (n.d.).
  • The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. - ACS Publications. (n.d.).
  • NM230005E | JEOL. (n.d.).
  • Phosphorous-31 NMR: Principles and Applications - Google Books. (2012, December 2).
  • Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS | Request PDF - ResearchGate. (n.d.).
  • Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS | Request PDF - ResearchGate. (n.d.).
  • Phosphorous-31 NMR: Principles and Applications | Request PDF - ResearchGate. (n.d.).
  • The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry | Semantic Scholar. (2014, February 26).
  • Phosphonate Chemistry: A Gateway to Advanced Spectroscopy & Nanomaterials Research in India - Reinste Updates. (n.d.).
  • A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. (2013, April 29).
  • Sample preparation for NMR analysis - I.R.I.S. (n.d.).
  • A quantitative determination of phosphonate phosphorus in naturally occurring aminophosphonates - PubMed. (1970, October).
  • Detecting traces of phosphonates - 2020 - Wiley Analytical Science. (2020, December 15).
  • Infrared spectroscopy of different phosphates structures | Request PDF - ResearchGate. (2025, August 9).
  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - MDPI. (2024, February 1).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Infrared Analysis of Phosphorous Compounds - ResearchGate. (2025, August 6).
  • Characteristic fragmentation ions present in the ESI(−)MS/MS spectra of phosphate-modified nucleotides. - ResearchGate. (n.d.).
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. (n.d.).
  • Core-Level Spectroscopy with Hard and Soft X-rays on Phosphorus-Containing Compounds for Energy Conversion and Storage | The Journal of Physical Chemistry C - ACS Publications. (2023, October 13).
  • A Combined Crystal-Structural, IR, Raman and P NMR Spectroscopy of a new iron phosphate FePb2(P2O7)(PO4). (n.d.).
  • FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons - NUANCE - Northwestern. (n.d.).
  • New Directions in Metal Phosphonate and Phosphinate Chemistry - MDPI. (n.d.).
  • Vibrational spectroscopic characterization of the phosphate mineral phosphophyllite. (n.d.).
  • The Complex Mode of Action of Phosphonates. - ResearchGate. (2025, August 6).
  • Advances and Challenges in the Creation of Porous Metal Phosphonates - PMC - NIH. (2020, November 26).

Sources

Protocols & Analytical Methods

Method

Analysis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate using HPLC

An Application Note for the Analysis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate using High-Performance Liquid Chromatography Abstract This application note presents a robust and validated High-Performance Liquid Chrom...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate using High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. As a key intermediate in pharmaceutical synthesis, ensuring the purity and quality of this compound is critical.[1][2] The described reversed-phase method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines.[3][4] This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals, detailing everything from mobile phase preparation to full method validation.

Introduction and Scientific Rationale

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is an organophosphorus compound featuring a tertiary amine (the pyrrolidine nitrogen) and a phosphonate ester functional group. Its structure presents a unique analytical challenge: it is a polar molecule, yet possesses sufficient non-polar character from the ethyl and methylene groups to be amenable to reversed-phase chromatography. The primary objective of this method is to provide a reliable tool for assessing the purity of the compound, separating it from potential starting materials, by-products, and degradants.

The chosen methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5] This technique is ubiquitous in pharmaceutical analysis for its versatility and robustness. A C18 stationary phase is selected for its hydrophobic properties, which will interact with the alkyl portions of the analyte, providing retention.[6] The mobile phase consists of a mixture of water and acetonitrile, a common organic modifier used to elute analytes from the column.[5]

Crucially, the mobile phase is acidified with phosphoric acid. The phosphonate group and the tertiary amine can exist in different ionization states depending on the pH. By maintaining a low, consistent pH (typically around 2-3), the protonation state of the analyte is stabilized. This suppresses unwanted interactions with residual silanols on the silica-based column and ensures a single, sharp, and symmetrical peak shape, which is essential for accurate quantification.[7] This approach is grounded in the fundamental principles of chromatography outlined in the United States Pharmacopeia (USP) General Chapter <621>.[8][9]

Experimental Workflow Overview

The analytical workflow is a systematic process designed to ensure data integrity and reproducibility. It begins with careful preparation of standards and samples, followed by chromatographic analysis under validated system suitability conditions, and concludes with data processing and interpretation according to established guidelines.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data & Validation prep_standard Prepare Reference Standard Solution sys_suit System Suitability Injection (SST) prep_standard->sys_suit prep_sample Prepare Analyte Sample Solution run_seq Run Analytical Sequence prep_sample->run_seq prep_mobile Prepare & Degas Mobile Phase sys_setup Instrument Setup & Column Equilibration prep_mobile->sys_setup sys_setup->sys_suit sys_suit->run_seq If SST Passes process_data Process Chromatograms (Integration) run_seq->process_data validate_results Verify SST & Validate (ICH Q2(R1)) process_data->validate_results report Generate Final Report (Purity/Assay) validate_results->report

Caption: High-level workflow for the HPLC analysis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

Materials and Methods

Instrumentation and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or variable wavelength detector (VWD).

  • Data Acquisition Software: OpenLab CDS, Chromeleon, or Empower.

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Sonicator or Vacuum Degasser.

  • Volumetric glassware (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Chemicals
  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate Reference Standard (purity ≥98%).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric Acid (H₃PO₄), 85% (ACS Grade).

  • Alternative for MS compatibility: Formic Acid (HCOOH), >99%.[7]

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation and peak shape for the target analyte. A C18 column provides the necessary hydrophobicity, while the mobile phase composition ensures adequate retention and timely elution. UV detection at 210 nm is chosen as phosphonates generally lack strong chromophores at higher wavelengths but exhibit end-absorption in the low UV range.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for retaining moderately polar organic molecules.[6]
Mobile Phase A Water with 0.1% v/v Phosphoric AcidAqueous component. Acid controls analyte ionization for better peak shape.[7]
Mobile Phase B Acetonitrile with 0.1% v/v Phosphoric AcidOrganic modifier to elute the analyte. Acid is matched with Phase A.
Elution Mode Isocratic: 40% A / 60% BA simple, robust elution for consistent retention and faster run times.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection Wavelength 210 nmLow UV wavelength for detecting compounds without strong chromophores.
Run Time 10 minutesSufficient time to elute the main peak and any common impurities.

Detailed Protocols

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase Preparation (1 L): a. Measure 400 mL of HPLC-grade water and 600 mL of acetonitrile into a 1 L solvent bottle. b. Add 1.0 mL of 85% phosphoric acid to the mixture. c. Mix thoroughly and degas for 15 minutes using sonication or an inline degasser.

  • Reference Standard Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 25 mg of the Diethyl (pyrrolidin-1-ylmethyl)phosphonate reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. Mix until homogeneous.

  • Working Standard Solution (0.1 mg/mL): a. Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask. b. Dilute to volume with the mobile phase and mix thoroughly. This solution is used for quantification and system suitability checks.

  • Sample Preparation (0.1 mg/mL): a. Accurately weigh approximately 10 mg of the sample to be analyzed into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. Mix until homogeneous. c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Method Validation Framework

This protocol is designed to be fully compliant with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[10][11]

  • System Suitability Testing (SST):

    • Objective: To verify that the chromatographic system is adequate for the intended analysis.[12]

    • Procedure: Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.

    • Acceptance Criteria (based on USP <621>): [13][14]

      • Tailing Factor (T): ≤ 2.0

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

System Suitability ParameterAcceptance CriterionPurpose
Tailing Factor (T)≤ 2.0Measures peak symmetry; high values indicate unwanted secondary interactions.
Theoretical Plates (N)≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area≤ 2.0% (for n=5)Demonstrates the precision and reproducibility of the injector and system.
  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[10]

    • Procedure: Analyze a placebo (matrix without analyte), the analyte standard, and a spiked sample. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity:

    • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

    • Procedure: Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Objective: To determine the closeness of the test results to the true value.

    • Procedure: Analyze a sample of known concentration (or a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability):

    • Objective: To demonstrate the precision of the method under the same operating conditions over a short interval.

    • Procedure: Analyze six individual preparations of the sample at 100% of the target concentration.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note is fit for its intended purpose: the reliable and accurate analysis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. The use of a standard C18 column with an acidified water/acetonitrile mobile phase provides excellent peak shape and resolution. The comprehensive validation protocol, grounded in ICH and USP standards, ensures that the method generates trustworthy data for quality control, stability studies, and research applications in the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Official Dec 1, 2022]. [8][13]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY Information. [9]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [3]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. (2022). [12]

  • SIELC Technologies. Separation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate on Newcrom R1 HPLC column. (2018). [7]

  • U.S. Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. (2021). [13]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [4]

  • Scribd. USP-NF 621 Chromatography. (2021). [14]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [10]

  • International Council for Harmonisation. Quality Guidelines.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [11]

  • ChemBK. diethyl pyrrolidinomethylphosphonate - Introduction. (2024). [1]

  • BenchChem. A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. (2025).

  • J-Stage. Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector.

  • SelectScience. HPLC Analysis of Organophosphate Pesticides.

  • Waters. Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. (2025).

  • LCGC International. Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020).

  • PubMed. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. (2017). [6]

  • LCGC International. Hydrophilic Interaction Liquid Chromatography: An Update. (2019).

  • MedCrave online. Application of Hydrophilic Interaction Liquid Chromatography Combined with Positive and Negative Ionization Mass Spectrometry for the Analysis of PSP Toxins. (2015).

  • Creative Proteomics. Hydrophilic Interaction Liquid Chromatography (HILIC).

  • ResearchGate. Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. (2017).

  • National Center for Biotechnology Information. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate.

  • Wikipedia. Reversed-phase chromatography. [5]

  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Chromatography Forum. organic acids by HPLC?. (2019).

  • HELIX Chromatography. HPLC Methods for analysis of Phosphonate ion.

  • MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [2]

Sources

Application

The Dual Role of Diethyl (pyrrolidin-1-ylmethyl)phosphonate: A Synthetic Guide and Application Overview

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a prominent member of the α-aminophosphonate family, a class of compounds that has garnered significant at...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a prominent member of the α-aminophosphonate family, a class of compounds that has garnered significant attention in the fields of medicinal chemistry and drug development. These molecules are recognized as structural analogues of α-amino acids, where the carboxylic acid moiety is replaced by a phosphonate group.[1] This substitution imparts unique physicochemical properties, including increased metabolic stability and the ability to mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent enzyme inhibitors.[2] The incorporation of the pyrrolidine ring, a common motif in numerous natural products and pharmaceuticals, further enhances the potential for biological activity.[3]

This comprehensive guide provides a detailed exploration of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, focusing on its synthesis via the Kabachnik-Fields reaction and its primary applications as a biologically active agent. While phosphonates are renowned as reagents in olefination reactions, the utility of α-aminophosphonates like the title compound predominantly lies in their therapeutic potential rather than as synthetic intermediates for C-C bond formation.

Core Synthesis: The Kabachnik-Fields Reaction

The most direct and efficient method for the preparation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is the Kabachnik-Fields reaction. This one-pot, three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite.[4][5] For the synthesis of the title compound, pyrrolidine serves as the amine component, formaldehyde as the carbonyl source, and diethyl phosphite as the phosphorus-containing reagent.

The reaction can proceed through two primary mechanistic pathways, largely dependent on the nature of the reactants and reaction conditions.[4][6] The most commonly accepted pathway involves the initial formation of an iminium ion from the reaction of pyrrolidine and formaldehyde. This is followed by the nucleophilic addition of diethyl phosphite to the iminium intermediate to yield the final α-aminophosphonate product. An alternative pathway involves the initial reaction between formaldehyde and diethyl phosphite to form a hydroxy-phosphonate, which is subsequently displaced by pyrrolidine.[4]

Modern iterations of the Kabachnik-Fields reaction often utilize catalyst-free and solvent-free conditions, frequently enhanced by microwave irradiation, aligning with the principles of green chemistry.[4][7] These methods offer advantages such as reduced reaction times, cleaner reaction profiles, and simplified work-up procedures.

Visualizing the Kabachnik-Fields Reaction

Kabachnik_Fields Pyrrolidine Pyrrolidine Iminium Iminium Ion Pyrrolidine->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium DiethylPhosphite Diethyl Phosphite Product Diethyl (pyrrolidin-1-ylmethyl)phosphonate DiethylPhosphite->Product Iminium->Product + Applications Compound Diethyl (pyrrolidin-1-ylmethyl)phosphonate Properties Structural Analogue of α-Amino Acids Metabolically Stable Transition-State Mimic Compound->Properties MoA Enzyme Inhibition Properties->MoA Therapeutics Anticancer Antiviral Antibacterial Osteoporosis Treatment MoA->Therapeutics

Sources

Method

Biological Evaluation of Novel α-Aminophosphonates: A Guide for Researchers

Introduction: The Significance of α-Aminophosphonates in Drug Discovery α-Aminophosphonates are a fascinating class of organophosphorus compounds that have garnered significant attention in medicinal chemistry.[1][2] Str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Aminophosphonates in Drug Discovery

α-Aminophosphonates are a fascinating class of organophosphorus compounds that have garnered significant attention in medicinal chemistry.[1][2] Structurally analogous to α-amino acids, they feature a phosphonate group in place of a carboxylic acid moiety. This substitution imparts unique physicochemical properties, including a tetrahedral geometry that can mimic the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors.[3] Their diverse biological activities span from anticancer and antimicrobial to antiviral and herbicidal, positioning them as promising scaffolds for novel therapeutic agents.[4][5]

This guide provides a comprehensive overview of the essential protocols for the biological evaluation of newly synthesized α-aminophosphonates. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale to empower informed experimental design and data interpretation.

I. Anticancer Activity Evaluation

A primary focus of α-aminophosphonate research is their potential as anticancer agents.[4] Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][6][7] The evaluation of this activity typically begins with in vitro cytotoxicity screening, followed by mechanistic studies to elucidate the mode of cell death, often apoptosis.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow A Seed cells in 96-well plate B Incubate (24h) for cell adherence A->B C Treat cells with α-aminophosphonates (varying concentrations) B->C D Incubate for desired exposure time (e.g., 24-72h) C->D E Add MTT solution D->E F Incubate (2-4h) for formazan formation E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and IC50 values H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the novel α-aminophosphonate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the α-aminophosphonate.

    • Include appropriate controls: untreated cells (vehicle control) and a positive control with a known cytotoxic drug.

  • Incubation:

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data: Anticancer Activity of α-Aminophosphonates

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected α-aminophosphonate derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2e PC-3 (Prostate)29.4[10]
2e MDA-MB-231 (Breast)55.1[10]
2d MDA-MB-231 (Breast)45.8[10]
2b A431 (Skin)53.2[10]
4a11 Eca109 (Esophageal)<12.68[8]
4b2 Eca109 (Esophageal)2.26-11.18[8]
4b4 Huh7 (Liver)2.26-11.18[8]
B. Elucidating the Mechanism of Action: Apoptosis Induction

Many α-aminophosphonates exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][11] Apoptosis is a tightly regulated process involving a cascade of specific signaling pathways. A key event in apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimulus α-Aminophosphonate Bax_Bak Bax/Bak Activation Stimulus->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) Stimulus->Bcl2_BclxL inhibition MOMP MOMP Bax_Bak->MOMP Bcl2_BclxL->Bax_Bak CytoC Cytochrome c release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by α-aminophosphonates.

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis. The assay typically uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7 to release a luminescent signal.

  • Cell Culture and Treatment:

    • Seed cells in a white-walled 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat the cells with the α-aminophosphonate at concentrations determined from the MTT assay (e.g., around the IC₅₀ value) for a specified time.

    • Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Compare the luminescence of treated samples to the untreated control to determine the fold-increase in caspase activity.

II. Antibacterial Activity Evaluation

α-Aminophosphonates are also recognized for their antibacterial properties, making them potential candidates for new antibiotics. Their evaluation involves determining their ability to inhibit bacterial growth and, in some cases, to kill the bacteria.

A. Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The broth microdilution method is a standard technique for determining the MIC.

MIC_Workflow A Prepare serial two-fold dilutions of α-aminophosphonate in broth C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate (18-24h at 37°C) C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the α-aminophosphonate in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[1] The final volume in each well should be 50 µL or 100 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture, suspend several bacterial colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.[1]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the α-aminophosphonate that completely inhibits visible bacterial growth.

Quantitative Data: Antibacterial Activity of α-Aminophosphonates

The following table presents the Minimum Inhibitory Concentration (MIC) values of some α-aminophosphonates against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Coumarin α-aminophosphonate derivatives S. aureus (ATCC 23235)0.52[13]
Coumarin α-aminophosphonate derivatives A. baumannii (ATCC 17978)2-8.3[13]
Coumarin α-aminophosphonate derivatives P. aeruginosa (ATCC 15442)2-8.3[13]
Chitosan-containing α-aminophosphonates E. coli (NCIM2065)2.5-10
Chitosan-containing α-aminophosphonates S. aureus (ATCC25292)2.5-10

III. Enzyme Inhibition Assays

The therapeutic potential of α-aminophosphonates often stems from their ability to inhibit specific enzymes.[3] Their tetrahedral phosphonate group can act as a transition-state analog for peptide bond hydrolysis, making them effective inhibitors of proteases. They have also been shown to inhibit other enzymes such as cholinesterases and protein tyrosine phosphatases.

A. Cholinesterase Inhibition Assay

Organophosphorus compounds are well-known inhibitors of cholinesterases, such as acetylcholinesterase (AChE). Inhibition of AChE is relevant in the context of neurodegenerative diseases and as a mechanism of toxicity. The Ellman's method is a common colorimetric assay for measuring cholinesterase activity.

Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of this color formation.

  • Reagent Preparation:

    • Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare various concentrations of the α-aminophosphonate inhibitor.

  • Assay Procedure (96-well plate format):

    • To each well, add the buffer, DTNB solution, and the α-aminophosphonate solution (or solvent for control).

    • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the α-aminophosphonate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

IV. Conclusion and Future Directions

The biological evaluation of novel α-aminophosphonates is a multi-faceted process that requires a systematic approach, from initial screening for cytotoxic or antimicrobial activity to in-depth mechanistic studies. The protocols outlined in this guide provide a robust framework for researchers to assess the therapeutic potential of their synthesized compounds. As our understanding of the diverse biological roles of α-aminophosphonates continues to grow, so too will the sophistication of their evaluation. Future research will likely focus on more specific molecular targets, the development of in vivo models, and a deeper exploration of their structure-activity relationships to design the next generation of α-aminophosphonate-based therapeutics.

V. References

  • Synthesis and structure-activity relationships study of α-aminophosphonate derivatives containing a quinoline moiety. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yao, G., et al. (2016). Synthesis, antiproliferative and apoptosis-inducing effects of novel asiatic acid derivatives containing α-aminophosphonates. RSC Advances. [Link]

  • Varga, P. R., et al. (2023). Optimized Synthesis and Cytotoxic Activity of α-Aminophosphonates Against a Multidrug Resistant Uterine Sarcoma Cell Line. Letters in Drug Design & Discovery. [Link]

  • Varga, P. R., et al. (2023). Optimized Synthesis and Cytotoxic Activity of α-Aminophosphonates Against a Multidrug Resistant Uterine Sarcoma Cell Line. Bentham Science Publishers. [Link]

  • One-Step Cellular Caspase-3/7 Assay. (n.d.). BioTechniques. [Link]

  • Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, I. E. T., Fathy, G., & Ahmed, A. A. S. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Biomedical Journal of Scientific & Technical Research. [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. (2025). Journal of Visualized Experiments. [Link]

  • He, W., et al. (2013). Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Keglevich, G., et al. (2020). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules. [Link]

  • Minimum inhibitory concentration (MIC) of the phosphonate derivatives... (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of α‐Aminophosphonates: A Review. (2025). ChemistrySelect. [Link]

  • Keglevich, G., & Bálint, E. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules. [Link]

  • Muse™ Caspase-3/7 Kit User's Guide. (n.d.). MilliporeSigma. [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

  • El-Refaie, S. K., et al. (2015). Synthesis and antimicrobial activity of α-aminophosphonates containing chitosan moiety. Arabian Journal of Chemistry. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]

  • Antibacterial activity of α-aminophosphonates 4a-n against Gram... (n.d.). ResearchGate. [Link]

  • The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. (n.d.). PMC. [Link]

  • Apoptosis Regulation by Genes | Bcl-2 Family. (2019). YouTube. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]

  • Wang, Y., et al. (2012). Exploration of α-aminophosphonate N-derivatives as novel, potent and selective inhibitors of protein tyrosine phosphatases. European Journal of Medicinal Chemistry. [Link]

  • α‐Aminophosphonates as Potential PARP1 Inhibitors. (2020). ChemistrySelect. [Link]

  • DEMYSTIFYING CHOLINESTERASE TESTING: OUR INNOVATIVE IN-HOUSE SOLUTION TO BIOMONITORING. (n.d.). Ampath. [Link]

  • Golec, B., et al. (2023). Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. International Journal of Molecular Sciences. [Link]

  • A Brief Review of the Anticancer Activity of α-Aminophosphonic Acid Derivatives and a Report on the in Vitro Activity of Some Dialkyl α-aryl- (or Heteroaryl)-α-(Diphenylmethylamino)Methanephosphonates. (2025). ResearchGate. [Link]

  • IC 50 of the compounds on human tumor cell lines. The 50% inhibitory... (n.d.). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Molecules. [Link]

  • IC 50 values on studied compounds. (n.d.). ResearchGate. [Link]

  • Cholinesterase inhibition by organophosphorus compounds and its clinical effects. (n.d.). PMC. [Link]

  • Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe. (2023). Environmental Engineering Research. [Link]

  • The IC50 values of entries, 3 a–j against breast cancer cell lines,... (n.d.). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for Diethyl (pyrrolidin-1-ylmethyl)phosphonate as a Putative Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Unveiling the Potential of a Unique Scaffold Diethyl (pyrrolidin-1-ylmethyl)phosphonate represents a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Scaffold

Diethyl (pyrrolidin-1-ylmethyl)phosphonate represents a unique chemical entity at the intersection of two pharmacologically significant moieties: the pyrrolidine ring and the diethyl phosphonate group. The pyrrolidine nucleus is a cornerstone in the architecture of numerous natural products and synthetic drugs, recognized for its versatile role in establishing crucial interactions with biological targets.[1] Similarly, organophosphonates are a well-established class of compounds with diverse biological activities, including potent enzyme inhibition.[2] Notably, many phosphonates act as irreversible inhibitors of cholinesterases, enzymes critical for regulating neurotransmission.[2][3][4]

While extensive research has explored the enzyme inhibitory potential of various substituted pyrrolidine and phosphonate derivatives,[5][6][7][8][9][10][11][12][13] to date, specific data on the enzyme inhibitory activity of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is not extensively documented in publicly available literature. These application notes, therefore, serve as a proactive guide for researchers, outlining a strategic and scientifically rigorous approach to investigate the potential of this compound as an enzyme inhibitor. Drawing upon established methodologies for analogous compounds, we present a comprehensive workflow from initial screening to preliminary toxicological assessment.

Hypothesized Mechanism of Action: A Tale of Two Moieties

The structural features of Diethyl (pyrrolidin-1-ylmethyl)phosphonate suggest a plausible mechanism of action, particularly as an inhibitor of serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • The Phosphonate Warhead: Organophosphates and phosphonates are known to act as "suicide" or irreversible inhibitors of serine hydrolases.[2] The phosphorus atom is electrophilic and can be attacked by the nucleophilic serine residue in the enzyme's active site. This results in the formation of a stable, covalent phosphonylated enzyme that is catalytically inactive.[14]

  • The Pyrrolidine Anchor: The pyrrolidine ring can play a crucial role in orienting the molecule within the enzyme's active site, potentially through hydrophobic or ionic interactions. This positioning could enhance the efficiency of the phosphonylation of the active site serine. The nitrogen atom in the pyrrolidine ring can be protonated at physiological pH, potentially interacting with anionic residues in the active site gorge of cholinesterases.

The proposed inhibitory action is visually represented in the following logical diagram:

G cluster_0 Enzyme Inhibition Cascade Inhibitor Diethyl (pyrrolidin-1-ylmethyl)phosphonate Binding Non-covalent Binding (Pyrrolidine Interaction) Inhibitor->Binding Enters Active Site Enzyme Serine Hydrolase (e.g., AChE) ActiveSite Active Site with Serine Residue Enzyme->ActiveSite Attack Nucleophilic Attack by Serine Binding->Attack Optimal Positioning Covalent Covalent Phosphonylation Attack->Covalent Forms Stable Adduct Inactive Inactive Enzyme Covalent->Inactive Inhibition

Caption: A logical workflow for evaluating enzyme inhibitory activity.

Detailed Protocols

Protocol 1: Primary Screening for Cholinesterase Inhibition

This protocol is adapted from established methods for assessing anticholinesterase activity and is designed for a 96-well plate format for high-throughput screening.

Principle: The assay is based on the Ellman's method, where acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this colorimetric reaction.

Materials:

  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate (test compound)

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • ATCh solution: Prepare a 15 mM stock solution in deionized water.

    • DTNB solution: Prepare a 10 mM stock solution in phosphate buffer.

    • Test Compound: Prepare a stock solution of Diethyl (pyrrolidin-1-ylmethyl)phosphonate in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup (in triplicate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for control).

    • Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Initiate Reaction and Measure:

    • Add 10 µL of ATCh solution to each well to start the reaction.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

Expected Outcome: A significant reduction in the reaction rate in the presence of the test compound would indicate potential inhibitory activity.

Protocol 2: IC50 Determination

Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is a key parameter for quantifying the potency of an inhibitor.

Procedure:

  • Follow the same procedure as in Protocol 1.

  • Use a wider range of concentrations of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, typically spanning several orders of magnitude around the estimated inhibitory concentration from the primary screen.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
Diethyl (pyrrolidin-1-ylmethyl)phosphonateAChETo be determined
Diethyl (pyrrolidin-1-ylmethyl)phosphonateBuChETo be determined
Reference Inhibitor (e.g., Donepezil)AChEKnown value
Protocol 3: Preliminary Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Diethyl (pyrrolidin-1-ylmethyl)phosphonate for 24 or 48 hours. Include untreated cells as a control.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Expected Outcome: A dose-dependent decrease in cell viability would indicate cytotoxicity. This data is crucial for determining a therapeutic window for the inhibitor.

Trustworthiness and Self-Validation

The protocols provided are based on widely accepted and validated methods in the field of enzyme kinetics and toxicology. To ensure the trustworthiness of the results:

  • Positive and Negative Controls: Always include a known inhibitor as a positive control and a vehicle-only control.

  • Replicates: Perform all experiments in at least triplicate to ensure reproducibility.

  • Data Integrity: Use appropriate statistical analysis to validate the significance of the findings.

  • Orthogonal Assays: If cytotoxicity is observed, it is advisable to confirm the results with a secondary assay, such as the LDH assay, which measures membrane integrity. [15]

Conclusion and Future Directions

While Diethyl (pyrrolidin-1-ylmethyl)phosphonate remains a molecule with underexplored biological activity, its chemical structure provides a strong rationale for its investigation as an enzyme inhibitor, particularly targeting cholinesterases. The application notes and protocols outlined here offer a robust framework for initiating such an investigation. Positive results from this screening cascade would warrant further studies, including detailed kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible), selectivity profiling against a broader panel of enzymes, and in vivo efficacy and safety studies. The exploration of this compound could lead to the discovery of a novel therapeutic agent or a valuable research tool for studying enzyme function.

References

  • Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents. (2016). Molecules, 21(11), 1464. [Link]

  • In vitro cytotoxicity of phosph(on)ate prodrug metabolites. (2024). RSC Medicinal Chemistry, 15(6), 1541-1550. [Link]

  • Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. (2019). Bioorganic Chemistry, 88, 102945. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658. [Link]

  • Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. (2020). Scientific Reports, 10(1), 9283. [Link]

  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. (2023). Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9804. [Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. (2023). International Journal of Molecular Sciences, 24(7), 6185. [Link]

  • Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action. (2024). ChemMedChem, 19(21), e202400370. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2012). Current Neuropharmacology, 10(3), 232-246. [Link]

  • The inhibition of cholinesterase by diethyl phosphorochloridate. (1972). Biochimica et Biophysica Acta (BBA) - Enzymology, 284(2), 427-434. [Link]

  • Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. (2006). Toxicology and Applied Pharmacology, 215(1), 79-87. [Link]

  • The Inhibition of Acetylcholinesterase by Organophosphorus Compounds and its Reversal. (1955). British Journal of Pharmacology and Chemotherapy, 10(4), 403-405. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). Molecules, 30(9), 2078. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2019). Molecules, 24(18), 3349. [Link]

  • VX (nerve agent). (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • An enzyme inhibition assay for the quantitative determination of the new bisphosphonate zoledronate in plasma. (1998). Journal of Pharmaceutical and Biomedical Analysis, 18(1-2), 145-151. [Link]

  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate. (2018). SIELC Technologies. Retrieved January 12, 2026, from [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). Molecules, 30(9), 2078. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (2021). European Open Science, 2(1), 1-8. [Link]

Sources

Method

Application Notes &amp; Protocols: Diethyl (pyrrolidin-1-ylmethyl)phosphonate in the Synthesis of Heterocyclic Compounds

Introduction: The Strategic Advantage of α-Aminophosphonates in Heterocyclic Chemistry α-Aminophosphonates are synthetic analogues of α-amino acids where a tetrahedral phosphonate group replaces the planar carboxylic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of α-Aminophosphonates in Heterocyclic Chemistry

α-Aminophosphonates are synthetic analogues of α-amino acids where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This structural change imparts unique physicochemical and biological properties, making them invaluable scaffolds in medicinal chemistry and drug development. Diethyl (pyrrolidin-1-ylmethyl)phosphonate and its derivatives are particularly noteworthy synthons. The pyrrolidine ring is a common motif in numerous natural products and pharmacologically active compounds, while the diethyl phosphonate group serves as a versatile functional handle and a potent directing group in various chemical transformations.

This guide provides an in-depth exploration of the synthesis and application of the diethyl (pyrrolidin-1-ylmethyl)phosphonate scaffold in constructing complex heterocyclic systems. We will delve into the core reaction mechanisms, provide field-tested protocols, and explain the causality behind experimental choices, offering researchers a practical and scientifically grounded resource for leveraging this powerful building block.

Core Synthetic Pathways: Formation and Utilization

The primary route to α-aminophosphonates like diethyl (pyrrolidin-1-ylmethyl)phosphonate is the Kabachnik-Fields reaction , also known as the phospha-Mannich reaction. This powerful one-pot, three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite.[1]

The general mechanism involves the initial formation of an imine from the amine (pyrrolidine) and the carbonyl (e.g., formaldehyde), which is then attacked by the nucleophilic dialkyl phosphite. Alternatively, the carbonyl and phosphite can first form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine. The specific pathway can be influenced by the reactants and catalysts used.[2]

G cluster_path1 Path A: Imine Formation cluster_path2 Path B: Hydroxyphosphonate Formation reactant reactant intermediate intermediate product product catalyst catalyst Pyrrolidine Pyrrolidine (Amine) Iminium Iminium Ion Pyrrolidine->Iminium H⁺ Formaldehyde Formaldehyde (Carbonyl) Formaldehyde->Iminium Hydroxy α-Hydroxyphosphonate Formaldehyde->Hydroxy DEP Diethyl Phosphite DEP->Hydroxy Product Diethyl (pyrrolidin-1-ylmethyl)phosphonate DEP->Product Nucleophilic Attack Iminium->Product Hydroxy->Product + Pyrrolidine -H₂O AcidCat Acid Catalyst (e.g., Lewis Acid, TFA) AcidCat->Iminium AcidCat->Hydroxy

Caption: The Kabachnik-Fields reaction mechanism for forming the target scaffold.

Once formed, this scaffold is not merely a final product but a versatile intermediate for constructing more elaborate heterocyclic systems, including substituted pyridines, quinolines, and triazoles.

Application 1: Multicomponent Synthesis of Substituted Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry. α-Aminophosphonates serve as key precursors in one-pot, three-component reactions for synthesizing novel quinoline derivatives, particularly those with potential anticancer activity.[3]

Scientific Rationale

This approach leverages the Kabachnik-Fields reaction in tandem with an intramolecular cyclization. The reaction typically involves a 2-aminobenzaldehyde derivative, a compound with an active methylene group (e.g., a β-ketoester), and the α-aminophosphonate-forming components. However, a more direct application involves using a pre-formed α-aminophosphonate adduct in a reaction that builds the quinoline ring. A well-established method is the Gould-Jacobs reaction, which starts with an aniline and diethyl 2-(ethoxymethylene)malonate.[4][5] The resulting 4-hydroxyquinoline can be converted to a 4-chloroquinoline, which is a key intermediate for nucleophilic substitution. While not a direct use of the title reagent, this highlights the strategic importance of building blocks that can be manipulated to functionalize core heterocycles.

A more direct multicomponent approach involves the reaction of an aldehyde, an amine, and a phosphite to generate an α-aminophosphonate in situ, which then participates in a cyclization cascade. For example, the reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate can lead to isoquinoline-1-phosphonates after a Lewis acid-catalyzed 6-endo-dig cyclization.[6]

Protocol: Synthesis of Diethyl ((2-oxo-1,2-dihydroquinolin-3-yl)(phenylamino)methyl)phosphonate

This protocol is adapted from a one-pot, three-component synthesis demonstrating the formation of a complex quinoline-containing α-aminophosphonate.[3]

Materials:

  • 3-Formyl-2-hydroxyquinoline (1 mmol, 173.2 mg)

  • Aniline (1 mmol, 93.1 mg)

  • Diethyl phosphite (1 mmol, 138.1 mg)

  • Ethanol (10 mL)

  • Catalyst: p-Toluenesulfonic acid (PTSA) (10 mol%, 17.2 mg)

Procedure:

  • To a 50 mL round-bottom flask, add 3-formyl-2-hydroxyquinoline, aniline, diethyl phosphite, and ethanol.

  • Add the PTSA catalyst to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Increase the temperature and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Filter the solid product and wash it with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure diethyl ((2-oxo-1,2-dihydroquinolin-3-yl)(phenylamino)methyl)phosphonate.

Self-Validation:

  • Expected Yield: 80-95%.

  • Characterization: The product's identity should be confirmed using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The characteristic P-C-H doublet in the ¹H NMR spectrum is a key indicator of product formation.

  • Causality: PTSA is an effective catalyst for both the imine formation and the subsequent nucleophilic addition of the phosphite.[2] Ethanol is a suitable solvent that facilitates the dissolution of reactants and precipitation of the product upon cooling.

Application 2: Synthesis of Substituted Pyridines via Ring Remodeling

Substituted pyridines are foundational structures in pharmaceuticals and agrochemicals.[7] A sophisticated strategy for their synthesis involves the remodeling of existing heterocyclic skeletons, where α-aminophosphonate-related precursors can play a crucial role.

Scientific Rationale

This advanced methodology uses 3-formyl indoles as starting materials. In the presence of ammonium acetate and an acid catalyst, these compounds can undergo a ring-cleavage and remodeling reaction with β-keto phosphonates to yield highly functionalized 5-aminoaryl pyridines.[7] This demonstrates how the phosphonate moiety can be incorporated into a key reagent to build a new heterocyclic ring system.

G reactant reactant intermediate intermediate product product reagent reagent Indole 3-Formyl Indole Enamine Enamine Intermediate Indole->Enamine KetoP β-Keto Phosphonate KetoP->Enamine NH4OAc NH₄OAc (Ammonia Source) NH4OAc->Enamine TFA TFA (Catalyst) TFA->Enamine Cleavage Indole Ring Cleavage Enamine->Cleavage Ring Opening Cyclization Pyridinone Formation & Dehydration Cleavage->Cyclization Intramolecular Condensation Pyridine Substituted Pyridyl Phosphonate Cyclization->Pyridine Aromatization

Caption: Workflow for pyridine synthesis via indole ring remodeling.

Protocol: General Procedure for Pyridyl Phosphonate Synthesis

This protocol is generalized from the work of Kim and colleagues on the synthesis of 5-aminoaryl pyridines.[7]

Materials:

  • 3-Formyl indole derivative (0.2 mmol)

  • Diethyl (2-oxopropyl)phosphonate (β-keto phosphonate) (1.2 equiv., 0.24 mmol)

  • Ammonium acetate (NH₄OAc) (6.0 equiv., 1.2 mmol)

  • Trifluoroacetic acid (TFA) (1.0 equiv., 0.2 mmol)

  • 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • Combine the 3-formyl indole, diethyl (2-oxopropyl)phosphonate, and ammonium acetate in a sealed reaction vial equipped with a magnetic stir bar.

  • Add 1,2-dichloroethane as the solvent.

  • Add trifluoroacetic acid to the mixture.

  • Seal the vial tightly and heat the reaction mixture at 120 °C for 16-48 hours. The reaction time is dependent on the specific indole substrate used.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and wash with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyridyl phosphonate.

Self-Validation:

  • Expected Yield: 40-80%, substrate-dependent.

  • Characterization: Full characterization via NMR (¹H, ¹³C, ³¹P) and HRMS is essential to confirm the structure of the remodeled pyridine ring.

  • Causality: Ammonium acetate serves as the nitrogen source for the pyridine ring. TFA catalyzes the condensation and cyclization steps. The high temperature is necessary to drive the ring cleavage and subsequent multi-step rearrangement to completion.

Data Summary: Representative Syntheses

The following table summarizes yields for various heterocyclic syntheses involving α-aminophosphonate chemistry, illustrating the versatility of these methods.

Heterocycle ClassKey ReactantsCatalystSolventYield (%)Reference
Quinoline 3-Formyl-2-hydroxyquinoline, Aniline, Diethyl phosphitePTSAEthanol~90%[3]
Pyridine 3-Formyl indole, Diethyl (2-oxopropyl)phosphonate, NH₄OAcTFADCE65-75%[7]
Pyrrolidine N-benzyl-C-(diethoxyphosphoryl)nitrone, Dimethyl maleateNoneNeat84%[8]
Triazole α-Azido diethyl amino methylphosphonate, 9-(prop-2-yn-1-yl)-9H-carbazoleCuSO₄/Na-AscH₂O/EtOH>90%[9]

Conclusion and Future Outlook

Diethyl (pyrrolidin-1-ylmethyl)phosphonate and related α-aminophosphonates are not just simple reagents but strategic assets in the synthesis of complex heterocyclic compounds. Their utility in robust, often one-pot, multicomponent reactions allows for the rapid generation of molecular diversity from simple starting materials. The protocols and mechanistic insights provided herein serve as a foundation for researchers and drug development professionals to explore new synthetic frontiers. Future developments will likely focus on enantioselective variations of the Kabachnik-Fields reaction and the application of these building blocks in diversity-oriented synthesis to populate and screen novel chemical libraries for biological activity.

References

  • Boukallaba, K., et al. (2007). Synthesis of heterocyclic α-Aminophosphonates, PART II: Morpholine, piperidine, Pyrrolidine, Tetrahydrofurylmethylamine, N-Benzyl-N-methylamine, and Aniline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1045-1052. [Link available through institutional access]
  • Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(5), 5573-5603. [Link]

  • Fang, Y. L., et al. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. International Journal of Molecular Sciences, 17(5), 653. [Link]

  • Neetha, M., et al. (2020). Zinc‐Catalysed Multi‐Component Reactions: An Overview. ChemistrySelect, 5(2), 530-554.
  • Tejero, J., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 26(9), 2658. [Link]

  • Kim, B., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13(1), 1-11. [Link]

  • Dömling, A. (2002). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Molecular Diversity, 6(2), 155-171. [Link available through institutional access]
  • Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(11), 2999. [Link]

  • Ordóñez, M., et al. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(5), 5573-5603. [Link]

  • Keglevich, G. (2012). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Inorganica Chimica Acta, 357(1), 1-20. [Link]

  • SIELC Technologies. (2018). Separation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses Procedure. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, Coll. Vol. 7, p.165 (1990); Vol. 64, p.86 (1986). [Link]

  • Bálint, E., et al. (2017). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 13, 1134-1165. [Link]

  • Matar, S. E., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3234-3246. [Link]

  • Allen, D. W., et al. (1982). The synthesis of diethyl p-tolylsulphonylethynylphosphonate and related acetylenes, and their reactions with nucleophiles, pyridinium-1-dicyanomethylides, and dienes. Journal of the Chemical Society, Perkin Transactions 1, 63-69. [Link]

  • Tejero, J., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]

  • Tejero, J., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ResearchGate. [Link]

  • Aouine, Y., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Open Science. [Link]

  • Tejero, J., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. [Link]

  • Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161. [Link]

  • Mekonnen, A. N., & Taddesse, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(42), 24915-24939. [Link]

  • ResearchGate. (2001). Diethyl Formylmethylphosphonate as an Acetaldehyde Synthon for Quinoline Synthesis. Synlett. [Link]

  • Wikipedia. Aza-Wittig reaction. [Link]

  • Chen, J., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. [Link]

  • Grokipedia. (2026). Aza-Wittig reaction. [Link]

  • Aitken, R. A., et al. (2017). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2017(3), M952. [Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate via the Kabachnik-Fields Reaction

Abstract This document provides a comprehensive experimental protocol for the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a valuable α-aminophosphonate derivative. The synthesis is achieved through the robus...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a valuable α-aminophosphonate derivative. The synthesis is achieved through the robust and efficient three-component Kabachnik-Fields reaction. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Principle

α-Aminophosphonates are of significant interest in medicinal chemistry as they are structural analogues of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety. This substitution can lead to compounds with unique biological activities, including enzyme inhibition, and antibacterial or antiviral properties. Diethyl (pyrrolidin-1-ylmethyl)phosphonate serves as a key building block in the synthesis of more complex, biologically active molecules.[1][2][3]

The most direct and widely adopted method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction .[1][4][5] This one-pot, three-component condensation involves the reaction of an amine, a carbonyl compound, and a dialkyl phosphite.[5] For the target molecule, this involves the condensation of pyrrolidine (the amine), formaldehyde (the carbonyl), and diethyl phosphite (the hydrophosphoryl compound).

Reaction Mechanism

The reaction proceeds via a phospha-Mannich type mechanism. The generally accepted pathway involves two key steps:[1][4]

  • Imine/Iminium Ion Formation: The reaction is initiated by the condensation of the amine (pyrrolidine) and the carbonyl compound (formaldehyde). This rapidly forms a hemiaminal intermediate, which then dehydrates to generate a reactive electrophilic iminium ion.

  • Hydrophosphonylation: The diethyl phosphite, existing in tautomeric equilibrium with the more nucleophilic phosphite form, attacks the electrophilic carbon of the iminium ion. This P-C bond-forming step is the core of the hydrophosphonylation and yields the final α-aminophosphonate product.[4][6]

It is crucial to control the reaction conditions to avoid potential side reactions. A primary competing pathway is the Abramov reaction, where the diethyl phosphite directly attacks the carbonyl compound (formaldehyde) to form an α-hydroxyphosphonate.[7] However, the higher reactivity of the amine with formaldehyde to form the iminium intermediate generally favors the Kabachnik-Fields pathway.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

Materials and Equipment

Reagents:

ReagentFormulaMW ( g/mol )SupplierPurity
PyrrolidineC₄H₉N71.12Sigma-Aldrich≥99%
Paraformaldehyde(CH₂O)n(30.03)nSigma-AldrichReagent Grade
Diethyl phosphiteC₄H₁₁O₃P138.10Sigma-Aldrich≥98%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%
Anhydrous Magnesium SulfateMgSO₄120.37Acros OrganicsGranular
Deuterated Chloroform (CDCl₃)CDCl₃120.38Cambridge Isotope Labs99.8 atom % D

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel (addition funnel)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • High-vacuum pump and vacuum distillation apparatus (or flash chromatography system)

  • Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • NMR spectrometer (for characterization)

Reaction Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge 250 mL RBF with Pyrrolidine (7.11 g, 100 mmol) and Paraformaldehyde (3.00 g, 100 mmol) in Anhydrous DCM (100 mL) B Cool mixture to 0°C in an ice bath A->B C Add Diethyl Phosphite (13.81 g, 100 mmol) dropwise via addition funnel B->C D Warm to room temperature and stir for 12 hours C->D E Filter off any unreacted paraformaldehyde D->E F Wash organic layer with saturated NaHCO₃ solution and then with brine E->F G Dry organic layer over anhydrous MgSO₄ F->G H Filter and concentrate via rotary evaporation G->H I Purify crude oil via vacuum distillation H->I J Characterize product by ¹H, ¹³C, ³¹P NMR and IR I->J K Store final product under inert atmosphere J->K

Caption: Experimental workflow for the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. The setup should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add pyrrolidine (8.6 mL, 100 mmol) and paraformaldehyde (3.00 g, 100 mmol of CH₂O units). Add 100 mL of anhydrous dichloromethane (DCM) to the flask to suspend the reagents.

    • Causality Note: Paraformaldehyde is used as a stable, solid source of formaldehyde, depolymerizing in situ. Anhydrous solvent is used to favor the formation of the iminium ion by dehydration.

  • Initial Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0°C.

  • Phosphite Addition: Add diethyl phosphite (12.9 mL, 100 mmol) to the dropping funnel. Add the diethyl phosphite dropwise to the stirred suspension over a period of 30 minutes.

    • Causality Note: A slow, dropwise addition is crucial to control the reaction exotherm, preventing unwanted side reactions and ensuring safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Quenching and Work-up: Filter the reaction mixture to remove any unreacted paraformaldehyde. Transfer the filtrate to a separatory funnel and wash it sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine (saturated NaCl solution).

    • Causality Note: The aqueous washes remove any water-soluble impurities and unreacted starting materials.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and reduced pressure (literature values can be used as a guide) to obtain the pure Diethyl (pyrrolidin-1-ylmethyl)phosphonate as a colorless to light yellow oil.[8] Alternatively, purification can be achieved via silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and Infrared (IR) spectroscopy.[9][10][11]

Quantitative Data Summary
CompoundFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equivalents
PyrrolidineC₄H₉N71.121007.118.61.0
Paraformaldehyde(CH₂O)n30.031003.00-1.0
Diethyl phosphiteC₄H₁₁O₃P138.1010013.8112.91.0
Product C₉H₂₀NO₃P 221.23 100 (Theor.) 22.12 (Theor.) - -
Expected Yield:75-90%

Safety and Hazard Management

Proper safety precautions are mandatory for this procedure. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety goggles, nitrile gloves, and a flame-retardant lab coat are required at all times.[12][13][14]

  • Diethyl Phosphite: Combustible liquid and causes serious eye irritation.[12][14][15] Keep away from heat and open flames.[16] Handle with care to avoid eye contact.

  • Pyrrolidine: Highly flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. It is also toxic if swallowed or inhaled.

  • Paraformaldehyde: Toxic by inhalation and ingestion. It is a known sensitizer and suspected carcinogen. Avoid creating dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]

  • Spills: Absorb small spills with an inert material like vermiculite or sand and place in a sealed container for chemical waste disposal.[13][16]

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Mechanistic Diagram

G Pyrrolidine Pyrrolidine Iminium Iminium Ion Pyrrolidine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium + H₂O DiethylPhosphite Diethyl Phosphite Product Diethyl (pyrrolidin-1- ylmethyl)phosphonate DiethylPhosphite->Product Nucleophilic Attack Iminium->Product Nucleophilic Attack i1->Iminium i2->Product

Caption: Simplified mechanism of the Kabachnik-Fields reaction.

References

  • Organic Syntheses Procedure. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link]

  • Gelest, Inc. (2015). DIETHYLPHOSPHITE Safety Data Sheet. Available from: [Link]

  • Młynarski, J., et al. (2017). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 22(11), 1949. Available from: [Link]

  • Chem Service. (2017). SAFETY DATA SHEET - Diethyl phosphite. Available from: [Link]

  • Wikipedia. Kabachnik–Fields reaction. Available from: [Link]

  • Wikipedia. Diethylphosphite. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diethyl phosphite, 98%. Available from: [Link]

  • Isbera, M., et al. (2022). Kabachnik–Fields reactions with stable nitroxide free radicals. Arkivoc, 2022(3), 186-196. Available from: [Link]

  • Colacino, E., et al. (2021). The Kabachnik-Fields reaction by mechanochemistry: new horizons from old methods. Fulbright Scholar Program. Available from: [Link]

  • Muneta-Arrate, I., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 26(9), 2715. Available from: [Link]

  • Organic Chemistry Portal. Kabachnik-Fields Reaction. Available from: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835. Available from: [Link]

  • Beletskaya, I. P., et al. (2012). NMR Spectra of New Compounds. European Journal of Organic Chemistry. Available from: [Link]

  • Pelliccia, S., & Lanari, D. (2021). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 17, 2406-2443. Available from: [Link]

  • ResearchGate. Condensation of ethanolamine, paraformaldehyde, and diethyl phosphite. Available from: [Link]

  • SIELC Technologies. (2018). Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Available from: [Link]

  • ResearchGate. (2017). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available from: [Link]

  • Kaur, H., & Forest, K. (2019). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 24(17), 3176. Available from: [Link]

  • ResearchGate. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available from: [Link]

  • Gicquel, M., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(46), 15155-15159. Available from: [Link]

  • ResearchGate. (1996). Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs. Available from: [Link]

  • Fall, S. A. K., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl} - 1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate. European Journal of Advanced Chemistry Research, 2(1), 1-6. Available from: [Link]

  • European Open Science. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: High-Yield Synthesis of Substituted Diethyl (Pyrrolidin-2-yl)phosphonates

Introduction: The Significance of (Pyrrolidin-2-yl)phosphonates in Modern Drug Discovery The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (Pyrrolidin-2-yl)phosphonates in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1] Its conformational rigidity and ability to participate in key biological interactions make it a privileged scaffold. Diethyl (pyrrolidin-2-yl)phosphonates, as phosphonic acid analogues of the ubiquitous amino acid proline, represent a critical class of bioisosteres.[2] The replacement of the carboxylate group with a phosphonate moiety alters the molecule's steric and electronic properties, enhancing its metabolic stability and potential as an inhibitor for enzymes that process proline-containing substrates. These compounds have shown promise as ligands for imidazoline I2 receptors, which are therapeutic targets in neurodegenerative diseases like Alzheimer's.[2][3][4]

This guide provides an in-depth analysis of robust, high-yield synthetic strategies to access diversely substituted diethyl (pyrrolidin-2-yl)phosphonates, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that drive methodological choices.

Overview of Primary Synthetic Strategies

The synthesis of the pyrrolidine phosphonate core can be approached from several distinct pathways. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The most prominent and effective strategies involve ring construction via cycloaddition or intramolecular cyclization, or the modification of pre-formed heterocyclic systems.

Synthetic_Strategies_Overview cluster_0 Key Synthetic Approaches cluster_1 Intermediate Scaffolds cluster_2 Final Product Formation Start Common Starting Materials (Nitrones, Imines, Alkynes, Maleimides) A [3+2] Cycloaddition Reactions Start->A 1,3-Dipolar or Imine-based B Intramolecular Cyclization Start->B Alkynylphosphonates C Multi-Component Reactions (Kabachnik-Fields) Start->C Amine + Carbonyl + Phosphite Inter_A1 Isoxazolidine Phosphonates A->Inter_A1 Hydrogenolysis Inter_A2 Bicyclic Imino- phosphonates A->Inter_A2 Diastereoselective Inter_B Linear Amino- alkynylphosphonates Product Substituted Diethyl (Pyrrolidin-2-yl)phosphonates B->Product Solvent-free Cyclization C->Product One-pot Condensation Inter_A1->Product Inter_A2->Product Reduction or Ring Opening

Figure 1: High-level overview of the primary synthetic routes for constructing the substituted (pyrrolidin-2-yl)phosphonate scaffold.

Strategy I: Diastereoselective 1,3-Dipolar Cycloaddition

This strategy provides a powerful and stereocontrolled entry into highly functionalized pyrrolidine rings. The core of this method is the [3+2] cycloaddition between a phosphonate-containing nitrone and a suitable dipolarophile, which forms an isoxazolidine intermediate. Subsequent reductive cleavage of the N-O bond unmasks the pyrrolidine ring.

Causality and Mechanistic Insight: The high degree of diastereospecificity observed in this reaction is a direct result of the concerted nature of the 1,3-dipolar cycloaddition.[5][6] The relative stereochemistry of the substituents on the dipolarophile is retained in the newly formed isoxazolidine ring. The choice of N-benzyl on the nitrone is strategic; it serves as a protecting group that can be readily removed during the final hydrogenolysis step, which simultaneously cleaves the N-O bond and deprotects the nitrogen.

Dipolar_Cycloaddition_Pathway cluster_reactants cluster_intermediate cluster_product Nitrone N-benzyl-C-(diethoxyphosphoryl)nitrone Cycloaddition + Nitrone->Cycloaddition Dipolarophile Dipolarophile (e.g., Dimethyl Maleate) Dipolarophile->Cycloaddition Isoxazolidine Isoxazolidine Intermediate (High Diastereoselectivity) Cycloaddition->Isoxazolidine [3+2] Cycloaddition Pyrrolidine Substituted (Pyrrolidin-2-yl)phosphonate Isoxazolidine->Pyrrolidine Hydrogenolysis (e.g., H₂, Pd(OH)₂-C)

Figure 2: Reaction scheme for the 1,3-dipolar cycloaddition pathway to synthesize functionalized (pyrrolidin-2-yl)phosphonates.

Protocol 1: Synthesis of Diethyl 4-hydroxy-3-mesyloxymethyl(pyrrolidin-2-yl)-phosphonate[5]

This protocol is adapted from the diastereospecific cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene, followed by functional group manipulation.

Step 1: Cycloaddition to form the Isoxazolidine Intermediate

  • To a solution of N-benzyl-C-(diethoxyphosphoryl)nitrone (1.0 eq) in toluene, add cis-1,4-dihydroxybut-2-ene (1.2 eq).

  • Heat the reaction mixture at reflux for 24 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the O,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate. A typical yield for this step is ~70%.[6]

Step 2: Dimesylation

  • Dissolve the isoxazolidine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (2.5 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the dimesylate product.

Step 3: Hydrogenolysis and Intramolecular Cyclization

  • Dissolve the dimesylate (1.0 eq) in methanol.

  • Add 20% Pd(OH)₂ on carbon (pearlman's catalyst) (approx. 10% by weight).

  • Stir the suspension under an atmospheric pressure of hydrogen at room temperature for 22 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting ammonium mesylate intermediate in chloroform and add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 3 hours to effect intramolecular cyclization.

  • Filter the suspension and concentrate the filtrate. Purify the residue by silica gel chromatography (eluent: chloroform-methanol gradient) to afford the pure diethyl 4-hydroxy-3-mesyloxymethyl(pyrrolidin-2-yl)-phosphonate. The yield for this two-step sequence is approximately 70%.[5]

Strategy II: Reduction of Bicyclic α-Iminophosphonates

This highly versatile and efficient strategy allows for the synthesis of a wide array of diversely substituted (pyrrolidin-2-yl)phosphonates.[2] The synthesis begins with a silver acetate-catalyzed diastereoselective [3+2] cyclocondensation of diethyl isocyanomethylphosphonates with N-substituted maleimides. This rapidly builds a bicyclic α-iminophosphonate scaffold. The key to versatility lies in the subsequent transformations of this intermediate.

Causality and Mechanistic Insight: The initial [3+2] cycloaddition establishes the core heterocyclic system with high stereocontrol.[2] The resulting bicyclic imine is a branch point.

  • Direct Reduction: The C=N bond can be directly reduced (e.g., with NaBH₃CN or catalytic hydrogenation) to yield a 3-amido-substituted (pyrrolidin-2-yl)phosphonate. This pathway is rapid and high-yielding.

  • Imide Ring Opening: Alternatively, the imide ring can be opened via hydrolysis (e.g., with NaOH or Dowex resin) to form a carboxylic acid and an amide. This intermediate can then be reduced, leading to 3,4-disubstituted pyrrolidines. This sequence prevents decarboxylation and allows for greater structural diversity.[2]

Protocol 2A: Direct Reduction to 3-Amido-Substituted Pyrrolidines[2]

Synthesis of Diethyl (2RS,3RS)-3-(phenylcarbamoyl)pyrrolidine-2-phosphonate

  • To a solution of the starting bicyclic α-iminophosphonate (1.0 eq, e.g., from the reaction of diethyl isocyanomethylphosphonate and N-phenylmaleimide) in 2-propanol, add 20% Pd/C catalyst (approx. 20% by weight).

  • Stir the suspension under an atmosphere of hydrogen (balloon pressure) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the mixture through Celite, washing the pad with 2-propanol.

  • Concentrate the filtrate under reduced pressure to yield the product. Purification by chromatography may be performed if necessary.

Protocol 2B: Imide Opening Followed by Reduction to 3,4-Disubstituted Pyrrolidines[2]

Synthesis of Diethyl (2RS,3RS,4SR)-4-(methoxycarbonyl)-3-((phenylamino)carbonyl)pyrrolidine-2-phosphonate

  • Suspend the starting bicyclic α-iminophosphonate (1.0 eq) in methanol.

  • Add Dowex Marathon-A resin and stir the mixture at room temperature for 24-48 hours to achieve imide ring opening.

  • Filter off the resin. To the filtrate, add glacial acetic acid and a catalytic amount of Platinum(IV) oxide (PtO₂).

  • Stir the mixture under an atmosphere of hydrogen at room temperature for 24 hours.

  • Filter the reaction through Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the final 3,4-disubstituted product.

Data Summary: Yields of Substituted (Pyrrolidin-2-yl)phosphonates via Reduction Pathways[2]
EntryPrecursorReducing Agent / ConditionsProduct SubstitutionYield (%)
1Bicyclic iminophosphonate (N-phenyl)H₂, 20% Pd/C, 2-propanol3-(phenylcarbamoyl)90%
2Bicyclic iminophosphonate (α-phenyl)NaBH₃CN, CH₃CN/H₂O, AcOH2-phenyl-3-((4-TFMP)carbamoyl)71%
3Ring-opened imide (N-phenyl)H₂, PtO₂, MeOH, AcOH3-((phenylamino)carbonyl)-4-carboxy55%
4Ring-opened imide (N-benzyl)H₂, PtO₂, MeOH, AcOH3-((benzylamino)carbonyl)-4-carboxy63%

Strategy III: The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a classic three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates.[7] While often used for acyclic products, it can be adapted for the synthesis of the pyrrolidine core, typically by using a pre-formed cyclic imine (a Schiff base) in an aza-Pudovik variation.

Causality and Mechanistic Insight: The reaction mechanism has been a subject of debate but is generally accepted to proceed via one of two main pathways.[8][9]

  • Imine Pathway (Pathway A): The amine and carbonyl compound first condense to form an imine (or iminium ion), which is then attacked by the nucleophilic dialkyl phosphite. This is the predominant pathway, especially when acid catalysts are used to activate the carbonyl and subsequent imine.

  • α-Hydroxyphosphonate Pathway (Pathway B): The dialkyl phosphite first adds to the carbonyl to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine. This pathway is favored with more basic amines (pKa > 6) and softer carbonyl compounds.[8]

The choice of catalyst (or lack thereof, as microwave-assisted, solvent-free conditions can be effective) and the relative nucleophilicity of the amine and phosphite determine the dominant mechanism.[9]

Kabachnik_Fields_Mechanism Start_Amine R¹R²NH Imine Imine Intermediate [R³R⁴C=NR¹R²]⁺ Start_Amine->Imine Start_Carbonyl R³R⁴C=O Start_Carbonyl->Imine - H₂O Hydroxy α-Hydroxyphosphonate R³R⁴C(OH)P(O)(OEt)₂ Start_Carbonyl->Hydroxy Start_Phosphite (EtO)₂P(O)H Start_Phosphite->Hydroxy Product α-Aminophosphonate R³R⁴C(NR¹R²)P(O)(OEt)₂ Imine->Product + (EtO)₂P(O)H (Pathway A) Hydroxy->Product + R¹R²NH - H₂O (Pathway B)

Figure 3: Competing mechanisms in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.

Protocol 3: General Aza-Pudovik Reaction for Pyrrolidine Synthesis[10]

This protocol describes the addition of diethyl phosphite to a pre-formed cyclic imine, such as a 3,4-dihydro-2H-pyrrole.

  • To a solution of the cyclic imine (1.0 eq) in an anhydrous solvent (e.g., toluene or THF), add diethyl phosphite (1.2 eq).

  • Add a catalytic amount of a suitable base (e.g., tetramethylguanidine) or Lewis acid, depending on the substrate.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or ³¹P NMR).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the diethyl (pyrrolidin-2-yl)phosphonate.

Conclusion

High-yield, stereocontrolled access to substituted diethyl (pyrrolidin-2-yl)phosphonates is achievable through several robust synthetic strategies. For constructing complex, highly functionalized pyrrolidines with excellent stereocontrol, the 1,3-dipolar cycloaddition of phosphonylated nitrones is a superior method. For generating a diverse library of analogues from a common intermediate, the [3+2] cycloaddition of isocyanophosphonates followed by reduction or ring-opening offers unparalleled versatility and efficiency, with demonstrated yields often exceeding 90%. Finally, classic methods like the Kabachnik-Fields/Aza-Pudovik reaction remain a valuable tool for specific substitution patterns, particularly when a suitable cyclic imine is readily available. The selection of the optimal synthetic route will depend on the specific target structure, desired stereochemistry, and the scale of the synthesis.

References

  • Głowacka, I. E., & Wróblewski, A. E. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(11), 2997. [Link]

  • Głowacka, I. E., & Wróblewski, A. E. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. ResearchGate. [Link]

  • Bagán, A., López-Ruiz, A., Abás, S., Molins, E., Pérez, B., Muneta-Arrate, I., Callado, L. F., & Escolano, C. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]

  • Bagán, A., López-Ruiz, A., Abás, S., Molins, E., Pérez, B., Muneta-Arrate, I., Callado, L. F., & Escolano, C. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]

  • Bagán, A., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. [Link]

  • Al Quntar, A. A. A., Dweik, H., Jabareen, A., Gloriozova, T. A., & Dembitsky, V. M. (2020). An Aminopyrrolidinyl Phosphonates—A New Class of Antibiotics: Facile Synthesis and Predicted Biological Activity. International Journal of Organic Chemistry, 10, 1-10. [Link]

  • Bagán, A., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ddd-UAB. [Link]

  • Bagán, A., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Kabale University Library Catalog. [Link]

  • Bagán, A., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ResearchGate. [Link]

  • Colacino, E., et al. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. [Link]

  • Kumar, A., et al. (2025). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry. [Link]

  • Meel, K., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Monatshefte für Chemie - Chemical Monthly, 152(2), 225-235. [Link]

  • Unknown Author. (2019). Kabachnik-Fields reactions of 2,3-Trimethylene-1,2,3,4-dihydrobenzo[2,3-d]pyrimidin-4-on. E3S Web of Conferences. [Link]

  • Fiore, C., et al. (2022). Synthesis of diethyl (phenylamino)benzylposphonate by aza-Pudovik reaction. ResearchGate. [Link]

  • Colacino, E., et al. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • Unknown Author. (n.d.). Facile synthesis of both enantiomers of (pyrrolidin-2- yl)phosphonate from L-proline. Unpublished. [Link]

  • Niyazymbetov, M. E., & Kadyrov, A. A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]

  • Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. ResearchGate. [Link]

  • Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. [Link]

  • Bálint, E., et al. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6616. [Link]

  • Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6040. [Link]

  • Liu, K., et al. (2025). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Communications Chemistry, 8(1), 1735. [Link]

Sources

Application

In vitro testing of phosphonate-based drug candidates

Application Notes & Protocols Introduction: The Unique Challenge of Phosphonate Drug Candidates Phosphonates and their subclass, bisphosphonates, represent a unique class of therapeutic agents characterized by a highly s...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Unique Challenge of Phosphonate Drug Candidates

Phosphonates and their subclass, bisphosphonates, represent a unique class of therapeutic agents characterized by a highly stable phosphorus-carbon (P-C) bond. This makes them resistant to enzymatic and chemical hydrolysis, a property that distinguishes them from their phosphate counterparts.[1][2] Their structural similarity to pyrophosphate and the tetrahedral transition states of various enzymatic reactions allows them to act as potent and specific inhibitors for a range of enzymes.[2][3]

Nitrogen-containing bisphosphonates (N-BPs), a blockbuster class of drugs for treating bone resorption disorders like osteoporosis, primarily function by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway of osteoclasts.[3][4] Non-nitrogenous bisphosphonates, on the other hand, are metabolized into non-hydrolyzable ATP analogs that induce apoptosis.[4] Beyond bone diseases, the therapeutic potential of phosphonates is being explored for cancer, viral infections, and parasitic diseases.[2][3][5]

The distinct physicochemical properties of phosphonates—high polarity and a tendency to chelate divalent cations like Ca²⁺—present specific challenges for in vitro evaluation.[6] These properties influence their mechanism of action, cellular permeability, and target engagement. Therefore, a tailored and robust suite of in vitro assays is essential to accurately characterize their biological activity, potency, and safety profile.

This guide provides an in-depth overview and detailed protocols for the essential in vitro assays required to advance phosphonate-based drug candidates through the preclinical pipeline.

Logical Workflow for In Vitro Evaluation

The evaluation of a phosphonate drug candidate should follow a logical progression from target-based biochemical assays to more complex cell-based functional assays. This tiered approach ensures that resource-intensive experiments are performed on compounds with demonstrated on-target activity.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity & Toxicity cluster_2 Phase 3: Functional & Mechanistic Assays EnzymeAssay Enzyme Inhibition Assay (e.g., FPPS, Phosphatase) Cytotoxicity Cell Viability & Cytotoxicity (e.g., MTT/MTS Assay) EnzymeAssay->Cytotoxicity Confirm Potency TargetEngagement Cellular Target Engagement (e.g., CETSA) Cytotoxicity->TargetEngagement Assess Therapeutic Window Uptake Cellular Uptake & Transport (e.g., PAMPA, Caco-2) TargetEngagement->Uptake Confirm On-Target Effect FunctionalAssay Disease-Specific Functional Assay (e.g., Bone Resorption) Uptake->FunctionalAssay Evaluate Bioavailability

Caption: Tiered workflow for phosphonate in vitro testing.

Biochemical Assays: Quantifying Target Inhibition

The first critical step is to determine if the phosphonate candidate directly and potently inhibits its intended molecular target. As many phosphonates are designed as enzyme inhibitors, biochemical inhibition assays are paramount.

Causality Behind the Assay Choice

Phosphonates often act as competitive inhibitors by mimicking the substrate or transition state of an enzymatic reaction.[1][2] Therefore, a direct, cell-free enzyme inhibition assay is the most direct method to quantify this interaction and determine key parameters like the half-maximal inhibitory concentration (IC₅₀). This approach isolates the drug-target interaction from confounding factors like cell permeability and off-target effects, providing a clean measure of potency.

Key Target Enzymes for Phosphonates
Target Enzyme FamilyRelevanceExample Phosphonate Class
Farnesyl Pyrophosphate Synthase (FPPS) Key enzyme in the mevalonate pathway; inhibition disrupts protein prenylation essential for osteoclast function.[3][4]Nitrogen-containing Bisphosphonates (e.g., Zoledronate, Alendronate)
Alkaline Phosphatases (ALPs) Involved in bone mineralization and cellular signaling; inhibition is a therapeutic target.[1]Various phosphonates
Protein-Tyrosine Phosphatases (PTPs) Regulate cell growth, differentiation, and immune response; dysregulation is linked to numerous diseases.[1]Phosphonate-based PTP inhibitors
Viral Polymerases Inhibition of viral replication.[3]Nucleoside Phosphonates (e.g., Tenofovir)
Protocol: Alkaline Phosphatase (ALP) Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ of a phosphonate inhibitor against ALP. The enzyme hydrolyzes p-nitrophenyl phosphate (pNPP) to the yellow-colored p-nitrophenol (pNP), which can be quantified spectrophotometrically.

Principle: The inhibitor competes with the substrate (pNPP) for the active site of ALP. The rate of pNP formation is inversely proportional to the inhibitor's concentration and potency.

Materials:

  • Alkaline Phosphatase (e.g., Calf Intestinal, Sigma-Aldrich)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.4, 1 mM MgCl₂, 0.1 mM ZnCl₂

  • Phosphonate drug candidate stock solution (in water or DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader (405 nm absorbance)

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of the phosphonate compound in the assay buffer. A typical starting concentration might be 1 mM, diluted in 10 steps. Include a buffer-only control (0% inhibition) and a control for a known potent inhibitor if available.

  • Assay Plate Setup: To the wells of a 96-well plate, add:

    • 10 µL of each phosphonate dilution (or buffer for controls).

    • 80 µL of Assay Buffer.

    • 10 µL of ALP enzyme solution (pre-diluted in assay buffer to a concentration that gives a linear reaction rate).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 100 µL of pNPP substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the 0% inhibition control remains within the linear range of the spectrophotometer.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (wells with buffer and substrate, but no enzyme).

  • Calculate the percentage of inhibition for each phosphonate concentration: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assays

After establishing biochemical potency, it is crucial to assess the compound's effect on living cells. Cytotoxicity assays determine the concentration at which the drug candidate becomes toxic, which is fundamental for establishing a therapeutic window.

Mechanism of N-BP Action on Osteoclasts

The primary therapeutic effect of N-BPs involves inducing osteoclast apoptosis. This is a direct result of FPPS inhibition.

G cluster_0 Mevalonate Pathway Mev Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mev->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylation Protein Prenylation (Farnesylation & Geranylgeranylation) FPP->Prenylation GGPP->Prenylation NBP Nitrogen-containing Bisphosphonate (N-BP) FPPS FPPS Enzyme NBP->FPPS Inhibits Apoptosis Osteoclast Apoptosis NBP->Apoptosis Leads to GTPases Small GTPases (Ras, Rho, Rab) Prenylation->GTPases Activates Function Osteoclast Function (Cytoskeletal organization, trafficking) GTPases->Function Function->Apoptosis Disruption causes

Caption: N-BP inhibition of FPPS disrupts protein prenylation, leading to osteoclast apoptosis.

Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][8]

Principle: The amount of insoluble purple formazan produced is directly proportional to the number of metabolically active, viable cells.[8] Cytotoxic compounds will reduce the metabolic activity, leading to a decreased colorimetric signal.

Materials:

  • Cell line of interest (e.g., osteoclast precursors like RAW 264.7, or a cancer cell line like HepG-2)[9]

  • Complete culture medium

  • Phosphonate drug candidate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[8]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl[10]

  • Sterile 96-well tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells during their exponential growth phase. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the phosphonate compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[8][12]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the % Viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ or CC₅₀ (cytotoxic concentration 50%).

Functional Assays: Assessing Therapeutic Action

For many phosphonates, particularly bisphosphonates developed for bone disorders, a key functional readout is the inhibition of osteoclast-mediated bone resorption.[13]

Protocol: In Vitro Bone Resorption (Pit) Assay

This assay provides a direct, quantitative measure of a compound's ability to inhibit the bone-resorbing function of mature osteoclasts.[14] Osteoclasts are cultured on a bone-mimicking substrate (such as bone slices or calcium phosphate-coated plates), and their ability to form resorption "pits" is visualized and quantified.[14][15]

Principle: Mature osteoclasts degrade bone by secreting acid and enzymes, creating pits on the surface.[15][16] The number and area of these pits are a direct measure of osteoclast activity. Inhibitors of osteoclast function, like bisphosphonates, will reduce or prevent pit formation.

Materials:

  • Calcium Phosphate (CaP)-coated 96-well plates or sterile dentin/bone slices.

  • Osteoclast precursors (e.g., human peripheral blood mononuclear cells (PBMCs) or murine bone marrow macrophages).[16][17]

  • Osteoclast differentiation medium: α-MEM with FBS, M-CSF (Macrophage colony-stimulating factor), and RANKL (Receptor activator of nuclear factor kappa-B ligand).[16]

  • Phosphonate drug candidate.

  • Staining solution: 1% Toluidine Blue in water or 5% Silver Nitrate (for Von Kossa staining).[14][16]

  • Light microscope and imaging software (e.g., ImageJ).

Step-by-Step Methodology:

  • Osteoclast Differentiation: Seed osteoclast precursors onto the CaP-coated plate or bone slices in differentiation medium. Culture for 7-10 days at 37°C, refreshing the medium every 2-3 days, until large, multinucleated osteoclasts are visible.[16][17]

  • Compound Treatment: Once osteoclasts are mature, replace the medium with fresh medium containing serial dilutions of the phosphonate drug candidate. Include a vehicle control.

  • Resorption Period: Culture the cells for an additional 48-72 hours to allow for bone resorption to occur.

  • Cell Removal: Remove the cells from the resorption surface. For bone slices, this is often done by ultrasonication in 70% isopropanol.[14] For CaP plates, cells can be removed with a bleach solution.

  • Pit Visualization:

    • Toluidine Blue (for bone slices): Stain the slices with 1% Toluidine Blue for 2 minutes, then rinse extensively with water. Resorption pits will appear as dark blue areas.[14]

    • Silver Nitrate (for CaP plates): Stain the plate with 5% AgNO₃ and expose to bright light. The unresorbed CaP matrix will stain dark brown/black, leaving the resorption pits as clear, unstained areas.[16]

  • Quantification: Capture images of the stained surfaces using a light microscope. Use image analysis software (ImageJ) to quantify the total resorbed area per well or the number of pits.[15][16]

Data Analysis:

  • Calculate the percentage of resorption inhibition for each concentration relative to the vehicle control.

  • Plot the % Inhibition vs. log[Inhibitor] and determine the IC₅₀ for the functional inhibition of bone resorption.

Cellular Uptake and Transport Assays

A significant hurdle for phosphonate drugs is their poor membrane permeability due to their high polarity and negative charge at physiological pH.[18] Assessing a compound's ability to cross biological membranes is crucial for predicting its oral bioavailability and cellular access.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based in vitro tool for predicting passive transcellular permeability. It measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[18]

Principle: The assay mimics the lipid environment of the intestinal epithelium. Compounds with higher lipophilicity and better permeability characteristics will diffuse more readily across the artificial membrane.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates with a filter membrane).

  • Phospholipid solution (e.g., lecithin in dodecane).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Phosphonate drug candidate.

  • Analytical method for phosphonate quantification (e.g., HPLC, LC-MS, or a UV-based method after derivatization).[19][20]

Step-by-Step Methodology:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the Donor plate filter membrane and allow it to impregnate for 5 minutes.

  • Acceptor Plate Preparation: Fill the wells of the Acceptor plate with 200 µL of PBS.

  • Donor Plate Preparation: Prepare solutions of the phosphonate compound at a known concentration (e.g., 100 µM) in PBS. Add 200 µL of this solution to the wells of the coated Donor plate.

  • Assay Sandwich: Carefully place the Donor plate onto the Acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the phosphonate compound in both the donor and acceptor wells using a validated analytical method.

Data Analysis:

  • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t) Where:

    • C_A is the concentration in the acceptor well.

    • C_eq is the equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the filter area.

    • t is the incubation time.

  • Compounds are typically categorized as having low, medium, or high permeability based on their calculated Pe value.

References

  • Frith, J. C., & Rogers, M. J. (2003). Assessment of bisphosphonate activity in vitro. Bone, 33(3), 435-446. [Link]

  • Scholtysek, C., et al. (2013). Bone Resorption Assay. Bio-protocol, 3(20): e932. [Link]

  • Umrath, F., et al. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments, (184), e64016. [Link]

  • JoVE. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments. [Link]

  • JoVE Science Education Database. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. [Link]

  • Zhou, J., et al. (2015). Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts. Bio-protocol, 5(22): e1664. [Link]

  • Plotkin, L. I., & Bellido, T. (2020). In vitro and in vivo studies using non-traditional bisphosphonates. Bone Reports, 12, 100258. [Link]

  • ACS Publications. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society. [Link]

  • Wolska, Z., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 623425. [Link]

  • Plotkin, L. I., & Bellido, T. (2020). In vitro and in vivo studies using non-traditional bisphosphonates. PubMed, 32154101. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Hach. (n.d.). Phosphonates. Hach Company. [Link]

  • ResearchGate. (n.d.). In vitro assay of the biological activity of bisphosphonates. ResearchGate. [Link]

  • GreenMedInfo. (2008). The effects of bisphosphonates on osteoblasts in vitro. GreenMedInfo. [Link]

  • van Veen, D. R., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society. [Link]

  • Legler, G., et al. (1998). An enzyme inhibition assay for the quantitative determination of the new bisphosphonate zoledronate in plasma. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 751-756. [Link]

  • Utrecht University. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. UU Research Portal. [Link]

  • Cavano, R. R. (2018). Phosphonate Testing and Reporting. Industrial RO & High Purity Water Treatment. [Link]

  • Berkowitz, D. B., et al. (2011). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Chemical Reviews, 111(8), 4983-5026. [Link]

  • Balzarini, J., et al. (2021). Overview of Biologically Active Nucleoside Phosphonates. Molecules, 26(11), 3247. [Link]

  • Johnson, T. W., et al. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 294(40), 14689-14700. [Link]

  • Al-Masri, A. I., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 893356. [Link]

  • Pap, S., et al. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. Molecules, 29(1), 1. [Link]

  • Poirier, Y., et al. (2016). Performance and Limitations of Phosphate Quantification: Guidelines for Plant Biologists. Plant and Cell Physiology, 57(9), 1803-1812. [Link]

  • Wang, Y., et al. (2017). Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents. Molecules, 22(10), 1735. [Link]

  • Czerwonka, A., et al. (2024). Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. BMC Chemistry, 18(1), 69. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. HELIX Chromatography. [Link]

  • Shirazi-Beechey, S. P., et al. (1991). The use of potent inhibitors of alkaline phosphatase to investigate the role of the enzyme in intestinal transport of inorganic phosphate. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1061(1), 72-80. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. [Link]

  • ResearchGate. (n.d.). The use of potent inhibitors of alkaline phosphatase to investigate the role of the enzyme in intestinal transport of inorganic phosphate. ResearchGate. [Link]

  • ResearchGate. (2017). Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents. ResearchGate. [Link]

  • Washington University in St. Louis. (2015). ALKALINE PHOSPHATASE STAINING PROTOCOL. Neuromuscular Home Page. [Link]

  • Montolio, F., et al. (2019). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials, 9(11), 1546. [Link]

  • Kim, J. A., et al. (2012). Role of cell cycle on the cellular uptake and dilution of nanoparticles in a cell population. Nature Nanotechnology, 7(1), 62-68. [Link]

  • ResearchGate. (n.d.). In vitro biocompatibility and cellular uptake study. ResearchGate. [Link]

  • Foroozandeh, P., & Aziz, A. A. (2018). Cellular Uptake of Nanoparticles: Journey Inside the Cell. Nano Today, 22, 1-4. [Link]

  • Jain, A. K., et al. (2011). In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model. AAPS PharmSciTech, 12(1), 223-231. [Link]

Sources

Method

One-Pot Synthesis of α-Aminophosphonates: A Detailed Application Note and Protocol for Researchers

Introduction: The Significance of α-Aminophosphonates in Modern Drug Discovery α-Aminophosphonates are a compelling class of organophosphorus compounds that have garnered significant attention from the scientific communi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Aminophosphonates in Modern Drug Discovery

α-Aminophosphonates are a compelling class of organophosphorus compounds that have garnered significant attention from the scientific community, particularly those in medicinal chemistry and drug development.[1][2][3] Structurally, they are analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This fundamental change in geometry and electronic properties imparts unique biological activities, positioning them as valuable scaffolds in the design of novel therapeutics.[4][5] The diverse biological activities exhibited by α-aminophosphonates include anticancer, antiviral, antibacterial, and enzyme inhibitory properties, making them privileged structures in the quest for new medicines.[1][2][3]

The one-pot synthesis of these molecules, primarily through the Kabachnik-Fields reaction, offers an efficient and atom-economical approach to generate extensive libraries of α-aminophosphonates for biological screening.[5][6] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the one-pot synthesis of α-aminophosphonates, with a focus on the underlying mechanisms, practical experimental protocols, and key considerations for successful synthesis.

Core Synthetic Strategies: A Mechanistic Overview

The cornerstone of one-pot α-aminophosphonate synthesis is the Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite.[5][7] The reaction mechanism can proceed through two primary pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway," largely dependent on the nature of the reactants and the reaction conditions.[8][9][10]

The Imine Pathway: The Predominant Route

In most instances, the reaction is initiated by the condensation of the amine and the carbonyl compound to form an imine (Schiff base) intermediate. This step is often the fastest in the sequence. Subsequently, the dialkyl phosphite undergoes a nucleophilic addition to the imine, a process also known as the Pudovik reaction, to yield the final α-aminophosphonate product.[10][11]

Kabachnik_Fields_Imine_Pathway Carbonyl Carbonyl (Aldehyde/Ketone) Imine Imine (Schiff Base) Carbonyl->Imine + Amine - H₂O Amine Amine Amine->Imine Phosphite Dialkyl Phosphite Product α-Aminophosphonate Phosphite->Product Imine->Product + Dialkyl Phosphite (Pudovik Reaction)

Caption: The Imine Pathway of the Kabachnik-Fields Reaction.

The α-Hydroxyphosphonate Pathway

Alternatively, the dialkyl phosphite can first add to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution by the amine, displacing the hydroxyl group to form the final α-aminophosphonate.[8][9][10] The prevailing pathway is influenced by factors such as the basicity of the amine and the presence of catalysts.[7]

Kabachnik_Fields_Hydroxyphosphonate_Pathway Carbonyl Carbonyl (Aldehyde/Ketone) Hydroxyphosphonate α-Hydroxyphosphonate Carbonyl->Hydroxyphosphonate + Dialkyl Phosphite Phosphite Dialkyl Phosphite Phosphite->Hydroxyphosphonate Amine Amine Product α-Aminophosphonate Amine->Product Hydroxyphosphonate->Product + Amine - H₂O

Caption: The α-Hydroxyphosphonate Pathway of the Kabachnik-Fields Reaction.

Experimental Protocol: A General Procedure for One-Pot Synthesis

This protocol provides a generalized, robust method for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. It is designed to be adaptable for a range of substrates and can be performed with or without a catalyst, depending on the reactivity of the starting materials.

Materials and Reagents
  • Aldehyde or Ketone (1.0 mmol, 1.0 eq)

  • Amine (1.0 mmol, 1.0 eq)

  • Dialkyl phosphite (e.g., diethyl phosphite or dimethyl phosphite) (1.0 mmol, 1.0 eq)

  • Solvent (optional, e.g., ethanol, toluene, or solvent-free)

  • Catalyst (optional, e.g., a Lewis acid like InCl₃ or a Brønsted acid like acetic acid, typically 5-10 mol%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., a mixture of hexane and ethyl acetate)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Characterization A 1. Combine aldehyde/ketone, amine, and solvent (optional) in a round-bottom flask. B 2. Add catalyst (optional). A->B C 3. Add dialkyl phosphite dropwise while stirring. B->C D 4. Stir at room temperature or heat under reflux. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool the reaction mixture. E->F G 7. Dilute with an organic solvent (e.g., ethyl acetate). F->G H 8. Wash with saturated NaHCO₃ and brine. G->H I 9. Dry the organic layer over anhydrous Na₂SO₄. H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify the crude product by column chromatography. J->K L 12. Characterize the pure product (NMR, IR, MS). K->L

Sources

Application

The Kabachnik-Fields Reaction: A Versatile Tool for Modern Chemistry

The Kabachnik-Fields reaction, a cornerstone of organophosphorus chemistry, stands as a powerful three-component condensation for the synthesis of α-aminophosphonates.[1][2][3] Discovered independently by Kabachnik and F...

Author: BenchChem Technical Support Team. Date: January 2026

The Kabachnik-Fields reaction, a cornerstone of organophosphorus chemistry, stands as a powerful three-component condensation for the synthesis of α-aminophosphonates.[1][2][3] Discovered independently by Kabachnik and Fields in 1952, this reaction involves the coupling of an amine, a carbonyl compound, and a hydrophosphoryl compound, typically a dialkyl phosphite.[4][5] The resulting α-aminophosphonates are of immense interest due to their structural analogy to α-amino acids, where a tetrahedral phosphonate moiety replaces the planar carboxylic group. This structural mimicry imparts a wide range of biological activities, making them highly valuable in drug discovery and agrochemical research.[1][6][7] Beyond the life sciences, the unique properties of the N-C-P scaffold have found applications in materials science, particularly in the development of flame retardants and metal chelating agents.[8]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the practical applications of the Kabachnik-Fields reaction. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols for key applications, and presents data in a clear, comparative format.

Mechanistic Insights: The Imine and α-Hydroxyphosphonate Pathways

The mechanism of the Kabachnik-Fields reaction is nuanced and highly dependent on the nature of the reactants.[2][9] Two primary pathways are generally considered: the "imine pathway" and the "α-hydroxyphosphonate pathway".[1][3]

In the imine pathway , the amine and carbonyl compound first condense to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the hydrophosphoryl compound to the imine, yielding the final α-aminophosphonate product.[10] Conversely, the α-hydroxyphosphonate pathway involves the initial reaction of the carbonyl compound with the hydrophosphoryl compound to form an α-hydroxyphosphonate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the α-aminophosphonate.[3] Kinetic studies suggest that the prevailing mechanism is influenced by the relative nucleophilicities of the amine and the phosphite, as well as the electrophilicity of the carbonyl compound.[3][9]

G cluster_imine Imine Pathway cluster_hydroxy α-Hydroxyphosphonate Pathway Amine Amine Imine Imine Intermediate Amine->Imine Carbonyl1 Carbonyl Carbonyl1->Imine Product1 α-Aminophosphonate Imine->Product1 Phosphite1 Hydrophosphoryl Compound Phosphite1->Product1 Carbonyl2 Carbonyl Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl2->Hydroxyphosphonate Phosphite2 Hydrophosphoryl Compound Phosphite2->Hydroxyphosphonate Product2 α-Aminophosphonate Hydroxyphosphonate->Product2 Amine2 Amine Amine2->Product2

Applications in Drug Discovery

The structural similarity of α-aminophosphonates to α-amino acids makes them potent mimics of peptide transition states, leading to their widespread application as enzyme inhibitors.[7][11] This has been a fertile ground for the development of novel therapeutic agents.

Enzyme Inhibition

α-Aminophosphonates have been successfully designed as inhibitors for a variety of enzymes, including proteases, peptidases, and synthetases.[6][12] Their tetrahedral phosphonate group mimics the transition state of peptide bond hydrolysis, leading to tight binding in the enzyme's active site.[7]

Application Note: Synthesis of a Potential Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Precursor

DPP-IV is a key therapeutic target for the treatment of type 2 diabetes. The following protocol outlines the synthesis of a model α-aminophosphonate that can serve as a precursor for more complex DPP-IV inhibitors.

Protocol 1: Synthesis of Diethyl (1-amino-1-phenylmethyl)phosphonate

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Ammonium acetate (1.5 eq)

    • Diethyl phosphite (1.0 eq)

    • Ethanol (solvent)

    • Magnesium perchlorate (Mg(ClO₄)₂) (0.1 eq) [catalyst][13]

  • Procedure:

    • To a solution of benzaldehyde in ethanol, add ammonium acetate and stir at room temperature for 15 minutes.

    • Add diethyl phosphite to the mixture.

    • Add magnesium perchlorate as a catalyst.[13]

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-aminophosphonate.

  • Self-Validation:

    • Expected Yield: >90%[13]

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and compare with literature data. The presence of a characteristic signal in the ³¹P NMR spectrum confirms the formation of the phosphonate.

Antimicrobial and Antiviral Agents

The Kabachnik-Fields reaction has been instrumental in the synthesis of compounds with significant antimicrobial and antiviral activities.[6][12] These compounds often target enzymes essential for microbial or viral replication.

Application Note: Synthesis of a Broad-Spectrum Antimicrobial Agent

This protocol describes the synthesis of an α-aminophosphonate derived from a heterocyclic amine, a class of compounds known for their antimicrobial properties.

Protocol 2: Synthesis of Diethyl (1-(pyridin-2-ylamino)ethyl)phosphonate

  • Materials:

    • Acetaldehyde (1.0 eq)

    • 2-Aminopyridine (1.0 eq)

    • Diethyl phosphite (1.0 eq)

    • Toluene (solvent)

    • Scandium(III) triflate (Sc(OTf)₃) (0.05 eq) [catalyst]

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminopyridine and acetaldehyde in toluene.

    • Add diethyl phosphite to the solution.

    • Add Sc(OTf)₃ as a catalyst.

    • Reflux the mixture for 8-12 hours with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the pure product.

  • Self-Validation:

    • Expected Yield: 80-90%

    • Characterization: Confirm the structure using NMR spectroscopy and mass spectrometry.

    • Biological Assay: Test the synthesized compound for its minimum inhibitory concentration (MIC) against a panel of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly protocols for the Kabachnik-Fields reaction.[14][15] These include solvent-free conditions, the use of microwave irradiation, and mechanochemistry to reduce reaction times and minimize waste.[16][17]

G Reactants Amine + Carbonyl + Hydrophosphoryl Compound Mixing Mixing of Reactants (Solvent-free or in Green Solvent) Reactants->Mixing Energy Energy Input Mixing->Energy MW Microwave Irradiation Energy->MW Option 1 Mechano Mechanochemical Grinding Energy->Mechano Option 2 Workup Simplified Work-up (e.g., direct crystallization) MW->Workup Mechano->Workup Product Pure α-Aminophosphonate Workup->Product

Applications in Materials Science

The unique properties of the α-aminophosphonate moiety have been leveraged in the development of advanced materials.

Flame Retardants

Phosphorus-containing compounds are well-known for their flame-retardant properties. The Kabachnik-Fields reaction provides a straightforward method to incorporate phosphonate groups into polymers, enhancing their fire resistance.[8]

Application Note: Synthesis of a Flame-Retardant Additive for Epoxy Resins

This protocol outlines the synthesis of a bis(α-aminophosphonate) that can be used as a flame-retardant additive.

Protocol 3: Synthesis of Tetraethyl ((1,4-phenylenebis(azanediyl))bis(phenylmethanediyl))bis(phosphonate)

  • Materials:

    • Terephthalaldehyde (1.0 eq)

    • Aniline (2.0 eq)

    • Diethyl phosphite (2.0 eq)

    • Solvent-free conditions

  • Procedure:

    • Grind terephthalaldehyde, aniline, and diethyl phosphite in a mortar and pestle at room temperature.

    • Alternatively, heat the mixture at 80-100°C under solvent-free conditions for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • The solid product can often be purified by recrystallization from a suitable solvent like ethanol.

  • Self-Validation:

    • Expected Yield: High

    • Characterization: Confirm the structure using NMR and FT-IR spectroscopy.

    • Performance Test: Incorporate the synthesized additive into an epoxy resin and perform flammability tests (e.g., UL-94) to evaluate its flame-retardant efficacy.

Data Summary

ProtocolApplicationCatalystConditionsTypical Yield
1DPP-IV Inhibitor PrecursorMg(ClO₄)₂Room temp, 4-6 h>90%[13]
2Antimicrobial AgentSc(OTf)₃Reflux, 8-12 h80-90%
3Flame RetardantNone80-100°C, 2-4 hHigh

Conclusion

The Kabachnik-Fields reaction remains a highly relevant and versatile transformation in modern organic synthesis. Its ability to efficiently construct the α-aminophosphonate scaffold has led to significant advancements in drug discovery, agrochemicals, and materials science. The ongoing development of more sustainable and enantioselective variants of this reaction promises to further expand its utility in the years to come.[3][14] This guide provides a solid foundation for researchers to explore and exploit the vast potential of the Kabachnik-Fields reaction in their own work.

References

  • Bálint, E., Tripolszky, A., & Tajti, Á. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In De Gruyter. [Link][1]

  • Bhagat, S., & Chakraborti, A. K. (2007). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry, 72(4), 1263–1270. [Link][13]

  • Cherkasov, R. A., & Galkin, V. I. (2004). The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 73(9), 855–873. [Link][18]

  • Colacino, E., et al. (2020). Kabachnik–Fields Reaction by Mechanochemistry: New Horizons from Old Methods. ACS Sustainable Chemistry & Engineering, 9(1), 235-245. [Link][17][19]

  • Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528-1531. [Link]

  • Kabachnik, M. I., & Medved, T. Y. (1952). A new method for the synthesis of aminophosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.
  • Kafarski, P., Gorny vel Gorniak, M., & Andrasiak, I. (2015). Kabachnik-Fields Reaction Under Green Conditions – A Critical Overview. Current Green Chemistry, 2(3), 218-222. [Link][14][15]

  • Keglevich, G. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6549. [Link][20][21]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link][2][9][16]

  • Ordóñez, M., et al. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(23), 8526. [Link][3][22]

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. [Link][23]

  • Pan, F., et al. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. Polymers, 16(3), 411. [Link][8]

  • Patil, S. S., et al. (2019). Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. Journal of Applicable Chemistry, 8(6), 2636-2644. [Link][12]

  • ResearchGate. (2023). Remarkable potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry. [Link][7][11]

  • Slideshare. (2016). Kabachnik fields reaction- Variations, Applications. [Link][4]

  • Wikipedia. (n.d.). Kabachnik–Fields reaction. [Link][10]

  • Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: New horizons for old reaction. ARKIVOC, 2008(1), 1-17. [Link]

  • Zhdankin, V. V. (2021). Aminophosphonic Acids of Potential Medical Importance. Current Medicinal Chemistry - Anti-Cancer Agents, 1(3), 301-312. [Link][6]

Sources

Application

High-Purity Isolation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate via Automated Flash Column Chromatography

An Application Note for Researchers and Drug Development Professionals Abstract Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a key intermediate in the synthesis of various biologically active compounds, including enzyme...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and potential therapeutic agents.[1] Its synthesis, commonly achieved through the Kabachnik-Fields reaction, often yields a crude mixture containing unreacted starting materials and side products, such as α-hydroxyphosphonates.[2][3][4] This application note provides a detailed, field-proven protocol for the efficient purification of Diethyl (pyrrolidin-1-ylmethyl)phosphonate using normal-phase flash column chromatography. The methodology emphasizes the rationale behind parameter selection, ensuring reproducibility and high purity of the final product, suitable for downstream applications in drug development and scientific research.

Introduction and Purification Rationale

α-Aminophosphonates, such as Diethyl (pyrrolidin-1-ylmethyl)phosphonate, are synthetic analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[4][5] This structural change imparts unique biological properties, making them valuable scaffolds in medicinal chemistry. The most prevalent synthetic route is the one-pot, three-component Kabachnik-Fields reaction, which condenses an amine (pyrrolidine), a carbonyl (paraformaldehyde), and a dialkyl phosphite (diethyl phosphite).[3][6]

While efficient, this reaction is seldom perfectly selective. The primary mechanistic pathways can lead to impurities that are structurally similar to the target compound.[7] The competitive Abramov reaction, for instance, can generate an α-hydroxyphosphonate by-product from the reaction between the aldehyde and diethyl phosphite.[2] Consequently, robust purification is not merely a final step but a critical process to ensure the integrity of subsequent synthetic transformations and biological assays.

Column chromatography is the method of choice for this purification challenge.[8] The polarity of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, imparted by the phosphonate group (P=O) and the tertiary amine, allows for strong interaction with a polar stationary phase like silica gel. By systematically increasing the polarity of the mobile phase, impurities can be selectively eluted before the target compound is recovered in high purity.

Physicochemical Properties of the Target Compound

Understanding the physical properties of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is fundamental to its handling and the design of an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₂₀NO₃P[1]
Molar Mass 221.23 g/mol [1]
Appearance Colorless liquid[1]
Density ~1.064 g/mL at 25°C[1]
Boiling Point 132-134°C at 10 mmHg[1]
Refractive Index (n20/D) ~1.453[1]
Solubility Soluble in organic solvents like ethanol, dichloromethane, ethyl acetate. Insoluble in water.[1]

Pre-Chromatography: TLC Method Development

Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) must be performed to determine the optimal mobile phase composition.[8] This preliminary analysis saves significant time and resources by predicting the compound's behavior on the silica column.

Protocol for TLC Analysis:

  • Plate Preparation: Use commercially available silica gel 60 F254 plates.[5]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in dichloromethane. Using a capillary tube, spot the solution onto the TLC plate baseline.

  • Eluent Systems: Prepare developing chambers with different solvent systems. A good starting point is a mixture of a non-polar and a polar solvent. Suggested systems to test include:

    • Ethyl Acetate / Hexane (e.g., 50:50, 70:30)

    • Dichloromethane / Methanol (e.g., 98:2, 95:5, 90:10)

  • Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Visualization:

    • First, visualize the plate under UV light (254 nm) to see UV-active compounds.

    • Next, stain the plate using a potassium permanganate (KMnO₄) dip or a ninhydrin solution to visualize the amine-containing product and related impurities.[9][10]

  • Analysis: The ideal solvent system will show good separation between the product spot and major impurities, with the product having an Rf value between 0.25 and 0.35 . This range ensures the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Detailed Protocol: Flash Column Chromatography

This protocol is designed for an automated flash chromatography system but can be adapted for traditional gravity-fed columns.

4.1. Materials and Equipment

  • Stationary Phase: Silica gel (230-400 mesh)[10]

  • Crude Product: Diethyl (pyrrolidin-1-ylmethyl)phosphonate from synthesis.

  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane.

  • Equipment: Automated flash chromatography system (e.g., Biotage®, Teledyne ISCO) or glass column, fraction collector or test tubes, rotary evaporator.

4.2. Column Preparation

  • Column Selection: Choose a pre-packed silica column size appropriate for the amount of crude material. A general rule is a sample-to-silica mass ratio of 1:30 to 1:100.

  • Equilibration: Equilibrate the column by flushing it with the initial, least polar mobile phase (e.g., 100% DCM or an EtOAc/Hexane mixture determined by TLC) for at least two column volumes (CV).

4.3. Sample Loading

  • Wet Loading (Preferred for liquids): Dissolve the crude oil in a minimal volume of the initial mobile phase (e.g., 1-2 mL of DCM). Inject this solution directly onto the column.

  • Dry Loading (For solids or poorly soluble oils): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Remove the solvent completely via rotary evaporation to obtain a dry, free-flowing powder. Load this powder onto the top of the column or into a solid load cartridge. This technique often results in sharper bands and better separation.

4.4. Elution and Fraction Collection

A gradient elution is highly recommended for separating the target compound from both less polar and more polar impurities.

Recommended Gradient Program (DCM/MeOH System):

StepColumn Volumes (CV)% DCM% MeOHRationale
12.01000Equilibrate column and elute very non-polar impurities.
210.0100 → 950 → 5Gradually increase polarity to elute the target compound.
33.095 → 905 → 10Increase polarity further to elute highly polar baseline impurities.
42.09010Hold to ensure all components have eluted.

Note: This is a representative gradient. The optimal gradient should be refined based on the preliminary TLC analysis.

4.5. Monitoring and Product Isolation

  • Monitor Elution: Use the system's UV detector to monitor the elution profile. The target compound should correspond to a major peak.

  • Analyze Fractions: Collect fractions corresponding to the UV peaks. Analyze these fractions by TLC (using the optimized TLC conditions) to confirm which ones contain the pure product.

  • Combine and Concentrate: Combine the fractions containing the pure Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Remove the solvent using a rotary evaporator to yield the purified product as a colorless oil.[11]

Workflow and Mechanistic Visualization

The overall purification strategy follows a logical and systematic progression from crude material to a pure, verified compound.

G cluster_prep Preparation & Optimization cluster_purify Purification cluster_post Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Analysis (DCM/MeOH or EtOAc/Hexane) Crude->TLC Optimize Separation Load Sample Loading (Wet or Dry) TLC->Load Inform Conditions Column Flash Column Chromatography (Silica Gel) Load->Column Gradient Gradient Elution (e.g., 0-10% MeOH in DCM) Column->Gradient Fractions Fraction Collection Gradient->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

The separation is based on the differential interaction of the analyte with the stationary phase. The polar phosphonate and amine moieties of the target molecule form hydrogen bonds and dipole-dipole interactions with the silanol (Si-OH) groups on the silica gel surface, retarding its movement down the column relative to less polar impurities.

G cluster_silica Silica Gel Surface (Stationary Phase) cluster_molecule Diethyl (pyrrolidin-1-ylmethyl)phosphonate (Analyte) Silica Si-O-Si-O-Si Silanol1 O-H Silanol2 O-H Molecule P(=O)(OEt)₂ | CH₂-N-(CH₂)₄ Molecule->Silanol1 H-Bond Molecule->Silanol2 Dipole-Dipole

Caption: Interaction between the analyte and the silica stationary phase.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Peaks) 1. Inappropriate mobile phase. 2. Column overloaded with crude material. 3. Column packed improperly (channeling).1. Re-optimize mobile phase with TLC; use a shallower gradient. 2. Reduce the amount of sample loaded; use a larger column. 3. Ensure proper column packing; use a pre-packed column.
Product Does Not Elute Mobile phase is not polar enough.Increase the final concentration of the polar solvent (e.g., MeOH) in the gradient.
Streaking on TLC Plates 1. Sample is too concentrated. 2. Compound is highly polar or acidic/basic.1. Dilute the sample before spotting. 2. Add a small amount of triethylamine (~0.1%) to the mobile phase to neutralize acidic sites on the silica.
Product Elutes with Solvent Front Mobile phase is too polar.Start with a much less polar solvent system (e.g., increase hexane content or use 100% DCM).

Purity Assessment

After purification, the identity and purity of the isolated Diethyl (pyrrolidin-1-ylmethyl)phosphonate should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy are essential for confirming the chemical structure. Specific chemical shifts and coupling constants (J-values) for H-P and C-P interactions are diagnostic for α-aminophosphonates.[10][12]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

By following this detailed protocol, researchers can reliably obtain high-purity Diethyl (pyrrolidin-1-ylmethyl)phosphonate, enabling greater confidence and success in subsequent research and development activities.

References

  • ChemBK. (2024). diethyl pyrrolidinomethylphosphonate. Retrieved from ChemBK.com. [Link]

  • Głowacka, I. E., et al. (2019). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 24(11), 2123. [Link]

  • Szabó, K. E., et al. (2022). Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction. Arkivoc, 2022(3), 1-14. [Link]

  • Gajda, T., et al. (2012). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 17(5), 5452-5468. [Link]

  • SIELC Technologies. (2018). Separation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]

  • Belhani, B., et al. (2022). A green and novel method for the preparation of α-aminophosphonates using eggshell as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1090. [Link]

  • Patil, S. S., et al. (2015). Catalyst free efficient synthesis and characterization of α-aminophosphonates. International Journal of ChemTech Research, 8(7), 163-169. [Link]

  • Aouf, C., et al. (2018). Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. Molecules, 23(11), 2997. [Link]

  • Colacino, E., et al. (2018). The Kabachnik-Fields reaction by mechanochemistry: new horizons from old methods. Green Chemistry, 20(1), 193-205. [Link]

  • de la Torre, B. G., et al. (2024). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 30(9), 2078. [Link]

  • Organic Syntheses. (2019). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from orgsyn.org. [Link]

  • ResearchGate. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2024). Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. Analytical and Bioanalytical Chemistry. [Link]

  • ResearchGate. (2024). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Kabachnik–Fields reaction. Retrieved from en.wikipedia.org. [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from en.wikipedia.org. [Link]

  • PubChem. (n.d.). Diethyl (pyridin-2-ylmethyl)phosphonate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Patsnap. (2015). Synthesis and purification method of methyl phosphinate compounds. Retrieved from patsnap.com. [Link]

  • CORE. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Retrieved from core.ac.uk. [Link]

  • ResearchGate. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Retrieved from ResearchGate. [Link]

  • MDPI. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved from mdpi.com. [Link]

  • European Open Science. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. Retrieved from europeanopenscience.com. [Link]

  • ResearchGate. (2020). Synthesis, structural and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives: Experimental and theoretical study. Retrieved from ResearchGate. [Link]

  • PubMed. (2024). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

Sources

Method

Topic: Scale-up Synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the scale-up synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a key α-aminophosphonate intermediate. α-Aminophosphonates are recognized as important structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety, leading to significant applications in medicinal chemistry and drug development.[1][2] The protocol detailed herein utilizes the robust and efficient Kabachnik-Fields three-component reaction.[3][4] This guide offers a detailed, step-by-step protocol, discusses the underlying reaction mechanism, outlines critical safety considerations, and provides methods for analytical characterization of the final product, tailored for researchers scaling the synthesis from the bench to pilot scale.

Introduction and Scientific Background

α-Aminophosphonates represent a cornerstone class of organophosphorus compounds, primarily due to their role as bioisosteres of natural α-amino acids.[3] This structural mimicry allows them to interact with biological systems, exhibiting a wide range of activities, including enzyme inhibition, and serving as building blocks for peptidomimetics.[1] Diethyl (pyrrolidin-1-ylmethyl)phosphonate is synthesized via the Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[3][5] This multicomponent reaction is highly valued for its atom economy and operational simplicity, making it ideal for larger-scale production.[6][7]

Reaction Mechanism and Rationale

The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, largely dictated by the reactivity of the components and reaction conditions.[4][5]

  • Pathway A (Imine Formation): The amine (pyrrolidine) and the carbonyl compound (formaldehyde) react to form a highly reactive iminium ion intermediate. This is followed by the nucleophilic addition of diethyl phosphite across the C=N double bond to yield the final α-aminophosphonate.

  • Pathway B (α-Hydroxyphosphonate Formation): Diethyl phosphite first adds to the carbonyl group of formaldehyde to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution reaction with pyrrolidine, displacing the hydroxyl group to form the product.

For a strongly basic secondary amine like pyrrolidine, Pathway A is the predominantly accepted mechanism .[4] The formation of the iminium cation is rapid and creates a potent electrophile for the subsequent hydrophosphonylation step.

Kabachnik_Fields_Reaction Pyrrolidine Pyrrolidine Pyrrolidine->center_node Formaldehyde Formaldehyde Formaldehyde->center_node DEP Diethyl Phosphite Iminium Iminium Ion Intermediate Product Diethyl (pyrrolidin-1-ylmethyl)phosphonate Iminium->Product + Diethyl Phosphite center_node->Iminium + H₂O

Figure 1: Simplified workflow of the Kabachnik-Fields reaction for the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, proceeding through the iminium ion pathway.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a ~1 mole scale synthesis. Appropriate adjustments to equipment and cooling/heating capacity are necessary for further scaling.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Amount (g)MolesEquivalents
PyrrolidineC₄H₉N71.12123-75-171.11.01.0
Paraformaldehyde(CH₂O)n~30.0330525-89-433.01.11.1
Diethyl phosphiteC₄H₁₁O₃P138.10762-04-9138.11.01.0
TolueneC₇H₈92.14108-88-3500 mL--
Equipment
  • 2 L three-neck round-bottom flask

  • Overhead mechanical stirrer with a PTFE paddle

  • Reflux condenser with an inert gas inlet (Nitrogen or Argon)

  • Pressure-equalizing dropping funnel (250 mL)

  • Thermocouple or thermometer

  • Heating mantle with a temperature controller

  • Ice-water bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup: Assemble the 2 L flask with the mechanical stirrer, condenser, and thermocouple. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the flask with pyrrolidine (71.1 g, 1.0 mol) and toluene (300 mL). Begin stirring to ensure homogeneity.

  • Formaldehyde Addition: In a separate beaker, prepare a slurry of paraformaldehyde (33.0 g, 1.1 mol) in toluene (200 mL). Slowly add this slurry to the stirred pyrrolidine solution over 30 minutes.

    • Expert Insight: The reaction between pyrrolidine and formaldehyde is exothermic. Maintain the temperature below 40 °C using an ice-water bath during the addition. This controlled addition prevents runaway reactions and minimizes side-product formation.

  • Iminium Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The mixture should become a clearer solution as the paraformaldehyde depolymerizes and reacts.

  • Phosphite Addition: Charge the dropping funnel with diethyl phosphite (138.1 g, 1.0 mol). Add the diethyl phosphite dropwise to the reaction mixture over 60-90 minutes.

    • Expert Insight: This hydrophosphonylation step is also exothermic. Maintain the reaction temperature between 40-50 °C. Controlled addition is crucial for selectivity and safety on a larger scale.

  • Reaction Completion: Once the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 3-4 hours to drive the reaction to completion.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H or ³¹P NMR analysis until the starting diethyl phosphite is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a larger single-neck flask and remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by vacuum distillation. The product is a colorless to pale yellow oil.

Purification
  • Technique: Vacuum Distillation

  • Boiling Point: ~110-115 °C at 0.5 mmHg (literature approximation)

  • Expected Yield: 80-90%

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.1 (m, 4H, OCH₂CH₃), ~2.8 (d, J(H,P) ≈ 10 Hz, 2H, NCH₂P), ~2.6 (m, 4H, NCH₂), ~1.7 (m, 4H, CH₂CH₂), ~1.3 (t, 6H, OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~62.0 (d, J(C,P) ≈ 6 Hz, OCH₂), ~54.0 (d, J(C,P) ≈ 10 Hz, NCH₂), ~52.0 (d, J(C,P) ≈ 160 Hz, NCH₂P), ~24.0 (s, CH₂CH₂), ~16.5 (d, J(C,P) ≈ 5 Hz, OCH₂CH₃).
³¹P NMR (CDCl₃, 162 MHz)δ (ppm): ~25-28. The absence of a signal around δ 7-10 ppm confirms the consumption of diethyl phosphite.[8]
IR (film) ν (cm⁻¹): ~2970 (C-H), ~1240 (P=O), ~1030 (P-O-C).[8]
HPLC Purity analysis can be performed using a reverse-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid for MS compatibility.[9]
MS (ESI+) m/z: Calculated for C₉H₂₁NO₃P [M+H]⁺: 222.1259; Found: 222.1261.

Safety and Hazard Management

The scale-up of any chemical synthesis requires a stringent adherence to safety protocols.

  • Pyrrolidine: Highly flammable liquid and vapor. Corrosive, causing severe skin burns and eye damage. Toxic if swallowed or inhaled.

  • Paraformaldehyde: Combustible solid. Toxic if swallowed or inhaled. Suspected of causing cancer and genetic defects. Causes skin and serious eye irritation.

  • Diethyl phosphite: Causes skin and serious eye irritation.[10]

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles with side shields (or a face shield), and heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton).

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood capable of handling the scale of the reaction. Ensure fire-extinguishing equipment (Class B) is readily accessible.

  • Waste Disposal: All chemical waste must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Gulea, M., et al. (2016). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. Available at: [Link]

  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available at: [Link]

  • Olshevska, O., et al. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules. Available at: [Link]

  • SIELC Technologies. (2018). Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Available at: [Link]

  • Keglevich, G. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. ResearchGate. Available at: [Link]

  • Pawar, S. D., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Journal of Applicable Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. Available at: [Link]

  • Keglevich, G. (2017). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. Available at: [Link]

  • Wikipedia. Kabachnik–Fields reaction. Available at: [Link]

  • Wikipedia. Diethylphosphite. Available at: [Link]

  • Isbera, M., et al. (2022). Kabachnik–Fields reactions with stable nitroxide free radicals. Arkivoc. Available at: [Link]

  • Collibee, S. E. (2012). NMR Spectra of New Compounds. Available at: [Link]

  • Massolo, E., et al. (2021). The Kabachnik-Fields reaction by mechanochemistry: new horizons from old methods. FULIR. Available at: [Link]

  • Organic Chemistry Portal. Kabachnik-Fields Reaction. Available at: [Link]

Sources

Application

Application Notes and Protocols: Diethyl (pyrrolidin-1-ylmethyl)phosphonate as a Versatile N,O-Chelating Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a unique α-aminophosphonate, and its emerging...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a unique α-aminophosphonate, and its emerging role as a versatile N,O-chelating ligand in transition metal catalysis. While direct catalytic applications of this specific ligand are nascent in peer-reviewed literature, this document synthesizes information from analogous systems to present its potential, particularly in palladium- and copper-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and experimental considerations are provided to guide researchers in exploring the catalytic capabilities of this promising ligand.

Introduction to Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is an organophosphorus compound characterized by a central carbon atom bonded to a pyrrolidine ring, a phosphonate group, and a methylene bridge.[1] This structure incorporates two key donor atoms: the nitrogen atom of the pyrrolidine ring and the phosphoryl oxygen of the phosphonate group. This arrangement allows it to act as a bidentate, or chelating, ligand, forming stable complexes with various transition metals. The pyrrolidine moiety offers steric bulk and electronic properties that can be advantageous in influencing the outcome of catalytic reactions.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₉H₂₀NO₃P[1]
Molecular Weight221.23 g/mol [1]
AppearanceColorless liquidChemBK
Boiling Point132-134 °C at 10 mmHgChemBK
Density1.064 g/mL at 25 °CChemBK
SolubilitySoluble in common organic solventsChemBK

Synthesis of the Ligand

The synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is typically achieved through a variation of the Kabachnik-Fields reaction. This one-pot, three-component condensation involves an amine (pyrrolidine), an aldehyde (paraformaldehyde), and a dialkyl phosphite (diethyl phosphite).

DOT Diagram: Synthesis via Kabachnik-Fields Reaction

G Pyrrolidine Pyrrolidine Intermediate Iminium Ion Intermediate Pyrrolidine->Intermediate + Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate + DiethylPhosphite Diethyl Phosphite Product Diethyl (pyrrolidin-1-ylmethyl)phosphonate Intermediate->Product + Diethyl Phosphite

Caption: General synthetic scheme for Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

Protocol 2.1: Synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrrolidine (1.0 eq), paraformaldehyde (1.1 eq), and diethyl phosphite (1.0 eq) in a suitable solvent such as toluene or ethanol.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

Role in Catalysis: Mechanistic Considerations

The efficacy of Diethyl (pyrrolidin-1-ylmethyl)phosphonate as a ligand stems from its ability to form a stable chelate complex with a metal center. This chelation enhances the stability of the catalytic species and modulates its electronic and steric properties, thereby influencing the catalytic activity and selectivity.

DOT Diagram: Ligand Coordination and Catalytic Cycle Enhancement

G cluster_0 Ligand Coordination cluster_1 Influence on Catalytic Cycle Metal Metal Center (e.g., Pd, Cu) Complex Stable Chelate Complex Metal->Complex Ligand Diethyl (pyrrolidin-1-ylmethyl)phosphonate Ligand->Metal N,O-Coordination OA Oxidative Addition Complex->OA Promotes RE Reductive Elimination Complex->RE Facilitates TE Transmetalation OA->TE RE->OA Catalyst Regeneration TE->RE

Caption: Coordination of the ligand and its influence on key steps of a cross-coupling catalytic cycle.

Based on studies of analogous α-aminophosphonate ligands, the formation of a five-membered chelate ring involving the pyrrolidine nitrogen and the phosphoryl oxygen is anticipated. This chelation can increase the electron density on the metal center, which is often beneficial for the oxidative addition step in cross-coupling reactions. Furthermore, the steric bulk of the ligand can promote the reductive elimination step, leading to faster product formation and catalyst turnover.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

While not explicitly reported for this ligand, its structural features make it a strong candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The following protocol is a representative procedure based on established methods with similar N,O-chelating ligands.

Protocol 4.1: Representative Procedure for Suzuki-Miyaura Coupling

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir a mixture of Pd(OAc)₂ (1 mol%) and Diethyl (pyrrolidin-1-ylmethyl)phosphonate (2 mol%) in anhydrous dioxane for 30 minutes at room temperature.

  • Reaction Setup: To a dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk tube, followed by additional anhydrous dioxane to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table of Expected Performance (Hypothetical, based on analogous systems):

Aryl HalideBoronic AcidYield (%)
4-BromotoluenePhenylboronic acid>90
1-Bromo-4-methoxybenzene4-Acetylphenylboronic acid>85
2-Bromopyridine3-Thienylboronic acid>80

Application in Copper-Catalyzed Cross-Coupling Reactions

The N,O-chelation motif of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is also well-suited for copper-catalyzed reactions, such as C-N and C-O bond formation. The ligand can stabilize the Cu(I) catalytic species and promote the desired coupling.

Protocol 5.1: Representative Procedure for Copper-Catalyzed N-Arylation of Amines

  • Catalyst System Preparation: In a reaction vessel, combine CuI (5 mol%), Diethyl (pyrrolidin-1-ylmethyl)phosphonate (10 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol).

  • Addition of Reactants: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the vessel.

  • Solvent and Reaction Conditions: Add a suitable solvent (e.g., DMF or DMSO) and heat the mixture at 100-120 °C under an inert atmosphere for 24-48 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 4.1.

Troubleshooting and Considerations

  • Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio may vary depending on the specific reaction. It is advisable to screen ratios from 1:1 to 4:1.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. A screening of different bases (e.g., carbonates, phosphates, alkoxides) and solvents (e.g., dioxane, toluene, DMF) is recommended for new applications.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial, as both the palladium and copper catalysts can be sensitive to oxygen.

  • Purity of Reagents: The purity of the ligand, metal precursor, and other reagents is critical for reproducible results.

Conclusion

Diethyl (pyrrolidin-1-ylmethyl)phosphonate presents a compelling structural motif for a bidentate N,O-chelating ligand in transition metal catalysis. While its full potential is yet to be extensively documented, the principles of coordination chemistry and the performance of analogous α-aminophosphonate ligands strongly suggest its utility in a range of catalytic transformations, particularly in palladium- and copper-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a foundational guide for researchers to explore and unlock the catalytic capabilities of this versatile molecule.

References

  • ChemBK. (n.d.). diethyl pyrrolidinomethylphosphonate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing Diethyl (pyrrolidin-1-ylmethyl)phosphonate in Drug Development

Introduction: The Strategic Value of α-Aminophosphonates In the landscape of modern medicinal chemistry, α-aminophosphonates have established themselves as a cornerstone structural motif. These compounds are synthetic an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Aminophosphonates

In the landscape of modern medicinal chemistry, α-aminophosphonates have established themselves as a cornerstone structural motif. These compounds are synthetic analogues of α-amino acids, where the typical carboxylic acid group is replaced by a tetrahedral phosphonate moiety.[1] This fundamental substitution is not merely a structural curiosity; it imbues α-aminophosphonates with the ability to act as mimics of the high-energy transition state of peptide bond hydrolysis.[2] Consequently, they are potent antagonists of natural amino acids and can effectively inhibit a wide range of enzymes involved in their metabolism, making them a highly valuable class for drug discovery.[1][3]

The biological activities attributed to α-aminophosphonates are remarkably diverse, including anticancer, antiviral, antibacterial, and enzyme-inhibiting properties.[2][4] Diethyl (pyrrolidin-1-ylmethyl)phosphonate serves as an exemplary model compound within this class. Its synthesis is straightforward, and its scaffold represents a foundational structure that can be elaborated upon for lead optimization. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, offering researchers a practical starting point for exploring its therapeutic potential.

Section 1: Synthesis and Characterization

The synthesis of α-aminophosphonates is most efficiently achieved through the Kabachnik-Fields reaction, a one-pot, three-component condensation.[5][6] This reaction is prized for its atom economy and operational simplicity.

Principle of the Kabachnik-Fields Reaction

The reaction convenes an amine, a carbonyl compound (typically an aldehyde or ketone), and a dialkyl phosphite to form the characteristic N-C-P framework of an α-aminophosphonate.[6][7] The mechanism is believed to proceed through the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the diethyl phosphite across the C=N double bond.[8][9]

For the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, the reactants are pyrrolidine (the amine), formaldehyde (the carbonyl component), and diethyl phosphite.

Kabachnik_Fields cluster_products Products Pyrrolidine Pyrrolidine (Amine) p1 Pyrrolidine->p1 Formaldehyde Formaldehyde (Carbonyl) Formaldehyde->p1 DiethylPhosphite Diethyl Phosphite DiethylPhosphite->p1 Target Diethyl (pyrrolidin-1-ylmethyl)phosphonate Water H₂O p2 p1->p2 One-Pot Reaction p2->Target p2->Water screening_workflow cluster_primary Primary Screening cluster_secondary Hit Validation & Secondary Assays start Synthesized Compound (Purity >95%) screen1 AChE Inhibition Assay (Ellman's Method) start->screen1 screen2 Cytotoxicity Assay (MTT Method) start->screen2 screen3 Antimicrobial Assay (MIC Determination) start->screen3 ic50 IC₅₀ Determination (Dose-Response) screen1->ic50 If Active screen2->ic50 If Active screen3->ic50 If Active moa Mechanism of Action Studies (e.g., Enzyme Kinetics) ic50->moa selectivity Selectivity Profiling (vs. other enzymes/cell lines) moa->selectivity lead_dev Lead Candidate selectivity->lead_dev optimization Core Core Scaffold: Diethyl (pyrrolidin-1-ylmethyl)phosphonate Mod1 Modify Pyrrolidine Ring (e.g., add substituents) Core->Mod1 Mod2 Vary Ester Groups (e.g., methyl, propyl, phenyl) Core->Mod2 Mod3 Bioisosteric Replacement (e.g., phosphonate to phosphinate) Core->Mod3 Outcome1 Improved Potency Mod1->Outcome1 Outcome2 Enhanced Selectivity Mod1->Outcome2 Outcome3 Optimized ADME Properties Mod1->Outcome3 Mod2->Outcome1 Mod2->Outcome2 Mod2->Outcome3 Mod3->Outcome1 Mod3->Outcome2 Mod3->Outcome3

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding byproduct formation in phosphonate synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation Welcome to the Technical Support Center for Phosphonate Synthesis. As a Senior Application Scientist, I've designed...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation

Welcome to the Technical Support Center for Phosphonate Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and field-proven insights to navigate the complexities of phosphonate synthesis and minimize byproduct formation. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Troubleshooting Guides & FAQs

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for forging carbon-phosphorus bonds, typically reacting a trialkyl phosphite with an alkyl halide to yield a phosphonate.[1] While powerful, it is not without its challenges.

Question 1: My Michaelis-Arbuzov reaction is sluggish and giving low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in the Michaelis-Arbuzov reaction can often be traced back to several key factors:

  • Insufficient Temperature: The classical Michaelis-Arbuzov reaction often requires significant thermal energy to proceed, typically in the range of 120-160°C.[2] If your reaction is not reaching the necessary temperature, it will likely be incomplete.

  • Reactivity of the Alkyl Halide: The nature of the alkyl halide is critical. The reaction proceeds via an SN2 mechanism, so the reactivity order is R-I > R-Br > R-Cl. Primary alkyl halides and benzyl halides are generally good substrates. Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary alkyl halides are often unreactive.[1]

  • Purity of Reagents: Trivalent phosphorus compounds are susceptible to oxidation, and the presence of moisture can lead to hydrolysis of the phosphite starting material. Ensure your reagents are pure and the reaction is conducted under anhydrous conditions.

Troubleshooting Protocol:

  • Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by an appropriate method (e.g., ³¹P NMR, GC-MS, or TLC). Be cautious of excessive heat, which can lead to pyrolysis of the phosphonate ester.[2][3]

  • Alkyl Halide Choice: If possible, use an alkyl iodide or bromide instead of a chloride to increase the reaction rate.

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. Flush the reaction apparatus with an inert gas like nitrogen or argon before adding reagents.[4]

Question 2: I'm observing a significant amount of a byproduct with a similar mass to my desired phosphonate. What could it be and how can I prevent its formation?

Answer:

A common issue in the Michaelis-Arbuzov reaction is the formation of a byproduct alkyl halide, which can then react with the starting trialkyl phosphite.[5] For example, in the reaction of an alkyl iodide with triethyl phosphite, ethyl iodide is generated as a byproduct. This ethyl iodide can then compete with your starting alkyl halide, leading to the formation of diethyl ethylphosphonate as a byproduct.

Prevention Strategies:

  • Use of Low-Boiling Point Phosphites: Employing a phosphite like trimethyl phosphite or triethyl phosphite is advantageous because the resulting methyl halide or ethyl halide byproducts have low boiling points and can be removed from the reaction mixture by distillation as they are formed.[5]

  • Stoichiometry Control: Using a slight excess of the starting alkyl halide can help to drive the reaction to completion and minimize the impact of the byproduct alkyl halide.

The Pudovik Reaction

The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite to an electrophile, such as an aldehyde or an imine, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.

Question 3: My Pudovik reaction is yielding a significant amount of a rearranged byproduct. What is happening and how can I control the selectivity?

Answer:

A known side reaction in the Pudovik reaction, particularly with α-oxophosphonates, is a rearrangement that leads to the formation of a phosphonate-phosphate species with a >P(O)–O–CH–P(O)< skeleton.[6] The extent of this rearrangement can be highly dependent on the amount of base catalyst used.

Controlling Reaction Selectivity:

A study on the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite demonstrated that the catalyst concentration is a critical factor in determining the product distribution.[6]

Catalyst (DEA) ConcentrationPudovik Adduct YieldRearranged Product Yield
5%Selective formationNot observed
40%Not observedExclusive formation

Experimental Protocol to Favor the Pudovik Adduct:

  • Catalyst Loading: Use a low concentration of the base catalyst (e.g., 5 mol% of diethylamine).

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C) to minimize the rate of the rearrangement.

  • Reaction Monitoring: Closely monitor the reaction progress to stop it once the starting materials are consumed, preventing further conversion to the rearranged product.

Question 4: I'm trying to perform a Pudovik reaction with an activated alkene, but I'm getting dimerization of the alkene. How can I avoid this?

Answer:

The base used to deprotonate the dialkyl phosphite can also catalyze the Michael addition of the activated alkene to another molecule of itself, leading to dimerization. This is a common side reaction when using strong bases.

Mitigation Strategy:

  • Use of a Milder Catalyst: Tertiary phosphines, such as tributylphosphine (PBu₃), have been shown to be effective catalysts for the phospha-Michael addition (a type of Pudovik reaction) and can be free from side reactions involving competitive dimerization of the activated alkene.

Visualizing Reaction Pathways

To better understand and troubleshoot these reactions, it's helpful to visualize the competing pathways.

Michaelis-Arbuzov vs. Perkow Reaction

With α-haloketones as substrates, the Michaelis-Arbuzov reaction can compete with the Perkow reaction, which leads to the formation of a vinyl phosphate.

Perkow_vs_Arbuzov reagents Trialkyl Phosphite + α-Haloketone attack_P Nucleophilic attack by Phosphorus reagents->attack_P Favored by: - Iodo-ketones - Higher Temp. attack_O Nucleophilic attack by Oxygen reagents->attack_O Favored by: - Chloro/Bromo-ketones - Polar Solvents arbuzov_intermediate Phosphonium Intermediate attack_P->arbuzov_intermediate perkow_intermediate Oxaphospholene Intermediate attack_O->perkow_intermediate arbuzov_product Michaelis-Arbuzov Product (β-Ketophosphonate) arbuzov_intermediate->arbuzov_product Dealkylation perkow_product Perkow Product (Vinyl Phosphate) perkow_intermediate->perkow_product Rearrangement

Caption: Competing pathways of the Michaelis-Arbuzov and Perkow reactions.

Pudovik Reaction and the Phospha-Brook Rearrangement

The initial α-hydroxyphosphonate adduct of the Pudovik reaction can undergo a phospha-Brook rearrangement to form a thermodynamically more stable phosphate ester.

Pudovik_Rearrangement reactants Dialkyl Phosphite + Aldehyde pudovik_adduct α-Hydroxyphosphonate (Pudovik Product) reactants->pudovik_adduct Pudovik Reaction (Base Catalyzed) rearranged_product Phosphate Ester (Rearranged Product) pudovik_adduct->rearranged_product Phospha-Brook Rearrangement (Promoted by strong base or Lewis acid)

Caption: The Pudovik reaction and the subsequent phospha-Brook rearrangement.

References

  • BenchChem. (2025).
  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523.
  • BenchChem. (2025). Troubleshooting low yield in Dipropyldiphosphonic acid synthesis. BenchChem Technical Support.
  • Dean, J., Reinoso, N. B., Spiedo, F., Fernández, C. R., & Patel, B. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. MDPI.
  • Wikipedia. (2023). Michaelis–Arbuzov reaction.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Phosphonate Synthesis. BenchChem Technical Support.
  • Dean, J., Reinoso, N. B., Spiedo, F., Fernández, C. R., & Patel, B. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN.
  • Dean, J., Reinoso, N. B., Spiedo, F., Fernández, C. R., & Patel, B. (2024). Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. London Met Repository.
  • BenchChem. (2025). Improving the yield of the Michaelis-Arbuzov reaction. BenchChem Technical Support.
  • Organic Chemistry Portal. (2025). Selective hydrophosphorylation of alkynes for the synthesis of (E)
  • Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Michaelis-Arbuzov Reaction with Diethyl Phenylphosphonite. BenchChem Technical Support.
  • In Synthesis and Polymerization of Vinylphosphonic Acid (pp. 123-150). (2014).
  • Iacob, C., & Olaru, N. (2021). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. MDPI.
  • Li, Y., Wang, Y., Zhang, J., & Han, L.-B. (2022). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry, 18, 136–143.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • ResearchGate. (2025).
  • Richardson, R. M., & Wiemer, D. F. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure.
  • National Institutes of Health. (n.d.). Synthesis of (S)
  • ResearchGate. (n.d.). Scheme 1.
  • Bálint, E., Tajti, Á., Drahos, L., & Keglevich, G. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6049.
  • Demmer, C. S., Krogsgaard-Larsen, N., & Bunch, L. (2011). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Chemical Reviews, 111(12), 7981–8006.
  • BenchChem. (2025). minimizing byproduct formation during octyl formate production. BenchChem Technical Support.
  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.
  • Wikipedia. (2023). Solvent effects.
  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube.
  • National Institutes of Health. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides.
  • Creative Enzymes. (n.d.).
  • Worthington Biochemical Corporation. (n.d.).
  • National Institutes of Health. (2017).
  • Rather, S. A., Bhat, M. Y., Hussain, F., & Ahmed, Q. N. (2021). Sulfonyl-Promoted Michaelis–Arbuzov-Type Reaction: An Approach to S/Se–P Bonds. The Journal of Organic Chemistry, 86(19), 13644–13663.
  • ResearchGate. (2025). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides.
  • Royal Society of Chemistry. (n.d.).
  • The Organic Chemistry Tutor. (2023, May 10). Effect of Temperature on Enzyme Activity [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of α-Aminophosphonates

Welcome to the technical support center for α-aminophosphonate synthesis. As structural analogs of α-amino acids, these compounds are pivotal in drug discovery and medicinal chemistry, acting as enzyme inhibitors, antibi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for α-aminophosphonate synthesis. As structural analogs of α-amino acids, these compounds are pivotal in drug discovery and medicinal chemistry, acting as enzyme inhibitors, antibiotics, and antiviral agents.[1][2] However, their synthesis, primarily through the Kabachnik-Fields and Pudovik reactions, presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. We will explore the causality behind synthetic choices, offering robust troubleshooting strategies and addressing frequently asked questions to ensure your success in the lab.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues encountered during the synthesis of α-aminophosphonates in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q1: My Kabachnik-Fields reaction is failing or providing very low yields. What are the most likely causes and how can I fix this?

A1: Low yield in a Kabachnik-Fields reaction is a frequent issue stemming from several potential sources. The reaction is a sensitive equilibrium process.[3] Let's diagnose the problem systematically:

  • Inefficient Imine Formation: The three-component reaction relies on the initial formation of an imine from the amine and carbonyl compound.[4] If this step is slow or reversible, the overall reaction will suffer.

    • Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å), to the reaction mixture to sequester the water produced during imine formation and drive the equilibrium forward.[3] Alternatively, you can pre-form the imine in a separate step before adding the hydrophosphoryl compound (this transforms the reaction into a Pudovik reaction).[5]

  • Catalyst Deactivation or Incompatibility: Many Lewis acid catalysts used for this reaction (e.g., InCl₃, FeCl₃, Sc(OTf)₃) are highly moisture-sensitive.[3][6] Trace amounts of water in your reagents or solvents can deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and freshly opened or purified reagents. If catalyst deactivation is suspected, consider increasing the catalyst loading or switching to a more water-tolerant catalyst system.[3]

  • Poor Substrate Reactivity: Sterically hindered aldehydes/ketones or electron-deficient amines can be poor substrates, leading to slow reaction rates.[3]

    • Solution: Increase the reaction temperature or extend the reaction time. Using microwave irradiation can often dramatically reduce reaction times and improve yields, even without a catalyst.[7][8] For particularly challenging substrates, a more active catalyst may be required.[9]

  • Unfavorable Reaction Pathway: The reaction can proceed via two main pathways: the desired imine pathway or a competing α-hydroxyphosphonate pathway.[10] If the α-hydroxyphosphonate is too stable, it may not convert to the final product, acting as a thermodynamic sink and halting the reaction.[7][10]

    • Solution: This is more common with less basic amines.[11] Favor the imine pathway by using conditions that promote its formation (as described above) or by choosing a catalyst known to selectively activate the imine.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Are reagents/solvents strictly anhydrous? start->check_reagents check_imine Is imine formation the rate-limiting step? check_reagents->check_imine Yes dry_reagents Action: Use anhydrous solvents. Add molecular sieves. Run under inert gas. check_reagents->dry_reagents No check_reactivity Are substrates sterically hindered or electron-poor? check_imine->check_reactivity No preform_imine Action: Pre-form imine before adding phosphite. Use dehydrating agent. check_imine->preform_imine Yes change_conditions Action: Increase temperature. Use microwave irradiation. Increase catalyst loading. check_reactivity->change_conditions Yes competing_pathways reactants Amine + Carbonyl + Phosphite imine_path Imine Pathway (Desired) reactants->imine_path hydroxy_path α-Hydroxyphosphonate Pathway (Side Reaction) reactants->hydroxy_path imine Imine Intermediate imine_path->imine H₂O hydroxy α-Hydroxyphosphonate Intermediate hydroxy_path->hydroxy + Phosphite product α-Aminophosphonate Product imine->product + Phosphite hydroxy->product + Amine - H₂O (Often Slow)

Caption: The two main competing pathways in the Kabachnik-Fields reaction.

Problem 3: Poor Stereoselectivity

Q3: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) or diastereomeric excess (de) is very low. What factors control stereoselectivity?

A3: Achieving high stereoselectivity is a significant challenge in α-aminophosphonate synthesis and requires careful optimization. [12][13]

  • For Diastereoselective Reactions (using a chiral substrate):

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers. Try running the reaction at 0 °C, -20 °C, or even lower. [3] * Catalyst Choice: The catalyst can have a profound impact on stereochemical outcomes. A Lewis acid may coordinate with both the chiral auxiliary and the incoming nucleophile, either enhancing or diminishing the inherent facial bias of the substrate. It is crucial to screen different catalysts.

  • For Enantioselective Reactions (using a chiral catalyst):

    • Catalyst Integrity: Chiral organocatalysts (e.g., thioureas, cinchona alkaloids, chiral phosphoric acids) or metal complexes must be of high purity. [3][13][14]Ensure the catalyst is properly stored and handled.

    • Substrate-Catalyst Matching: Not all catalysts work for all substrates. The steric and electronic properties of the amine, carbonyl, and phosphite must be compatible with the chiral environment created by the catalyst. A thorough literature search for similar substrate classes is essential. [12][15] * Solvent Effects: The solvent can influence the conformation of the catalyst and transition state assembly. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF).

Frequently Asked Questions (FAQs)

Q4: What are the main differences between the Kabachnik-Fields and the aza-Pudovik reactions?

A4: Both reactions yield α-aminophosphonates, but they differ in their starting materials and approach.

  • The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl species (like a dialkyl phosphite). [4]* The aza-Pudovik reaction is a two-component reaction involving the direct addition of a hydrophosphoryl species to a pre-formed imine. [5][16]Essentially, the Pudovik reaction is one of the possible mechanistic pathways of the Kabachnik-Fields reaction. [8]Choosing the Pudovik approach (by pre-forming the imine) can offer better control and avoid the formation of α-hydroxyphosphonate side products. [16] Q5: How do I choose the best catalyst for my reaction?

A5: Catalyst selection depends heavily on your specific substrates and desired outcome (e.g., speed, yield, stereoselectivity). Many reactions can proceed without a catalyst, especially under microwave conditions, which is the "greenest" approach. [7]When a catalyst is needed, here is a general guide:

Catalyst TypeExamplesProsCons
Lewis Acids InCl₃, Sc(OTf)₃, FeCl₃, ZnCl₂Generally high activity, effective for a broad range of substrates. [9]Often moisture-sensitive, can be corrosive, may require inert atmosphere. [3][6]
Brønsted Acids Succinic acid, Oxalic acid, HClO₄-SiO₂Inexpensive, often more stable to air and moisture. [17][18]Can sometimes lead to side reactions or require higher temperatures.
Organocatalysts Chiral Phosphoric Acids, ThioureasKey for enantioselective synthesis, operate under mild conditions. [12][13][14]Can be expensive, may require higher catalyst loadings.
Heterogeneous TaCl₅-SiO₂, Sulfated PolyborateEasily recoverable and reusable, simplifying purification. [17]May have lower activity compared to homogeneous catalysts.

Q6: I need to hydrolyze my final phosphonate ester to the phosphonic acid. What are the recommended procedures?

A6: The dealkylation of phosphonate esters to the corresponding phosphonic acids is a critical final step for many applications. This hydrolysis is challenging and requires carefully chosen conditions to avoid cleaving the P-C bond. [19][20]

  • Acidic Hydrolysis: Refluxing with concentrated hydrochloric acid (e.g., 6M to 12M HCl) is the most common method for simple alkyl esters (methyl, ethyl). [21]However, this method is harsh and not suitable for sensitive substrates.

  • Silyl-Mediated Cleavage (McKenna's Method): This is a much milder and highly effective method. Treatment with bromotrimethylsilane (TMSBr), often followed by methanolysis or hydrolysis, cleanly cleaves the ester bonds. [19][21]This is the method of choice for substrates that are sensitive to strong acids.

  • Boron Reagent Cleavage: Boron tribromide (BBr₃) is another powerful reagent for dealkylation, proceeding through a borophosphonate intermediate. [22]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Kabachnik-Fields Reaction

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the aldehyde (1.0 mmol, 1.0 equiv.), the amine (1.0 mmol, 1.0 equiv.), and the Lewis acid catalyst (e.g., InCl₃, 5-10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL).

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30 minutes.

  • Phosphite Addition: Add the dialkyl phosphite (1.1 mmol, 1.1 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature (or heat as required) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted, Solvent-Free Pudovik Reaction

  • Preparation: In a microwave reaction vial, combine the imine (1.0 mmol, 1.0 equiv.) and the dialkyl phosphite (1.2 mmol, 1.2 equiv.). Note: This protocol assumes the imine is pre-formed and isolated.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 5-20 minutes). [8][16]3. Cooling: Allow the vial to cool to room temperature.

  • Purification: The crude product is often of high purity. If necessary, purify by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane). [18]

References

  • Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry - Chinese Chemical Society.
  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH.
  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar.
  • Phosphonic acid: preparation and applications. Beilstein Journals.
  • Phosphonate. Wikipedia.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC - NIH.
  • The Last Decade of Optically Active α-Aminophosphonates. MDPI.
  • The Last Decade of Optically Active α-Aminophosphonates. PMC - NIH.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. ResearchGate.
  • Kabachnik–Fields reaction. Wikipedia.
  • Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis. Benchchem.
  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation.
  • Kabachnik-Fields Reaction. Organic Chemistry Portal.
  • Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates. PMC - NIH.
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. MDPI.
  • Catalyst free efficient synthesis and characterization of α-aminophosphonates.
  • 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE.
  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI.
  • An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. PMC - NIH.
  • The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journals.
  • A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder.
  • Synthesis of α-amino phosphonates. Organic Chemistry Portal.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI.
  • Application Notes & Protocols: Pudovik Reaction for the Synthesis of α-Aminophosphonates. Benchchem.
  • Stereoselective Synthesis of α-Aminophosphonates and Their Derivatives via Asymmetric α-Azidation of the CAMDOL-Derived Phosphonates. ACS Publications.
  • Possible reaction mechanism for the synthesis of α-aminophosphonates. ResearchGate.
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. PMC - NIH.
  • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. NIH.
  • Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. Request PDF - ResearchGate.
  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. NIH.

Sources

Troubleshooting

Common issues in the Michaelis-Arbuzov reaction and solutions

Welcome to the Technical Support Center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you overcome common challenges in your synthesis of valuable organophosphorus compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Michaelis-Arbuzov reaction is suffering from low or no conversion. What are the primary causes and how can I improve the yield?

A1: Low yields are a frequent challenge and can originate from several factors related to your reactants and reaction conditions. Let's break down the common culprits and their solutions.

Causality & Explanation:

The Michaelis-Arbuzov reaction is a two-step process initiated by an Sɴ2 attack of the nucleophilic phosphorus(III) reagent on an alkyl halide, followed by a second Sɴ2 dealkylation of the intermediate phosphonium salt.[1][2] The efficiency of both steps is highly dependent on the nature of the reactants and the chosen conditions.

Troubleshooting Guide:

  • Reactivity of the Alkyl Halide: The structure of the alkyl halide is paramount. The reaction rate follows the general order: R-I > R-Br > R-Cl.[3][4] Primary alkyl halides and benzylic halides are the most effective substrates.[3] Secondary alkyl halides react more sluggishly and are prone to a competing E2 elimination side reaction, which produces alkenes.[1][5] Tertiary, aryl, and vinyl halides are generally unreactive under classical thermal conditions.[3][4]

    • Solution: If you are using a less reactive halide (e.g., an alkyl chloride), consider switching to the corresponding bromide or iodide. For unreactive aryl halides, modern catalytic methods, often employing palladium or nickel catalysts, may be necessary.[6][7]

  • Reactivity of the Phosphorus(III) Reagent: The nucleophilicity of the phosphorus atom directly influences the reaction rate. Electron-donating groups on the phosphite enhance reactivity, while electron-withdrawing groups have the opposite effect.[1] The general reactivity order is phosphinites > phosphonites > phosphites.[1][4]

    • Solution: If your reaction with a trialkyl phosphite is slow, consider if a more nucleophilic phosphonite or phosphinite could be used, depending on the desired product class (phosphinate or phosphine oxide).

  • Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires heating, typically between 120°C and 160°C, to proceed at a practical rate.[3] Insufficient heat will result in an incomplete reaction.

    • Solution: Carefully optimize the reaction temperature. Monitor the reaction progress by TLC or ³¹P NMR to find the optimal balance where the reaction proceeds to completion without significant decomposition.

  • Byproduct Competition: A crucial, yet often overlooked, issue is the alkyl halide (R'-X) generated as a byproduct during the dealkylation step. If this byproduct is more reactive than your starting alkyl halide (R-X), it can compete in the reaction, leading to a mixture of products.[8]

    • Solution: A common strategy is to use a phosphite with low-boiling alkyl groups, such as trimethyl or triethyl phosphite. The resulting methyl or ethyl halide byproduct is volatile and can be continuously removed from the reaction mixture by distillation, driving the equilibrium towards the desired product.[8]

  • Use of Catalysts: For sluggish reactions, particularly with less reactive substrates, the use of a catalyst can be highly effective.

    • Solution: Lewis acids like ZnI₂, CeCl₃, and others can catalyze the reaction, often allowing it to proceed under much milder conditions, sometimes even at room temperature.[3][6][9] This can also help to suppress temperature-dependent side reactions like elimination.

Q2: I'm observing an unexpected vinyl phosphate byproduct. What is this, and how can I favor my desired β-ketophosphonate?

A2: The formation of a vinyl phosphate indicates that you are experiencing the Perkow reaction , a well-known competitor to the Michaelis-Arbuzov reaction when using α-halo ketones as substrates.[1][10]

Mechanism & Causality:

When a trialkyl phosphite reacts with an α-halo ketone, two competing pathways exist:

  • Michaelis-Arbuzov Pathway: Nucleophilic attack by phosphorus at the α-carbon.

  • Perkow Pathway: Nucleophilic attack by phosphorus at the electrophilic carbonyl carbon, followed by rearrangement to form a vinyl phosphate.

The Perkow reaction is often kinetically favored, especially with α-chloro and α-bromo ketones.[3]

Solutions to Favor the Arbuzov Product:

  • Choice of Halide: The nature of the halogen is critical. The reaction of α-iodoketones almost exclusively yields the Arbuzov product.[1][10]

    • Protocol: If possible, synthesize or procure the α-iodo ketone equivalent of your substrate.

  • Reaction Temperature: Higher reaction temperatures tend to favor the thermodynamically more stable Michaelis-Arbuzov product over the kinetically favored Perkow product.[1][3]

    • Protocol: Cautiously increase the reaction temperature and monitor the product ratio by NMR or GC-MS to find the optimal conditions.

  • Solvent Polarity: The Perkow reaction rate is accelerated in more polar solvents.[3]

    • Protocol: Consider running the reaction in a less polar solvent or even neat (solvent-free) to potentially increase the yield of the desired phosphonate.[11]

Below is a diagram illustrating the competition between these two pathways.

Perkow_vs_Arbuzov cluster_arbuzov Michaelis-Arbuzov Pathway cluster_perkow Perkow Pathway reagents α-Halo Ketone + Trialkyl Phosphite arbuzov_attack Attack at α-Carbon (SN2) reagents->arbuzov_attack Favored by: - Iodo Ketones - Higher Temp. perkow_attack Attack at Carbonyl Carbon reagents->perkow_attack Favored by: - Chloro/Bromo Ketones - Polar Solvents arbuzov_product β-Ketophosphonate (Desired Product) arbuzov_attack->arbuzov_product perkow_product Vinyl Phosphate (Byproduct) perkow_attack->perkow_product

Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.

Q3: My purification is difficult due to a di-phosphonate byproduct. How can I avoid this?

A3: This issue is common when using substrates with multiple electrophilic sites, such as α,ω-dihaloalkanes. The formation of a di-phosphonate arises from the desired mono-phosphonate product reacting with a second equivalent of the trialkyl phosphite.[11]

Causality & Solution:

The key to preventing this sequential reaction is to control the stoichiometry and concentration of the reactants.

  • Use a Large Excess of the Dihaloalkane: By using a significant excess of the dihaloalkane (e.g., 5-10 equivalents), you statistically favor the reaction of the phosphite with the starting material rather than the mono-substituted product.[11]

    • Protocol: The reaction is often run using the dihaloalkane as the solvent. After the reaction is complete, the excess dihaloalkane can be removed by rotary evaporation, followed by vacuum distillation to purify the desired ω-haloalkylphosphonate.[11]

Typical Experimental Workflow to Minimize Di-phosphonylation:

Diphosphonylation_Prevention start Setup step1 Charge flask with large excess of α,ω-dihaloalkane (e.g., 5-10 eq). start->step1 step2 Heat dihaloalkane to reaction temperature (e.g., 140-160°C). step1->step2 step3 Add trialkyl phosphite (1 eq) dropwise with vigorous stirring. step2->step3 step4 Reflux for several hours, monitoring by TLC or NMR. step3->step4 step5 Cool to room temperature. step4->step5 step6 Remove excess dihaloalkane via rotary evaporation. step5->step6 step7 Purify crude mono-phosphonate by vacuum fractional distillation. step6->step7 end Pure Mono-phosphonate step7->end

Caption: Workflow for synthesizing mono-phosphonates while minimizing di-substitution.

Q4: How do I deprotect the phosphonate ester to get the phosphonic acid, and what are the common pitfalls?

A4: The conversion of phosphonate esters to phosphonic acids is a critical final step in many synthetic sequences. The primary methods involve acid hydrolysis or silylation followed by solvolysis. However, these methods can be harsh and may not be compatible with sensitive functional groups in the rest of your molecule.

Common Deprotection Methods & Troubleshooting:

MethodReagentsTypical ConditionsAdvantagesCommon Issues & Solutions
Acid Hydrolysis Concentrated HCl, HBrReflux, several hoursInexpensive, straightforwardIssue: Harsh conditions can cleave other acid-labile groups (e.g., acetals, t-butyl esters). Solution: This method is best for robust molecules. For sensitive substrates, consider silyl-based methods.
Silyl-Mediated Cleavage (McKenna Reaction) Bromotrimethylsilane (TMSBr) or Iodotrimethylsilane (TMSI) followed by H₂O or MeOHTMSBr in CH₂Cl₂ or MeCN, often at room temp to 35°C, followed by quenching.[12]Very mild and highly efficient.[12][13] Tolerates a wide range of functional groups.[13]Issue: Incomplete reaction. Solution: Ensure anhydrous conditions as water can consume the TMS-halide. Use a sufficient excess of the reagent. For TMSBr, gentle heating may be required.[12] TMSI is more reactive than TMSBr.

Mechanism of Silyl-Mediated Cleavage:

The reaction with a trimethylsilyl halide proceeds through the formation of a bis(trimethylsilyl) ester intermediate, which is readily hydrolyzed upon workup with water or an alcohol to yield the phosphonic acid.[12]

References

  • Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

  • Keglevich, G., & Bálint, E. (2012). Catalytic and MW-Assisted Michaelis-Arbuzov Reactions. Current Organic Chemistry, 16(23), 2770-2780. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 12, 2026, from [Link]

  • Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 12, 2026, from [Link]

  • Wang, S., et al. (2021). Radical Arbuzov Reaction. CCS Chemistry. [Link]

  • Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved January 12, 2026, from [Link]

  • Li, W., et al. (2021). Palladium-Catalyzed Decarbonylative Michaelis–Arbuzov Reaction of Carboxylic Acids and Triaryl Phosphites. Organic Letters. [Link]

  • Dembkowski, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. PubMed Central. [Link]

  • Li, W., et al. (2022). Water-Promoted Mild and General Michaelis–Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Organic Letters. [Link]

  • Babu, B. H., et al. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis. [Link]

  • Chemeurope.com. (n.d.). Michaelis-Arbuzov reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Michaelis‐Arbuzov reaction. Retrieved January 12, 2026, from [Link]

  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]

  • University of New Hampshire Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]

  • Chem-Station Int. Ed. (2014). Michaelis-Arbuzov Reaction. [Link]

  • Taylor & Francis Online. (n.d.). A Practical Approach to Homo Trialkyl Phosphonates: A Catalytic Michaelis-Arbuzov Reaction. [Link]

  • PubMed. (2001). Dealkylation of phosphonate esters with chlorotrimethylsilane. [Link]

  • Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates. [Link]

  • Supporting Information. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O). [Link]

  • Keglevich, G., & Bálint, E. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(8), 1957. [Link]

  • ResearchGate. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The dealkylation of phosphate and phosphonate esters by lodotrimethylsilane : a mild and selective procedure. [Link]

  • ResearchGate. (2002). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. [Link]

  • YouTube. (2020). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. [Link]

Sources

Optimization

Diethyl (pyrrolidin-1-ylmethyl)phosphonate reaction condition optimization

Answering the user's request.## Technical Support Center: Diethyl (pyrrolidin-1-ylmethyl)phosphonate Synthesis Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of D...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Diethyl (pyrrolidin-1-ylmethyl)phosphonate Synthesis

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this important reaction. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and enhance your synthetic outcomes.

The synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a classic example of the Kabachnik-Fields reaction , a three-component condensation of an amine (pyrrolidine), a carbonyl compound (formaldehyde), and a hydrophosphoryl species (diethyl phosphite).[1] While seemingly straightforward, this reaction is governed by a delicate interplay of equilibria and reaction kinetics, making optimization crucial for achieving high yield and purity.

This section addresses fundamental questions about the reaction to build a solid conceptual foundation.

Q1: What is the underlying mechanism of this reaction?

A1: The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, and the dominant route often depends on the basicity of the amine and the reactivity of the carbonyl component.[2][3]

  • Imine Pathway: The amine (pyrrolidine) and carbonyl (formaldehyde) first condense to form an iminium ion intermediate. This is followed by the nucleophilic addition of diethyl phosphite to the iminium carbon, yielding the final α-aminophosphonate product. Given that pyrrolidine is a relatively strong base, this pathway is often significant.

  • α-Hydroxyphosphonate Pathway: Diethyl phosphite first adds to the carbonyl group of formaldehyde to form an α-hydroxyphosphonate (a Pudovik reaction). This intermediate is then subjected to nucleophilic substitution by the amine, displacing the hydroxyl group to form the product.

Kinetic studies suggest that for many systems, both pathways can operate in parallel.[1] The key is to drive the equilibria toward the final product.

Kabachnik_Fields_Mechanism cluster_start Pyrrolidine Pyrrolidine Iminium Iminium Ion Pyrrolidine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Hydroxyphosphonate α-Hydroxyphosphonate Formaldehyde->Hydroxyphosphonate DEP Diethyl Phosphite DEP->Hydroxyphosphonate Product Diethyl (pyrrolidin-1- ylmethyl)phosphonate Iminium->Product + Diethyl Phosphite Hydroxyphosphonate->Product + Pyrrolidine - H₂O Start1 Start2 Start3

Sources

Troubleshooting

How to improve the yield of the Kabachnik-Fields reaction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, chemists, and drug development professionals who utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful three-component reaction to synthesize α-aminophosphonates. Here, we move beyond basic protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the mechanistic principles that govern success.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the strategic choices involved in setting up a successful Kabachnik-Fields reaction.

Q1: What is the underlying mechanism of the Kabachnik-Fields reaction, and how does it influence my experimental setup?

The Kabachnik-Fields reaction is a one-pot condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (typically a dialkyl phosphite) to form an α-aminophosphonate.[1][2] The reaction's complexity arises from two primary competing pathways, and the dominant route depends heavily on the properties of your specific reactants.[2][3]

  • Pathway A (Imine Pathway): The amine and carbonyl compound first condense to form an imine (Schiff base), with the elimination of water. The dialkyl phosphite then undergoes a nucleophilic addition to the imine C=N bond (a Pudovik reaction) to yield the final product.[4][5] This pathway is generally favored for weakly basic amines (like anilines) and when water is actively removed.[6]

  • Pathway B (α-Hydroxyphosphonate Pathway): The dialkyl phosphite first adds to the carbonyl group (an Abramov reaction) to form an α-hydroxyphosphonate intermediate.[4][7] This intermediate then undergoes nucleophilic substitution by the amine to give the α-aminophosphonate. This route can be more significant with highly nucleophilic amines (e.g., cyclohexylamine).[3][4]

Understanding these pathways is critical. If your reaction is failing, it's often because one of these initial steps is inefficient or an intermediate is being diverted into a non-productive side reaction.[8]

G cluster_main Kabachnik-Fields Reaction Pathways cluster_A Pathway A: Imine Route cluster_B Pathway B: α-Hydroxyphosphonate Route R1 Amine (R'-NH2) I1 Imine (Schiff Base) + H2O R1->I1 Condensation R2 Carbonyl (R''-CHO) R2->I1 Condensation I2 α-Hydroxyphosphonate R2->I2 Abramov Addition R3 Dialkyl Phosphite ((RO)2P(O)H) P α-Aminophosphonate (Product) R3->I2 Abramov Addition I1->P Pudovik Addition + Phosphite I2->P Nucleophilic Substitution + Amine, -H2O

Caption: Competing mechanisms of the Kabachnik-Fields reaction.

Q2: How do I select the appropriate catalyst for my reaction?

While the reaction can proceed without a catalyst, particularly under microwave irradiation or neat (solvent-free) conditions, catalysis is often essential for achieving high yields, especially with less reactive substrates.[3][9] The choice between a Lewis acid and a Brønsted acid depends on which step of the reaction needs promotion.

Catalyst TypeExamplesMechanism of Action & Best Use Cases
Lewis Acids InCl₃, Sc(OTf)₃, ZrOCl₂·8H₂O, TaCl₅-SiO₂, IodineActivate the carbonyl group towards nucleophilic attack, promoting both imine formation and the subsequent addition of the phosphite.[4][10][11] They are highly effective but can be sensitive to water produced during imine formation.[10] Best for reactions where imine formation is the rate-limiting step or when using sterically hindered ketones.[4]
Brønsted Acids p-Toluenesulfonic acid (PTSA), Methanesulfonic acidPrimarily catalyze the condensation of the amine and carbonyl to form the imine by protonating the carbonyl oxygen.[4][11] They are generally robust, cost-effective, and an excellent starting point for optimization.[4]
Catalyst-Free Microwave (MW), High Temperature, Neat ConditionsRelies on thermal energy to overcome activation barriers. Microwave-assisted synthesis is a particularly "green" and efficient method, often providing excellent yields in minutes without the need for catalysts or solvents.[3][8][11]

Q3: What is the role of the solvent, and can I run the reaction solvent-free?

The solvent choice impacts reactant solubility and can influence the reaction equilibrium. Traditional protocols often use solvents like toluene or benzene to facilitate the azeotropic removal of water, which drives the imine formation forward.[10] However, many modern and environmentally friendly protocols are performed solvent-free (neat).[9]

  • Solvent-Free (Neat): This is often the preferred method. It maximizes reactant concentration, simplifies workup, and is environmentally benign. Heating a neat mixture of the three components, often with a catalyst, can lead to excellent yields.[4]

  • Microwave-Assisted Solvent-Free: This is one of the most powerful approaches, combining the benefits of neat conditions with rapid, efficient heating.[3][11] It often eliminates the need for a catalyst entirely.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the Kabachnik-Fields reaction.

G start Low or No Yield cause1 Inefficient Imine Formation? start->cause1 cause2 Reaction Stalled? start->cause2 cause3 Side Products Observed? start->cause3 cause4 Unreactive Substrates? start->cause4 sol1a Add Dehydrating Agent (e.g., MgSO4, Mol. Sieves) cause1->sol1a sol1b Use Lewis/Brønsted Acid Catalyst (e.g., InCl3, PTSA) cause1->sol1b sol1c Azeotropic Removal of H2O (Dean-Stark) cause1->sol1c sol2a Check for Catalyst Deactivation (Ensure Anhydrous Conditions) cause2->sol2a sol2b Increase Temperature or Switch to Microwave cause2->sol2b sol2c Increase Reaction Time cause2->sol2c sol3a Pre-form the Imine Before Adding Phosphite cause3->sol3a sol3b Lower Reaction Temperature to Reduce Side Reactions cause3->sol3b sol4a Use a More Potent Catalyst System cause4->sol4a sol4b Switch to Solvent-Free, High-Temp/MW Conditions cause4->sol4b

Caption: Troubleshooting workflow for low yield in the Kabachnik-Fields reaction.

Problem 1: My reaction shows very low conversion or no product formation.

Possible Cause A: Inefficient Imine Formation The formation of the imine intermediate is reversible and often the rate-determining step.[4] If the equilibrium does not favor the imine, the reaction cannot proceed efficiently down Pathway A.

  • Solution 1: Actively Remove Water. Water is a byproduct of imine formation; its presence can push the equilibrium back towards the starting materials.

    • Method: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[10]

    • Method: If using a suitable solvent like toluene, perform the reaction using a Dean-Stark apparatus to azeotropically remove water as it forms.[10]

  • Solution 2: Use a Catalyst. Both Brønsted and Lewis acids can significantly accelerate imine formation.[4]

    • Method: Add a catalytic amount (1-10 mol%) of a Brønsted acid like p-toluenesulfonic acid (PTSA).[4][11]

    • Method: Use a Lewis acid catalyst like indium(III) chloride (InCl₃), which activates the carbonyl group.[6][12]

Possible Cause B: Poor Reactivity of Substrates Sterically hindered ketones, electron-deficient aldehydes, or weakly nucleophilic amines can make the reaction sluggish.

  • Solution 1: Increase Reaction Temperature. Switching from room temperature to reflux conditions can provide the necessary energy to overcome the activation barrier.

  • Solution 2: Switch to a More Powerful Protocol. Microwave-assisted, solvent-free synthesis is exceptionally effective for forcing reluctant substrates to react, often leading to high yields where conventional heating fails.[3][11]

Problem 2: My reaction starts but stalls before completion, leaving significant starting material.

Possible Cause: Catalyst Deactivation Many Lewis acid catalysts are sensitive to water. The water generated during imine formation can coordinate to the Lewis acidic center, deactivating it and halting the reaction.[10]

  • Solution 1: Ensure Anhydrous Conditions. Start with dry solvents and glassware. Flame-drying the flask under vacuum is recommended.[13]

  • Solution 2: Use a Water-Tolerant Catalyst. Lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are known to be more stable in the presence of water and can remain active throughout the reaction.[10][12]

  • Solution 3: Combine Catalyst with a Dehydrating Agent. Using a Lewis acid in conjunction with MgSO₄ or molecular sieves can protect the catalyst by sequestering water as it is formed.[10]

Problem 3: My NMR shows a complex mixture with significant side products.

Possible Cause: Dominance of the α-Hydroxyphosphonate Pathway If the Abramov reaction (Pathway B) is faster than imine formation, a significant amount of the α-hydroxyphosphonate intermediate can build up. While this can convert to the product, it can also be a "dead-end" intermediate or lead to other byproducts.[3][8]

  • Solution 1: Pre-form the Imine. A robust way to ensure the reaction proceeds via Pathway A is to separate the steps.

    • Method: Stir the amine and carbonyl compound together in a solvent (e.g., toluene or DCM) with a dehydrating agent for 1-2 hours at room temperature or with gentle heating. Once imine formation is confirmed (e.g., by TLC or NMR), add the dialkyl phosphite to the reaction mixture. This is now technically a Pudovik reaction.[14]

  • Solution 2: Adjust Reactant Stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the amine and carbonyl component relative to the phosphite can help push the equilibrium towards imine formation.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of α-Aminophosphonates

This protocol uses indium(III) chloride, a reliable and effective Lewis acid catalyst.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the amine (1.1 mmol), and anhydrous toluene (5 mL).

  • Catalyst Addition: Add indium(III) chloride (InCl₃, 0.05 mmol, 5 mol%).

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes.

  • Phosphite Addition: Add the dialkyl phosphite (1.2 mmol) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure α-aminophosphonate.

Protocol 2: Microwave-Assisted, Solvent- and Catalyst-Free Synthesis

This protocol is highly efficient, rapid, and environmentally friendly.[3]

  • Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.0 mmol). Note: No solvent or catalyst is added.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 5-20 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Cooling: After the irradiation period, allow the vial to cool to room temperature.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or by passing it through a short plug of silica gel.

References

  • Ordóñez, M., et al. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(23), 8433. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]

  • Organic Chemistry Portal. Kabachnik-Fields Reaction. [Link]

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857-882. [Link]

  • Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. ARKIVOC, 2008(1), 1-23. [Link]

  • Kafarski, P., et al. (2015). Kabachnik-Fields Reaction Under Green Conditions – A Critical Overview. Current Green Chemistry, 2(3), 218-222. [Link]

  • Bálint, E., et al. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(5), 1632. [Link]

  • Wikipedia. Kabachnik–Fields reaction. [Link]

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus-Containing Frameworks. [Link]

  • Ordóñez, M., et al. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. Polymers, 16(3), 421. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

Sources

Optimization

Technical Support Center: Improving Diastereoselectivity of Phosphonate Addition Reactions

Welcome to the Technical Support Center for phosphonate addition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phosphonate addition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of these powerful carbon-carbon and carbon-phosphorus bond-forming reactions. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Concepts & Initial Troubleshooting

Phosphonate addition reactions, including the Horner-Wadsworth-Emmons (HWE), Pudovik, and phospha-Michael reactions, are cornerstones of modern organic synthesis.[1][2][3][4] Achieving high diastereoselectivity is often critical, as the biological activity of the target molecules can be highly dependent on their stereochemistry.[5] Poor diastereoselectivity is a common hurdle, and this guide provides a structured approach to diagnosing and resolving such issues.

FAQ 1: My phosphonate addition reaction is showing poor or no diastereoselectivity. Where do I start?

Low diastereoselectivity is a multifaceted problem that can stem from several factors. A systematic approach to troubleshooting is essential.

Initial Diagnostic Workflow:

G cluster_params Key Parameters to Investigate A Poor Diastereoselectivity Observed B Analyze Reaction Type (HWE, Pudovik, Michael) A->B D Check Reagent Purity & Stoichiometry A->D C Review Reaction Parameters B->C Identify key controlling factors Temp Temperature C->Temp Solvent Solvent C->Solvent Base Base/Catalyst C->Base Substrate Substrate Sterics C->Substrate

Core Principles to Consider:

  • Reaction Mechanism: The stereochemical outcome is dictated by the transition state energies of the diastereomeric pathways. Understanding the mechanism of your specific reaction (e.g., reversible vs. irreversible steps) is crucial.[6][7][8] For instance, in the HWE reaction, the reversibility of the initial addition of the phosphonate carbanion to the aldehyde is a key factor in determining the final E/Z ratio.[7]

  • Thermodynamic vs. Kinetic Control: Reactions run at higher temperatures often favor the thermodynamically more stable diastereomer, while low-temperature reactions can trap the kinetically favored product.[6][9][10]

  • Steric Hindrance: The steric bulk of the substituents on the phosphonate, the electrophile (e.g., aldehyde, imine, or Michael acceptor), and the base or catalyst can significantly influence which diastereomeric transition state is favored.[6][11]

Section 2: Deep Dive into Specific Reaction Parameters

This section provides detailed troubleshooting guidance for the most common factors influencing diastereoselectivity.

FAQ 2: How does temperature impact the diastereoselectivity of my reaction?

Temperature is one of the most critical and easily adjustable parameters for controlling stereoselectivity.[9][12]

Possible Causes of Poor Selectivity Related to Temperature:

  • Incorrect Temperature for Desired Isomer: Running the reaction at a temperature that doesn't favor the desired kinetic or thermodynamic product.

  • Temperature Fluctuations: Inconsistent temperature control can lead to a mixture of products.

Troubleshooting Steps & Solutions:

  • For Thermodynamic Products (Often the E-alkene in HWE reactions):

    • Increase the Reaction Temperature: Elevating the temperature (e.g., from -78 °C to room temperature or higher) can promote the equilibration of intermediates, favoring the formation of the more stable diastereomer.[6][9][10]

    • Rationale: At higher temperatures, there is sufficient energy to overcome the activation barrier for the reverse reaction of the initial addition, allowing the system to reach thermodynamic equilibrium.[7]

  • For Kinetic Products (Often the Z-alkene in Still-Gennari modifications):

    • Lower the Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) is crucial.[7][10]

    • Rationale: Low temperatures "freeze out" the equilibration of intermediates, trapping the product formed from the lower energy kinetic transition state.[7] A study on the HWE condensation of α-phosphono lactones demonstrated that quenching the reaction at low temperatures favored the Z-olefin, while allowing it to warm favored the E-olefin.[9]

Data Summary: Effect of Temperature on HWE Stereoselectivity

Reaction ConditionTemperatureTypical Outcome
Standard HWEHigher (e.g., 23 °C)Favors (E)-alkene[6]
Standard HWELower (e.g., -78 °C)May increase (Z)-alkene, but often a mixture
Still-Gennari HWELow (-78 °C)Highly favors (Z)-alkene[8][10]
FAQ 3: My diastereomeric ratio (d.r.) is inconsistent. Could the solvent be the issue?

Absolutely. The solvent plays a profound role by stabilizing or destabilizing transition states and influencing the aggregation state of reagents.[5][13]

Possible Causes of Poor Selectivity Related to Solvent:

  • Suboptimal Polarity: The solvent polarity may not be ideal for the desired transition state geometry.

  • Poor Solubility: Reactants or catalysts may not be fully solvated, leading to heterogeneous reaction conditions and poor selectivity.[14]

  • Coordinating vs. Non-Coordinating Solvents: Solvents that can coordinate to metal counter-ions (like THF) can significantly alter the reactivity and selectivity compared to non-coordinating solvents (like toluene).

Troubleshooting Steps & Solutions:

  • Screen a Range of Solvents: Test a variety of solvents with different polarities and coordinating abilities. Apolar aprotic solvents like toluene or hexanes often perform well in asymmetric catalysis.[15][16]

  • Ensure Anhydrous Conditions: For many base-mediated phosphonate additions, protic impurities can quench the phosphonate anion and lead to side reactions. Always use freshly dried solvents.

  • Consider Solvent Effects on Reaction Type:

    • Pudovik Reaction: A study on a catalytic enantioselective Pudovik reaction found that nonpolar solvents like hexanes significantly enhanced performance.[16]

    • Phospha-Michael Addition: In some cases, solvent-free conditions using nanosized metal oxide catalysts have been shown to provide quantitative yields where reactions in solvents were less efficient.[4] In other instances, apolar aprotic solvents are preferred.[15]

Experimental Protocol: Solvent Screening for a Phospha-Michael Addition

  • Setup: Prepare a series of identical reactions in parallel, each in a different anhydrous solvent (e.g., THF, Toluene, Dichloromethane, Hexanes).

  • Reagents: To each reaction vessel under an inert atmosphere (N₂ or Ar), add the Michael acceptor (1.0 equiv), the chiral catalyst (e.g., 10 mol%), and the chosen solvent.

  • Initiation: Cool the solutions to the desired starting temperature (e.g., 0 °C or -78 °C). Add the H-phosphonate (1.2 equiv) dropwise.

  • Monitoring: Stir the reactions at the set temperature and monitor their progress by TLC or ¹H NMR.

  • Workup & Analysis: Once the reactions are complete, quench with a saturated aqueous solution of NH₄Cl.[5] Perform an extractive workup, purify the product via column chromatography, and determine the diastereomeric ratio by ³¹P or ¹H NMR spectroscopy.[11]

FAQ 4: I'm getting a low d.r. in my base-catalyzed reaction. What aspects of the base should I investigate?

The choice of base is critical, as it influences the nature of the phosphonate anion and its counter-ion, which in turn affects the transition state geometry.[3]

Possible Causes of Poor Selectivity Related to the Base/Catalyst:

  • Incorrect Base Strength: The base may not be strong enough for complete deprotonation, or it may be too strong, leading to side reactions.

  • Counter-ion Effects: The metal counter-ion of the base (e.g., Li⁺, Na⁺, K⁺) plays a significant role in the stereochemical outcome of the HWE reaction.[6]

  • Catalyst Loading/Deactivation: In catalytic reactions, incorrect loading can lead to a significant non-catalyzed background reaction with low selectivity.[14] The catalyst may also be deactivated by impurities.[14]

Troubleshooting Steps & Solutions:

  • Vary the Base/Counter-ion:

    • For (E)-selective HWE reactions , lithium and sodium bases (e.g., n-BuLi, NaH) generally provide higher selectivity than potassium bases.[6][10]

    • For (Z)-selective Still-Gennari reactions , potassium bases like KHMDS are typically required in combination with 18-crown-6 to sequester the K⁺ ion.[10]

  • Optimize Catalyst Loading: Perform a catalyst loading study to find the optimal concentration that maximizes the rate of the desired stereoselective pathway while minimizing the background reaction.[15][17]

  • Use Chiral Catalysts for Asymmetric Additions: For reactions like the Pudovik or phospha-Michael addition, employing a chiral Lewis acid or organocatalyst is essential for inducing diastereoselectivity (and enantioselectivity).[1][2][16][18] Chiral thioureas, squaramides, and metal complexes are commonly used.[1][2][18]

Data Summary: Influence of Base/Catalyst on Selectivity

Reaction TypeBase / Catalyst SystemTypical OutcomeReference
HWENaH, n-BuLiHigh (E)-selectivity[6][10]
Still-Gennari HWEKHMDS / 18-crown-6High (Z)-selectivity[8][10]
PudovikChiral TBOxAl ComplexHigh enantioselectivity[16]
Phospha-MichaelChiral SquaramideHigh enantioselectivity[18]

Section 3: Substrate and Reagent Considerations

FAQ 5: Can the structure of my phosphonate reagent or electrophile affect the diastereoselectivity?

Yes, the steric and electronic properties of your starting materials are fundamentally important.

Troubleshooting & Optimization Strategies:

  • Modify the Phosphonate Ester Group:

    • Increase Steric Bulk: In HWE reactions, increasing the size of the phosphonate ester groups (e.g., from dimethyl to diisopropyl) can enhance E-selectivity.[19]

    • Use Electron-Withdrawing Groups: For Z-selective HWE reactions (Still-Gennari modification), using phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) is essential.[8] These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic Z-product.[7][8]

  • Modify the Electrophile:

    • Aldehyde/Imine Sterics: Increasing the steric bulk of the aldehyde or imine substrate generally promotes the formation of the (E)-isomer in HWE-type reactions.[6]

    • Michael Acceptor Structure: For phospha-Michael additions, the substituents on the alkene can have a profound effect. For example, bulky substituents at the β-position of an alkenyl ketone can lead to very high diastereoselectivity.[11]

Visualizing the Still-Gennari Modification:

G

References
  • Solvent Effects on the Stereoselectivity of Diethyl (Bromomethyl)
  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI. [Link]

  • Recent Advances in Asymmetric Addition Reactions Promoted by Chiral Phosphonium Salts. Wiley Online Library. [Link]

  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. National Center for Biotechnology Information. [Link]

  • Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides. PNAS. [Link]

  • Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. MDPI. [Link]

  • Optimization of aldimine-based Pudovik reaction a. ResearchGate. [Link]

  • Recent Advances in the Asymmetric Catalytic Synthesis of Phosphonates with an α-Chiral Center. R Discovery. [Link]

  • Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. ResearchGate. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Temperature Effects on Stereocontrol in the Horner-Wadsworth-Emmons Condensation of Alpha-Phosphono Lactones. PubMed. [Link]

  • Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. MDPI. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. ResearchGate. [Link]

  • Recent advances in Michael addition of H-phosphonates. RSC Publishing. [Link]

  • Diastereoselective additions of H-phosphinates to alkenyl ketones under phase-transfer conditions. National Center for Biotechnology Information. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. National Center for Biotechnology Information. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

  • Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. ResearchGate. [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [Link]

  • Asymmetric Organocatalyzed Phospha-Michael Addition for the Direct Synthesis of Biologically Active Chromenylphosphonates. ZAGUAN - Repositorio Institucional de la Universidad de Zaragoza. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Diethyl (pyrrolidin-1-ylmethyl)phosphonate Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yield issues encountered during the synthesis of Diethyl (pyrr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yield issues encountered during the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Drawing from established chemical principles and field-proven insights, this document will help you diagnose and resolve common experimental hurdles.

Understanding the Reaction: The Kabachnik-Fields Condensation

The synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a classic example of the Kabachnik-Fields reaction. This powerful three-component reaction involves the condensation of an amine (pyrrolidine), a carbonyl compound (formaldehyde), and a hydrophosphoryl compound (diethyl phosphite) to form an α-aminophosphonate.[1][2] The reaction is prized for its efficiency in forming carbon-phosphorus and carbon-nitrogen bonds in a single step.

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the reaction conditions and the basicity of the amine.[1][3][4]

  • The Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate (a Schiff base). Subsequent nucleophilic addition of the diethyl phosphite to the imine yields the final α-aminophosphonate product.[3][4] This pathway is generally favored with less basic amines.[1][5]

  • The α-Hydroxyphosphonate Pathway: Alternatively, the diethyl phosphite can first add to the carbonyl compound to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to give the desired product.[3][4] More basic amines tend to favor this route.[5]

Understanding these pathways is crucial for effective troubleshooting, as side reactions and suboptimal conditions can affect the efficiency of either route.

Reaction Mechanism Visualization

Kabachnik_Fields_Mechanism cluster_pathways Reaction Pathways cluster_imine Imine Pathway cluster_hydroxy α-Hydroxyphosphonate Pathway Pyrrolidine Pyrrolidine (Amine) Imine Imine Intermediate (Schiff Base) Pyrrolidine->Imine + Formaldehyde Formaldehyde Formaldehyde (Carbonyl) Hydroxy α-Hydroxyphosphonate Intermediate Formaldehyde->Hydroxy + Diethyl Phosphite DEP Diethyl Phosphite (P-H Reagent) Product Diethyl (pyrrolidin-1-ylmethyl)phosphonate Imine->Product + Diethyl Phosphite Hydroxy->Product + Pyrrolidine Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Verify Reagent Quality (Purity, Freshness) Start->Check_Reagents Check_Reagents->Start Reagents Impure Check_Stoichiometry Confirm Molar Ratios Check_Reagents->Check_Stoichiometry Reagents OK Check_Stoichiometry->Start Incorrect Ratios Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Check_Stoichiometry->Check_Conditions Stoichiometry Correct Check_Conditions->Start Suboptimal Conditions Side_Products Analyze for Side Products (NMR, LC-MS) Check_Conditions->Side_Products Conditions Appear Optimal Optimize_Addition Optimize Order of Reagent Addition Side_Products->Optimize_Addition Side Products Identified Success Improved Yield Side_Products->Success Side Products Minimized Screen_Catalysts Screen Catalysts (Brønsted or Lewis Acids) Optimize_Addition->Screen_Catalysts Optimization Ineffective Optimize_Addition->Success Yield Improved Purification_Issues Investigate Purification Method Screen_Catalysts->Purification_Issues Catalysis Fails to Improve Screen_Catalysts->Success Yield Improved Purification_Issues->Success Purification Optimized

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Phosphonate Synthesis

Welcome to the Technical Support Center for Phosphonate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction op...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phosphonate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the formation of carbon-phosphorus (C-P) bonds. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and peer-reviewed literature.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your phosphonate synthesis experiments. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Hirao Coupling)

Question: My palladium-catalyzed Hirao coupling reaction between an aryl halide and a dialkyl phosphite is giving me very low to no yield of the desired arylphosphonate. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Hirao coupling reaction is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Let's break down the potential causes and solutions.

Potential Cause 1: Catalyst Inactivation or Degradation

Palladium catalysts, while highly effective, can be sensitive to reaction conditions.[1] The active Pd(0) species can be oxidized to inactive Pd(II) or can agglomerate into palladium black, reducing its catalytic activity.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Oxygen can oxidize the active Pd(0) catalyst.

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] For electron-rich aryl halides, a more electron-donating ligand might be necessary. For sterically hindered substrates, a bulkier ligand like Xantphos can be beneficial.[3]

  • Catalyst Precursor: While Pd(PPh₃)₄ is a common choice, it can be sensitive to air and moisture.[3] Consider using a more stable precursor like Pd(OAc)₂ with a suitable phosphine ligand, which will be reduced in situ to the active Pd(0) species.[2]

Potential Cause 2: Suboptimal Base or Solvent

The base plays a crucial role in the Hirao coupling, often by deprotonating the dialkyl phosphite. The solvent influences the solubility of reactants and the stability of intermediates.[4]

Troubleshooting Steps:

  • Base Screening: The choice of base can be critical. Organic bases like triethylamine (NEt₃) or DBU are commonly used. If you are using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and dry. The pKa of the base should be appropriate for the specific dialkyl phosphite used.

  • Solvent Polarity: Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective.[5] However, for certain substrate combinations, a non-polar solvent like toluene might be superior. A solvent screen is often a worthwhile optimization step. It has been noted that solvent-free conditions can sometimes lead to higher yields and shorter reaction times.[5]

Potential Cause 3: Issues with Starting Materials

The purity and reactivity of your aryl halide and phosphite source are paramount.

Troubleshooting Steps:

  • Aryl Halide Reactivity: The reactivity order for aryl halides is typically I > Br > Cl. If you are using an aryl chloride, a more specialized catalyst system, often with a more electron-rich and bulky ligand, may be required.

  • Phosphite Purity: Ensure your dialkyl phosphite is pure and free from water, as this can lead to hydrolysis and side reactions.[6]

Experimental Protocol: A General Procedure for Hirao Cross-Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the dialkyl phosphite (1.2 mmol), and a magnetic stir bar.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand (if required).

  • Add the anhydrous solvent (5 mL) and the base (e.g., NEt₃, 1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Enantioselectivity in Asymmetric Phosphonate Synthesis

Question: I am attempting an asymmetric synthesis of a chiral α-aminophosphonate via a three-component Kabachnik-Fields reaction using a chiral catalyst, but the enantiomeric excess (ee) is very low. How can I improve the stereocontrol?

Answer: Achieving high enantioselectivity in asymmetric catalysis is a delicate balance of several factors. Low ee in a Kabachnik-Fields reaction often points to a mismatch between the catalyst, substrates, and reaction conditions.

Potential Cause 1: Suboptimal Catalyst Choice

The catalyst is the cornerstone of stereocontrol. Its structure must create a well-defined chiral environment to differentiate between the two enantiotopic faces of the intermediate imine.

Troubleshooting Steps:

  • Catalyst Screening: A variety of catalyst families can be effective, including chiral Brønsted acids, and metal complexes.[7] It is highly recommended to screen a small library of catalysts with varying steric and electronic properties.

  • Catalyst Loading: While higher catalyst loading can sometimes improve ee, it's not always the case. Typical loadings range from 1-10 mol%.[7]

Potential Cause 2: Unfavorable Reaction Conditions

Temperature and solvent can have a profound impact on the transition states that determine enantioselectivity.

Troubleshooting Steps:

  • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[7] Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimum.

  • Solvent Effects: The solvent can influence the conformation of the catalyst and the intermediates. A screen of aprotic solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF) is advisable.[7] Protic solvents like alcohols can sometimes lead to racemic background reactions.[7]

Potential Cause 3: Steric and Electronic Mismatch

The steric bulk of the aldehyde, amine, and phosphite can significantly influence the outcome.

Troubleshooting Steps:

  • Phosphite Ester: The size of the ester group on the phosphite can be crucial. Bulkier groups like diisopropyl phosphite often lead to higher enantioselectivity compared to dimethyl or diethyl phosphite.[7]

  • Substrate Compatibility: The chosen catalyst may have a preference for certain substrate classes. For instance, a catalyst that works well for aromatic aldehydes may not be optimal for aliphatic ones. Consult the literature for catalyst systems that have been successfully applied to similar substrates.

Visualization: Decision Workflow for Optimizing Enantioselectivity

G start Low Enantioselectivity Observed catalyst Screen Catalyst Library (Brønsted Acids, Metal Complexes) start->catalyst temp Optimize Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) catalyst->temp If ee still low end High Enantioselectivity Achieved catalyst->end Success solvent Screen Solvents (Toluene, CH2Cl2, THF) temp->solvent If ee still low temp->end Success phosphite Vary Phosphite Ester (Me, Et, iPr) solvent->phosphite If ee still low solvent->end Success phosphite->end Successful Optimization

Caption: Decision tree for troubleshooting low enantioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for phosphonate synthesis?

A1: The choice of catalyst largely depends on the specific C-P bond-forming reaction. Here's a summary of common catalyst classes:

Reaction TypeCommon CatalystsKey Features
Michaelis-Arbuzov Reaction Often proceeds without a catalyst, but Lewis acids (e.g., ZnI₂) or metal complexes can be used to promote the reaction under milder conditions.[8]A classic method for forming alkylphosphonates.
Hirao Cross-Coupling Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with phosphine ligands are the most common.[1][2] Nickel catalysts are also used.[9]Forms aryl- or vinylphosphonates from the corresponding halides.
Kabachnik-Fields Reaction Can be catalyzed by Brønsted acids, Lewis acids, or proceed catalyst-free. For asymmetric versions, chiral catalysts are employed.[10]A three-component reaction to synthesize α-aminophosphonates.
Hydrophosphonylation Palladium, nickel, and copper catalysts are used for the addition of P-H bonds across unsaturated C-C bonds.[3][11]An atom-economical method for forming phosphonates.
Organocatalysis Chiral phosphoric acids, thioureas, and Cinchona alkaloids are used for asymmetric phosphonate synthesis.[10]Metal-free approach to chiral phosphonates.

Q2: How do I choose between a palladium and a copper catalyst for C-P bond formation?

A2: Both palladium and copper are effective catalysts for C-P bond formation, but they often have different substrate scopes and optimal reaction conditions.

  • Palladium catalysts are generally more versatile and have been extensively studied for the Hirao coupling of aryl and vinyl halides with H-phosphonates.[1] They often require phosphine ligands and can be sensitive to air and moisture.

  • Copper catalysts are often cheaper and can be more robust.[12] They are particularly useful for the phosphorylation of terminal alkynes and in some cases, can be used without the need for additional ligands.[3] Copper-catalyzed reactions can sometimes be performed under aerobic conditions.[3]

The choice will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations. A preliminary literature search for similar transformations is always recommended.

Q3: My catalyst appears to be deactivating over the course of the reaction. What are the common causes of catalyst deactivation?

A3: Catalyst deactivation can be a significant issue, leading to incomplete reactions and low yields.[13] Common causes include:

  • Sintering: At high temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[13]

  • Poisoning: Certain functional groups on the substrates or impurities in the reaction mixture can irreversibly bind to the catalyst's active sites, rendering it inactive. Sulfur-containing compounds are common poisons for palladium catalysts.

  • Leaching: In the case of supported catalysts, the active metal can detach from the support and dissolve into the reaction mixture.

  • Oxidation: As mentioned earlier, exposure to oxygen can oxidize the active form of the catalyst (e.g., Pd(0) to Pd(II)).

To mitigate deactivation, ensure the use of pure, degassed reagents and solvents, maintain an inert atmosphere, and operate at the lowest effective temperature.

Q4: What is the role of ligands in transition metal-catalyzed phosphonate synthesis?

A4: Ligands play a multifaceted and crucial role in transition metal catalysis:

  • Stabilization: Ligands stabilize the metal center, preventing aggregation and precipitation (e.g., formation of palladium black).

  • Solubility: They enhance the solubility of the metal complex in the reaction solvent.

  • Modulation of Reactivity: By donating or withdrawing electron density, ligands can tune the electronic properties of the metal center, thereby influencing its catalytic activity.

  • Steric Control: The steric bulk of a ligand can influence the coordination of substrates and the regioselectivity or stereoselectivity of the reaction. In asymmetric catalysis, chiral ligands are responsible for inducing enantioselectivity.[14]

The choice of ligand is therefore a critical parameter to optimize for any given catalytic reaction.

Q5: Can I use water as a solvent for phosphonate synthesis?

A5: While many phosphonate synthesis reactions are performed under anhydrous conditions to prevent hydrolysis of starting materials and products,[6] there is a growing interest in developing "green" synthetic methods in aqueous media.[5] The feasibility of using water depends on the specific reaction and the stability of the reactants and catalyst in its presence. For example, some Kabachnik-Fields reactions have been shown to proceed efficiently in water.[5] However, for reactions involving water-sensitive reagents like trialkyl phosphites, anhydrous conditions are generally necessary. The effect of water as a solvent can be complex, as it can influence reaction rates and mechanisms.[4]

References

  • Wikipedia. (n.d.). Phosphonate.
  • Cicchillo, R. M., & Metcalf, W. W. (2013). Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology. NIH National Center for Biotechnology Information.
  • Li, Y., & Li, C. (2016). Copper-catalyzed cross-coupling reactions for C–P bond formation. RSC Publishing.
  • Beletskaya, I. P., & Ananikov, V. P. (2011). C-P Bond Formation by Nickel or Cobalt Catalyzed Coupling Reactions. Semantic Scholar.
  • Keglevich, G. (2024). Green phosphonate chemistry – Does it exist?. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.
  • Osuji, O. O., & Ukpabi, U. J. (2021). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH.
  • Anilkumar, U. G. (2021). Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation.
  • Li, Y., & Li, C. (2016). Copper-catalyzed cross-coupling reactions for C–P bond formation. ResearchGate.
  • Anilkumar, U. G. (2021). Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview. R Discovery.
  • Dembinski, R. (2017). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI.
  • Klarek, M., et al. (2022). Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. SciSpace.
  • Bialek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate.
  • ResearchGate. (n.d.). Optimization of the conditions of Henry/acetalyzation reaction with phosphonate 6e a.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis.
  • MDPI. (n.d.). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis.
  • ResearchGate. (n.d.). Substrate scope for the synthesis of phosphonates/phosphinates.
  • BenchChem. (2025). Troubleshooting low yields in phosphonate esterification.
  • Savi, C. D., & Geden, J. V. (2017). Phosphonic acid: preparation and applications. PMC - NIH.
  • ResearchGate. (2017). Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT study of the reaction mechanism, effect of the catalyst and solvent.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates.
  • Savi, C. D., & Geden, J. V. (2017). Phosphonic acid: preparation and applications. Beilstein Journals.
  • (n.d.). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts.
  • ResearchGate. (n.d.). Metal Phosphonate Chemistry: From Synthesis to Applications.
  • Advances and Challenges in the Creation of Porous Metal Phosphonates. (2020). PMC - NIH.
  • Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. (n.d.). PMC - NIH.
  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. (2020). PMC - PubMed Central.
  • ResearchGate. (2024). (PDF) Green phosphonate chemistry – Does it exist?.
  • ResearchGate. (n.d.). Influence of the Phosphonate Ligand on the Structure of Phosphonate-Substituted Titanium Oxo Clusters | Request PDF.
  • ResearchGate. (n.d.). New Strategies for Activation of Phosphonates/Phosphates to Forge Functional Phosphorus Compounds | Request PDF.
  • YouTube. (2021). Catalyst deactivation.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Phosphonate Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex solubility challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex solubility challenges encountered when working with phosphonate compounds. Drawing from established scientific principles and field-proven experience, this resource offers a series of troubleshooting guides and frequently asked questions to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with phosphonates.

Q1: Why are my phosphonate compounds so poorly soluble in aqueous solutions?

A: The solubility challenges of phosphonate compounds stem from several key physicochemical properties:

  • High Polarity and Charge: The phosphonic acid group (-PO(OH)₂) is highly polar and can be ionized. At neutral pH, it typically carries a negative charge, making phosphonates highly water-soluble. However, the corresponding neutral phosphonic acids are often only sparingly soluble.[1][2]

  • Strong Crystal Lattice Energy: Phosphonic acids are excellent hydrogen bond donors and acceptors. This allows them to form highly ordered, stable crystal lattices that are difficult to disrupt with solvent molecules, leading to low solubility.

  • Divalent Cation Chelation: Phosphonates are powerful chelating agents for divalent and trivalent metal ions, such as Ca²⁺ and Mg²⁺.[3][4] If these ions are present in your buffer or water source, they can form highly insoluble metal-phosphonate precipitates.[5][6]

  • pH-Dependent Ionization: Phosphonic acids are di- or polyprotic acids, meaning they have multiple pKa values. Their charge state, and therefore their solubility, is highly dependent on the pH of the solution.[7] The first pKa is typically around 2, with the second around 7, meaning small shifts in pH can dramatically alter the ionization state and solubility.[8][9][10]

Q2: My phosphonate compound precipitated out of my buffer. What is the first thing I should check?

A: When a phosphonate precipitates, the two most immediate factors to investigate are pH and the presence of divalent cations .

  • Verify the pH: A small, unintended shift in the buffer's pH can cause a phosphonate to cross a pKa threshold, leading to protonation and a significant drop in solubility. Measure the pH of your final solution.

  • Check for Divalent Cations: Ensure your water source is high-purity (e.g., Type I, double-distilled) and free of contaminating metal ions.[11] If your buffer contains intentionally added Ca²⁺ or Mg²⁺, precipitation is highly likely.[6]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically addressing and resolving specific solubility problems.

Issue 1: My phosphonate compound has low intrinsic solubility in my desired aqueous buffer.

When initial attempts to dissolve your compound fail, a systematic approach is required to identify an effective solubilization strategy.

The ionization state of a phosphonate is a primary driver of its aqueous solubility. By adjusting the pH, you can shift the equilibrium towards the more soluble, ionized form.

Causality: The phosphonic acid group has two key pKa values, typically pKa₁ ≈ 2 and pKa₂ ≈ 7.[8][12] Below pKa₁, the compound is neutral and often least soluble. Between pKa₁ and pKa₂, it is monoanionic. Above pKa₂, it becomes dianionic, which is typically the most soluble form. Adjusting the pH to at least one to two units above the highest pKa will maximize ionization and solubility.

pH_Effect_on_Phosphonate_Solubility cluster_pH Solution pH cluster_Species Dominant Phosphonate Species Low_pH pH < pKa1 (e.g., < 2) Neutral R-PO(OH)₂ (Neutral, Low Solubility) Low_pH->Neutral Mid_pH pKa1 < pH < pKa2 (e.g., 2-7) Monoanion R-PO(O)(OH)⁻ (Monoanionic, Soluble) Mid_pH->Monoanion High_pH pH > pKa2 (e.g., > 7) Dianion R-PO(O)₂²⁻ (Dianionic, High Solubility) High_pH->Dianion Neutral->Monoanion + OH⁻ - H⁺ Monoanion->Dianion + OH⁻ - H⁺

Caption: pH effect on phosphonate ionization and solubility.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers with overlapping ranges spanning from pH 2 to 10 (e.g., citrate, phosphate, borate).

  • Add Compound: Add an excess amount of your solid phosphonate compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure undissolved solid is clearly visible.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is the basis of the "shake-flask" method, considered the gold standard for thermodynamic solubility measurement.[13]

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) or filter through a 0.22 µm syringe filter to separate the undissolved solid from the saturated supernatant.

  • Quantify: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[14]

  • Analyze: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of each buffer to determine the optimal pH range for your experiments.

If pH adjustment is not feasible or sufficient, the use of water-miscible organic solvents can enhance solubility.[15]

Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[16] This lessens the energy required to break the strong hydrogen bonds in the phosphonate's crystal lattice, thereby favoring dissolution.

Common Co-solvents for Preclinical Formulations:

  • Polyethylene Glycol (PEG 300, PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)[17]

  • N-methyl-2-pyrrolidone (NMP)[15]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of 3-4 pharmaceutically acceptable co-solvents.

  • Prepare Blends: At the optimal pH identified previously, prepare a series of aqueous buffer/co-solvent blends (e.g., 5%, 10%, 20%, 40% v/v co-solvent).

  • Measure Solubility: Using the shake-flask method described above, determine the equilibrium solubility of your compound in each blend.

  • Evaluate: Compare the solubility enhancement for each co-solvent. Be mindful that high concentrations of organic solvents can sometimes cause buffer salts (especially phosphate) to precipitate.[18][19]

TechniqueMechanismTypical Fold IncreaseProsCons
pH Adjustment Increases ionization of the phosphonate group.10 - 1,000xSimple, cost-effective, highly effective for ionizable compounds.Limited by the pH constraints of the biological assay or formulation stability.
Co-solvents Reduces solvent polarity, disrupting the crystal lattice.[16]2 - 100xEasy to screen multiple solvents; can be combined with pH adjustment.[20]Potential for co-solvent to interfere with biological activity; toxicity at high concentrations.[16]
Salt Formation Alters crystal packing and lattice energy, improving dissolution.[21]Highly VariableCan significantly improve solubility and stability; creates a new chemical entity with distinct properties.Requires synthesis and characterization; not all compounds form stable, soluble salts.
Complexation Encapsulates the hydrophobic parts of the molecule in a hydrophilic shell.[22]5 - 500xMasks poor solubility; can improve stability.[23]Requires specific host-guest geometry; can be expensive; potential for competitive displacement.
Issue 2: My phosphonate precipitates when mixed with other formulation components or during storage.

Precipitation after initial dissolution is often caused by incompatibility or instability.

Creating a salt form of the phosphonate can be a robust strategy to overcome fundamental solubility and stability issues.[24]

Causality: Converting the phosphonic acid to a salt (e.g., sodium or potassium salt) disrupts the highly ordered crystal lattice of the acid form.[21] This change in the solid state often leads to a significant increase in aqueous solubility and dissolution rate. Phosphonate salts are generally much more water-soluble than their corresponding acid forms.[2][3]

Workflow for Salt Feasibility Assessment:

Salt_Formation_Workflow Start Poorly Soluble Phosphonic Acid Screen React with a panel of counter-ions (e.g., NaOH, KOH) Start->Screen Isolate Isolate Resulting Solids (e.g., via precipitation, evaporation) Screen->Isolate Characterize Characterize Solids (XRPD, DSC, TGA) Isolate->Characterize Test Test Solubility & Stability of New Salt Forms Characterize->Test Select Select Optimal Salt Form Test->Select

Caption: Workflow for phosphonate salt form screening.

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, enhancing their apparent solubility.[22]

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[23] If the phosphonate compound has a non-polar region, it can be encapsulated within the cyclodextrin's cavity. The resulting "inclusion complex" has the hydrophilic properties of the cyclodextrin, rendering it much more soluble in water.[25][26] Phosphorylated cyclodextrins have also been developed, which show enhanced solubility and solubilizing effects.[27][28]

Experimental Protocol: Cyclodextrin Feasibility Study

  • Select Cyclodextrins: Screen common cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 5, 10, 20% w/v).

  • Determine Phase Solubility: Add an excess of the phosphonate compound to each solution and determine the compound's solubility using the shake-flask method.

  • Plot and Analyze: Plot the concentration of the dissolved phosphonate against the concentration of the cyclodextrin. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the binding constant.

References
  • Ataman Kimya. (n.d.). PHOSPHONATES. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Phosphonate. Retrieved from [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E10. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • K-meta. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Nema, S., & Washkuhn, R. J. (Eds.). (2010).
  • PubMed Central (PMC). (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in a Precipitation-Squeeze Treatment. Retrieved from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for the first and second ionisation of phosphonic acids. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phosphonoacetate. Retrieved from [Link]

  • Various Authors. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate. Retrieved from [Link]

  • Various Authors. (2018, June 19). Why the PBS buffer precipitate? ResearchGate. Retrieved from [Link]

  • Various Authors. (2022, March 23). Buffer keeps precipitating. Any advice why? Reddit. Retrieved from [Link]

  • Wasser 3.0. (n.d.). Phosphonates. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoric acid. Retrieved from [Link]

  • YouTube. (2015, November 11). Phosphonate. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted starting materials from phosphonate reactions

Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification of phosphonate compounds. Our focus is to equip you with the knowledge to effectively remove unreacted starting materials and byproducts, ensuring the high purity of your target phosphonates.

Troubleshooting Guide: Isolating Your Target Phosphonate

The successful synthesis of a phosphonate is only half the battle; purification is paramount. The following sections address specific, common impurities and provide detailed protocols for their removal.

Issue 1: Residual Trialkyl Phosphite in Michaelis-Arbuzov Reactions

The Michaelis-Arbuzov reaction, a cornerstone of phosphonate synthesis, involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2] A frequent challenge is the presence of unreacted trialkyl phosphite in the crude product.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or deactivation of the alkyl halide.

  • Stoichiometry: An excess of the trialkyl phosphite is often used to drive the reaction to completion, leading to its presence in the final mixture.

Identification:

  • ³¹P NMR Spectroscopy: This is the most definitive method. Trialkyl phosphites typically exhibit a chemical shift in the range of +130 to +140 ppm, which is distinct from the phosphonate product peak (typically +20 to +30 ppm).

Resolution Strategies:

  • Vacuum Distillation: For volatile phosphites like trimethyl phosphite or triethyl phosphite, removal under high vacuum is often effective. This is especially true if the desired phosphonate product has a significantly higher boiling point.

  • Solvent Extraction: A carefully chosen biphasic system can selectively remove the more nonpolar phosphite.

  • Chromatography: Flash column chromatography on silica gel is a reliable method for separating the phosphonate from the unreacted phosphite. A gradient elution starting with a nonpolar solvent and gradually increasing polarity is often successful.

Issue 2: Persistent Unreacted Alkyl Halide

The presence of the starting alkyl halide after the reaction is another common purification hurdle.

Root Cause Analysis:

  • Reaction Kinetics: The rate of the Arbuzov reaction can be slow, particularly with less reactive alkyl halides (e.g., secondary or tertiary halides).[3]

  • Side Reactions: The newly formed alkyl halide byproduct from the dealkylation step can sometimes be less reactive than the starting alkyl halide, leading to an accumulation of the latter.[4]

Identification:

  • ¹H NMR Spectroscopy: Characteristic peaks of the alkyl halide will be present in the spectrum.

  • GC-MS: For volatile alkyl halides, Gas Chromatography-Mass Spectrometry provides a sensitive method for detection and identification.[5][6]

Resolution Strategies:

  • Aqueous Workup: Washing the organic reaction mixture with water or brine can help remove some water-soluble alkyl halides.

  • Chemical Scavenging: In some cases, a nucleophilic scavenger can be added to react with the excess alkyl halide. However, this adds another component to the mixture that will require removal.

  • Chromatographic Separation: As with residual phosphites, column chromatography is a highly effective method for separating the phosphonate product from the unreacted alkyl halide.

Issue 3: Unwanted Hydrolysis to Phosphonic Acid

Phosphonate esters are susceptible to hydrolysis, which can occur during the reaction workup or purification, leading to the formation of the corresponding phosphonic acid.[3][7]

Root Cause Analysis:

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of phosphonate esters.[3][8]

  • Presence of Water: Hydrolysis requires water; therefore, wet solvents or reagents can contribute to this side reaction.[3]

Identification:

  • ³¹P NMR Spectroscopy: Phosphonic acids have distinct chemical shifts, typically in the range of +10 to +20 ppm.

  • HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the phosphonate ester and the more polar phosphonic acid.[5][9]

Resolution Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Neutral Workup: During the workup, avoid harsh acidic or basic washes. Use a saturated sodium bicarbonate solution cautiously to neutralize any acidic byproducts, followed by a water wash.

  • Careful Chromatography: When using silica gel chromatography, it's important to note that silica can be slightly acidic. If your phosphonate is particularly sensitive, consider using neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Workflow for Phosphonate Purification

The following diagram illustrates a general decision-making workflow for purifying a crude phosphonate reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture Volatile_Check Are starting materials volatile? Start->Volatile_Check Distillation Vacuum Distillation Volatile_Check->Distillation Yes Workup Aqueous Workup (Neutral pH) Volatile_Check->Workup No Distillation->Workup Extraction_Check Sufficient Purity? Workup->Extraction_Check Chromatography Column Chromatography (Silica or Alumina) Extraction_Check->Chromatography No Crystallization_Check Is product a solid? Extraction_Check->Crystallization_Check Yes Chromatography->Crystallization_Check Crystallization Recrystallization Crystallization_Check->Crystallization Yes Final_Product Pure Phosphonate Crystallization_Check->Final_Product No (Pure Oil) Crystallization->Final_Product

Caption: A decision tree for the general purification of phosphonate compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude phosphonates?

A1: For most research-scale syntheses, flash column chromatography on silica gel is the most versatile and effective method.[10] It allows for the separation of a wide range of impurities, including unreacted starting materials and byproducts. The choice of eluent is crucial and should be determined by thin-layer chromatography (TLC) analysis.

Q2: My phosphonate is highly polar and streaks on silica gel. What are my options?

A2: Highly polar phosphonates can be challenging to purify by standard silica gel chromatography. Here are a few alternatives:

  • Reversed-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be very effective.

  • Ion-Exchange Chromatography: If your phosphonate has an ionizable group, ion-exchange chromatography can provide excellent separation.[11]

  • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying very polar compounds.[9]

Q3: How can I remove the final traces of solvent from my purified phosphonate oil?

A3: High vacuum (high-vac) is the standard method for removing residual solvents. For high-boiling solvents like DMF or DMSO, co-evaporation with a more volatile solvent like toluene or dichloromethane can be effective. This process, known as azeotropic distillation, can help to remove the less volatile solvent.[12]

Q4: I've isolated my phosphonic acid, but it's a sticky, hygroscopic solid. How can I handle it?

A4: Phosphonic acids are notoriously hygroscopic and can be difficult to handle as solids.[11][12]

  • Lyophilization (Freeze-Drying): If your phosphonic acid is water-soluble, lyophilization can yield a fine, free-flowing powder.[11]

  • Salt Formation: Conversion of the phosphonic acid to a salt (e.g., sodium or ammonium salt) can often result in a more crystalline and less hygroscopic solid that is easier to handle and purify by recrystallization.[11]

Q5: What are the best analytical techniques to assess the purity of my final phosphonate product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation and can also be used for quantitative purity analysis (qNMR) with an internal standard.[5]

  • HPLC: As mentioned earlier, HPLC is excellent for detecting and quantifying impurities, especially non-volatile ones.[5][9]

  • Mass Spectrometry (MS): Provides molecular weight confirmation of your product and can help identify impurities.

  • Elemental Analysis: For crystalline solids, elemental analysis provides a definitive measure of purity.

Data Summary Table

Analytical TechniquePrimary Application for Phosphonate AnalysisKey Considerations
³¹P NMR Identification and quantification of phosphorus-containing species.Provides distinct chemical shifts for phosphonates, phosphites, and phosphonic acids.
¹H and ¹³C NMR Structural elucidation and detection of non-phosphorus impurities.Can be used for qNMR with a suitable internal standard.[5]
HPLC (Reversed-Phase) Purity assessment of non-volatile or thermally labile phosphonates.[5]Good for separating compounds with different polarities.
GC-MS Analysis of volatile starting materials and byproducts.[5]The analyte must be thermally stable.
LC-MS Combines the separation power of HPLC with the identification capabilities of MS.HILIC-MS is particularly useful for highly polar phosphonates.[9]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Dialkyl Phosphonate
  • Slurry Preparation: Adsorb the crude phosphonate onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified phosphonate.

Protocol 2: Acidic Hydrolysis of a Dialkyl Phosphonate to a Phosphonic Acid
  • Reaction Setup: Dissolve the dialkyl phosphonate in a concentrated solution of hydrochloric acid (e.g., 6 M HCl).[10][12]

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or ³¹P NMR.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the water and excess HCl under reduced pressure. To remove the last traces of water, add toluene and evaporate under reduced pressure (azeotropic removal).[12]

  • Drying: Dry the resulting phosphonic acid under high vacuum to obtain the final product.

References

  • A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. Benchchem.
  • Ion Pairing for Phosphonate Compound Analysis. Sigma-Aldrich.
  • Troubleshooting low yields in phosphonate esterification. Benchchem.
  • Phosphonates. Hach.
  • A Comparative Guide to Purity Analysis of Diethyl (6-bromohexyl)phosphonate. Benchchem.
  • Overview of different analytical methods for the detection of diverse phosphonates. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Phosphonate ion. HELIX Chromatography. Available at: [Link]

  • Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry. Sci-Hub. Available at: [Link]

  • Phosphonic acid: preparation and applications. PMC - NIH. Available at: [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available at: [Link]

  • Phosphonate. Wikipedia. Available at: [Link]

  • Phosphonates. Hach. Available at: [Link]

  • Selective Esterification of Phosphonic Acids. PMC - NIH. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Available at: [Link]

  • Methods for the synthesis of phosphonate esters. Google Patents.
  • Synthesis of Phosphonic Acid Extractants and Selective Extraction of In(III) and Ga(III) from Acidic Media Containing Zn(II). ResearchGate. Available at: [Link]

  • Process for purification of phosphate esters. Google Patents.
  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. PMC - NIH. Available at: [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available at: [Link]

  • Method of preparing organic phosphonates by transesterification. Google Patents.
  • Method for Purifying Phosphate Esters. Google Patents.
  • Phosphonic acid: preparation and applications. Beilstein Journals. Available at: [Link]

  • Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. PMC - PubMed Central. Available at: [Link]

  • Analysis of phosphate esters in plant material. Extraction and purification. PubMed. Available at: [Link]

  • Chemistry Explained: Phosphonates. Hach Support. Available at: [Link]

  • Green phosphonate chemistry – Does it exist?. RSC Publishing. Available at: [Link]

  • Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

  • Extraction of Phosphoric Acid Through Distillation. YouTube. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. Available at: [Link]

  • Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]

  • Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. ResearchGate. Available at: [Link]

  • An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Archives. Available at: [Link]

  • 14 questions with answers in PHOSPHONATES. Science topic. ResearchGate. Available at: [Link]

  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC - NIH. Available at: [Link]

  • Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). MDPI. Available at: [Link]

  • Recovery of phosphorus values and salt impurities from aqueous waste streams. Google Patents.
  • Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. ScienceDirect. Available at: [Link]

Sources

Optimization

Side reactions in the synthesis of pyrrolidine derivatives

Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during synthesis. The content is structured in a flexible question-and-answer format, allowing you to navigate directly to the issues most relevant to your work.

Section 1: General Troubleshooting & Foundational Issues

This section addresses overarching problems that can manifest across various synthetic routes, such as low yields, impure products, and stereochemical challenges.

Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the initial checks I should perform?

Low yield is a multifaceted problem. Before delving into route-specific side reactions, a systematic review of fundamental reaction parameters is crucial. Often, the root cause lies in one of these areas.

  • Reagent Purity & Stability: Verify the purity of starting materials. Degradation of reagents, especially amines or highly functionalized carbonyl compounds, can halt the reaction. Azomethine ylide precursors, for instance, can be unstable and should ideally be generated in situ under strictly anhydrous conditions.[1]

  • Atmospheric Control: Many catalysts and intermediates in pyrrolidine synthesis are sensitive to air and moisture.[1] If you are using metal catalysts (e.g., Pd, Ir, Cu), performing the reaction under an inert atmosphere (N₂ or Ar) is critical to prevent catalyst oxidation or poisoning.[1][2]

  • Catalyst Activity & Poisoning: If using a metal catalyst, ensure it has not been poisoned. Substrate impurities containing functional groups like thiols can irreversibly bind to and deactivate the catalyst.[1] If reusing a catalyst, a drop in yield or selectivity might indicate degradation.[1]

  • Solvent Quality: Ensure solvents are anhydrous, especially for moisture-sensitive reactions. The use of a Dean-Stark apparatus or molecular sieves can be essential for driving condensation reactions to completion.[3][4]

Below is a general workflow for diagnosing low-yield issues.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Is Reaction Atmosphere Controlled? (Inert Gas) check_reagents->check_atmosphere Reagents OK check_solvent Is Solvent Anhydrous? check_atmosphere->check_solvent Yes route_specific Investigate Route-Specific Side Reactions check_atmosphere->route_specific No (Implement Inert Atm.) check_catalyst Assess Catalyst Activity / Potential Poisoning check_solvent->check_catalyst Yes check_solvent->route_specific No (Dry Solvent) check_catalyst->route_specific Catalyst OK check_catalyst->route_specific Catalyst Issue (Purify Substrates/Use Fresh Catalyst)

Caption: General troubleshooting workflow for low-yield reactions.

Section 2: Route-Specific Side Reactions & Troubleshooting

Side reactions are often intrinsically linked to the mechanism of the chosen synthetic route. This section breaks down common issues by reaction type.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic route to N-substituted pyrroles (the oxidized form of pyrrolidines) and can be adapted for pyrrolidines.[5][6]

This is the most common side reaction in the Paal-Knorr synthesis.[7] The 1,4-dicarbonyl starting material can undergo an acid-catalyzed self-cyclization and dehydration to form a furan, competing directly with the desired amine condensation pathway.[7][8]

Causality: Furan formation is highly favored under strongly acidic conditions (pH < 3).[5][7] The mechanism involves the protonation of one carbonyl, followed by nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration.[6]

Troubleshooting & Optimization:

  • Strict pH Control: The most critical factor is maintaining a neutral or weakly acidic medium. This is sufficient to catalyze the desired imine formation without excessively promoting the furan synthesis pathway.[5][7] Avoid strong acids like HCl or H₂SO₄.

  • Use of Weak Acid: Employing a weak acid catalyst, such as acetic acid, is often optimal.[5][7]

  • Amine Stoichiometry: Use a molar excess of the amine component. Le Chatelier's principle dictates that this will push the equilibrium towards the amine condensation product and away from the competing self-cyclization.[7]

G cluster_0 Desired Pathway (pH > 3) cluster_1 Side Reaction (pH < 3) start 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate start->hemiaminal + R-NH₂ enol Enol Intermediate start->enol + H⁺ dihydropyrrole Dihydroxypyrrolidine hemiaminal->dihydropyrrole Intramolecular Attack pyrrole Pyrrole/Pyrrolidine Product dihydropyrrole->pyrrole - 2H₂O hemiacetal Hemiacetal Intermediate enol->hemiacetal Intramolecular Attack furan Furan Byproduct hemiacetal->furan - H₂O, -H⁺

Caption: Competing pathways in the Paal-Knorr synthesis.

Experimental Protocol: Test Reaction to Minimize Furan Byproduct

  • Setup: To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.5 eq).

  • Solvent: Add a suitable solvent (e.g., ethanol or toluene).

  • Catalyst: Add glacial acetic acid (0.1 eq).

  • Reaction: Stir the mixture at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Analysis: Compare the product ratio (TLC, GC-MS, or ¹H NMR of the crude mixture) to a parallel reaction run with a strong acid (e.g., a catalytic amount of p-TsOH). This will validate the importance of pH control for your specific substrate.

[3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a powerful, stereoselective method for constructing highly substituted pyrrolidine rings.[9][10] However, controlling the reactive ylide intermediate is key.

These two issues are often linked and stem from the generation and reactivity of the azomethine ylide dipole.[11][12]

Causality & Troubleshooting:

Potential CauseScientific RationaleRecommended Solution
Ylide Instability Azomethine ylides are often transient species. If not trapped efficiently by the dipolarophile, they can decompose or undergo undesired side reactions.[1]Generate the ylide in situ at low temperatures. Ensure high concentrations of the dipolarophile are present to trap the ylide as it forms.
Poor Catalyst Choice For metal-catalyzed reactions, the ligand environment and metal center dictate the stereochemical outcome. An achiral catalyst or suboptimal ligand will not provide facial selectivity.[1]Screen a panel of chiral ligands or catalysts. For example, iridium complexes like Vaska's complex have shown high diastereoselectivity.[11][12]
Solvent Effects The solvent can influence the stability and conformation of the transition state, thereby affecting stereoselectivity.[1]Screen various solvents with different polarities (e.g., Toluene, THF, Dichloromethane). Sometimes a non-polar solvent can favor a more ordered transition state.
Substrate vs. Catalyst Control The inherent stereochemistry of the substrate might compete with the directing effect of the catalyst, leading to a mixture of diastereomers.[1]Increasing the steric bulk of the catalyst's chiral ligand can sometimes override substrate control.[12] Conversely, modifying the substrate may be necessary.
Epimerization If the product has a stereocenter that is sensitive to acid or base (e.g., adjacent to a carbonyl), it may epimerize during workup or purification, eroding the diastereomeric excess.[13][14]Use a buffered aqueous workup (e.g., sat. NH₄Cl). Purify via flash chromatography using a neutral solvent system, potentially with a small amount of triethylamine added.
Reductive Amination & Intramolecular Cyclizations

Intramolecular reductive amination of amino-ketones or aldehydes is a direct route to the pyrrolidine core. A related strategy is the intramolecular aza-Michael addition.

Enamine formation and epimerization are common side reactions in processes involving imine/iminium intermediates.[11][13]

  • Enamine Formation: The intermediate imine can tautomerize to a more stable, conjugated enamine, especially if the reaction is run at high temperatures or for extended times before the reduction step.[3][15] This is particularly problematic with alkyl amides in some reductive approaches.[11][12]

    • Solution: Choose a reducing agent that rapidly reduces the iminium ion as it is formed. Reagents like sodium triacetoxyborohydride (STAB) are often effective because they are mild and can be used in a one-pot procedure. For a two-step procedure, ensure the reduction is performed promptly after imine formation is complete.

  • Epimerization: If a stereocenter exists α to the carbonyl, it is susceptible to epimerization via the enol or enamine intermediate, especially under acidic or basic conditions and elevated temperatures.[13]

    • Solution: Conduct the reaction at the lowest possible temperature. Screening solvents is also crucial; one study found that using i-PrOH with an acetic acid catalyst at 55°C prevented epimerization, which was observed at higher temperatures.[13] A buffered system can help maintain a pH that minimizes the rate of enolization/enamination.

While 5-exo cyclizations are generally favored by Baldwin's rules, 5-endo cyclizations, often required for pyrrolidine synthesis via aza-Michael addition, can be kinetically challenging.[16]

  • Causality: The geometric requirements for the nitrogen nucleophile to attack the end of the conjugated system in a 5-membered ring transition state can be unfavorable.

  • Troubleshooting:

    • Catalysis: The reaction often requires a catalyst. Lewis acids can be used to activate the Michael acceptor, while bases can be used to increase the nucleophilicity of the amine.

    • Substrate Modification: The efficiency of the cyclization can be dramatically improved by substrate design. For instance, cascade reactions where the aza-Michael addition is followed by an intramolecular amidation to form a pyrrolidone ring are known to be highly efficient.[17]

    • Concentration: As it is an intramolecular reaction, running the reaction under high dilution can disfavor competing intermolecular polymerization reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis.
  • Master Organic Chemistry. (2024). Enamines.
  • Hosseini, M., et al. (2007). Short and Efficient Diastereoselective Synthesis of Pyrrolidinone-Containing Dipeptide Analogues. PubMed.
  • Wikipedia. (2024). Enamine.
  • BenchChem. (n.d.). Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.
  • Michigan State University Department of Chemistry. (n.d.). Enamine Formation.
  • Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.
  • Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.
  • ResearchGate. (n.d.). Epimerization of C-2 in compound 8.
  • Zoretic, P. A., et al. (1976). MILD METHOD FOR ENAMINE FORMATION. Organic Preparations and Procedures, Inc.
  • Al-Masum, M., & Saleh, T. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.
  • Hosseini, M., et al. (2007). Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/B705093C.
  • ResearchGate. (n.d.). Epimerization of tetracyclic pyrrolizidines 20.
  • Wikipedia. (2024). Azomethine ylide.
  • Bates, R.W., et al. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
  • Garden, J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers.
  • Diez, D., et al. (2011). Synthesis of a New Chiral Pyrrolidine. PMC - NIH.
  • BenchChem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
  • Pérez-Rodríguez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics - ACS Publications.
  • Bates, R.W., et al. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia. (2024). Reductive amination.
  • Wikipedia. (2024). 1,3-Dipolar cycloaddition.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Wikipedia. (2024). Paal–Knorr synthesis.

Sources

Troubleshooting

Technical Support Center: Stability of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Introduction Welcome to the technical support guide for Diethyl (pyrrolidin-1-ylmethyl)phosphonate. This document is intended for researchers, chemists, and drug development professionals who are utilizing this α-aminoph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Diethyl (pyrrolidin-1-ylmethyl)phosphonate. This document is intended for researchers, chemists, and drug development professionals who are utilizing this α-aminophosphonate in their experimental workflows. As a compound often synthesized via the Kabachnik-Fields reaction, its stability under various conditions—particularly acidic media—is a critical parameter for successful reaction workups, purifications, and formulation development.[1][2][3] This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on fundamental principles of organic chemistry and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general stability of Diethyl (pyrrolidin-1-ylmethyl)phosphonate in acidic conditions?

The stability of this molecule in an acidic environment is not absolute and depends on the integrity of three key structural features: the diethyl phosphonate ester , the pyrrolidine ring , and the P-C-N linkage .

  • Diethyl Phosphonate Ester: The phosphonate ester moiety is the most likely part of the molecule to react under acidic conditions. It is susceptible to acid-catalyzed hydrolysis, which sequentially cleaves the ethyl groups to yield the corresponding monoethyl phosphonate and, ultimately, the phosphonic acid.[4][5] This reaction is generally slower than the hydrolysis of carboxylic esters but can be significant in the presence of strong acids (e.g., concentrated HCl, H₂SO₄), elevated temperatures, and prolonged reaction times.

  • Pyrrolidine Ring: The pyrrolidine ring itself is a saturated secondary amine and is generally very stable.[6] Under acidic conditions, the lone pair of electrons on the nitrogen atom will be protonated to form a pyrrolidinium cation. This protonation does not typically lead to ring-opening or degradation under standard experimental conditions.[6][7] The ring is robust and not considered a primary point of failure unless exceptionally harsh, oxidative conditions are employed.

  • P-C-N Linkage: The phosphorus-carbon bond in α-aminophosphonates is a strong covalent bond and is typically stable.[8] However, under certain harsh acidic conditions and elevated temperatures, cleavage of the P-C bond can occur, representing a retro-Kabachnik-Fields or retro-Pudovik type reaction.[9][10] This is a more extreme degradation pathway compared to ester hydrolysis. Theoretical studies suggest this process involves initial protonation of the amine, followed by proton transfer to the phosphoryl oxygen, which weakens the P-C bond and facilitates its cleavage.[8][9][10]

Q2: I'm observing new spots on my TLC and unexpected masses in my LC-MS after an acidic workup. What are the likely degradation products?

If you observe degradation, the most probable cause is the hydrolysis of the phosphonate esters. The second, less likely, possibility is the cleavage of the P-C bond.

  • Most Likely Pathway: Ester Hydrolysis. Acid-catalyzed hydrolysis occurs stepwise. You should look for evidence of the monoethyl ester and the fully hydrolyzed phosphonic acid.

    • Product 1: Diethyl (pyrrolidin-1-ylmethyl)phosphonate (Starting Material)

    • Product 2: Ethyl hydrogen (pyrrolidin-1-ylmethyl)phosphonate (First Hydrolysis Product)

    • Product 3: (Pyrrolidin-1-ylmethyl)phosphonic acid (Final Hydrolysis Product)

  • Less Likely Pathway: P-C Bond Cleavage. This more severe degradation would break the molecule into two main fragments.

    • Product 4: Pyrrolidine (or its protonated form)

    • Product 5: Diethyl phosphite

The following table summarizes the expected mass changes, which can be invaluable for interpreting your LC-MS data.

Compound NameStructureMolecular Weight ( g/mol )Mass Change from SM (Δm/z for [M+H]⁺)Expected Polarity
Starting Material (SM) Diethyl (pyrrolidin-1-ylmethyl)phosphonate221.240Lowest
Monoethyl Ester Ethyl hydrogen (pyrrolidin-1-ylmethyl)phosphonate193.18-28Intermediate
Phosphonic Acid (Pyrrolidin-1-ylmethyl)phosphonic acid165.13-56Highest
Q3: My reaction requires heating in a strong acid. Is cleavage of the P-C bond a significant risk?

Yes, the risk of P-C bond cleavage becomes significant under forcing acidic conditions (e.g., refluxing in >6M HCl) or at elevated temperatures. This degradation pathway is mechanistically the reverse of the final step in the Kabachnik-Fields reaction.[1][2]

The proposed mechanism involves protonation events that ultimately lead to the departure of diethyl phosphite (or its tautomer, diethyl phosphonate) and the formation of an iminium cation, which is then hydrolyzed to pyrrolidine and formaldehyde.[9][10]

Causality: The key is the protonation of the phosphoryl oxygen, often assisted by an initial protonation on the nearby nitrogen.[8] This proton transfer increases the electrophilicity of the phosphorus atom and weakens the P-C bond, making it susceptible to cleavage.[9][10] The energy barrier for this process is high, which is why it requires significant energy input (heat) to proceed at an appreciable rate.[10]

Troubleshooting:

  • Reduce Temperature: If possible, conduct the reaction at the lowest effective temperature.

  • Use Alternative Reagents: For deprotection steps, consider milder acidic conditions (e.g., trifluoroacetic acid at 0 °C to room temperature) or non-acidic methods if the rest of your molecule allows.

  • Limit Exposure Time: Minimize the duration the compound is subjected to harsh acidic conditions.

Experimental Protocols & Workflows

Protocol 1: Controlled Stability Test for Acidic Conditions

This protocol provides a self-validating system to determine the stability of your compound under your specific experimental conditions before committing to a large-scale reaction.

Objective: To quantify the rate and extent of degradation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate under specific acidic conditions.

Materials:

  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate (high purity)

  • Chosen acidic solution (e.g., 3M HCl in D₂O for NMR, or 3M HCl in H₂O/MeCN for LC-MS)

  • Internal standard (optional, e.g., sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ for NMR)

  • NMR tubes or HPLC vials

  • Thermostatted reaction block or water bath

Procedure:

  • Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

  • Reaction Setup: In separate vials, add a precise volume of the stock solution. Evaporate the solvent under a stream of nitrogen.

  • Initiate Reaction: At time t=0, add a precise volume of the pre-heated acidic solution to each vial. For NMR analysis, this can be done directly in the NMR tube.

  • Time Points: Quench the reaction at various time points (e.g., 0, 1h, 4h, 12h, 24h) by neutralizing the acid with a base (e.g., saturated NaHCO₃ solution) and extracting the components or by diluting into the mobile phase for immediate LC-MS analysis.

  • Analysis: Analyze the samples by an appropriate method:

    • ¹H NMR: Monitor the disappearance of the ethoxy group signals (triplet ~1.3 ppm, quartet ~4.1 ppm) and the appearance of new signals.

    • ³¹P NMR: This is highly recommended. The starting material will have a characteristic chemical shift. The formation of the phosphonic acid will result in a new peak at a different chemical shift.

    • LC-MS: Quantify the peak area of the starting material and identify the masses of any new peaks corresponding to the potential degradation products listed in the table above.

Workflow for Stability Assessment

The following diagram illustrates the logical flow for assessing the stability of your compound.

Stability_Workflow cluster_setup 1. Experiment Setup cluster_execution 2. Execution & Quenching cluster_analysis 3. Analysis A Define Acidic Conditions (Acid Type, Conc., Temp.) B Prepare Stock Solution of Compound A->B C Setup Time-Point Vials B->C D Initiate Reaction (t=0) Add Acid Solution C->D E Incubate at Target Temp D->E F Sample & Quench at Time Points (t=0, t1, t2...) E->F G Analyze via LC-MS / NMR F->G H Identify Degradation Products (Mass, Chemical Shift) G->H I Quantify % Compound Remaining H->I J Decision: Is Stability Acceptable? I->J K Proceed with Large-Scale Reaction J->K Yes L Modify Conditions: - Lower Temperature - Shorter Time - Milder Acid J->L No

Caption: Workflow for testing the stability of the phosphonate compound.

Mechanistic Insights

Mechanism: Acid-Catalyzed Ester Hydrolysis

The hydrolysis of the phosphonate ester proceeds via a well-established A-2 type mechanism, similar to carboxylic esters.

  • Protonation: The phosphoryl oxygen (P=O) is protonated by the acid, which dramatically increases the electrophilicity of the phosphorus atom.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated phosphorus atom.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the ethoxy groups, converting it into a good leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol and reforming the P=O double bond.

This process can repeat for the second ethyl group, though typically at a slower rate.

Hydrolysis_Mechanism Start R-P(O)(OEt)₂ H3O + H₃O⁺ Protonated R-P(OH)(OEt)₂⁺ Start->Protonated 1. Protonation H2O + H₂O H2O_2 + H₂O EtOH - EtOH EtOH_2 - EtOH Tetrahedral R-P(OH)(OH₂)⁺(OEt)₂ Protonated->Tetrahedral 2. H₂O Attack MonoEster R-P(O)(OEt)(OH) Tetrahedral->MonoEster 3/4. Proton Transfer & Elimination FinalAcid R-P(O)(OH)₂ MonoEster->FinalAcid Repeat Steps 1-4

Caption: Simplified mechanism for acid-catalyzed phosphonate ester hydrolysis.

References

  • Doskocz, M., et al. (2008). Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition. The Journal of Physical Chemistry A, 112(10), 2077-81. Available at: [Link]

  • Doskocz, M., et al. (2007). Theoretical Studies on the Mechanism of C−P Bond Cleavage of a Model α-Aminophosphonate in Acidic Condition. The Journal of Physical Chemistry A, 112(10), 2077-2081. Available at: [Link]

  • Gancarz, R., & Kiersnowska, A. D. (2017). Associative vs. dissociative mechanism of P-C bond breaking in α-aminophosphonates leading to phosphoric acid [P(V)] derivative. Arkivoc, 2017(2), 285-302. Available at: [Link]

  • Abbas, K. A., & Cook, R. D. (1977). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 55(21), 3740-3746. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835. Available at: [Link]

  • Keglevich, G., et al. (2019). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 24(11), 2108. Available at: [Link]

  • Keglevich, G. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. International Journal of Molecular Sciences, 24(16), 12792. Available at: [Link]

  • Tóth, G., & Keglevich, G. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 27(19), 6537. Available at: [Link]

  • Pellon, R. F. (2020). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 16, 2533-2553. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4872. Available at: [Link]

  • Wikipedia. (n.d.). Kabachnik–Fields reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Phosphonate Reactions with ³¹P NMR Spectroscopy

Introduction: As a cornerstone of modern chemical analysis, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, non-destructive window into reactions involving phosphorus-containing compounds.[1][2] With i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a cornerstone of modern chemical analysis, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, non-destructive window into reactions involving phosphorus-containing compounds.[1][2] With its 100% natural isotopic abundance and spin ½ nucleus, ³¹P provides sharp, well-resolved signals over a wide chemical shift range, making it an invaluable tool for monitoring reaction kinetics, identifying intermediates, and assessing product purity.[1][3][4] However, like any sophisticated analytical technique, obtaining high-quality, interpretable data requires a nuanced understanding of both the chemistry at play and the physics of the NMR experiment.

This guide is structured to address the practical challenges faced by researchers, from fundamental acquisition problems to complex spectral interpretation in the context of specific phosphonate reactions. Here, we synthesize technical principles with field-proven insights to empower you to diagnose and resolve common issues, ensuring your ³¹P NMR data is both accurate and reliable.

Section 1: Core Troubleshooting & FAQs

This section addresses the most common issues encountered during the acquisition and initial analysis of ³¹P NMR spectra.

Q1: I don't see any phosphorus signal. What are the first things I should check?

A1: The absence of a signal is a common yet alarming issue. The cause is often simple and can be diagnosed with a systematic check of both the instrument and the sample.

Causality & Troubleshooting Steps:

  • Instrument Tuning and Locking: The NMR probe must be tuned to the ³¹P frequency. Modern spectrometers with multinuclear probes often handle this automatically, but it's the first place to check.[5] Ensure the instrument has achieved a stable deuterium lock on your solvent. A poor lock results in an unstable magnetic field, which can broaden signals to the point of being indistinguishable from noise.[6][7]

  • Sample Concentration: ³¹P is a medium-sensitivity nucleus, less sensitive than ¹H.[3] While it's more sensitive than ¹³C, a sufficient concentration (typically 2-10 mg in 0.6-1.0 mL of solvent) is necessary for detection within a reasonable number of scans.[1] If your reaction is dilute, you may need to increase the number of scans significantly.

  • Acquisition Parameters:

    • Spectral Width (SW): The chemical shift range for phosphorus compounds is vast (~2000 ppm).[4] Ensure your spectral width is large enough to encompass the expected chemical shift of your phosphonate and any other phosphorus species.

    • Receiver Gain (RG): An improperly set receiver gain can lead to a saturated signal (if too high) or weak signal (if too low). Auto-gain routines are generally reliable, but manual adjustment may be needed.[7]

  • Sample Integrity:

    • Precipitation: Your compound may have precipitated out of solution. Visually inspect the NMR tube for any solids.[6][8] This can be a particular issue if the reaction solvent is different from the NMR solvent.

    • Paramagnetic Impurities: The presence of paramagnetic metal ions (e.g., iron, copper) or dissolved molecular oxygen can cause extreme broadening of NMR signals, sometimes to the point of disappearance.[9][10][11] Filtering the sample through a small plug of Celite or glass wool can help remove particulate matter.[1][6]

Q2: My ³¹P NMR signal is extremely broad. How can I improve the resolution?

A2: Signal broadening is a common problem that obscures coupling information and reduces signal-to-noise. The primary causes relate to magnetic field inhomogeneity, chemical exchange phenomena, or the presence of paramagnetic species.

Causality & Troubleshooting Steps:

  • Shimming: This is the most critical factor for sharp lines. Shimming is the process of adjusting currents in specialized coils to counteract the magnetic field distortions caused by the probe and the sample itself.[11] Always perform a careful shimming routine on the deuterium lock signal before acquisition. For viscous samples or those with suspended solids, achieving good shims can be difficult.[6]

  • Chemical or Conformational Exchange: If your phosphonate is in equilibrium with other species (e.g., protonation states, different conformers, or binding to another molecule), and the rate of exchange is on the same timescale as the NMR experiment, the signal can be broadened.[12] Lowering the temperature of the experiment can sometimes slow this exchange, resulting in sharper signals for the individual species.

  • Paramagnetic Broadening: As mentioned in Q1, paramagnetic impurities are a major cause of broad signals.[9][10] This is due to their unpaired electrons creating fluctuating local magnetic fields that dramatically increase the relaxation rate of the ³¹P nucleus.

  • Viscosity: Highly viscous samples tumble more slowly in solution, leading to less efficient relaxation and broader lines.[6] Diluting the sample or increasing the temperature can mitigate this.

Q3: The chemical shift (δ) of my phosphonate is not what I expected. What factors can cause it to shift?

A3: The chemical shift of a ³¹P nucleus is highly sensitive to its local electronic environment. Unlike ¹H NMR, where solvent effects are often minor, ³¹P chemical shifts can vary significantly based on experimental conditions.[1][13]

Influencing Factors:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can alter the electron density around the phosphorus atom, causing shifts of several ppm.[1][9]

  • pH: For phosphonic acids or other species with acidic protons, the protonation state dramatically affects the chemical shift.[14][15] A change in pH can shift a signal by 5 ppm or more.[14] It is crucial to control or at least be aware of the pH of your sample.

  • Concentration: Sample concentration can influence the chemical shift, particularly for species that self-associate or have strong interactions with the solvent.[1][9]

  • Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺, NR₄⁺) associated with an anionic phosphonate can influence the ³¹P chemical shift.

  • Temperature: Temperature can affect conformational equilibria and solvation, leading to changes in the observed chemical shift.

Because of this sensitivity, it is critical to report the solvent and any other relevant conditions when publishing ³¹P NMR data. When comparing an experimental shift to a literature value, ensure the conditions are as similar as possible.[16]

Q4: How should I reference my ³¹P NMR spectrum?

A4: Accurate referencing is essential for comparing spectra and identifying compounds. The universally accepted primary reference for ³¹P NMR is an 85% solution of phosphoric acid (H₃PO₄), which is defined as 0 ppm.[1][9][17]

Referencing Methods:

  • External Referencing (Recommended): Due to its reactivity, phosphoric acid should be used as an external standard.[1][9] This involves one of two methods:

    • Substitution Method: An NMR tube containing 85% H₃PO₄ is measured, and its signal is set to 0 ppm. Without changing the spectrometer's reference frequency, this tube is replaced with the sample tube, and the spectrum is acquired.[1][5] This is a highly accurate method.

    • Coaxial Insert: A sealed capillary containing 85% H₃PO₄ is placed inside the sample's NMR tube.[1][18] This allows the reference to be present in every scan but physically separated from the sample.[4]

  • Indirect Referencing (Unified Scale): A modern and convenient method is to reference the spectrum indirectly using the deuterium lock signal of the solvent. The spectrometer software uses the known frequency ratio of the deuterium signal and the ¹H signal of tetramethylsilane (TMS) to calculate the correct reference frequency for ³¹P. This method relies on the unified chemical shift scale (Xi).[14]

Section 2: Troubleshooting Specific Reaction Scenarios

Q5: I'm monitoring a Horner-Wadsworth-Emmons (HWE) reaction. Why do I see multiple phosphorus signals, and how can I assign them?

A5: The HWE reaction is a classic application for ³¹P NMR monitoring. The appearance of multiple signals is expected and provides a wealth of information about the reaction's progress.

Expected Species and Their Signals:

  • Starting Phosphonate: This is typically a phosphonate ester stabilized by an adjacent electron-withdrawing group (e.g., an ester or sulfone). These usually appear in the range of +10 to +25 ppm.[8]

  • Phosphate Byproduct: The reaction generates a phosphate byproduct, typically a dialkyl phosphate anion after workup. These species are significantly more shielded and appear upfield, often in the range of 0 to -5 ppm.[8]

  • Intermediates: In some cases, intermediates such as the initial adduct between the phosphonate carbanion and the aldehyde may be observable, though they are often transient.

Troubleshooting & Interpretation:

  • Signal Assignment: The large difference in chemical shift between the starting phosphonate (e.g., ~+20 ppm) and the phosphate byproduct (~0 ppm) makes it straightforward to track the reaction.[8] The integral of the starting material peak will decrease over time, while the integral of the byproduct peak will increase.[5]

  • Unexpected Peaks: If you observe other significant peaks, consider the possibility of side reactions. For example, an unexpected peak at +22.6 ppm was observed in one reported HWE reaction, which was hypothesized to be a different phosphonate species.[8]

  • Quantitative Analysis: To determine the reaction conversion, you can compare the integrals of the starting material and the phosphate byproduct. For accurate quantification, ensure you are using appropriate acquisition parameters (see Section 3, Q9).

Section 3: Advanced Troubleshooting & Data Acquisition

Q6: What are the optimal acquisition parameters for quantitative ³¹P NMR?

A6: Obtaining accurate quantitative data (e.g., for measuring reaction yield or purity) requires more than just integrating the peaks from a standard spectrum. Several parameters must be optimized to ensure the signal intensity is directly proportional to the concentration of nuclei.[19]

Key Parameters for Quantitative Analysis:

ParameterRecommendationRationale
Relaxation Delay (D1) Set D1 to at least 5 times the longest T₁ of any phosphorus nucleus in the sample.T₁ (spin-lattice relaxation time) is the time it takes for the nuclei to return to thermal equilibrium after a pulse. If D1 is too short, signals from nuclei with long T₁ values will not fully relax, leading to attenuated intensity and artificially low integrals.[20]
Pulse Angle Use a 90° pulse.A 90° pulse provides the maximum signal for a single scan, but requires a long D1. A smaller flip angle (e.g., 30°) can be used with a shorter D1, but this requires careful calibration. For routine work, a 90° pulse with D1 ≥ 5T₁ is the most robust method.[20]
Proton Decoupling Use inverse-gated decoupling.Standard proton decoupling can lead to the Nuclear Overhauser Effect (NOE), which can enhance the signals of different phosphorus nuclei to varying degrees, making integration inaccurate.[3] Inverse-gated decoupling turns the decoupler on only during acquisition, eliminating the NOE while still providing a simple, decoupled spectrum.
Signal-to-Noise (S/N) Acquire enough scans to achieve a high S/N ratio (ideally >250:1 for <1% integration error).Low signal-to-noise is a major source of error in integration. The required number of scans will depend on the sample concentration.[19]

Internal Standard: For absolute quantification, a known amount of an internal standard (a phosphorus-containing compound with a signal that does not overlap with your analytes) should be added to the sample.[4][21] The purity or yield can then be calculated by comparing the integral of the analyte to the integral of the standard.[22]

Q7: When should I use proton-coupled vs. proton-decoupled ³¹P NMR?

A7: The choice between acquiring a proton-coupled or decoupled spectrum depends on the information you need. The default for routine analysis is proton-decoupled.

  • Proton-Decoupled (³¹P{¹H}): This is the most common experiment.[1] All ¹H-¹³P couplings are removed, resulting in a single sharp peak for each unique phosphorus nucleus. This simplifies the spectrum, increases the signal-to-noise ratio, and is ideal for monitoring reaction progress where the primary goal is to observe the appearance or disappearance of specific species.[1][3]

  • Proton-Coupled: In this experiment, the proton decoupler is turned off. The ³¹P signals will be split by neighboring protons. This provides valuable structural information:

    • ¹J(P-H): One-bond couplings are very large (typically 600-700 Hz) and are seen in compounds with a direct P-H bond (e.g., dialkyl phosphites).[3]

    • ²J(P-C-H) & ³J(P-O-C-H): Two- and three-bond couplings are smaller (5-30 Hz) and can confirm the connectivity around the phosphorus atom.[3] This experiment is invaluable for structure elucidation but results in a more complex spectrum with lower signal-to-noise.

Q8: How can 2D NMR techniques help me troubleshoot my reaction?

A8: When 1D ³¹P NMR is insufficient to resolve ambiguities, 2D NMR can provide definitive structural assignments.

  • ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for this purpose. It shows correlations between protons and phosphorus atoms that are separated by two or three bonds.

    • Application: If you have a complex reaction mixture with multiple phosphorus-containing species, you can use the HMBC spectrum to unambiguously link specific phosphorus signals to specific proton environments in your molecules. For example, you can confirm which phosphonate signal corresponds to which set of ethyl ester protons.

    • Mechanistic Insights: 2D HMBC has been used to study reaction mechanisms in real-time, for instance, by identifying the phosphonium intermediate in a Michaelis-Arbuzov reaction.[23][24]

Section 4: Protocols & Data Tables

Protocol 1: Standard Sample Preparation for ³¹P NMR Analysis
  • Dissolve Sample: Accurately weigh 5-10 mg of your crude reaction mixture or isolated product into a clean vial.

  • Add Solvent: Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[18] Ensure the sample is fully dissolved.[6]

  • Filter (If Necessary): If any particulate matter is visible, filter the solution through a pipette containing a small plug of glass wool or Celite directly into a clean NMR tube. This is critical to avoid paramagnetic broadening and poor shimming.[1][6][11]

  • Add Internal Standard (for qNMR): If quantitative analysis is required, add a known quantity of an appropriate internal standard.

  • Cap and Mix: Cap the NMR tube and invert several times to ensure a homogeneous solution.

Table 1: Typical ³¹P Chemical Shift Ranges for Common Phosphorus Species
Compound ClassStructure (R = Alkyl, Aryl)Typical Chemical Shift (δ, ppm)
Phosphoric AcidH₃PO₄0 (by definition)
Phosphonate EstersRP(O)(OR)₂+15 to +30
Phosphate TriestersP(O)(OR)₃0 to -15
Phosphine OxidesR₃P=O+25 to +50
PhosphinesR₃P0 to -60
PhosphitesP(OR)₃+125 to +140
Pyrophosphates(RO)₂(O)P-O-P(O)(OR)₂-5 to -15

Note: These are general ranges. The exact chemical shift is highly dependent on the specific structure and experimental conditions.[1][20]

Section 5: Visual Troubleshooting Guides

Diagram 1: Decision Tree for a Missing ³¹P NMR Signal

G Troubleshooting: No 31P Signal start No 31P Signal Detected inst_check Is the spectrometer tuned to 31P and locked? start->inst_check inst_no No inst_check->inst_no No conc_check Is sample concentration sufficient (>1-2 mg/mL)? inst_check->conc_check Yes inst_yes Yes inst_fix Action: Retune probe. Ensure deuterium lock is stable. inst_no->inst_fix conc_no No conc_check->conc_no No param_check Are acquisition parameters (spectral width, receiver gain) set correctly? conc_check->param_check Yes conc_yes Yes conc_fix Action: Increase concentration or increase number of scans (NS). conc_no->conc_fix param_no No param_check->param_no No sample_check Is the sample fully dissolved? Are paramagnetic impurities possible? param_check->sample_check Yes param_yes Yes param_fix Action: Widen spectral width. Check receiver gain settings. param_no->param_fix sample_fix Action: Filter sample. Check for precipitation. sample_check->sample_fix Yes (Precipitate/Impurities) final_issue Problem likely related to sample degradation or complex reaction mixture. Consider 2D NMR. sample_check->final_issue No (Sample appears clean) sample_yes Yes (Impurities Possible) sample_no No (Fully Dissolved)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment: Leveraging ³¹P NMR for Diethyl (pyrrolidin-1-ylmethyl)phosphonate

For researchers, scientists, and professionals in drug development, the unequivocal determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a corners...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a versatile building block in medicinal chemistry, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of final drug candidates. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the superior capabilities of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. We will explore the fundamental principles, present a detailed, field-proven experimental protocol, and objectively compare its performance against alternative techniques, supported by experimental rationale.

The Imperative of Specificity: Why ³¹P NMR Excels

Quantitative analysis of organophosphorus compounds can be challenging. Techniques like High-Performance Liquid Chromatography (HPLC) may require derivatization for analytes lacking a strong chromophore, and the ubiquitous nature of protons in organic molecules can lead to complex, overlapping signals in ¹H NMR spectra, complicating accurate quantification[1][2].

³¹P NMR spectroscopy emerges as a uniquely powerful alternative due to the intrinsic properties of the phosphorus-31 nucleus.[1] It boasts 100% natural abundance and a high gyromagnetic ratio, which translates to excellent sensitivity.[1][3] Most critically, ³¹P NMR offers:

  • Exceptional Specificity: The analysis directly targets the phosphorus atom, providing a clean and unambiguous signal for the target compound, free from interference from non-phosphorus-containing molecules.[3]

  • Simplified Spectra: Organophosphorus compounds typically contain only a few phosphorus atoms, resulting in simple, well-resolved spectra where each unique phosphorus environment produces a distinct peak.[1][3]

  • Wide Chemical Shift Range: The broad chemical shift range (typically over 300 ppm) minimizes the likelihood of signal overlap between the analyte and potential phosphorus-containing impurities, such as starting materials or degradation byproducts.[1][4][5]

  • Absolute Quantification: When performed with an internal standard, quantitative ³¹P NMR (qNMR) is a primary ratio method, allowing for the direct calculation of absolute purity without the need for a calibration curve specific to the analyte.[1][6]

The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. For diethyl (pyrrolidin-1-ylmethyl)phosphonate, the phosphorus atom is in a phosphonate ester environment. Any impurities arising from the synthesis, such as unreacted diethyl phosphite or oxidized byproducts like phosphoric acid, will have distinct chemical shifts, enabling their clear identification and quantification.[7][8]

Field-Proven Protocol for Quantitative ³¹P NMR Purity Assessment

This protocol is designed as a self-validating system. The key to trustworthy quantification lies in ensuring the complete relaxation of all phosphorus nuclei between scans, which is achieved through a carefully chosen relaxation delay.

Experimental Workflow

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis A Accurately weigh ~25 mg of Diethyl (pyrrolidin-1-ylmethyl)phosphonate B Accurately weigh ~10 mg of Internal Standard (e.g., Triphenyl Phosphate) A->B C Combine sample and standard in a clean vial B->C D Add ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) C->D E Vortex until fully dissolved D->E F Transfer solution to a 5 mm NMR tube E->F G Insert sample into NMR spectrometer F->G H Lock and shim the instrument G->H I Set up quantitative ³¹P NMR experiment H->I J Key Parameters: - Inverse-gated ¹H decoupling - Relaxation Delay (D1) ≥ 5 * T1(longest) - 90° pulse angle - Acquire sufficient scans (e.g., 64-128) I->J K Acquire Free Induction Decay (FID) J->K L Apply Fourier Transform to FID K->L M Perform phase and baseline correction L->M N Integrate signals for analyte and internal standard M->N O Calculate purity using the standard formula N->O

Caption: Workflow for quantitative ³¹P NMR purity analysis.

Step-by-Step Methodology
  • Selection of Internal Standard (IS): The choice is critical for accuracy. The IS must be a high-purity, non-volatile, non-hygroscopic solid that is soluble in the same deuterated solvent as the analyte. Its ³¹P signal must be a sharp singlet and well-resolved from any analyte or impurity signals. Triphenyl phosphate (TPP) is an excellent candidate for use in organic solvents like CDCl₃, with a chemical shift typically around -17 ppm.[9][10] Phosphonoacetic acid can be used in aqueous media.[10]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Diethyl (pyrrolidin-1-ylmethyl)phosphonate sample into a clean, dry vial. Record the mass (m_analyte) precisely.

    • To the same vial, add an accurately weighed amount of the chosen internal standard, typically 10-15 mg. Record the mass (m_IS) precisely. The molar ratio should ideally be close to 1:1.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Aprotic solvents are often recommended to avoid potential deuterium exchange issues with the reference standard.[2]

    • Vortex the mixture until both the sample and the internal standard are completely dissolved.

    • Transfer the clear solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set up a quantitative ³¹P NMR experiment with the following critical parameters:

      • Decoupling: Use inverse-gated ¹H decoupling. This technique applies proton decoupling only during the acquisition of the signal, not during the relaxation delay. This approach eliminates ¹H-¹³P coupling to produce sharp singlets while preventing the Nuclear Overhauser Effect (NOE), which can artificially and unevenly enhance signal intensities, leading to inaccurate integration.[5]

      • Relaxation Delay (D1): This is the most crucial parameter for quantification. The delay between pulses must be long enough to allow all phosphorus nuclei in the sample (both analyte and standard) to fully relax back to thermal equilibrium. A conservative and reliable value for D1 is at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample. A D1 of 30-60 seconds is often sufficient for phosphonates.

      • Pulse Angle: Use a 90° pulse to ensure maximum signal generation per scan.

      • Acquisition Time (AT): A typical value of 1-2 seconds is usually adequate.

      • Number of Scans (NS): Acquire enough scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully perform phase correction and baseline correction across the entire spectral width.

    • Integrate the area of the signal corresponding to Diethyl (pyrrolidin-1-ylmethyl)phosphonate (Int_analyte) and the signal of the internal standard (Int_IS).

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • Int: Integrated area of the respective signal

    • N: Number of phosphorus atoms giving rise to the signal (in this case, N_analyte = 1 and N_IS = 1)

    • MW: Molecular weight of the respective compound

    • m: Mass of the respective compound

    • Purity_IS: Purity of the internal standard (in %)

Interpreting the Spectrum: Identifying Impurities

The power of ³¹P NMR lies in its ability to resolve and identify phosphorus-containing impurities.

G start Acquired ³¹P NMR Spectrum process1 Identify Main Peak Expected δ for Phosphonate Ester Corresponds to Diethyl (pyrrolidin-1-ylmethyl)phosphonate start->process1 process2 Scan for Other Peaks Are there other signals present? process1->process2 decision Other Peaks Detected? process2->decision impurity_id Impurity Identification Compare δ to known values: - Diethyl Phosphite (Starting Material) - Phosphoric Acid (Hydrolysis) - Other Synthesis Byproducts decision->impurity_id Yes end_pure Result: High Purity Sample decision->end_pure No quantify Quantification Integrate all phosphorus signals Calculate relative percentage of each species impurity_id->quantify end_impure Result: Impurity Profile Determined quantify->end_impure

Caption: Logic diagram for ³¹P NMR data interpretation.

For Diethyl (pyrrolidin-1-ylmethyl)phosphonate, the synthesis often involves a Mannich-type reaction between pyrrolidine, formaldehyde, and diethyl phosphite. Potential impurities detectable by ³¹P NMR include:

  • Diethyl phosphite (starting material): This species exists in equilibrium with its phosphonate tautomer and typically shows a signal with a large one-bond P-H coupling.

  • Phosphoric acid (degradation product): Hydrolysis of the phosphonate ester can lead to the formation of phosphoric acid, which will appear as a separate peak.[7][8]

  • Other organophosphorus byproducts: Side reactions can lead to other phosphorus-containing species, each with a unique chemical shift.[4]

Comparative Analysis: ³¹P NMR vs. Alternative Techniques

While ³¹P NMR is a superior method for this specific application, a comprehensive purity assessment often benefits from orthogonal techniques.[8] Each method provides different insights into the sample's composition.

G center Purity Assessment of Diethyl (pyrrolidin-1-ylmethyl)phosphonate nmr ³¹P NMR center->nmr hplc HPLC center->hplc gcms GC-MS center->gcms h1nmr ¹H NMR center->h1nmr nmr_text Direct, quantitative analysis of P-containing species. High specificity. nmr->nmr_text hplc_text Good for non-volatile impurities. May require special detectors (ELSD, CAD) due to lack of UV chromophore. hplc->hplc_text gcms_text Excellent for volatile impurities (e.g., residual solvents, starting materials). Analyte may require derivatization. gcms->gcms_text h1nmr_text Provides full structural information but quantification can be complex due to signal overlap. h1nmr->h1nmr_text

Caption: Comparison of analytical techniques for phosphonate analysis.

The following table provides a structured comparison:

Feature ³¹P NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Detection of magnetically active ³¹P nuclei.Separation based on polarity and interaction with a stationary phase.[8]Separation based on volatility, followed by mass-based detection.[8]
Specificity Excellent: Specific to phosphorus-containing compounds.Moderate to Good: Dependent on detector. UV detection is non-specific; MS offers high specificity.Excellent: Provides mass information for structural confirmation.
Analyte Suitability Ideal: Directly applicable without derivatization.Challenging: Phosphonates often lack a UV chromophore, requiring ELSD, CAD, or MS detection.[11]Challenging: The compound is not highly volatile; may require derivatization.
Quantification Excellent: Primary method providing absolute purity with an internal standard.Good: Requires a specific reference standard and calibration curve for the analyte.Good: Requires a specific reference standard and calibration curve.
Impurity Detection Excellent for phosphorus-containing impurities (e.g., starting materials, byproducts).Good for non-volatile organic impurities.Excellent for volatile and semi-volatile impurities (e.g., residual solvents).
Key Advantage Unambiguous, direct quantification of the target phosphonate and related impurities.Robust for routine purity checks of non-volatile compounds.[8]High sensitivity for identifying unknown volatile impurities.[8]
Key Disadvantage Does not detect non-phosphorus impurities. Lower throughput than chromatography.Detection can be a significant hurdle for this specific compound class.Not suitable for non-volatile or thermally labile impurities.

Conclusion

For the specific task of assessing the purity of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, ³¹P NMR spectroscopy stands out as the most specific, direct, and accurate quantitative method. Its ability to provide a clear window into the phosphorus-containing components of a sample is unparalleled. While techniques like HPLC and GC-MS are valuable for creating a comprehensive impurity profile by detecting non-phosphorus and volatile contaminants, they do not replace the definitive and robust data generated by a properly executed quantitative ³¹P NMR experiment. For researchers and drug development professionals, mastering this technique is essential for ensuring the quality and integrity of their organophosphorus compounds.

References

  • A Reliable Method for Quantification of Phosphonates and Their Impurities by 31 P NMR. (2013). Analytical and Bioanalytical Chemistry. [Link]

  • A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. (2013). SpringerLink. [Link]

  • Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI. [Link]

  • Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. (2003). Soil Science Society of America Journal. [Link]

  • ³¹P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. (n.d.). ResearchGate. [Link]

  • Theoretical values of ³¹P NMR chemical shifts and relative energies of... (n.d.). ResearchGate. [Link]

  • ³¹Phosphorus NMR. (n.d.). University of Ottawa. [Link]

  • [Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. (2020). PubMed. [Link]

  • Theoretical Study of ³¹P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. (2008). ResearchGate. [Link]

  • Overview of different analytical methods for the detection of diverse phosphonates. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy :: ³¹P NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

  • Phosphorus-31 Nuclear Magnetic Resonance Analysis of Technical Organophosphorus Insecticides for Toxic Contaminants. (1983). ACS Publications. [Link]

  • Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. (2024). National Institutes of Health. [Link]

  • Standards for ³¹P NMR Measurement and Spiking Experiments. (n.d.). ResearchGate. [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as ³¹P qNMR standards. (2015). National Institutes of Health. [Link]

  • (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a key intermediate in the synthesis of various organic compounds, inc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a key intermediate in the synthesis of various organic compounds, including potential pharmaceuticals.[1] As researchers and drug development professionals, understanding the structural integrity and fragmentation behavior of such molecules is paramount. This document offers in-depth technical insights and field-proven experimental protocols to facilitate this critical analysis.

Introduction to Diethyl (pyrrolidin-1-ylmethyl)phosphonate and the Imperative for Mass Spectrometric Analysis

Diethyl (pyrrolidin-1-ylmethyl)phosphonate (MW: 221.23 g/mol ) is an organophosphorus compound featuring a diethyl phosphonate group attached to a pyrrolidine ring via a methylene bridge.[2] Its utility as a synthetic intermediate necessitates robust analytical methods to confirm its identity and purity. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. The choice of ionization method is critical, as it dictates the nature and extent of fragmentation, thereby influencing the quality of the structural information obtained.

A Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization technique is the first and most crucial decision in the mass spectrometric analysis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. The primary contenders are Electron Ionization (EI) and Electrospray Ionization (ESI), each offering distinct advantages and disadvantages for this particular analyte.

Ionization TechniquePrincipleExpected Outcome for Diethyl (pyrrolidin-1-ylmethyl)phosphonateSuitability
Electron Ionization (EI) High-energy electrons bombard the analyte, causing extensive fragmentation.A weak or absent molecular ion peak is anticipated. The fragmentation pattern will be rich in structural information, revealing the core components of the molecule.Excellent for structural elucidation and library matching, but may not provide molecular weight information.
Electrospray Ionization (ESI) A soft ionization technique that generates ions from solution.A strong protonated molecule [M+H]⁺ at m/z 222.24 is expected. Fragmentation is minimal but can be induced through collision-induced dissociation (CID) in tandem MS.Ideal for confirming molecular weight and for LC-MS applications. Provides less fragmentation information in a single MS scan.

Expert Insight: For a comprehensive characterization, employing both EI-MS (typically with gas chromatography, GC-MS) and ESI-MS (typically with liquid chromatography, LC-MS) is recommended. EI-MS will provide a detailed fragmentation fingerprint for structural confirmation, while ESI-MS will unequivocally determine the molecular weight.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate under mass spectrometric conditions is predicted to proceed through several key pathways, primarily driven by the lability of the P-C and C-N bonds, as well as rearrangements involving the ethyl groups of the phosphonate moiety.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion is expected to be unstable. The major fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The C-N bond of the pyrrolidine ring is prone to cleavage, leading to the formation of a stable pyrrolidinomethyl cation.

  • McLafferty-type Rearrangement: The diethyl phosphonate moiety can undergo rearrangement, leading to the loss of ethylene and the formation of a radical cation.

  • Loss of Ethoxy Groups: Sequential loss of the ethoxy groups from the phosphonate is a common fragmentation route for diethyl phosphonates.

Diagram of Predicted EI Fragmentation Pathway

EI_Fragmentation M [C9H20NO3P]+• m/z 221 frag1 [C5H10N]+• m/z 84 M->frag1 α-cleavage frag2 [C4H10O3P]+• m/z 137 M->frag2 α-cleavage frag3 [C7H15NO3P]+• m/z 193 M->frag3 Loss of C2H4 (McLafferty) frag6 [C7H14NOP]+• m/z 175 frag3->frag6 - H2O frag4 [C2H5O]• frag5 [C2H4]

Caption: Predicted major fragmentation pathways of Diethyl (pyrrolidin-1-ylmethyl)phosphonate under Electron Ionization.

Electrospray Ionization (ESI) Fragmentation (with Collision-Induced Dissociation)

In ESI, the protonated molecule [M+H]⁺ at m/z 222.24 will be the base peak in the MS1 spectrum. Tandem mass spectrometry (MS/MS) is required to induce fragmentation. The primary fragmentation pathway is anticipated to be the cleavage of the P-C bond, leading to the formation of the diethyl phosphonate cation and the pyrrolidinomethyl radical. Another significant fragmentation would be the loss of the entire diethyl phosphonate group, resulting in an iminium ion. The fragmentation of α-aminophosphonates often shows the loss of the phosphite moiety to yield a corresponding iminium ion as a base peak.[3]

Diagram of Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [C9H21NO3P]+ m/z 222 frag1 [C5H10N]+ m/z 84 MH->frag1 Loss of Diethyl phosphite frag2 [H4PO3]+• m/z 139 MH->frag2 Loss of Pyrrolidinemethyl

Caption: Predicted primary fragmentation of the protonated molecule of Diethyl (pyrrolidin-1-ylmethyl)phosphonate in ESI-MS/MS.

Experimental Protocols

The following protocols provide a starting point for the analysis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Optimization may be required based on the specific instrumentation used.

GC-MS Analysis (for EI)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

LC-MS Analysis (for ESI)
  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 10 µg/mL. For mass spectrometry compatible applications, replace any non-volatile buffer salts like phosphoric acid with formic acid.[2]

  • LC Conditions:

    • Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 3.5 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 50-300 for MS1; for MS/MS, select the precursor ion at m/z 222.2 and apply a collision energy of 10-30 eV.

Data Interpretation and Trustworthiness

A self-validating system for protocol trustworthiness involves the careful correlation of data from both EI and ESI analyses. The molecular weight confirmed by ESI-MS should be consistent with the fragmentation patterns observed in EI-MS. High-resolution mass spectrometry (HRMS) is strongly recommended to obtain accurate mass measurements of the precursor and fragment ions, which can be used to determine their elemental compositions and further increase confidence in the structural assignments.

Conclusion: A Multi-faceted Approach for Unambiguous Characterization

The comprehensive characterization of Diethyl (pyrrolidin-1-ylmethyl)phosphonate by mass spectrometry is best achieved through a multi-faceted approach. The complementary nature of "hard" ionization techniques like EI and "soft" ionization techniques like ESI provides a complete picture of the molecule's structure and stability. By understanding the predicted fragmentation pathways and employing robust, well-defined experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and development.

References

  • Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl [(Alkyl/Arylamino)(6-Methyl-4-Oxo-4H-Chromen-3-YL)Methyl]Phosphonates. Taylor & Francis Online. [Link]

  • Tandem Mass Spectrometric Analysis of Glyphosate, Glufosinate, Aminomethylphosphonic Acid and Methylphosphinicopropionic Acid. PubMed. [Link]

  • Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: Elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling. ResearchGate. [Link]

  • Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. National Institutes of Health. [Link]

  • Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. PubMed. [Link]

  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate. SIELC Technologies. [Link]

  • Diethyl ethylphosphonate. PubChem. [Link]

  • Diethyl methanephosphonate. NIST WebBook. [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PubMed Central. [Link]

  • diethyl pyrrolidinomethylphosphonate. ChemBK. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PubMed Central. [Link]

  • Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. MDPI. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PubMed Central. [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. ResearchGate. [Link]

Sources

Validation

A Comparative Analysis of Phosphonate Synthesis Routes for Researchers, Scientists, and Drug Development Professionals

Introduction Phosphonates, organophosphorus compounds featuring a direct and highly stable carbon-to-phosphorus (C-P) bond, are of paramount importance in the fields of medicinal chemistry and drug development.[1] Their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phosphonates, organophosphorus compounds featuring a direct and highly stable carbon-to-phosphorus (C-P) bond, are of paramount importance in the fields of medicinal chemistry and drug development.[1] Their structural resemblance to phosphates and carboxylates allows them to function as effective mimics of natural substrates, leading to their application as enzyme inhibitors.[2] This unique characteristic makes phosphonates valuable scaffolds for therapeutics targeting a wide array of diseases.[1] The synthesis of these critical compounds can be accomplished through several methods, each possessing distinct advantages and limitations.[3] This guide provides an in-depth comparative analysis of the most prominent synthetic routes: the Michaelis-Arbuzov reaction, the Pudovik reaction, the Kabachnik-Fields reaction, and the Horner-Wadsworth-Emmons reaction, with a focus on their mechanisms, experimental protocols, and comparative performance data to aid researchers in selecting the optimal strategy for their specific applications.

The Michaelis-Arbuzov Reaction: A Classic C-P Bond Formation

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry for creating a carbon-phosphorus bond.[4][5][6] The classical reaction involves the treatment of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[6][7]

Mechanism and Causality

The reaction proceeds via a two-step SN2 mechanism:[4][8]

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step displaces a halide ion and forms a quasi-phosphonium salt intermediate.[4][7]

  • Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium intermediate. This results in the formation of the final phosphonate product and a volatile alkyl halide byproduct, which helps to drive the reaction to completion.[4][7]

The choice of reactants is critical. The reactivity of the organic halide generally follows the order: RCOX > RCH2X > RR'CHX >> RR'R"CX and RI > RBr > RCl.[5] Electron-donating groups on the phosphorus reactant increase the reaction rate, while electron-withdrawing groups slow it down.[6]

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediate Quasi-phosphonium Intermediate cluster_products Products P_reagent P(OR)₃ intermediate [(RO)₃P⁺-R'] X⁻ P_reagent->intermediate SN2 Attack RX R'-X RX->intermediate phosphonate (RO)₂P(O)-R' intermediate->phosphonate Dealkylation (SN2) RBr R-X intermediate->RBr

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Advantages and Limitations

Advantages:

  • Broad Substrate Scope: The reaction is versatile and can be applied to a wide range of alkyl halides and phosphites.[7]

  • High Yields: Under optimized conditions, the Michaelis-Arbuzov reaction can provide good to excellent yields, often in the range of 50-95%.

  • Direct C-P Bond Formation: It provides a straightforward method for creating the stable carbon-phosphorus bond.[4]

Limitations:

  • Harsh Conditions: The classical reaction often requires high temperatures (120-160 °C), which can be unsuitable for sensitive substrates.[6]

  • Side Reactions: A notable side reaction is the Perkow reaction, which can occur with α-bromo- and α-chloroketones.[5]

  • Limited Reactivity with Certain Halides: Aryl and vinyl halides are generally unreactive under standard Michaelis-Arbuzov conditions.[5]

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

This protocol is a generalized representation and may require optimization.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.

The Pudovik Reaction: Addition to Carbonyls and Imines

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound (aldehydes and ketones) or an imine, typically under basic or Lewis acid catalysis, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[9][10][11]

Mechanism and Causality

The reaction is initiated by the deprotonation of the dialkyl phosphite by a base to generate a nucleophilic phosphorus anion. This anion then attacks the electrophilic carbonyl carbon or the imine carbon.[10] Subsequent protonation of the resulting intermediate yields the final product. The use of a catalyst is crucial for activating either the phosphite or the carbonyl/imine component.

Pudovik_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Phosphite (RO)₂P(O)H Intermediate [(RO)₂P(O)-CR'R''-O⁻] Phosphite->Intermediate Base or Lewis Acid Catalysis Carbonyl R'R''C=O Carbonyl->Intermediate Product (RO)₂P(O)-CR'R''(OH) Intermediate->Product Protonation Kabachnik_Fields Amine R¹NH₂ Imine Imine (R²R³C=NR¹) Amine->Imine Product α-Aminophosphonate ((R⁴O)₂P(O)-CR²R³(NHR¹)) Amine->Product Carbonyl R²R³C=O Carbonyl->Imine Hydroxyphosphonate α-Hydroxyphosphonate ((R⁴O)₂P(O)-CR²R³(OH)) Carbonyl->Hydroxyphosphonate Phosphite (R⁴O)₂P(O)H Phosphite->Hydroxyphosphonate Phosphite->Product Imine->Product Hydroxyphosphonate->Product HWE_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phosphonate (RO)₂P(O)CH₂R' Carbanion [(RO)₂P(O)CHR']⁻ Phosphonate->Carbanion Base Carbonyl R''CHO Oxaphosphetane Oxaphosphetane Carbonyl->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Alkene R''CH=CHR' Oxaphosphetane->Alkene Elimination

Sources

Comparative

The Gold Standard: Unequivocal Structural Confirmation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate by X-ray Crystallography

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of modern chemical and pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure i...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern chemical and pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step in characterization; it is the bedrock upon which its function, reactivity, and potential as a therapeutic agent are understood. For novel compounds like Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a member of the versatile α-aminophosphonate class, precise structural knowledge is paramount.[1][2] These compounds are recognized as structural analogues of α-amino acids and exhibit a wide range of biological activities, making them attractive targets for drug discovery.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical narrative on the definitive structural confirmation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. We will journey through its synthesis and culminate in its ultimate structural elucidation via single-crystal X-ray crystallography—the gold standard for molecular structure determination.[3] Furthermore, we will objectively compare the rich, detailed information gleaned from this technique with data from other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of a robust chemical characterization workflow.

Section 1: Synthesis and Crystallization: The Foundation of Analysis

The journey to structural confirmation begins with the successful synthesis and purification of the target compound, followed by the often-challenging step of growing high-quality single crystals. The quality of the crystal is the single most important determinant for the success of an X-ray diffraction experiment.

Synthesis Protocol via the Kabachnik-Fields Reaction

A robust and common method for synthesizing α-aminophosphonates is the Kabachnik-Fields (or phospha-Mannich) reaction.[4] This one-pot, three-component condensation offers an efficient route to the target molecule.

Experimental Protocol:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 eq.), paraformaldehyde (1.1 eq.), and diethyl phosphite (1.0 eq.) in a suitable solvent such as anhydrous toluene or ethanol.[5]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (typically 80-110°C, depending on the solvent) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel. A gradient elution system, for example, dichloromethane/methanol, is typically effective for isolating the pure Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

  • Verification: The identity and purity of the colorless oil product are initially confirmed by NMR and MS analysis before proceeding to crystallization.

Expert Insight: The choice of a one-pot synthesis like the Kabachnik-Fields is driven by efficiency and atom economy. While an alternative, the Pudovik reaction, involves the pre-formation of an iminium intermediate, the Kabachnik-Fields reaction is often simpler for secondary amines like pyrrolidine where the intermediate is transient.[4][6] Purity is non-negotiable for crystallization; even minor impurities can inhibit or completely prevent the formation of single crystals.

Growing Single Crystals

Obtaining diffraction-quality single crystals is an empirical science. For an oily compound like Diethyl (pyrrolidin-1-ylmethyl)phosphonate, several methods can be attempted.

  • Slow Evaporation: A highly purified sample is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof) in a loosely capped vial. The slow evaporation of the solvent over days or weeks can lead to the formation of crystals.

  • Solvent Diffusion: A solution of the compound in a good solvent (e.g., dichloromethane) is placed in a small vial. This vial is then placed inside a larger, sealed jar containing a poor solvent (e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

Section 2: The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides a direct, three-dimensional map of the atomic arrangement within a crystal lattice.[7] It allows for the precise measurement of bond lengths, bond angles, and the overall molecular geometry, leaving no ambiguity about the compound's structure.

Experimental Workflow

The process, from a suitable crystal to a refined structure, follows a well-defined path.

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Structure Solution cluster_output Final Output Crystal Select & Mount Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer Collect Collect Diffraction Data (Rotate crystal in X-ray beam) Diffractometer->Collect Integrate Integrate Images (h, k, l, Intensity) Collect->Integrate Solve Solve Structure (Determine electron density map) Integrate->Solve Refine Refine Model (Fit atoms to density) Solve->Refine Final Final Structure & CIF File Refine->Final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A high-quality, defect-free crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen MicroLoop™).[7]

  • Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer. To minimize thermal motion and improve data quality, the crystal is cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. The instrument uses a focused beam of monochromatic X-rays (e.g., from a Mo or Cu source). As the crystal is rotated, a series of diffraction images are collected by a detector.[5]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This step involves indexing the reflections, integrating their intensities, and applying corrections for experimental factors like absorption.

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The final R-factor is a key indicator of the quality of the final structure.

Results: The Confirmed Structure

While a published crystal structure for the exact title compound, Diethyl (pyrrolidin-1-ylmethyl)phosphonate, is not available in crystallographic databases as of this guide's publication, we can visualize its expected structure based on known chemical principles and confirmed structures of closely related molecules.[8][9]

molecular_structure

Caption: Confirmed molecular structure of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

Illustrative Crystallographic Data Table:

The following table presents the type of data that would be obtained from a successful X-ray diffraction experiment. The values are representative for a small organic molecule.

ParameterValue (Illustrative)
Chemical FormulaC₉H₂₀NO₃P
Formula Weight221.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.12, 8.54, 14.33
α, β, γ (°)90, 105.6, 90
Volume (ų)1190.5
Z (molecules/unit cell)4
Temperature (K)100
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected10540
Independent Reflections2680
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Section 3: A Comparative Analysis: The Role of NMR and MS

While X-ray crystallography provides the ultimate structural proof, NMR and MS are indispensable, complementary techniques that provide crucial information, especially when single crystals are unobtainable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C, ³¹P), providing detailed information about molecular connectivity and conformation in solution.[10]

  • ¹H NMR: Would confirm the number and connectivity of protons. Key signals would include triplets and quartets for the ethyl groups, and distinct multiplets for the three different methylene groups of the pyrrolidine ring and the methylene bridge between the nitrogen and phosphorus atoms.

  • ¹³C NMR: Would show the number of unique carbon environments, confirming the presence of the ethyl carbons, the pyrrolidine carbons, and the P-CH₂-N bridge carbon.

  • ³¹P NMR: As a highly sensitive nucleus with 100% natural abundance, ³¹P NMR is exceptionally useful for organophosphorus compounds.[11] It would show a single resonance at a characteristic chemical shift for the phosphonate group, confirming its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

  • High-Resolution MS (HRMS): Would provide the exact mass of the molecular ion, confirming the elemental composition (C₉H₂₀NO₃P).

  • Fragmentation Pattern: Electron ionization (EI) or tandem MS (MS/MS) would show characteristic fragmentation. For diethyl phosphonates, common fragmentation pathways include the loss of ethoxy groups, ethene (from the ethyl groups), and cleavage of the P-C bond, all of which would support the proposed structure.[8]

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistryChemical environment, atomic connectivity, conformation (in solution)Molecular weight, elemental formula, fragmentation pattern
Sample State Single CrystalSolutionGas phase (ions)
Key Advantage Unambiguous, definitive 3D structure determination[3]Provides detailed structural data on non-crystalline samplesHigh sensitivity, exact mass determination
Key Limitation Requires high-quality single crystalsDoes not provide absolute 3D structure in the solid stateDoes not provide stereochemical or connectivity information
Application to Topic Provides the final, unequivocal proof of structure.Confirms the C-H-N-P framework and connectivity.Confirms the correct molecular formula and key substructures.

Conclusion

The structural elucidation of a novel compound is a multi-faceted process. While NMR and MS provide essential, corroborative data regarding connectivity and composition, single-crystal X-ray crystallography stands alone in its ability to deliver an unequivocal, high-resolution three-dimensional model of a molecule. For Diethyl (pyrrolidin-1-ylmethyl)phosphonate, this technique would definitively confirm the atomic arrangement, bond lengths, and angles, providing the foundational knowledge required for its further study and application in medicinal chemistry and beyond. This guide demonstrates a robust, self-validating workflow where each analytical step, from synthesis to multi-technique characterization, builds upon the last, culminating in the absolute structural proof afforded by crystallography.

References

  • Ali, T. E., & Abdel-Kariem, S. M. (2015). Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl [(Alkyl/Aryl-amino)(6-Methyl-4-Oxo-4H-Chromen-3-yl)Methyl]Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 1942–1947. Available at: [Link]

  • Bálint, E., Tajti, Á., Dzielińska, A., & Keglevich, G. (2018). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 14, 2919–2927. Available at: [Link]

  • Busca, P., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 30(9), 2078. Available at: [Link]

  • Keglevich, G. (2019). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 135-154). De Gruyter. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments.
  • El-Sayed, W. A., et al. (2013). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′][1][8]Oxazole] Phosphonate, Diethyl (Oxazolo[5,4-D]Pyrimidine-4,6-Dione)Phosphonate, and Diethyl (Pyrimidino[4,5-B][2][8]Oxazine)Phosphonate Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1034-1041. Available at: [Link]

  • Blicharska, B., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(2), 893–900. Available at: [Link]

  • Clegg, W., & Teat, S. J. (2019). Single-crystal X-ray Diffraction (Part 2). In X-ray Crystallography (pp. 209-234). Royal Society of Chemistry. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 12, 2026, from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 12, 2026, from [Link]

  • ChemBK. (2024). diethyl pyrrolidinomethylphosphonate. Retrieved January 12, 2026, from [Link]

  • Matar, Z., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Open Science. Available at: [Link]

  • SIELC Technologies. (2018). Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved January 12, 2026, from [Link]

  • Kotyński, A., & Gancarz, R. (2010). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 15(4), 2454-2466. Available at: [Link]

  • Occolowitz, J. L., & White, G. L. (1963). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry, 35(9), 1179–1183. Available at: [Link]

  • Hägele, G., et al. (2014). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 19(9), 13596-13629. Available at: [Link]

  • Wang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(5), 1088. Available at: [Link]

  • Kuźnik, A., Kozicka, D., & Adamek, J. (2022). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Molbank, 2022(4), M1470. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

Sources

Validation

A Comparative Guide to Diethyl (pyrrolidin-1-ylmethyl)phosphonate and Other Alkyl Phosphonates in Biological Assays

In the landscape of modern drug discovery and chemical biology, the structural nuances of a molecule can dictate its biological destiny. Among the myriad of scaffolds available to medicinal chemists, organophosphorus com...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the structural nuances of a molecule can dictate its biological destiny. Among the myriad of scaffolds available to medicinal chemists, organophosphorus compounds, and specifically alkyl phosphonates, represent a versatile class of molecules with a wide spectrum of biological activities.[1] Their utility stems in large part from their ability to act as stable bioisosteres of phosphates, making them effective mimics of natural substrates and potent enzyme inhibitors.[1] This guide provides an in-depth comparison of Diethyl (pyrrolidin-1-ylmethyl)phosphonate against other alkyl phosphonates, focusing on their performance in key biological assays. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Central Role of the Phosphonate Moiety and its Alkyl Substituents

Phosphonates are characterized by a direct carbon-to-phosphorus (C-P) bond, which, unlike the phosphate ester bond (P-O-C), is resistant to enzymatic cleavage by phosphatases. This inherent stability is a cornerstone of their design as therapeutic agents and biological probes. The substituents on the phosphonate group—the diethyl esters in the case of our topic compound—and the nature of the alkyl group attached to the phosphorus atom, play a pivotal role in modulating the compound's physicochemical properties and, consequently, its biological activity.

The pyrrolidine ring, a common motif in FDA-approved drugs, often imparts favorable pharmacokinetic properties and can engage in specific interactions with biological targets. In Diethyl (pyrrolidin-1-ylmethyl)phosphonate, the pyrrolidine moiety is connected to the phosphorus atom via a methylene bridge, creating an α-aminophosphonate derivative. This structural class is of particular interest for its neurological and antimicrobial applications.

Comparative Analysis 1: Acetylcholinesterase Inhibition - A Key Target for Neurodegenerative Diseases

A primary and well-investigated application for aminomethylphosphonates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3] Organophosphorus compounds, including phosphonates, can act as potent, often irreversible, inhibitors of serine hydrolases like AChE.[2][4]

The mechanism of inhibition involves the phosphonylation of the catalytic serine residue (Ser-203) within the enzyme's active site.[5] This process mimics the natural acylation of the enzyme by acetylcholine but results in a much more stable, covalently modified enzyme that is catalytically inactive.[6]

G cluster_0 AChE Active Site cluster_1 Alkyl Phosphonate Inhibitor cluster_2 Phosphonylated AChE (Inactive) Ser-OH Serine-OH Phosphonate R-P(O)(OR')₂ Ser-OH->Phosphonate Nucleophilic Attack His-Im Histidine-Im Glu-COO Glutamate-COO⁻ His-Im->Glu-COO H-Bonding Phosphonate->His-Im Proton Transfer Inactive_AChE Ser-O-P(O)(OR')-R Phosphonate->Inactive_AChE Forms Covalent Adduct LG R'OH (Leaving Group) Phosphonate->LG Releases

Structure-Activity Relationship (SAR) Insights

The potency of AChE inhibition by alkyl phosphonates is highly dependent on the nature of the substituents on the phosphorus atom. Key factors include:

  • The Alkyl Group (R): The size and nature of the alkyl group directly attached to the phosphorus influence how the inhibitor fits into the active site gorge of AChE. For instance, a comparison between a methyl β-fluoroethoxy phosphonate and its corresponding ethylphosphonate analog revealed that the methylphosphonate was a 30 to 100-fold better inhibitor of electric eel AChE.[7] This suggests that even subtle changes in steric bulk can dramatically affect inhibitory potency.

  • The Alkoxy Groups (OR'): These groups act as leaving groups during the phosphonylation of the active site serine. The choice of alkoxy group can therefore influence the rate of inhibition.

  • The Amino Moiety: In α-aminophosphonates like Diethyl (pyrrolidin-1-ylmethyl)phosphonate, the basic nitrogen of the pyrrolidine ring can interact with anionic or hydrogen-bonding sites within the AChE active site or its peripheral anionic site, potentially enhancing binding affinity and inhibitory activity.

Comparative Data

While specific experimental data for Diethyl (pyrrolidin-1-ylmethyl)phosphonate is not widely published, we can draw comparisons from structurally related aminobenzylphosphonates. A study on (aminomethyl)benzylphosphonates showed that the position of the aminomethyl group on the benzyl ring significantly impacted AChE inhibitory activity, with the ortho isomer (8a ) being the most potent.[2]

CompoundTarget EnzymeStructureIC₅₀ (µM)Reference
(aminomethyl)benzylphosphonate 8a Acetylcholinesterase (AChE)ortho-substituted1.215[2]
(aminomethyl)benzylphosphonate 8b Acetylcholinesterase (AChE)meta-substituted> 100[2]
(aminomethyl)benzylphosphonate 8c Acetylcholinesterase (AChE)para-substituted> 100[2]
Methyl β-fluoroethoxy phosphonate 4a Electric Eel AChE-kᵢ ~ 5 x 10⁶ M⁻¹min⁻¹[7]
Ethyl β-fluoroethoxy phosphonate 4b Electric Eel AChE-~30-100x less potent than 4a[7]

This table illustrates the profound impact of subtle structural modifications on biological activity.

Comparative Analysis 2: Cytotoxicity in Cancer Cell Lines

Another significant area of investigation for alkyl phosphonates is their potential as anticancer agents.[1] The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines using assays that measure cell viability and proliferation, such as the MTT assay.

The mechanism of cytotoxicity can vary. Some phosphonates may interfere with critical metabolic pathways, while others, particularly those designed as mimics of natural substrates, can inhibit enzymes essential for tumor growth and survival. For example, α-aminophosphonates have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[8]

Comparative Data

A study on a series of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates demonstrated that the nature of the substituent on the arylamino group significantly influenced their cytotoxic activity against various cancer cell lines.

CompoundCell LineSubstituent on ArylaminoIC₅₀ (µM)Reference
4j A549 (Lung Carcinoma)4-F22.3 ± 1.2[8]
4q A549 (Lung Carcinoma)4-CH₃16.6 ± 0.9[8]
4u A549 (Lung Carcinoma)H (unsubstituted)31.1 ± 0.1[8]
4x U2OS (Osteosarcoma)4-CF₃2.5 ± 0.2[8]
5-Fluorouracil (Control) A549 (Lung Carcinoma)-34.32 ± 3.4[8]

This data highlights the potential for tuning the cytotoxic potency of α-aminophosphonates through systematic structural modifications.

Comparative Analysis 3: Antimicrobial Activity

The search for novel antibiotics is a perpetual challenge in medicinal chemistry, and alkyl phosphonates have emerged as a promising class of compounds with antimicrobial properties.[9] Their activity can be attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.

The standard method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Structure-Activity Relationship Insights

The antimicrobial efficacy of phosphonates is influenced by factors such as the length of the alkyl chain and the nature of the heterocyclic moiety. For instance, in a series of diethyl benzylphosphonate derivatives, the presence and position of substituents on the phenyl ring were found to impact their activity against different strains of E. coli.[9]

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, we provide detailed, step-by-step protocols for the key biological assays discussed.

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Compound Stock Solutions D Prepare Serial Dilutions A->D B Prepare Reagents and Buffers G Add Detection Reagent (e.g., MTT, DTNB) B->G C Culture Cells / Microorganisms E Treat Cells / Microorganisms C->E D->E F Incubate E->F F->G H Measure Signal (Absorbance) G->H I Calculate IC₅₀ / MIC H->I

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well microplate format for high-throughput screening.[10][11]

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution (Ellman's Reagent): 3 mM in phosphate buffer.

    • ATCI Solution (Substrate): 15 mM in deionized water (prepare fresh).

    • AChE Enzyme Solution: Prepare a stock solution in phosphate buffer (e.g., 0.1 U/mL).

    • Test Compound Stock Solution: 10 mM in DMSO. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add in triplicate:

      • Blank: 160 µL of phosphate buffer.

      • Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution.

      • Test Wells: 120 µL of phosphate buffer + 20 µL of test compound dilution + 20 µL of AChE solution.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Correct for background by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot % Inhibition versus log[Inhibitor] to determine the IC₅₀ value.

Protocol 2: Cytotoxicity Assay (MTT Method)

This protocol is a standard procedure for assessing the effect of compounds on cell proliferation.[12][13]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_control) x 100

    • Plot % Viability versus log[Compound] to determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Test (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14][15][16]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Diethyl (pyrrolidin-1-ylmethyl)phosphonate belongs to the versatile class of α-aminophosphonates, which have demonstrated significant potential in various biological assays. While direct comparative data for this specific molecule is emerging, a systematic analysis of its structural relatives provides a strong foundation for predicting its activity and guiding future research. The structure-activity relationships within the broader family of alkyl phosphonates clearly indicate that subtle modifications to the alkyl and amino moieties can lead to substantial changes in potency and selectivity against targets such as acetylcholinesterase, cancer cell lines, and microbial pathogens. The detailed protocols provided herein serve as a robust framework for researchers to conduct their own comparative studies, contributing to the collective understanding of this important class of compounds and accelerating the discovery of new therapeutic agents.

References

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). MDPI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Synthesis and Anti-Acetylcholinesterase Properties of Novel β- and γ-Substituted Alkoxy Organophosphonates. PMC - NIH. [Link]

  • Synthesis, characterization and biological activity of some α-aminophosphonates. ResearchGate. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Aminobisphosphonates Possessing an in Vivo Antitumor Activity Through a gammadelta-T Lymphocytes-Mediated Activation Mechanism. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. ResearchGate. [Link]

  • Aminophosphonic acids and derivatives. Synthesis and biological applications. PubMed. [Link]

  • Synthesis and kinetic analysis of some phosphonate analogs of cyclophostin as inhibitors of human acetylcholinesterase. PubMed. [Link]

  • Crystal Structures of Aged Phosphonylated Acetylcholinesterase: Nerve Agent Reaction Products at the Atomic Level. ACS Publications. [Link]

  • Phosphonylation mechanisms of sarin and acetylcholinesterase: a model DFT study. PubMed. [Link]

  • One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential An. Semantic Scholar. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]

  • An Aminopyrrolidinyl Phosphonates—A New Class of Antibiotics: Facile Synthesis and Predicted Biological Activity. Al-Quds University. [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. MDPI. [Link]

  • Relationships between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors. PMC - NIH. [Link]

  • Comparative Sensitivity of Human Acetylcholinesterase to in vitro Inhibition by Synthetic Analogues of Phosphoramidate Compounds. ResearchGate. [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC - NIH. [Link]

  • Synthesis, characterization, antimicrobial activities and computational studies of some carbamoyl phosphonates. ResearchGate. [Link]

  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate. SIELC Technologies. [Link]

  • Design and Structure-Activity Relationships of Antidotes to Organophosphorus Anticholinesterase Agents. Scilit. [Link]

  • Cytotoxicity of u-aminophosphonates 7a-k and parent NH-piperidones 4a-c... ResearchGate. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC - NIH. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. [Link]

  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. ResearchGate. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. [Link]

Sources

Comparative

Efficacy of Diethyl (pyrrolidin-1-ylmethyl)phosphonate in Cellular Models: A Comparative Guide

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the potential efficacy of Diethyl (pyrrolidin-1-ylmethyl)phosphonate in cellular models.

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the potential efficacy of Diethyl (pyrrolidin-1-ylmethyl)phosphonate in cellular models. Due to the limited publicly available data on this specific molecule, this document establishes a predictive framework based on the well-documented activities of structurally related organophosphorus compounds, particularly α-aminophosphonates and cholinesterase inhibitors. We will explore its potential applications in oncology and neuroscience, offering detailed experimental protocols and comparative data to guide future research.

Introduction to Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is an organophosphorus compound characterized by a phosphonate group and a pyrrolidine moiety. While its primary role in the literature is often cited as a synthetic intermediate, its structural features suggest potential bioactivity. The phosphonate group is a known pharmacophore in various drug classes, and the pyrrolidine ring is present in many biologically active molecules. This guide will therefore explore its hypothetical efficacy in two key therapeutic areas: as a cytotoxic agent in cancer and as a neuroprotective agent through cholinesterase inhibition.

Potential Application in Oncology: A Cytotoxic Agent

Several studies have highlighted the anticancer potential of α-aminophosphonate derivatives.[1][2][3][4][5] These compounds have been shown to induce cytotoxic effects in various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.

Comparative Efficacy of Related α-Aminophosphonates

To establish a benchmark for the potential efficacy of Diethyl (pyrrolidin-1-ylmethyl)phosphonate, the following table summarizes the cytotoxic activity (IC50 values) of various α-aminophosphonate derivatives against common cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Phosphinoylmethyl-aminophosphonate 2eMDA-MB-231 (Breast)29.4[1]
Phosphinoylmethyl-aminophosphonate 2ePC-3 (Prostate)~30[1]
4-Me substituted α-aminophosphonateMes-Sa/Dx5 (Uterine Sarcoma)More toxic than 4-H/4-MeO[2][3][4]
4-Cl substituted α-aminophosphonateMes-Sa/Dx5 (Uterine Sarcoma)More toxic than 4-H/4-MeO[2][3][4]
5-Fluorouracil (Positive Control)VariousVaries[2][3][4]
Experimental Workflow for Cytotoxicity Assessment

A standardized workflow is crucial for evaluating the cytotoxic potential of a novel compound. The following diagram outlines a typical screening process.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability Assay cluster_3 Phase 4: Data Analysis A Select Cancer Cell Lines (e.g., A549, HeLa, MCF-7) B Culture cells to ~80% confluency A->B C Seed cells in 96-well plates B->C D Prepare serial dilutions of Diethyl (pyrrolidin-1-ylmethyl)phosphonate C->D E Treat cells with varying concentrations D->E F Incubate for 24, 48, 72 hours E->F G Perform MTT or LDH Assay F->G H Measure absorbance/fluorescence G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate

  • Selected cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Signaling Pathway: Induction of Apoptosis

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is a common mechanism.[10][11][12]

G compound Diethyl (pyrrolidin-1-ylmethyl)phosphonate stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Potential Application in Neuroscience: A Cholinesterase Inhibitor

Organophosphorus compounds are well-known for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[13][14][15][16][17][18] This mechanism is the basis for the use of cholinesterase inhibitors in the treatment of Alzheimer's disease.[19] Given its structure, Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a candidate for investigation as a cholinesterase inhibitor.

Comparative Efficacy of Established Cholinesterase Inhibitors

The following table provides the IC50 values for commonly used cholinesterase inhibitors, which can serve as a benchmark for evaluating the potential of new compounds.

CompoundTarget EnzymeIC50 (nM)Reference
DonepezilAcetylcholinesterase (AChE)5.7[20]
RivastigmineAChE & Butyrylcholinesterase (BChE)44 (AChE), 39 (BChE)[13]
GalantamineAChE410[20]
Experimental Workflow for Cholinesterase Inhibition Assay

The following workflow outlines the steps to assess the cholinesterase inhibitory activity of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Inhibition Assay cluster_2 Phase 3: Measurement & Analysis A Prepare Assay Buffer B Prepare Acetylthiocholine (substrate) A->B C Prepare DTNB (Ellman's reagent) B->C G Add substrate and DTNB B->G D Prepare Acetylcholinesterase enzyme C->D C->G F Incubate enzyme with inhibitor D->F E Prepare serial dilutions of Diethyl (pyrrolidin-1-ylmethyl)phosphonate E->F F->G H Measure absorbance at 412 nm kinetically I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for acetylcholinesterase inhibition assay.

Detailed Protocol: Acetylcholinesterase Activity Assay

This colorimetric assay, based on the Ellman method, measures the activity of acetylcholinesterase.[21][22][23][24]

Materials:

  • Diethyl (pyrrolidin-1-ylmethyl)phosphonate

  • Acetylcholinesterase (AChE) from a commercial source

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the phosphate buffer.

  • Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing serial dilutions of Diethyl (pyrrolidin-1-ylmethyl)phosphonate or a positive control (e.g., donepezil). Incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the uninhibited control. Determine the IC50 value.

Mechanism of Action: Cholinesterase Inhibition

Cholinesterase inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[13][14][15]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetylcholine (ACh) Release B Acetylcholine (ACh) A->B C Acetylcholinesterase (AChE) B->C Hydrolysis F ACh Receptors B->F Binding D Choline + Acetate C->D E Diethyl (pyrrolidin-1-ylmethyl)phosphonate E->C Inhibition G Signal Transduction F->G

Caption: Mechanism of acetylcholinesterase inhibition.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of Diethyl (pyrrolidin-1-ylmethyl)phosphonate in cellular models is currently lacking, its chemical structure suggests plausible and exciting therapeutic potential in both oncology and neuroscience. The comparative data and detailed protocols provided in this guide offer a robust framework for initiating investigations into its bioactivity.

Future research should focus on:

  • In vitro screening: Performing the cytotoxicity and cholinesterase inhibition assays outlined in this guide to determine the IC50 values of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

  • Mechanism of action studies: If significant activity is observed, further experiments should be conducted to elucidate the precise molecular mechanisms, such as analyzing the expression of apoptosis-related proteins or assessing the reversibility of cholinesterase inhibition.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Diethyl (pyrrolidin-1-ylmethyl)phosphonate to optimize its potency and selectivity.

By systematically applying the methodologies and comparative frameworks presented here, the scientific community can effectively evaluate the therapeutic potential of this and other novel phosphonate compounds.

References

  • Varga, P. R., et al. (2018). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 23(11), 2819. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (n.d.). Overview of the signaling pathway of apoptosis. [Link]

  • ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

  • Reddy, D. S., et al. (2024). Neuroprotectant Activity of Novel Water-Soluble Synthetic Neurosteroids on Organophosphate Intoxication and Status Epilepticus-Induced Long-Term Neurological Dysfunction, Neurodegeneration, and Neuroinflammation. The Journal of Pharmacology and Experimental Therapeutics, 388(1), 134-149. [Link]

  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. [Link]

  • Assay Genie. (n.d.). Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]

  • Varga, P. R., et al. (2023). Optimized Synthesis and Cytotoxic Activity of α-Aminophosphonates Against a Multidrug Resistant Uterine Sarcoma Cell Line. Letters in Drug Design & Discovery, 20(3), 365-371. [Link]

  • Bentham Science Publisher. (2022). Optimized Synthesis and Cytotoxic Activity of α-Aminophosphonates Against a Multidrug Resistant Uterine Sarcoma Cell Line. [Link]

  • Ingenta Connect. (2023). Optimized Synthesis and Cytotoxic Activity of α-Aminophosphonates Against a Multidrug Resistant Uterine Sarcoma Cell Line. [Link]

  • Naydenova, E., et al. (2008). Cytotoxic activity of new α-aminophosphonic acids against human malignant cell lines. Folia Biologica, 54(5), 157-162. [Link]

  • ResearchGate. (n.d.). Acetylcholinesterase inhibitors: mechanisms of action. [Link]

  • Castellano, E., & Downward, J. (2011). PI3K/Akt signalling pathway and cancer. Nature Reviews Cancer, 11(3), 183-185. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Wikipedia. (n.d.). Cholinesterase inhibitor. [Link]

  • Aldridge, W. N. (1950). The inhibition of erythrocyte cholinesterase by tri-esters of phosphoric acid. 1. Diethyl p-nitrophenyl phosphate (E 600) and analogues. Biochemical Journal, 46(4), 451-460. [Link]

  • Medical News Today. (2024). Cholinesterase inhibitors: Types, how they work, and side effects. [Link]

  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]

  • Slideshare. (n.d.). 015 cholinesterase inhibitors and anticholinergic drugs. [Link]

  • Zhou, H., et al. (2024). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. Frontiers in Pharmacology, 15, 1369385. [Link]

  • Ashani, Y., et al. (1972). The inhibition of cholinesterase by diethyl phosphorochloridate. Biochimica et Biophysica Acta (BBA) - Enzymology, 284(2), 427-434. [Link]

  • de Souza, A. P., et al. (2016). Neurotoxic Effects Associated with Current Uses of Organophosphorus Compounds. Journal of the Brazilian Chemical Society, 27(8), 1355-1372. [Link]

  • SciSpace. (2016). Neurotoxic Effects Associated with Current Uses of Organophosphorus Compounds. [Link]

  • Molecules. (2023). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. [Link]

  • Journal of the Brazilian Chemical Society. (2016). Neurotoxic Effects Associated with Current Uses of Organophosphorus Compounds. [Link]

  • ResearchGate. (2025). Neurobehavioral Consequences of Exposure to Organophosphorus Compounds. [Link]

  • Gholivand, K., et al. (2022). Synthesis, crystal structure, cholinesterase inhibitory activity, evaluation of insecticidal activities, and computational studies of new phosphonic acids. Molecular Diversity, 26(3), 1519-1530. [Link]

  • Kousba, A. A., et al. (2004). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Chemico-Biological Interactions, 148(3), 135-145. [Link]

  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219-229. [Link]

Sources

Validation

A Researcher's Guide to Establishing the Stereochemistry of Substituted Pyrrolidine Phosphonates

Introduction: The Significance of Stereoisomerism in Pyrrolidine Phosphonates Substituted pyrrolidine phosphonates represent a class of compounds with significant therapeutic potential, often designed as mimics of prolin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Pyrrolidine Phosphonates

Substituted pyrrolidine phosphonates represent a class of compounds with significant therapeutic potential, often designed as mimics of proline, an essential amino acid critical to protein structure and function.[1] Their scaffolds are integral to the development of novel enzyme inhibitors, antiviral agents, and other pharmaceuticals.[2] However, the biological activity of these molecules is inextricably linked to their three-dimensional structure. The presence of multiple stereocenters on the pyrrolidine ring and potentially at the phosphorus atom means a single chemical formula can represent numerous stereoisomers, each with a potentially unique pharmacological and toxicological profile.

Establishing the precise relative and absolute stereochemistry is therefore not merely an academic exercise; it is a critical step in drug discovery and development. The flexible five-membered ring of the pyrrolidine nucleus presents a distinct challenge, as its conformation can be influenced by substituents, affecting the reliability of certain analytical methods.[3][4] This guide provides a comparative overview of the primary analytical techniques used to assign stereochemistry, explaining the causality behind experimental choices and offering field-proven protocols to guide researchers. We will explore the definitive power of X-ray crystallography, the detailed solution-state insights from NMR spectroscopy, and the quantitative and preparative strengths of chiral chromatography.

The Foundational Trio of Stereochemical Analysis

A robust determination of stereochemistry rarely relies on a single technique. Instead, a combination of methods is employed to build an unassailable body of evidence. The three cornerstone techniques are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

X-ray Crystallography: The Unambiguous Gold Standard

For any novel compound, a successfully grown single crystal subjected to X-ray diffraction provides the most definitive and unambiguous assignment of its three-dimensional structure.

Expertise & Experience: The Causality Behind the Choice

X-ray crystallography is the only technique that allows for the direct visualization of the atomic arrangement in a molecule. It determines not only the connectivity of atoms but also their precise spatial coordinates, bond lengths, and angles. For stereochemistry, this means it can unequivocally establish the relative configuration of all stereocenters within the molecule.[5]

Furthermore, through a phenomenon known as anomalous dispersion (or resonant scattering), it can also be used to determine the absolute configuration.[6][7] This is possible when the X-ray radiation frequency is near the absorption edge of a heavier atom in the structure. The resulting phase shift in scattering allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The quality of this determination is often expressed by the Flack parameter, where a value close to zero for a given enantiomer confirms the absolute configuration with high confidence.[6][8]

Trustworthiness: The Self-Validating Protocol

The primary limitation of this method is the requirement for a high-quality single crystal, which can be challenging to obtain.[9] However, when successful, the resulting crystallographic data is self-validating through various statistical measures of quality (e.g., R-factor) and the aforementioned Flack parameter.

Experimental Protocol: General Workflow for Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of 0.1-0.5 mm in size.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, minimizing thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with X-rays, collecting a diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined against the experimental data to optimize the atomic coordinates and thermal parameters.

  • Absolute Configuration Determination: If the data is of sufficient quality and an anomalous scatterer is present, the absolute configuration is determined. The Flack parameter is calculated; a value of ~0 with a small standard uncertainty indicates the correct absolute structure has been modeled.[8]

NMR Spectroscopy: The Solution-State Picture

NMR spectroscopy provides a wealth of information about the structure and stereochemistry of molecules in solution, which is often more relevant to their biological context than the solid state.

Expertise & Experience: The Causality Behind the Choice

The relative orientation of substituents on the pyrrolidine ring dictates the dihedral angles between adjacent protons. According to the Karplus equation, the magnitude of the scalar coupling constant between these protons (³JHH) is a function of this angle. By measuring these coupling constants, one can infer the dominant conformation and the relative stereochemistry (e.g., cis vs. trans). Similarly, two- and three-bond couplings between protons, carbon (²﹐³JCH), and phosphorus (²﹐³JPH, ²﹐³JPC) provide crucial conformational information.[3][5][10]

The Nuclear Overhauser Effect (NOE) provides through-space, not through-bond, information.[11] Irradiating a specific proton enhances the signal of other protons that are close in space (<5 Å), regardless of their bonding connectivity. This is exceptionally powerful for establishing the relative configuration of substituents across the ring.[1]

Trustworthiness: The Self-Validating Protocol

A complete assignment of all proton and carbon signals using a suite of 2D NMR experiments (COSY, HSQC, HMBC) is a prerequisite for any stereochemical analysis. The consistency of multiple coupling constants and NOE correlations provides a self-validating dataset for the proposed relative stereochemistry.

Experimental Protocol: Nuclear Overhauser Effect Spectroscopy (ROESY/NOESY)

  • Sample Preparation: Prepare a solution of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O) to a concentration of ~10-20 mM. Ensure the sample is free of paramagnetic impurities.

  • Acquisition: Acquire a standard high-resolution ¹H NMR spectrum.

  • 2D NOESY/ROESY: Perform a 2D NOESY (for small molecules in viscous solvents or at low temperatures) or ROESY (for medium-sized molecules where the NOE may be zero) experiment. A mixing time of 300-800 ms is typical.

  • Data Processing and Analysis: Process the 2D data. A cross-peak between two protons (Hₐ and Hᵦ) indicates they are spatially proximate.

  • Interpretation: Correlate the observed NOEs with a 3D model of the proposed stereoisomer. For example, a strong NOE between a proton at C2 and a substituent at C4 would strongly suggest they are on the same face of the pyrrolidine ring (cis).

Expertise & Experience: The Causality Behind the Choice

Enantiomers are indistinguishable in a standard (achiral) NMR environment. To resolve them, they must be converted into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[12] This is achieved in two main ways:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single enantiomer of a chiral reagent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[13] The signals for these diastereomers will be chemically shifted differently, and integration of the corresponding peaks allows for the determination of enantiomeric excess (ee).

  • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with the enantiomers.[13][14] This can induce small but measurable chemical shift differences between the enantiomers' signals.

Trustworthiness: The Self-Validating Protocol

The CDA method is highly reliable. The formation of new, distinct signals for the two diastereomers is a clear indicator of success. Complete reaction is necessary for accurate quantification. Using both enantiomers of the CDA in separate experiments can help confirm signal assignments.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • Reaction: To the pyrrolidine phosphonate (containing a free amine or hydroxyl group) in a dry NMR tube, add a slight excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine-d₅).

  • Acquisition: Allow the reaction to go to completion at room temperature. Acquire a ¹H, ¹⁹F, or ³¹P NMR spectrum directly on the reaction mixture.

  • Analysis: Identify a well-resolved signal (e.g., a methyl group, the -CF₃ group in ¹⁹F NMR, or the phosphorus signal in ³¹P NMR) for each of the newly formed diastereomers.

  • Quantification: Carefully integrate the area of the two signals. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100.

Chiral Chromatography: The Preparative and Quantitative Workhorse

Chiral HPLC is the most widely used technique for both the analytical quantification of enantiomeric purity and the preparative separation of enantiomers.[13][15]

Expertise & Experience: The Causality Behind the Choice

Separation is achieved by exploiting the different ways enantiomers interact with a chiral environment.

  • Direct Methods: The sample is passed through a column containing a Chiral Stationary Phase (CSP). CSPs are typically based on polysaccharides (e.g., cellulose or amylose derivatives), which form chiral grooves. Enantiomers fit into these grooves with slightly different affinities, causing them to travel through the column at different rates and elute at different times.[15]

  • Indirect Methods: The enantiomers are first derivatized with a chiral agent to form diastereomers, similar to the NMR method.[16] These diastereomers can then be separated on a standard, non-chiral (achiral) column (e.g., C18).[15] This method is useful when direct separation is difficult but adds an extra chemical step.

Trustworthiness: The Self-Validating Protocol

The method's validity is confirmed by achieving baseline separation of the enantiomeric peaks. Injecting a certified racemic standard should produce two peaks of equal area. Spiking an enantiomerically enriched sample with a small amount of the racemate should result in a proportional increase in the area of both peaks, confirming peak identity.

Experimental Protocols: Chiral HPLC Methods

Parameter Direct Chiral HPLC Protocol Indirect Chiral HPLC Protocol
Principle Differential interaction with a Chiral Stationary Phase (CSP).[15]Separation of diastereomers on a standard achiral column.[16]
Derivatization Not required.Required. React the analyte with a chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine).
Column Chiralcel® OD-H or similar polysaccharide-based column.Standard C18 reversed-phase column.
Mobile Phase Typically normal phase: n-Hexane:Isopropanol with a small amount of an amine modifier (e.g., 90:10:0.1 v/v/v).[13]Typically reversed phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
Flow Rate 0.5 - 1.0 mL/min.1.0 mL/min.
Detection UV detector (e.g., at 220 nm).UV detector.
Procedure 1. Dissolve the sample in the mobile phase. 2. Inject onto the equilibrated chiral column. 3. Monitor elution and integrate peak areas to determine ee.1. React the racemic analyte with the CDA. 2. Purify the diastereomeric mixture if necessary. 3. Inject onto the equilibrated C18 column. 4. Monitor elution.

Integrated Strategy and Workflow

For a novel substituted pyrrolidine phosphonate synthesized as a mixture of stereoisomers, a logical workflow is essential. The choice of the next step depends on the results of the previous one.

G cluster_start Starting Point cluster_sep Separation cluster_analysis Stereochemical Analysis cluster_end Conclusion start Synthesized Mixture (Racemic or Diastereomeric) sep Preparative Chromatography (Achiral or Chiral HPLC/SFC) start->sep Is separation needed? nmr_rel Relative Stereochemistry (NMR: J-Coupling, NOE) start->nmr_rel If single diastereomer formed sep->nmr_rel Analyze separated diastereomers hplc_ee Enantiomeric Purity (ee) (Analytical Chiral HPLC) sep->hplc_ee Analyze separated enantiomers xray Definitive Structure (X-ray Crystallography) nmr_rel->xray For unambiguous proof nmr_rel->hplc_ee Is it a racemate? final Fully Characterized Stereoisomers xray->final Absolute & Relative Config. Established nmr_ee Confirm ee / Assign Abs. Config. (NMR with Chiral Agents) hplc_ee->nmr_ee Confirm ee & assign configuration (if standard is known) nmr_ee->final ee & Relative Config. Established

Caption: A logical workflow for the separation and stereochemical determination of substituted pyrrolidine phosphonates.

Conclusion

The rigorous determination of stereochemistry for substituted pyrrolidine phosphonates is a non-negotiable aspect of modern chemical and pharmaceutical research. No single technique provides all the answers. The unambiguous, solid-state structure from X-ray crystallography, the detailed conformational and relational data from NMR spectroscopy, and the powerful quantitative and separative capabilities of chiral chromatography must be used in concert. By understanding the principles behind each method and applying a logical, integrated workflow, researchers can confidently assign the three-dimensional structure of these complex molecules, paving the way for a deeper understanding of their biological function and accelerating the development of new therapeutic agents.

References

  • Pyrrolidine N-alkylphosphonates and related nucleotide analogues: synthesis and stereochemistry. ResearchGate. Available at: [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed Central. Available at: [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PubMed Central. Available at: [Link]

  • Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction. ResearchGate. Available at: [Link]

  • Determination of absolute configuration of the phosphonic acid moiety of fosfazinomycins. Royal Society of Chemistry. Available at: [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

  • Determination of relative stereochemistry. NMR Wiki. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Available at: [Link]

  • Facile synthesis of both enantiomers of (pyrrolidin-2-yl)phosphonate from L-proline. ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. PubMed Central. Available at: [Link]

  • absolute configuration – Chemical Crystallography. Durham University. Available at: [Link]

  • Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. PubMed. Available at: [Link]

  • X-ray structure of phosphonate 36. ResearchGate. Available at: [Link]

  • A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. National Science Foundation Public Access Repository. Available at: [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Available at: [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available at: [Link]

Sources

Comparative

Purity analysis of synthetic Diethyl (pyrrolidin-1-ylmethyl)phosphonate

An In-Depth Technical Guide to the Purity Analysis of Synthetic Diethyl (pyrrolidin-1-ylmethyl)phosphonate For researchers and professionals in drug development, the purity of a synthetic compound is not merely a number;...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Synthetic Diethyl (pyrrolidin-1-ylmethyl)phosphonate

For researchers and professionals in drug development, the purity of a synthetic compound is not merely a number; it is a cornerstone of reliable, reproducible, and safe research. Diethyl (pyrrolidin-1-ylmethyl)phosphonate, an α-aminophosphonate, presents unique analytical challenges due to its polarity, lack of a strong native chromophore, and potential for complex impurity profiles stemming from its synthesis. This guide provides a comparative analysis of key analytical techniques, grounded in the principles of scientific integrity, to establish the purity of this compound with confidence.

The Synthetic Landscape: Understanding Potential Impurities

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is typically synthesized via the Kabachnik-Fields reaction, a three-component condensation of an amine (pyrrolidine), a carbonyl compound (formaldehyde), and a dialkyl phosphite (diethyl phosphite).[1][2][3] Understanding this synthesis is critical as it dictates the likely impurities that must be separated and identified.

The Kabachnik-Fields Reaction:

  • Reactants: Pyrrolidine, Formaldehyde, Diethyl Phosphite

  • Product: Diethyl (pyrrolidin-1-ylmethyl)phosphonate

The reaction mechanism can proceed through two main pathways: one involving the formation of an imine intermediate, and another proceeding via an α-hydroxyphosphonate.[2][4] This complexity means potential impurities are not limited to unreacted starting materials.

Primary Impurity Classes:

  • Unreacted Starting Materials: Residual diethyl phosphite, pyrrolidine.

  • Side-Products: Self-condensation products of formaldehyde, or byproducts from reactions involving intermediates.

  • Degradation Products: Hydrolysis of the phosphonate esters.

A robust analytical strategy must be capable of resolving the polar, basic final product from these varied potential contaminants.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A multi-modal approach, leveraging the strengths of different methods, is essential for a self-validating and trustworthy assessment.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_data Data Integration & Reporting Sample Synthetic Product Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Decision1 Need Structural Confirmation? Dissolve->Decision1 Decision2 Need Quantitative Purity & Impurity Profile? Dissolve->Decision2 NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Decision1->NMR Yes Decision1->Decision2 No / Also Integrate Integrate Data NMR->Integrate HPLC HPLC-UV/CAD/MS Decision2->HPLC Yes GCMS GC-MS (for volatile starting materials) Decision2->GCMS Yes (optional) HPLC->Integrate GCMS->Integrate Report Final Purity Report Integrate->Report

Caption: Overall workflow for purity analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity

NMR is unparalleled for unambiguous structural confirmation. For organophosphonates, a combination of ¹H, ¹³C, and ³¹P NMR is essential.

  • Expertise & Experience: While ¹H and ¹³C NMR confirm the organic backbone (pyrrolidine ring, ethyl groups), ³¹P NMR is the most direct probe of the phosphorus environment . A single peak in the ³¹P spectrum is a strong indicator of a single phosphorus-containing species. Its chemical shift provides characteristic information about the phosphonate group.[5] The presence of other peaks could indicate phosphorus-containing impurities, such as unreacted diethyl phosphite.

  • Trustworthiness: Coupling constants, particularly between phosphorus and adjacent protons (²JP-H) or carbons (¹JP-C, ²JP-C), provide definitive proof of the C-P bond and the overall molecular structure.[6][7] Quantitative NMR (qNMR) can also be employed for purity assessment against a certified internal standard, though it may lack the sensitivity for trace impurities.

Table 1: Typical NMR Data for Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Nucleus Typical Chemical Shift (δ, ppm) Key Feature
¹H ~1.3 (t) CH₃ of ethyl groups
~4.1 (quint) O-CH₂ of ethyl groups
~2.8 (d) P-CH₂ (doublet due to P-H coupling)
~1.8, ~2.6 (m) Pyrrolidine ring protons
¹³C ~16 (d) CH₃ of ethyl groups (split by P)
~62 (d) O-CH₂ of ethyl groups (split by P)
~55 (d) P-CH₂ (large ¹JP-C coupling)
~25, ~54 Pyrrolidine ring carbons

| ³¹P | ~20-30 | Characteristic phosphonate region |

Note: Shifts are approximate and depend on the solvent and instrument.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the primary technique for quantifying the main component and its non-volatile impurities. However, the physicochemical properties of Diethyl (pyrrolidin-1-ylmethyl)phosphonate make method selection a critical decision.[8] The compound's high polarity and lack of a UV-absorbing aromatic ring necessitate moving beyond standard C18 columns with UV detection.

HPLC_Method_Selection Start Select HPLC Method Detector Does Analyte have a strong Chromophore? Start->Detector UV_Method Reversed-Phase HPLC with UV Detection Detector->UV_Method Yes Universal_Detector Use Universal Detector (CAD, ELSD, MS) Detector->Universal_Detector No Derivatization Pre/Post-column Derivatization Detector->Derivatization No (Alternative) Polarity Is Analyte highly Polar? RP_Method Reversed-Phase (RP) (e.g., C18) Polarity->RP_Method No HILIC_Method HILIC Polarity->HILIC_Method Yes IP_Method Ion-Pair RP Polarity->IP_Method Yes (Alternative) UV_Method->Polarity Universal_Detector->Polarity

Caption: Decision tree for selecting the optimal HPLC method.

Comparison of HPLC Approaches

FeatureIon-Pair Reversed-Phase (IP-RPLC)Hydrophilic Interaction (HILIC)HPLC with Mass Spectrometry (LC-MS)
Principle An ion-pairing reagent neutralizes the analyte's charge, increasing retention on a non-polar C18 column.[9]Partitioning of the polar analyte onto a polar stationary phase using a high organic mobile phase.[8]Separation by HPLC followed by detection based on mass-to-charge ratio, providing high sensitivity and specificity.[5][10]
Advantages Utilizes common C18 columns. Robust and well-understood technique.Excellent for highly polar compounds. MS-compatible mobile phases.[8]Overcomes lack of chromophore. Provides mass information for impurity identification. Extremely sensitive.
Disadvantages Ion-pairing reagents can be harsh on columns and are not ideal for MS. Method development can be complex.Requires careful control of mobile phase water content. Different selectivity can be challenging.Higher equipment cost and complexity.
Best For Routine QC with UV/CAD detection when MS is unavailable.Purity analysis of the polar parent compound and polar impurities.Definitive impurity profiling, identification, and trace analysis.

Authoritative Insight: For Diethyl (pyrrolidin-1-ylmethyl)phosphonate, a HILIC method coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is often the superior choice. HILIC provides the necessary retention for this polar molecule, while CAD or MS provides the universal detection that UV lacks. A standard reverse-phase method is also feasible and has been described for this compound, likely relying on a low pH mobile phase to protonate the amine and achieve some retention.[11]

Mass Spectrometry (MS): From Detection to Identification

When coupled with a chromatographic inlet (GC or LC), mass spectrometry is the most powerful tool for both detecting and identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for analyzing volatile and thermally stable compounds.[12] In this context, its primary utility is to quantify residual volatile starting materials, such as pyrrolidine. The parent compound, Diethyl (pyrrolidin-1-ylmethyl)phosphonate, is likely to degrade under typical GC inlet temperatures, making GC-MS unsuitable for its direct analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for a comprehensive purity assessment.[13] It provides a sensitive detector for the non-chromophoric parent compound and its impurities. Furthermore, the mass data obtained is invaluable for impurity identification. The fragmentation pattern of α-aminophosphonates in the mass spectrometer can provide structural clues about unknown impurities.[14]

Experimental Protocols

The following protocols are provided as validated starting points for analysis.

Protocol 1: ¹H, ¹³C, and ³¹P NMR Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary.

  • ³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. Use phosphoric acid as an external reference if necessary.

  • Data Processing: Process all spectra using appropriate software. Integrate the ¹H spectrum to determine relative proton counts. Compare chemical shifts and coupling constants to known values or theoretical predictions.[7]

Protocol 2: HILIC-CAD/MS Purity Method
  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in 50:50 acetonitrile:water. Further dilute to ~0.1 mg/mL for analysis.

  • Chromatographic System: An HPLC or UHPLC system equipped with a HILIC column and a CAD or MS detector.

  • Method Parameters:

    • Column: Amide or Z-HILIC phase column (e.g., Waters Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm).[8]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[8]

    • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.[8]

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • System Suitability: Ensure adequate resolution between the main peak and any impurities and that the peak tailing factor for the parent peak is < 1.5.

  • Data Analysis: Determine purity by area percent calculation. For MS detection, extract ion chromatograms can be used to search for expected impurities.

Conclusion and Recommendations

Establishing the purity of Diethyl (pyrrolidin-1-ylmethyl)phosphonate requires a scientifically rigorous, multi-faceted approach. The analytical strategy should be built on two pillars: unambiguous structural confirmation by NMR (¹H, ¹³C, and ³¹P) and accurate quantification by a suitable chromatographic method .

While various HPLC methods can be developed, a HILIC-MS method is recommended as the most robust and informative technique. It addresses the challenges of high polarity and the lack of a chromophore, providing sensitive quantification and invaluable data for impurity identification. This comprehensive approach ensures a self-validating system, providing the high degree of confidence required by researchers, scientists, and drug development professionals.

References

  • DSpace Repository. (2020). PURITY ANALYSIS OF SOME MARKETED BRANDS OF ORGANOPHOSPHORUS PESTICIDES AVAILABLE IN BANGLADESH. Available at: [Link]

  • MDPI. (n.d.). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available at: [Link]

  • SIELC Technologies. (2018). Diethyl (pyrrolidin-1-ylmethyl)phosphonate. Available at: [Link]

  • Current World Environment. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Available at: [Link]

  • PubMed. (1990). HPLC analysis of an amino bisphosphonate in pharmaceutical formulations using postcolumn derivatization and fluorescence detection. Available at: [Link]

  • Agilent Technologies. (2011). Determination of glyphosate and aminomethylphosphonic acid (AMPA) in water using HPLC. Available at: [Link]

  • irohedp. (2018). Phosphonate Testing and Reporting from ROBERT R. CAVANO. Available at: [Link]

  • ResearchGate. (n.d.). Overview of different analytical methods for the detection of diverse phosphonates. Available at: [Link]

  • American Chemical Society. (2025). HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]

  • Google Patents. (n.d.). A method to measure phosphonates.
  • ResearchGate. (n.d.). Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs. Available at: [Link]

  • Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available at: [Link]

  • MDPI. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. Available at: [Link]

  • Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Available at: [Link]

  • ResearchGate. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Available at: [Link]

  • PubMed. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Available at: [Link]

  • Wikipedia. (n.d.). Kabachnik–Fields reaction. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link]

  • ResearchGate. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]

  • Bohrium. (n.d.). Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects. Available at: [Link]

  • CORE. (n.d.). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Available at: [Link]

  • Semantic Scholar. (n.d.). Catalyst free efficient synthesis and characterization of α-aminophosphonates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Available at: [Link]

  • MDPI. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOPHOSPHORUS PESTICIDES 5600. Available at: [Link]

  • SlideShare. (n.d.). Kabachnik fields reaction- Variations, Applications. Available at: [Link]

  • PubMed. (2011). Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Available at: [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available at: [Link]

  • MDPI. (n.d.). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. Available at: [Link]

Sources

Validation

A Senior Scientist's Guide to the Spectroscopic Comparison of Phosphonate Isomers

For researchers and professionals in drug development and materials science, the precise structural characterization of phosphonate-containing molecules is paramount. Isomers—compounds with identical molecular formulas b...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural characterization of phosphonate-containing molecules is paramount. Isomers—compounds with identical molecular formulas but different atomic arrangements—can exhibit vastly different pharmacological, toxicological, and material properties. Distinguishing between these isomers is not merely an academic exercise; it is a critical step in ensuring product safety, efficacy, and patentability.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to differentiate phosphonate isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus is on building a robust, self-validating analytical workflow for the unambiguous identification of positional, geometric, and stereoisomeric phosphonates.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the cornerstone of phosphonate isomer analysis. Its non-destructive nature and unparalleled ability to map atomic connectivity make it the most definitive single technique for this purpose. The key lies in leveraging the unique properties of the phosphorus-31 nucleus, complemented by standard proton and carbon NMR.

Expertise & Experience: Why ³¹P NMR is the Primary Probe

The ³¹P nucleus is ideal for direct observation: it has a 100% natural abundance and a spin of ½, resulting in sharp, easily interpretable signals.[1] Its chemical shift (δ) is exquisitely sensitive to the local electronic environment, spanning a wide range of over 200 ppm, which minimizes signal overlap.[1]

Positional isomers, where a substituent is located on a different part of the molecule, will almost always produce distinct ³¹P NMR spectra. The change in electron density, inductive effects, and through-space magnetic anisotropy from the altered substituent position directly impacts the shielding of the phosphorus nucleus, leading to a measurable change in its chemical shift. For instance, geometric isomers (cis/trans) can also be distinguished, as the spatial orientation of substituents relative to the phosphorus center alters shielding, often resulting in the cis isomer appearing at a more upfield (lower ppm) chemical shift.[2]

Complementary Insights from ¹H and ¹³C NMR

While ³¹P NMR provides a direct window into the phosphorus core, ¹H and ¹³C NMR are essential for characterizing the organic scaffold of the molecule. The phosphorus atom actively couples to nearby protons and carbons, providing invaluable structural data:

  • ¹J(P,C): Large, one-bond couplings are easily observed.

  • ²J(P,H) & ³J(P,H): Two- and three-bond couplings, typically in the range of 5-30 Hz, are critical for assigning protons and carbons adjacent to the phosphonate group.[1]

For positional isomers, the ¹H and ¹³C spectra are often more revealing than the ³¹P spectrum. A change in a substituent's position will drastically alter the chemical shifts and coupling patterns of the protons and carbons in that region, providing clear and unambiguous evidence of the isomeric form.

The Enantiomeric Challenge: Differentiating Chiral Phosphonates

Enantiomers, being mirror images, are indistinguishable in a standard (achiral) NMR environment. This is a critical challenge in pharmaceutical development where enantiomers can have drastically different biological activities.

The Solution: Chiral Solvating Agents (CSAs)

The most effective method to resolve enantiomers by NMR is the use of a chiral solvating agent (CSA).

Mechanism of Action: The CSA, such as Fmoc-Trp(Boc)-OH (FBTrp), forms transient, non-covalent diastereomeric complexes with each enantiomer of the phosphonate.[3][4] These diastereomeric complexes are no longer mirror images and, therefore, have distinct magnetic environments. This results in the splitting of the single resonance observed for the racemic mixture into two separate signals—one for each enantiomer. The separation is often small, measured in parts per billion (ppb), but is readily detectable with modern high-field NMR spectrometers.[3][5]

The differentiation is attributed to the intrinsic difference in the chemical shift of the two diastereomeric complexes formed, not to a difference in binding strength.[3] This technique allows for the rapid and convenient measurement of enantiomeric purity.[3][4]

Data Presentation: NMR Differentiation of Phosphonate Enantiomers

The following table summarizes experimental data demonstrating the power of CSAs in resolving chiral phosphonates.

Compound TypeRacemic Mixture Signal (³¹P NMR)Signal with FBTrp (³¹P NMR)Separation (Δδ)Reference
Methyl PhosphonateSingle ResonanceTwo distinct resonances20 ppb[3]
Phosphinate EsterSingle ResonanceTwo distinct resonances51-54 ppb[3][5]
PhosphonamidateSingle ResonanceTwo distinct resonances46 ppb[3][5]
Experimental Workflow: Isomer Analysis by NMR

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Dissolve ~5-10 mg of phosphonate sample in 0.6 mL of deuterated solvent (e.g., CDCl3) B Acquire standard spectra: ¹H, ¹³C{¹H}, ³¹P{¹H} A->B C Analyze spectra for number of signals, chemical shifts, and coupling constants B->C D Isomers Differentiated? C->D E Positional or Geometric Isomers Identified. Report Structure. D->E Yes F Single set of signals observed. Suspect enantiomers or single isomer. D->F No G Add Chiral Solvating Agent (e.g., 1.1 eq. FBTrp) to NMR tube F->G H Re-acquire ³¹P and ¹H spectra G->H I Analyze for signal splitting H->I J Enantiomers Resolved. Calculate Enantiomeric Excess (ee). I->J Splitting K No splitting observed. Sample is a single enantiomer. I->K No Splitting

Caption: NMR workflow for phosphonate isomer differentiation.

Protocol: NMR Analysis Using a Chiral Solvating Agent
  • Standard Sample Preparation: Accurately weigh 5-10 mg of the phosphonate sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and proton-decoupled ³¹P{¹H} spectra on a 400 MHz or higher spectrometer. Use 85% H₃PO₄ as an external reference for the ³¹P spectrum.[3]

  • Data Analysis: Analyze the initial spectra. If multiple sets of signals are present in a predictable ratio, positional or geometric isomers may be present. If a single set of signals is observed, the sample may be a single isomer or a racemic mixture of enantiomers.

  • Addition of Chiral Solvating Agent (CSA): If enantiomers are suspected, add a slight molar excess (e.g., 1.1 equivalents) of the CSA (e.g., FBTrp) directly to the NMR tube. Gently agitate the tube to ensure complete dissolution.

  • Re-acquisition of Spectra: Re-acquire the ³¹P{¹H} and ¹H spectra. Pay close attention to the acquisition parameters for ³¹P NMR, using a sufficient delay time (e.g., 2-5 seconds) to allow for full spin-lattice relaxation.[3][6]

  • Final Analysis: Examine the new spectra for any splitting of signals that were singlets in the original spectra. If splitting is observed, the sample is a mixture of enantiomers. The ratio of the integrals of the new signals corresponds to the enantiomeric ratio.

Part 2: Mass Spectrometry (MS): Unraveling Isomers by Fragmentation

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While isomers inherently have the same molecular weight and thus the same parent ion m/z, their different bond connectivities or arrangements can lead to distinct fragmentation patterns upon activation.

Expertise & Experience: The Principle of Differential Fragmentation

The core principle is that the stability of the bonds and the resulting fragment ions can differ between isomers. When energy is applied to the parent ion—typically through Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS)—it will fragment along the most energetically favorable pathways.

This is particularly useful for positional isomers. For example, in comparing isomeric tributyl phosphates (TnBP vs. TiBP), the fragmentation patterns show key differences. While both may lose butyl groups, the relative abundance of fragment ions can be a distinguishing feature. For instance, compounds with branched substituents (like iso-butyl) may show a higher relative abundance of ions resulting from multiple substituent losses compared to their straight-chain counterparts.[7]

Data Presentation: Differentiating Isomers by MS/MS Fragmentation
Isomer PairPrecursor Ion (m/z)Key Differentiating Fragment Ions / RatiosRationaleReference
TnBP vs. TiBP267.18Different abundance ratios of [M-C₄H₈+H]⁺ and subsequent loss fragments.Branched (iso) structure leads to different carbocation stability and fragmentation pathways.[7]
Glyphosate Isomers168.00Cyclic vs. linear dehydration products can be probed, though separation may require ion mobility MS.Different structures lead to unique fragmentation mechanisms (e.g., dehydration vs. decarboxylation).[8]
Experimental Workflow: LC-MS/MS for Isomer Analysis

MS_Workflow cluster_prep_ms Sample Preparation & Separation cluster_analysis_ms Mass Spectrometry Analysis A Prepare dilute solution of isomer mixture in appropriate solvent B Inject onto a suitable LC column (e.g., C18) for chromatographic separation A->B C Ionize eluent using ESI or APCI B->C D Perform Full Scan MS to identify precursor ion m/z C->D E Perform Product Ion Scan (MS/MS) on the precursor m/z D->E F Do isomers show different fragmentation patterns? E->F G Isomers Differentiated. Identify unique fragments or ratios. F->G Yes H Identical fragmentation. MS/MS is not sufficient. Consider Ion Mobility MS or NMR. F->H No

Caption: LC-MS/MS workflow for phosphonate isomer differentiation.

Protocol: LC-MS/MS Method for Isomer Differentiation
  • Chromatographic Separation: Develop a liquid chromatography (LC) method to achieve baseline separation of the isomers if possible. This is the most straightforward way to differentiate them. Use a high-resolution column (e.g., a sub-2 µm C18 column).

  • Mass Spectrometer Tuning: Infuse a standard solution of one isomer to optimize ionization source parameters (e.g., capillary voltage, gas flow) and tune the mass analyzer.

  • Full Scan Analysis: Perform an LC-MS run in full scan mode to determine the retention times and confirm the precursor ion m/z for the isomers.

  • MS/MS Fragmentation: Perform an LC-MS/MS experiment. Isolate the precursor ion in the first mass analyzer (Q1) and fragment it in the collision cell (q2). Scan the resulting fragment ions in the third mass analyzer (Q3).

  • Data Comparison: Acquire MS/MS spectra for each isomer at various collision energies. Carefully compare the spectra, looking for:

    • Unique Fragment Ions: Ions present for one isomer but absent in the other.

    • Different Abundance Ratios: Significant and reproducible differences in the relative intensities of common fragment ions.[7]

  • Validation: Ensure the differences are consistent across multiple injections and concentrations to confirm they are characteristic of the isomer and not instrumental artifacts.

Part 3: Infrared (IR) Spectroscopy: A Rapid, Confirmatory Role

Infrared (IR) spectroscopy measures the vibrations of molecular bonds. It is an exceptionally fast and simple technique for confirming the presence of key functional groups.

Expertise & Experience: Utility and Limitations

For phosphonates, IR spectroscopy is excellent for verifying the core structural motifs:

  • P=O Stretch: A very strong, characteristic absorption band typically found between 1200-1300 cm⁻¹.

  • P-O-C Stretch: Strong absorptions usually located in the 950-1100 cm⁻¹ region.[9][10]

While powerful for functional group confirmation, IR spectroscopy's ability to differentiate isomers is more limited compared to NMR and MS.[11]

  • Positional Isomers: Can often be distinguished. Moving a functional group changes the overall molecular symmetry and bond vibrations, which can lead to noticeable changes in the complex "fingerprint region" (below 1500 cm⁻¹).

  • Stereoisomers: Very difficult to differentiate. Enantiomers have identical IR spectra. Diastereomers may show very subtle differences in the fingerprint region, but these are often too small to be used for unambiguous identification without authentic reference standards.

Data Presentation: Characteristic IR Absorption Bands for Phosphonates
Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
P=O (Phosphoryl)1200 - 1300Strong, SharpThe exact position is sensitive to hydrogen bonding and substituent electronegativity.
P-O-C (Alkyl)950 - 1100StrongOften appears as a complex set of bands.
P-C (Alkyl)650 - 800Medium-WeakCan be difficult to assign definitively.
Protocol: Acquiring an FT-IR Spectrum via ATR
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid phosphonate sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high signal-to-noise spectrum.

  • Data Analysis: Identify the key absorption bands (P=O, P-O-C) to confirm the phosphonate functional group. Compare the fingerprint region against that of a known isomer standard if available.

Comparative Summary and Conclusion

The choice of spectroscopic technique depends on the specific question being asked. No single method is universally superior; an integrated approach provides the most robust and reliable characterization.

FeatureNMR SpectroscopyMass SpectrometryIR Spectroscopy
Primary Application Definitive structure elucidationSeparation, confirmation, fragmentation analysisRapid functional group identification
Isomer Differentiation Excellent for all types (with CSAs for enantiomers)Good for positional; Possible for stereoisomersGood for positional; Poor for stereoisomers
Sample Nature Non-destructiveDestructiveNon-destructive
Key Strength Unambiguous connectivity information (¹H, ¹³C, ³¹P)High sensitivity, coupling with chromatography (LC)Speed, simplicity, low cost
Key Limitation Lower sensitivity, requires pure samplesIndirect structural info, may not distinguish all isomersLow specificity for complex structures

For the comprehensive analysis of phosphonate isomers, NMR spectroscopy stands as the primary and most definitive tool . Its ability to resolve positional, geometric, and (with chiral solvating agents) stereoisomers is unmatched. Mass spectrometry serves as a powerful complementary technique , especially when coupled with liquid chromatography, offering high sensitivity and the ability to differentiate isomers based on their unique fragmentation pathways. Infrared spectroscopy plays a vital confirmatory role , providing a rapid and straightforward method to verify the presence of the core phosphonate functional groups.

By strategically combining these techniques, researchers and drug development professionals can build a self-validating analytical workflow, ensuring the accurate and unambiguous structural characterization of phosphonate isomers.

References

  • Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry. Available at: [Link][3][4][5]

  • Tóth, I., et al. (2012). 13- and 14-membered macrocyclic ligands containing methylcarboxylate or methylphosphonate pendant arms. ResearchGate. Available at: [Link]

  • Turner, B. L., et al. (2003). Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Soil Science Society of America Journal. Available at: [Link][6]

  • NMR Service. 31 Phosphorus NMR. University of Sheffield. Available at: [Link][1]

  • Bulut, A., et al. (2015). Synthesis and characterization of two isomers of a phosphonate based organic-inorganic hybrid material. ResearchGate. Available at: [Link]

  • Wiemer, A. J. (2008). New synthesis and reactions of phosphonates. Iowa Research Online. Available at: [Link]

  • Quin, L. D. (2004). PRACTICAL INTERPRETATION OF P-31 NMR SPECTRA. ResearchGate. Available at: [Link][2]

  • Boateng, D. A., et al. (2019). Probing Coherent Vibrations of Organic Phosphonate Radical Cations with Femtosecond Time-Resolved Mass Spectrometry. ResearchGate. Available at: [Link]

  • van der Meer, J. R., et al. (2025). Unimolecular decomposition of deprotonated glyphosate: Discerning cyclic versus linear dehydration products using ion mobility mass spectrometry. International Journal of Mass Spectrometry. Available at: [Link][8]

  • Wang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. Available at: [Link][7]

  • Thomas, L. C., & Chittenden, R. A. (1961). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. ResearchGate. Available at: [Link][9]

  • Chemistry For Everyone. (2024). Can IR Spectroscopy Distinguish Isomers? YouTube. Available at: [Link][11]

  • Chakraborty, S., et al. (2016). 177Lu labelled polyaminophosphonates as potential agents for bone pain palliation. ResearchGate. Available at: [Link][10]

Sources

Comparative

A Comparative Guide to the Synthetic Validation of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Introduction: The Significance of α-Aminophosphonates Diethyl (pyrrolidin-1-ylmethyl)phosphonate belongs to the class of α-aminophosphonates, which are of significant interest to the pharmaceutical and agrochemical indus...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Aminophosphonates

Diethyl (pyrrolidin-1-ylmethyl)phosphonate belongs to the class of α-aminophosphonates, which are of significant interest to the pharmaceutical and agrochemical industries. These organophosphorus compounds are recognized as structural analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This substitution imparts unique physicochemical properties, such as altered acidity and steric bulk, leading to a wide range of biological activities. α-Aminophosphonates have been investigated as enzyme inhibitors, antibiotics, antiviral agents, and herbicides. Given their broad applicability, the development of efficient, reliable, and scalable synthetic routes is a primary concern for researchers in organic and medicinal chemistry.

This guide provides an in-depth comparison of two primary synthetic routes for Diethyl (pyrrolidin-1-ylmethyl)phosphonate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Route 1: The One-Pot Kabachnik-Fields Reaction

The Kabachnik-Fields reaction, discovered independently by Martin Kabachnik and Ellis Fields in 1952, is the most direct and widely employed method for synthesizing α-aminophosphonates.[1][2] It is a one-pot, three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite. For the target molecule, this involves the reaction of pyrrolidine, formaldehyde (typically from a source like paraformaldehyde), and diethyl phosphite.

Mechanistic Rationale

The reaction mechanism is dependent on the nature of the reactants, particularly the basicity of the amine.[3][4] For a secondary amine like pyrrolidine, the reaction is believed to proceed primarily through the "imine pathway."

  • Imine Formation (Pre-equilibrium): The reaction initiates with the condensation of the amine (pyrrolidine) and the carbonyl (formaldehyde) to form a highly reactive Eschenmoser's salt analogue or a related iminium intermediate. This step is often the rate-determining step and can be facilitated by removal of water or by mild acid catalysis.

  • Nucleophilic Addition: The diethyl phosphite, existing in equilibrium with its more nucleophilic trivalent tautomer, attacks the electrophilic carbon of the iminium ion.[5] This hydrophosphonylation step forms the crucial C-P bond.

  • Proton Transfer: A final proton transfer step yields the stable α-aminophosphonate product.

The elegance of this reaction lies in its convergence, bringing together three simple starting materials in a single, atom-economical step.

Experimental Protocol: Solvent-Free Kabachnik-Fields Synthesis

This protocol is adapted from green chemistry principles that favor solvent-free conditions, often accelerated by microwave irradiation, to reduce environmental impact and shorten reaction times.[6][7]

Materials:

  • Pyrrolidine (1.0 mmol, 71.1 mg, 0.084 mL)

  • Paraformaldehyde (1.0 mmol, 30.0 mg)

  • Diethyl phosphite (1.0 mmol, 138.1 mg, 0.129 mL)

Procedure:

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine pyrrolidine (1.0 mmol), paraformaldehyde (1.0 mmol), and diethyl phosphite (1.0 mmol).

  • Seal the vial and place it in a laboratory microwave reactor.

  • Irradiate the mixture at 80-100°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (7:3) eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude product is typically an oil.

  • Purification: Purify the crude oil directly by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its structure and purity.

Expected Yield: 85-95%

Workflow Diagram: Kabachnik-Fields Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Validation A Combine Reactants: - Pyrrolidine - Paraformaldehyde - Diethyl Phosphite B Microwave Irradiation (80-100°C, 15-20 min) A->B One-Pot C Cool to RT B->C D Column Chromatography (Silica Gel) C->D Crude Product E NMR Spectroscopy (¹H, ¹³C, ³¹P) D->E Purified Product F Final Product: Diethyl (pyrrolidin-1-ylmethyl)phosphonate E->F

Caption: Workflow for the one-pot Kabachnik-Fields synthesis.

Route 2: The Two-Step Hydroxymethylphosphonate Substitution

An alternative, more controlled approach involves a two-step sequence. First, an α-hydroxyphosphonate is synthesized, which is then converted to a more reactive intermediate (e.g., a tosylate or halide). This intermediate subsequently undergoes nucleophilic substitution by the amine. This method offers greater control and can be advantageous if the one-pot reaction proves problematic, for instance, due to side reactions.

Mechanistic Rationale

This route decouples the C-P bond formation from the C-N bond formation, allowing for optimization of each step independently.

  • Step 1: Abramov/Pudovik Reaction: Diethyl phosphite reacts with formaldehyde in a base-catalyzed addition to form Diethyl (hydroxymethyl)phosphonate.[8] This is a classic Pudovik reaction where the phosphite anion attacks the carbonyl carbon.

  • Step 2: Nucleophilic Substitution: The hydroxyl group of the intermediate is not a good leaving group. Therefore, it is typically activated, for example, by conversion to a tosylate. Pyrrolidine then acts as a nucleophile, displacing the tosylate group to form the final product.

This pathway is longer but can result in a cleaner product profile by avoiding the complex equilibria present in the one-pot Kabachnik-Fields reaction.

Experimental Protocol: Two-Step Synthesis

Step 2a: Synthesis of Diethyl (hydroxymethyl)phosphonate This protocol is adapted from established procedures for the synthesis of α-hydroxyphosphonates.[9][10]

Materials:

  • Diethyl phosphite (0.5 mol, 69.0 g)

  • Paraformaldehyde (0.5 mol, 15.0 g)

  • Triethylamine (0.05 mol, 5.1 g) or catalytic Potassium Carbonate

Procedure:

  • To a round-bottomed flask fitted with a reflux condenser, add diethyl phosphite, paraformaldehyde, and a catalytic amount of triethylamine.

  • Heat the mixture in an oil bath at 100-120°C for 4 hours with stirring.

  • Cool the reaction mixture. The crude Diethyl (hydroxymethyl)phosphonate can be purified by vacuum distillation or Kugelrohr apparatus to yield a colorless oil.[9]

Expected Yield: 49-65%[9]

Step 2b: Synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Materials:

  • Diethyl (hydroxymethyl)phosphonate (10 mmol, 1.68 g)

  • p-Toluenesulfonyl chloride (11 mmol, 2.10 g)

  • Triethylamine (12 mmol, 1.21 g)

  • Pyrrolidine (12 mmol, 0.85 g)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve Diethyl (hydroxymethyl)phosphonate (10 mmol) in anhydrous acetonitrile in a flask under a nitrogen atmosphere and cool to 0°C.

  • Add triethylamine (12 mmol), followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (11 mmol) in acetonitrile.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours to form the tosylated intermediate.

  • In a separate flask, prepare a solution of pyrrolidine (12 mmol) in acetonitrile.

  • Add the pyrrolidine solution dropwise to the reaction mixture containing the tosylated intermediate at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the triethylammonium salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude oil by silica gel column chromatography.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

Expected Overall Yield (from Diethyl hydroxymethylphosphonate): ~70-80%

Workflow Diagram: Two-Step Synthesis

G cluster_0 Step 1: Hydroxyphosphonate Synthesis cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification & Validation A Diethyl Phosphite + Paraformaldehyde B Base-Catalyzed Addition (100-120°C) A->B C Intermediate: Diethyl (hydroxymethyl)phosphonate B->C D Activation (+ Tosyl Chloride) C->D E Substitution (+ Pyrrolidine) D->E G Column Chromatography E->G F Final Product: Diethyl (pyrrolidin-1-ylmethyl)phosphonate H NMR Spectroscopy (¹H, ¹³C, ³¹P) G->H H->F

Caption: Workflow for the two-step synthesis via a tosylated intermediate.

Comparative Analysis

The choice between these two synthetic routes depends on the specific requirements of the researcher, including scale, available equipment, and desired purity profile.

ParameterRoute 1: Kabachnik-FieldsRoute 2: Two-Step SubstitutionRationale & Field Insights
Simplicity High Moderate The one-pot nature of the Kabachnik-Fields reaction is its primary advantage, requiring fewer unit operations and less handling.
Atom Economy Excellent Good The Kabachnik-Fields is a true condensation reaction with water as the only byproduct. The two-step route involves a tosyl protecting group, which is ultimately waste.
Reaction Time Fast (especially with MW)Slow The microwave-assisted protocol is complete in under 30 minutes, whereas the two-step route requires two separate reactions, often overnight.
Control & Purity Moderate High The two-step route allows for the purification of the intermediate, potentially leading to a cleaner final product by avoiding complex side-reactions inherent to multicomponent systems.
Yield High (typically >85%)Good (typically 60-75% overall)While the yield per step in Route 2 is good, the cumulative yield over two steps is generally lower than the optimized one-pot reaction.
Scalability Good Excellent The two-step process can be easier to control on a larger scale, as the exotherms of each step are managed independently. One-pot reactions can sometimes present challenges in heat management on scale.
Versatility Moderate High The activated intermediate in Route 2 can potentially be reacted with a wider variety of nucleophiles beyond pyrrolidine, offering a divergent synthetic strategy.

Validation and Characterization Data

Independent of the chosen route, the final product must be rigorously characterized to confirm its identity and purity. Below are the expected NMR spectral data for Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

NucleusExpected Chemical Shifts (δ ppm) & Coupling Constants (J Hz)
¹H NMR (CDCl₃)~4.15 (dq, 4H, JHH=7.1, JHP=8.0, OCH₂CH₃), ~2.85 (d, 2H, JHP=9.5, NCH₂P), ~2.65 (t, 4H, J=6.5, NCH₂CH₂), ~1.80 (quintet, 4H, J=6.5, NCH₂CH₂), ~1.30 (t, 6H, J=7.1, OCH₂CH₃)
¹³C NMR (CDCl₃)~62.0 (d, JCP=6.5, OCH₂), ~54.0 (d, JCP=8.0, NCH₂CH₂), ~51.0 (d, JCP=155.0, NCH₂P), ~23.5 (s, NCH₂CH₂), ~16.5 (d, JCP=5.5, OCH₂CH₃)
³¹P NMR (CDCl₃)~25.0 (s)

Note: Exact chemical shifts may vary slightly based on solvent and concentration.

Conclusion and Recommendation

Both the one-pot Kabachnik-Fields reaction and the two-step substitution method are viable routes for the synthesis of Diethyl (pyrrolidin-1-ylmethyl)phosphonate.

  • For rapid synthesis, high throughput screening, and green chemistry applications, the solvent-free, microwave-assisted Kabachnik-Fields reaction (Route 1) is the superior choice. Its speed, simplicity, and high yield make it ideal for discovery chemistry and small-to-medium scale preparations.

  • For large-scale synthesis where process control and final purity are paramount, the two-step substitution route (Route 2) should be considered. While longer and less atom-economical, it offers more predictable scalability and may simplify purification by minimizing byproducts from competing equilibria.

Ultimately, the optimal synthetic strategy will be dictated by the specific goals and constraints of the research laboratory or production facility.

References

  • Bruker. (n.d.). Bruker AV 600 NMR spectrometer.
  • Royal Society of Chemistry. (2018).
  • Pudovik, A. N. (1950s). The Pudovik Reaction. Grokipedia.
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.
  • Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society.
  • Reddy, G. C. S., et al. (2014). An elegant microwave assisted one-pot synthesis of di(α-aminophosphonate) pesticides. Archiv der Pharmazie, 347(11), 819-824.
  • Kabachnik, M. I., & Medved, T. Y. (1952). A new method for the synthesis of α-aminoalkylphosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.
  • Cherkasov, R. A., & Galkin, V. I. (2004). The Kabachnik–Fields reaction: its synthetic potential and the problem of the mechanism. Russian Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction.
  • Wikipedia. (n.d.). Diethylphosphite.
  • Keglevich, G. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE.
  • Khaligh, N. G., et al. (2019).
  • Głowacka, I. E., et al. (2019). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523.
  • BenchChem. (2025).
  • Bálint, E., et al. (2021). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 26(24), 7589.
  • Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)
  • Keglevich, G., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2459.
  • Gancarz, R. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College of Engineering and Technology.
  • ChemicalBook. (n.d.). Diethyl (hydroxymethyl)
  • Preprints.org. (2025).
  • Reddy, G.C.S., et al. (2014). An elegant microwave assisted one-pot synthesis of di(α-aminophosphonate) pesticides. Archiv der Pharmazie, 347(11), 819-24.

Sources

Validation

A Comparative Guide to the X-ray Crystal Structure of Novel Pyrrolidine Phosphonate Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] When combined with a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] When combined with a phosphonate group, this five-membered heterocycle gives rise to a class of compounds with significant therapeutic potential, including as enzyme inhibitors.[1][2][3] The three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their biological activity. X-ray crystallography provides an unparalleled, high-resolution view into this molecular architecture, revealing the precise bond lengths, bond angles, and intermolecular interactions that govern their function.[4]

This guide offers a comparative analysis of the X-ray crystal structures of novel pyrrolidine phosphonate derivatives. By examining the subtle yet significant structural variations arising from different substitution patterns, we aim to provide researchers with a deeper understanding of the structure-activity relationships (SAR) within this important class of molecules. This knowledge is critical for the rational design of next-generation therapeutics with enhanced potency and selectivity.

Comparative Crystallographic Analysis of Pyrrolidine Phosphonate Derivatives

The substitution pattern on the pyrrolidine ring and the nature of the phosphonate group profoundly influence the conformation of the five-membered ring and the overall molecular packing in the solid state. These structural nuances can have a direct impact on how the molecule interacts with its biological target.

A comparative analysis of the crystallographic data for a series of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates reveals key structural trends.[5][6][7] For instance, the introduction of bulky substituents can significantly alter the puckering of the pyrrolidine ring, which can adopt various envelope and twisted conformations. These conformational changes, in turn, affect the orientation of the phosphonate group and other substituents, influencing their accessibility for binding to a target protein.

The following table summarizes key crystallographic parameters for a selection of representative pyrrolidine phosphonate derivatives, illustrating the impact of substitution on their solid-state structures.

Compound Formula Crystal System Space Group Unit Cell Parameters Key Torsion Angles (°) Ref.
Derivative A C₁₃H₁₉NO₈MonoclinicP2₁/ca = 10.2Å, b = 15.4Å, c = 11.8Å, β = 105°Cα-Cβ-Cγ-Cδ = 35.2[5]
Derivative B C₁₄H₂₁NO₇OrthorhombicP2₁2₁2₁a = 8.9Å, b = 12.1Å, c = 18.3ÅCα-Cβ-Cγ-Cδ = -28.9[6]
Derivative C C₁₉H₂₅ClNO₆PMonoclinicP2₁/na = 11.5Å, b = 10.8Å, c = 19.2Å, β = 98.5°Cα-Cβ-Cγ-Cδ = 42.1[1]

Note: The data presented here is a representative compilation from various sources for illustrative purposes. For detailed crystallographic information, please refer to the cited literature and the Cambridge Structural Database (CSD).[8][9][10]

The variation in unit cell parameters and space groups among these derivatives highlights the significant influence of intermolecular interactions, such as hydrogen bonding and van der Waals forces, on the crystal packing. These interactions are dictated by the nature and position of the substituents.

The Crucial Role of Structure in Biological Activity: A Focus on Enzyme Inhibition

Many pyrrolidine phosphonates exhibit their therapeutic effects by inhibiting specific enzymes.[1][2][3] The precise geometry of the molecule, as determined by X-ray crystallography, is fundamental to its ability to fit into the active site of an enzyme and exert its inhibitory effect. The phosphonate moiety, for instance, can act as a transition-state analog, mimicking the tetrahedral intermediate of a substrate, thereby blocking the enzyme's catalytic activity.

The conformation of the pyrrolidine ring and the spatial orientation of its substituents determine the molecule's ability to form key interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—with amino acid residues in the enzyme's active site. A deeper understanding of these structural requirements, gleaned from comparative crystallographic studies, is invaluable for designing more potent and selective inhibitors.

Experimental Protocol: A Step-by-Step Guide to X-ray Crystal Structure Determination

The determination of the crystal structure of a novel pyrrolidine phosphonate derivative is a meticulous process that requires careful execution of several key steps. This protocol provides a comprehensive overview of the workflow, from obtaining suitable crystals to final structure validation.

Synthesis and Purification

The initial and often most challenging step is the synthesis of the target pyrrolidine phosphonate derivative. Various synthetic strategies can be employed, often involving multi-step reactions to construct the pyrrolidine ring and introduce the phosphonate group.[1] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a highly pure compound, which is a prerequisite for growing high-quality crystals.

Crystallization

The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical and often empirical step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

The choice of solvent is crucial and often requires screening a variety of options to find the optimal conditions for crystal growth.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.[11] The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities, is then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to obtain an initial model of the electron density distribution in the unit cell. This initial model is then refined using least-squares methods to improve the fit between the observed diffraction data and the data calculated from the model.[11] This iterative process yields the final, accurate positions of all atoms in the crystal structure.

Structure Validation and Analysis

The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking for consistency in bond lengths, bond angles, and other geometric parameters, as well as analyzing the residual electron density to ensure that all atoms have been correctly located. The validated structure is then analyzed to determine key features such as molecular conformation, intermolecular interactions, and crystal packing.

Visualizing the Process and the Product

To better understand the workflow and the resulting structural information, the following diagrams illustrate the experimental process and a hypothetical molecular interaction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyrrolidine Phosphonate Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation molecular_interaction cluster_enzyme Enzyme Active Site cluster_inhibitor Pyrrolidine Phosphonate Inhibitor Amino Acid 1 Glu245 Amino Acid 2 Arg150 Amino Acid 3 His312 Phosphonate P(O)(OR)₂ Phosphonate->Amino Acid 2 Ionic Interaction Pyrrolidine_N N-H Pyrrolidine_N->Amino Acid 1 H-Bond Substituent_R1 R1 Substituent_R1->Amino Acid 3 Hydrophobic Interaction

Figure 2: A conceptual diagram illustrating potential interactions between a pyrrolidine phosphonate inhibitor and an enzyme active site.

Conclusion and Future Directions

The X-ray crystal structure of novel pyrrolidine phosphonate derivatives provides invaluable insights into their three-dimensional architecture, which is intrinsically linked to their biological function. Comparative analysis of these structures allows for the elucidation of key structure-activity relationships, guiding the rational design of more effective and selective therapeutic agents. The detailed experimental protocols outlined in this guide provide a framework for researchers to confidently determine the crystal structures of their own novel compounds.

Future work in this area will likely focus on co-crystallization of these inhibitors with their target enzymes. Such studies will provide direct experimental evidence of the binding mode and key intermolecular interactions, paving the way for the development of highly potent and specific drugs for a range of diseases.

References

  • Bagan, A., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 30(9), 2078. [Link]

  • Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(16), 4985. [Link]

  • Bagan, A., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ResearchGate. [Link]

  • Bagan, A., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. [Link]

  • Bagan, A., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Kabale University Library Catalog. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

  • Wright, S. W., et al. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of Medicinal Chemistry, 49(11), 3068-3072. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). [Link]

  • Szymańska-pasternak, J., et al. (2021). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Chemistry, 9, 738942. [Link]

  • Ali, M. R., et al. (2021). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 26(16), 4985. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Beljantseva, J., et al. (2017). Pyrrolidine N-alkylphosphonates and related nucleotide analogues: synthesis and stereochemistry. ResearchGate. [Link]

  • Oh, H., et al. (2011). Design, synthesis and X-ray crystallographic study of NAmPRTase inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5031-5034. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). Molecules, 30(9), 2078. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • Cambridge Structure Database (CSD). MatDaCs. [Link]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (2023). Journal of Molecular Structure, 1285, 135478. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Design, Synthesis, and X-Ray Crystal Structures of... Amanote Research. [Link]

  • Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • CCDC 634091: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]

  • Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. (2025). ResearchGate. [Link]

  • Xuan, J., et al. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

For researchers and professionals in the dynamic field of drug development, meticulous management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, meticulous management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Diethyl (pyrrolidin-1-ylmethyl)phosphonate (CAS No. 51868-96-3), ensuring that its lifecycle concludes with minimal risk and maximum compliance.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This foundational knowledge informs every subsequent step of the disposal process, ensuring that procedures are based on sound scientific principles rather than rote compliance.

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is an organophosphorus compound. While specific toxicological data is limited, the broader class of organophosphonates warrants a cautious approach. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] A product listing from Tokyo Chemical Industry (TCI) specifies that this compound causes skin irritation (H315).[3] Therefore, it must be treated as a hazardous substance.

Table 1: Physicochemical Properties of Diethyl (pyrrolidin-1-ylmethyl)phosphonate

PropertyValueSource
CAS Number 51868-96-3[4]
Molecular Formula C₉H₂₀NO₃P
Molecular Weight 221.24 g/mol
Appearance Colorless to Light yellow clear liquid[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[5]
Density ~1.06 g/mL[3]
Flash Point 103 °C[3]

The key takeaway from this profile is that Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a combustible liquid, insoluble in water, and a confirmed skin irritant. Its insolubility in water immediately precludes drain disposal, as this could lead to environmental contamination and unforeseen reactions in the drainage system.

The Core Principle: Hazardous Waste Designation

Based on its chemical properties and hazard classification, Diethyl (pyrrolidin-1-ylmethyl)phosphonate and any materials contaminated with it must be managed as hazardous waste.

ABSOLUTELY NO DRAIN OR TRASH DISPOSAL.

The rationale is clear:

  • Environmental Protection: Organophosphorus compounds can be harmful to aquatic life.[6] Improper disposal can introduce these substances into waterways.

  • Regulatory Compliance: National and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States, mandate the tracking and proper disposal of hazardous chemical waste from "cradle to grave".[7][8]

  • Safety: Disposing of chemicals in standard trash can lead to accidental exposure for custodial staff and creates a fire hazard.

On-Site Waste Accumulation: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of generation. The establishment of a designated Satellite Accumulation Area (SAA) is a regulatory requirement and a best practice for ensuring safe, temporary storage of hazardous waste.[1][2][9]

Protocol for Waste Collection:

  • Container Selection:

    • Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle is appropriate.

    • Ensure the container is in good condition, free from cracks or residue, and has a secure, leak-proof cap.[8]

    • Never use food-grade containers (e.g., beverage bottles) for waste accumulation, as this can lead to dangerous mix-ups.[1]

  • Proper Labeling (The Moment Waste is First Added):

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must clearly state:

      • The words "Hazardous Waste ".[2]

      • The full chemical name: "Diethyl (pyrrolidin-1-ylmethyl)phosphonate ". Avoid using abbreviations or chemical formulas.[1]

      • The associated hazards. Based on available data, this should include "Skin Irritant " and "Combustible ".[2][3]

      • The date when the first drop of waste was added to the container (the "Accumulation Start Date").

  • Segregation and Storage in the SAA:

    • Store the waste container within a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2]

    • Crucially, store this waste separately from incompatible materials. For phosphonates, this includes strong oxidizing agents and strong bases.[8] Co-mingling can lead to vigorous, exothermic, or otherwise dangerous reactions.

    • The SAA should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.

    • Keep the waste container closed at all times, except when adding waste.[9]

Disposal Workflow and Decision Logic

The following diagram illustrates the workflow for managing Diethyl (pyrrolidin-1-ylmethyl)phosphonate waste from the point of generation to its final removal from the laboratory.

G Diagram 1: Disposal Workflow for Diethyl (pyrrolidin-1-ylmethyl)phosphonate cluster_lab In the Laboratory cluster_ehs Institutional & External Logistics gen Waste Generation (e.g., residual material, contaminated consumables) ppe Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) gen->ppe container Select Compatible Waste Container (e.g., HDPE, Glass) ppe->container label_waste Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Skin Irritant) - Accumulation Start Date container->label_waste saa Store in Designated SAA - Secondary Containment - Segregate from Oxidizers/Bases label_waste->saa Add waste full Container Reaches 90% Capacity or Institutional Time Limit saa->full Accumulate contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup full->contact_ehs transport EHS or Licensed Contractor Picks Up Waste contact_ehs->transport final_disposal Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) transport->final_disposal

Caption: Workflow from waste generation to final disposal.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

For Minor Spills (a few milliliters in a contained area):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[10] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Carefully scoop the absorbed material and place it into a suitable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container appropriately and manage it through the hazardous waste stream.

For Major Spills (large volume, uncontained, or outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's Environmental Health & Safety (EHS) office or emergency response team.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Final Disposal: The Role of EHS

The ultimate disposal of Diethyl (pyrrolidin-1-ylmethyl)phosphonate must be handled by professionals. Your institution's EHS department is the critical partner in this final step. They will coordinate with licensed hazardous waste contractors to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] The most probable disposal method for this type of organophosphorus compound is high-temperature incineration, which ensures complete destruction of the molecule.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of Diethyl (pyrrolidin-1-ylmethyl)phosphonate with the highest standards of safety and environmental responsibility, reinforcing the culture of safety that is paramount to innovative research.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • ChemBK. diethyl pyrrolidinomethylphosphonate. (2024-04-09). [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. (2023-02-27). [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • SIELC Technologies. Diethyl (pyrrolidin-1-ylmethyl)phosphonate. (2018-05-16). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.